molecular formula C10H15N3 B113306 4-Amino-1-(3-pyridyl)piperidine CAS No. 933760-08-8

4-Amino-1-(3-pyridyl)piperidine

Cat. No.: B113306
CAS No.: 933760-08-8
M. Wt: 177.25 g/mol
InChI Key: WKBBDVPPRJLZJN-UHFFFAOYSA-N
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Description

4-Amino-1-(3-pyridyl)piperidine (CAS 933760-08-8) is a chemical compound with the molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol . This piperidine derivative is primarily utilized in the field of medicinal chemistry as a key building block in the synthesis of various pharmaceutical agents . It plays a significant role in advanced research and development for drugs targeting the central nervous system. Its structure is frequently incorporated into molecules designed to interact with dopamine receptors, making it a valuable scaffold for creating compounds with potential antipsychotic and neuroprotective properties . Researchers also explore its applications in developing potential treatments for neurological disorders such as Parkinson's disease and schizophrenia, as well as for addiction and other psychiatric conditions . The compound is predicted to have a boiling point of 318.7 °C and a density of 1.090 g/cm³ at 20 °C . To maintain its stability and purity, it should be stored sealed in a dry environment, preferably in a refrigerator between 2-8°C, and protected from light . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBBDVPPRJLZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640729
Record name 1-(Pyridin-3-yl)piperidin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID60640729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933760-08-8
Record name 1-(Pyridin-3-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-1-(3-pyridyl)piperidine: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the identification and optimization of molecular scaffolds that confer desirable pharmacological properties. Among these, the piperidine moiety stands out as a cornerstone of drug design, present in a vast number of approved pharmaceuticals.[1] This guide focuses on a particularly compelling derivative, 4-Amino-1-(3-pyridyl)piperidine (CAS Number: 933760-08-8), a heterocycle that marries the conformational rigidity of the piperidine ring with the electronic properties of the pyridine system. This unique combination has positioned it as a critical building block in the development of targeted therapies, most notably in the realm of oncology.[2][3] As a Senior Application Scientist, this document serves to provide not just a recitation of facts, but a comprehensive, experience-driven manual on the synthesis, characterization, and strategic application of this high-value intermediate.

Section 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective utilization. This compound is a compound whose utility is directly linked to its distinct structural and chemical attributes.

Core Molecular Properties

The foundational characteristics of this compound are summarized below. These data are essential for stoichiometric calculations in synthesis, preparation of solutions for biological assays, and for interpretation of analytical data.

PropertyValueSource
CAS Number 933760-08-8[4]
Molecular Formula C₁₀H₁₅N₃[4]
Molecular Weight 177.25 g/mol [4]
Canonical SMILES C1CN(CCC1N)C2=CN=CC=C2Inferred
Appearance Typically an off-white to yellow solidInferred from related compounds
Spectroscopic and Chromatographic Profile (Predicted and Correlated)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine and piperidine protons. The pyridine ring protons will appear in the aromatic region (δ 7.0-8.5 ppm), with characteristic splitting patterns for a 3-substituted pyridine. The piperidine ring protons will be in the aliphatic region (δ 1.5-4.0 ppm), with the protons adjacent to the nitrogens showing the greatest downfield shift. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR will display ten distinct signals. The pyridine carbons will resonate in the aromatic region (~120-150 ppm), while the piperidine carbons will be found in the aliphatic region (~30-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for both aromatic and aliphatic components, and C=N and C=C stretching vibrations from the pyridine ring (around 1500-1600 cm⁻¹).[6]

  • Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 177. Fragmentation would likely involve cleavage of the piperidine ring and loss of the amino group. Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion at m/z = 178.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity analysis. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) would provide good separation.[8][9] UV detection at ~254 nm would be appropriate due to the pyridine chromophore.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a critical step in its utilization. While multiple synthetic routes to substituted piperidines exist, a highly effective and commonly employed strategy for this class of compounds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach offers high yields and good functional group tolerance.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

This synthetic protocol is designed to be a self-validating system, with clear steps and rationales for each component.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Boc-Protected Intermediate cluster_deprotection Deprotection cluster_product Final Product A tert-Butyl piperidin-4-ylcarbamate (4-Amino-1-Boc-piperidine) C Pd₂(dba)₃ (Palladium Catalyst) Xantphos (Ligand) NaOtBu (Base) Toluene (Solvent) Heat (e.g., 100-110 °C) A->C Coupling Partner 1 B 3-Bromopyridine B->C Coupling Partner 2 D tert-Butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate C->D Buchwald-Hartwig Amination E Trifluoroacetic Acid (TFA) or HCl in Dioxane Dichloromethane (DCM) D->E Acidic Cleavage of Boc Group F This compound E->F Final Product Formation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Buchwald-Hartwig Cross-Coupling

  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl piperidin-4-ylcarbamate (1.0 eq), 3-bromopyridine (1.1 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq). The use of an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The choice of a non-polar, high-boiling solvent like toluene is to ensure the reactants remain in solution at the required reaction temperature.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate, is purified by flash column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane dropwise at 0 °C. The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, and this step efficiently removes it to reveal the primary amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. The organic layer is then washed with brine, dried, and concentrated to yield the final product, this compound.

Section 3: Applications in Drug Discovery - A Focus on Akt Inhibition

The true value of a chemical building block is realized in its application. This compound has emerged as a key component in the development of inhibitors for Protein Kinase B (PKB), also known as Akt.[2][3] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]

The Role in Akt Inhibitor Scaffolds

Inhibitors of Akt are of significant interest as potential anti-cancer agents.[10] The this compound scaffold serves as a versatile platform for the synthesis of these inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase, while the 4-amino group provides a crucial attachment point for side chains that can extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity.[2][11]

G cluster_scaffold Core Scaffold cluster_modification Chemical Modification cluster_inhibitor Akt Inhibitor Library cluster_screening Biological Screening cluster_lead Lead Compound A This compound B Amide Coupling, etc. A->B Starting Material C Diverse Library of Akt Inhibitors B->C Generates D Kinase Assays Cell-based Assays C->D Screened in E Potent and Selective Akt Inhibitor D->E Identifies

Caption: Workflow for developing Akt inhibitors.

Case Study: Development of Orally Bioavailable Akt Inhibitors

Research has demonstrated that while initial Akt inhibitors based on similar scaffolds showed good potency, they often suffered from poor metabolic stability and low oral bioavailability.[3] The introduction of the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core, a close analogue of our topic compound, led to the development of potent and orally bioavailable Akt inhibitors.[2][3] These compounds have shown the ability to modulate Akt signaling in vivo and inhibit tumor growth in xenograft models, underscoring the therapeutic potential of this chemical class.[10]

Section 4: Safety, Handling, and Storage

Prudent laboratory practice necessitates a comprehensive understanding of the hazards associated with any chemical. While one safety data sheet for this compound states no known hazards, this should be interpreted with extreme caution, as aminopyridines and piperidines as classes of compounds can exhibit toxicity.[12]

Hazard Identification and Precautionary Measures
Hazard ClassPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Avoid ingestion, skin contact, and inhalation of dust.
Skin Corrosion/Irritation Wear protective gloves and clothing.
Serious Eye Damage/Irritation Wear safety glasses with side-shields or goggles.
Recommended Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

    • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Conclusion

This compound is more than just another chemical intermediate; it is a testament to the power of rational drug design. Its carefully considered architecture provides a robust and versatile platform for the construction of highly specific and potent therapeutic agents. For researchers in drug discovery, a deep understanding of its synthesis, properties, and strategic applications is not merely beneficial—it is essential for unlocking its full potential in the development of next-generation medicines. This guide has aimed to provide that in-depth perspective, grounding theoretical knowledge in practical, field-proven insights.

References

  • McHardy, T., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link][2][3][11][13][14]
  • Hoffman Fine Chemicals. (n.d.). CAS 933760-08-8 | this compound | MFCD09928096.
  • Tkadlecová, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2965–2976. [Link][16]
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link][10]
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Crocetti, L., et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 26(16), 4998. [Link][8]
  • Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • Wang, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3881-3884. [Link][20]
  • PubChem. (n.d.). Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl-.
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  • Zhang, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(8), 735-741. [Link][9]
  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. [Link][6]
  • LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine.
  • NIST. (n.d.). 4-Aminopyridine.
  • SpectraBase. (n.d.). 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum.
  • HMDB. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized).
  • Sabatino, G., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Molecules, 23(11), 2999. [Link][30]
  • Wang, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14468-14475. [Link][31]
  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e202300343. [Link][32]
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Sources

An In-depth Technical Guide to 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 4-Amino-1-(3-pyridyl)piperidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. Its unique structure, combining a piperidine ring with a pyridyl moiety, makes it a valuable scaffold and building block in medicinal chemistry. This guide delves into its core physicochemical properties, analytical characterization, synthesis, and its strategic application in the design of novel therapeutics.

Core Molecular Profile and Physicochemical Properties

This compound is a distinct chemical entity whose utility is fundamentally derived from its structural and chemical characteristics. The molecule consists of a saturated piperidine ring, which imparts flexibility and can improve pharmacokinetic properties such as solubility and cell permeability. This ring is substituted at the 1-position with a 3-pyridyl group, a common bioisostere for a phenyl ring that can engage in hydrogen bonding and π-stacking interactions. The primary amine at the 4-position of the piperidine ring serves as a crucial handle for further chemical modification and as a key hydrogen bond donor.

The precise molecular weight and formula are foundational for all quantitative work, from reaction stoichiometry to analytical mass determination.

Table 1: Physicochemical and Identity Data

Property Value Source
Molecular Formula C₁₀H₁₅N₃ [1]
Molecular Weight 177.25 g/mol [1]
CAS Number 933760-08-8 [1]
Appearance Typically a solid or oil Inferred from related compounds

| Primary Hazards | Potential for skin, eye, and respiratory irritation. May be harmful if swallowed. | Inferred from related structures[2][3] |

Synthesis Pathway: A Strategic Approach

The synthesis of this compound is a critical process for its utilization in research. A common and efficient strategy involves the coupling of a protected 4-aminopiperidine derivative with a suitable 3-substituted pyridine. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the 4-amino moiety is essential to prevent self-condensation and other side reactions, ensuring regioselective N-arylation at the piperidine nitrogen.

A robust method for this C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This choice is predicated on its high functional group tolerance, broad substrate scope, and typically high yields. The reaction is followed by a straightforward deprotection step to yield the final product.

Proposed Synthetic Workflow

The diagram below illustrates a logical and field-proven workflow for the synthesis of the title compound.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Boc Deprotection A 4-Amino-1-Boc-piperidine C tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate A->C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene, Heat B 3-Halopyridine (e.g., 3-Bromopyridine) B->C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene, Heat D This compound (Final Product) C->D Strong Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Exemplary)
  • Buchwald-Hartwig Coupling: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 4-amino-1-Boc-piperidine (1.0 eq), 3-bromopyridine (1.1 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%). Add anhydrous toluene and heat the mixture (e.g., to 100 °C) with stirring until reaction completion is observed by TLC or LC-MS analysis.

  • Work-up and Isolation: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude intermediate by flash column chromatography.

  • Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature. Monitor the reaction for the disappearance of the starting material.

  • Final Isolation: Upon completion, concentrate the mixture under reduced pressure. If the HCl salt is formed, it may precipitate and can be collected by filtration. For the free base, perform an aqueous work-up with a strong base (e.g., NaOH) to neutralize the acid, followed by extraction with an organic solvent, drying, and concentration to yield this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A multi-pronged analytical approach ensures the material meets the rigorous standards required for subsequent biological screening or synthetic elaboration.

Standard Analytical Workflow

The combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides orthogonal data to unequivocally validate the compound's structure and purity. High-performance liquid chromatography is the workhorse for purity assessment.

G Start Synthesized Product LCMS LC-MS Analysis Start->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Purity Purity Assessment (e.g., >95%) LCMS->Purity Mass Mass Verification (Expected m/z) LCMS->Mass Structure Structural Confirmation NMR->Structure Final Verified Compound Purity->Final Mass->Final Structure->Final

Caption: Standard workflow for analytical validation of the final compound.

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This protocol is a self-validating system for determining the purity of the final compound.

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[4]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[5]

    • Rationale: The C18 stationary phase provides excellent retention for moderately polar compounds. TFA is used as an ion-pairing agent to improve peak shape for the basic amine and pyridine moieties.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.[5]

    • Rationale: 254 nm is a general wavelength for aromatic systems (the pyridine ring), providing a robust signal.

    • Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 15-20 minutes.

  • Data Analysis: Integrate the peak corresponding to the product and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Safety, Handling, and Storage

Professionals handling this compound must adhere to strict safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound should be obtained from the supplier, data from analogous structures like 4-aminopyridine and piperidine provide a strong basis for hazard assessment.[3]

  • Potential Hazards:

    • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[3][6]

    • Irritation: Causes skin irritation and serious eye damage/irritation.[3]

    • Organ Toxicity: May cause respiratory irritation.[3]

  • Recommended Handling Procedures:

    • Use in a well-ventilated area or a chemical fume hood.[2][7]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

    • Avoid formation of dust and aerosols.[2]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]

    • Store away from strong oxidizing agents and strong acids.[2]

Applications in Drug Discovery and Medicinal Chemistry

The piperidine motif is a cornerstone of modern medicinal chemistry, present in numerous approved drugs.[8][9] this compound serves as a privileged scaffold, offering a three-dimensional exit vector that is highly desirable for exploring chemical space and optimizing ligand-protein interactions.

Strategic Value as a Building Block

The true power of this molecule lies in its utility as a versatile intermediate. The primary amine at the C4 position is a nucleophilic handle that can be readily functionalized, for example, via:

  • Amide bond formation

  • Reductive amination

  • Sulfonamide formation

  • Urea or thiourea synthesis

This allows for the systematic elaboration of the core structure to probe structure-activity relationships (SAR). For instance, derivatives of 4-aminopiperidines have shown significant affinity for somatostatin receptors, highlighting their potential in treating a range of pathological states.[10] The piperidine ring itself is often associated with improved metabolic stability and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

G cluster_0 Key Physicochemical Contributions cluster_1 Pharmacophore Features cluster_2 Therapeutic Development Scaffold This compound Core Scaffold Prop1 Improved Solubility (Piperidine Moiety) Scaffold:f1->Prop1 Prop2 Metabolic Stability Scaffold:f1->Prop2 Prop3 3D Exit Vector Scaffold:f1->Prop3 Feat1 H-Bond Acceptor (Pyridine N) Scaffold:f1->Feat1 Feat2 H-Bond Donor (Amine H) Scaffold:f1->Feat2 Feat3 Site for Derivatization (Amine N) Scaffold:f1->Feat3 Lead Lead Compound Prop1->Lead Prop2->Lead Prop3->Lead Feat1->Lead Feat2->Lead Feat3->Lead Drug Drug Candidate Lead->Drug SAR Optimization

Sources

4-Amino-1-(3-pyridyl)piperidine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Amino-1-(3-pyridyl)piperidine

Abstract

This compound is a critical structural motif and key intermediate in medicinal chemistry, notably featuring in a class of selective and orally active inhibitors of Protein Kinase B (Akt).[1] Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the strategic and mechanistic considerations that underpin each approach. We will explore two principal retrosynthetic disconnections: a palladium-catalyzed C-N cross-coupling route and a reductive amination strategy. Each pathway is presented with detailed, step-by-step protocols, comparative analysis of their respective advantages, and the underlying chemical principles that ensure a robust and reproducible synthesis.

Introduction and Retrosynthetic Analysis

The 1-aryl-4-aminopiperidine scaffold is a privileged structure in modern pharmacology due to its ability to present key pharmacophoric features in a defined three-dimensional space. The title compound, this compound, combines this scaffold with a pyridine heterocycle, a common hydrogen bond acceptor and bioisostere for a phenyl ring. The development of potent Akt inhibitors has highlighted the importance of efficient and scalable access to this molecule.[1]

A logical analysis of the target structure reveals two primary disconnection points, leading to two distinct and powerful synthetic strategies.

G Target This compound Disconnection_A Disconnection A (Pyridine C-N Bond) Target->Disconnection_A Disconnection_B Disconnection B (Piperidine C4-N Bond) Target->Disconnection_B Intermediates_A 3-Halopyridine + Protected 4-Aminopiperidine Disconnection_A->Intermediates_A Strategy_A Buchwald-Hartwig Amination Intermediates_A->Strategy_A Intermediates_B 1-(3-pyridyl)piperidin-4-one + Ammonia Source Disconnection_B->Intermediates_B Strategy_B Reductive Amination Intermediates_B->Strategy_B

Caption: Retrosynthetic analysis of this compound.

  • Pathway A (Buchwald-Hartwig Amination): This approach involves forming the bond between the pyridine C3 position and the piperidine nitrogen. This is a classic C-N cross-coupling reaction, ideally suited for the Buchwald-Hartwig amination protocol.[2][3] The key starting materials are a 3-halopyridine and a 4-aminopiperidine derivative, where the 4-amino group is temporarily protected.

  • Pathway B (Reductive Amination): This strategy focuses on forming the C4-N bond on the pre-formed 1-(3-pyridyl)piperidine ring. This is achieved through the reductive amination of a ketone precursor, 1-(3-pyridyl)piperidin-4-one, using an ammonia source.[4][5]

This guide will now elaborate on the practical execution of each pathway.

Pathway A: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with high efficiency and functional group tolerance.[2] Its application here provides a direct and convergent route to the target molecule. The overall workflow involves two key steps: the palladium-catalyzed coupling followed by the removal of a protecting group.

G Start_A 3-Bromopyridine Step1 Step 1: Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base) Start_A->Step1 Start_B 4-Amino-1-Boc-piperidine Start_B->Step1 Intermediate tert-butyl (1-(3-pyridyl)piperidin-4-yl)carbamate Step1->Intermediate Step2 Step 2: Boc Deprotection (Acidic Conditions) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Workflow for the Buchwald-Hartwig synthesis pathway.

Step 1: Palladium-Catalyzed Coupling

The core of this pathway is the coupling of a 3-halopyridine (typically 3-bromopyridine or 3-chloropyridine) with a protected 4-aminopiperidine. The use of tert-butoxycarbonyl (Boc) as a protecting group is advantageous due to its stability and ease of removal.[6] 4-Amino-1-Boc-piperidine is a commercially available starting material.[7]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a dedicated Pd(0) source is used. The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often employed to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[3][8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to ensure a water-free environment, which is crucial for the stability of the organometallic intermediates.

Step 2: Boc Group Deprotection

The final step is the cleavage of the Boc protecting group to reveal the primary amine. This is a simple acid-catalyzed hydrolysis.[6]

Causality Behind Experimental Choices:

  • Acidic Reagent: Strong acids are required. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a very common and effective choice, as the reagents and byproducts (CO₂ and isobutylene) are volatile and easily removed.[9] Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane can be used, which often precipitates the product as its hydrochloride salt, aiding in isolation.[9][10]

  • Temperature: The reaction is typically performed at room temperature or starting at 0 °C to control any potential exotherm, and it proceeds rapidly to completion.[6][10]

Experimental Protocol 1: Buchwald-Hartwig Synthesis

Step 1: Synthesis of tert-butyl (1-(3-pyridyl)piperidin-4-yl)carbamate

  • To an oven-dried flask under a nitrogen atmosphere, add 3-bromopyridine (1.0 eq), 4-amino-1-Boc-piperidine (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the 3-bromopyridine.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected intermediate.

Step 2: Deprotection to this compound

  • Dissolve the purified tert-butyl (1-(3-pyridyl)piperidin-4-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.[9]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize residual acid.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The product can be further purified by crystallization or chromatography if necessary.

Pathway B: Reductive Amination

This pathway constructs the molecule by first synthesizing the 1-(3-pyridyl)piperidin-4-one core, followed by the conversion of the ketone to a primary amine. This is a robust and often cost-effective method, particularly for larger-scale synthesis.[5]

G Start_A Primary Amine Step1 Step 1: Double Michael Addition Start_A->Step1 Start_B Alkyl Acrylate (2 eq) Start_B->Step1 Intermediate1 Diester Intermediate Step1->Intermediate1 Step2 Step 2: Dieckmann Condensation & Decarboxylation Intermediate1->Step2 Intermediate2 4-Piperidone Precursor Step2->Intermediate2 Step3 Step 3: Arylation with 3-Halopyridine Intermediate2->Step3 Ketone 1-(3-pyridyl)piperidin-4-one Step3->Ketone Step4 Step 4: Reductive Amination (Ammonia Source, Reducing Agent) Ketone->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Workflow for the Reductive Amination synthesis pathway.

Step 1: Synthesis of 1-(3-pyridyl)piperidin-4-one

The ketone precursor is not as commonly available as the intermediates in Pathway A and typically must be synthesized. A classic method involves the Dieckmann condensation of a diester, which is formed from the double Michael addition of an amine to an acrylate.[11] In this case, 3-aminopyridine can be reacted with ethyl acrylate, followed by cyclization, hydrolysis, and decarboxylation to yield the desired ketone.

Step 2: Reductive Amination

This reaction transforms the ketone into a primary amine in a single step (one-pot) or two distinct steps.[4] The ketone first reacts with an ammonia source (e.g., ammonia, ammonium acetate) to form an imine intermediate in situ. This intermediate is then reduced to the corresponding amine.

Causality Behind Experimental Choices:

  • Ammonia Source: Ammonium acetate is a convenient source of ammonia and also acts as a mild acid catalyst to promote imine formation.

  • Reducing Agent: A selective reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal choices.[12] They are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated iminium ion intermediate as it forms.[4] This selectivity is key to achieving high yields in a one-pot procedure. Standard sodium borohydride (NaBH₄) is generally too reactive and would reduce the ketone directly.

Experimental Protocol 2: Reductive Amination Synthesis

(Assuming 1-(3-pyridyl)piperidin-4-one is available or has been synthesized)

  • To a flask, add 1-(3-pyridyl)piperidin-4-one (1.0 eq) and a large excess of ammonium acetate (7-10 eq).

  • Add methanol as the solvent.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of dilute HCl to destroy excess reducing agent (Caution: HCN gas may evolve). Perform this step in a well-ventilated fume hood.

  • Make the solution basic (pH > 10) by adding aqueous NaOH.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the final amine.

Quantitative Data and Pathway Comparison

ParameterPathway A: Buchwald-HartwigPathway B: Reductive Amination
Starting Materials 3-Halopyridine, 4-Amino-1-Boc-piperidine3-Aminopyridine, Acrylates, Ammonia Source
Key Reactions Pd-catalyzed C-N coupling, Boc deprotectionMichael addition, Dieckmann condensation, Reductive amination
Typical Overall Yield Good to Excellent (60-85%)Moderate to Good (40-70%)
Scalability Good; catalyst cost can be a factorExcellent; cheaper starting materials
Robustness Sensitive to air/moisture; requires inert atmosphereGenerally robust and tolerant reactions
Purification Chromatography often needed for both stepsChromatography needed for final step

Conclusion

Both the Buchwald-Hartwig amination and reductive amination pathways offer viable and effective routes for the synthesis of this compound.

  • Pathway A (Buchwald-Hartwig) is highly convergent and efficient, making it an excellent choice for laboratory-scale synthesis, especially when rapid access to the molecule is desired and the protected piperidine starting material is readily available.

  • Pathway B (Reductive Amination) is a more classical approach that, while involving more steps to synthesize the ketone intermediate, often relies on more economical starting materials, making it potentially more suitable for large-scale industrial production.

The choice between these pathways will ultimately depend on the specific needs of the research or development team, balancing factors such as scale, cost, available starting materials, and timeline.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Crocetti, L., et al. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine.
  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • RSC Publishing. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Retrieved from Google Patents.
  • NIH National Library of Medicine. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. URL: [Link]
  • NIH National Library of Medicine. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. URL: [Link]
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • DTIC. (2025). Piperidine Synthesis.
  • NIH National Library of Medicine. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Peptideweb.com. (n.d.). Synthesis protocols.
  • ACS Publications. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. URL: [Link]
  • Google Patents. (2014). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. Retrieved from Google Patents.
  • NIH National Library of Medicine. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. URL: [Link]
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  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

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The Therapeutic Potential of the 4-Amino-1-(3-pyridyl)piperidine Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and provide a versatile three-dimensional framework for interacting with biological targets.[1] Within this important class of heterocycles, the 4-amino-1-(3-pyridyl)piperidine scaffold has emerged as a particularly fruitful starting point for the discovery of novel therapeutics across a wide range of disease areas. While the biological activity of the parent compound itself is not extensively documented, its derivatives have demonstrated significant potential, suggesting that this core structure possesses "privileged" characteristics for molecular recognition by various enzymes and receptors.

This technical guide provides a comprehensive overview of the biological activities associated with derivatives of the this compound core. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action across diverse therapeutic targets, including protein kinases, fungal enzymes, and neurological receptors. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging this promising chemical scaffold for the creation of next-generation medicines.

Synthesis and Chemical Properties: Building the Foundation

The versatility of the this compound scaffold stems in part from its accessible synthesis. A common and efficient method for preparing a wide array of derivatives is through reductive amination. This powerful reaction allows for the introduction of diverse substituents at the 4-amino position, a key handle for modulating biological activity and optimizing physicochemical properties.

General Synthetic Workflow: Reductive Amination

A typical synthetic route commences with a suitably N-substituted 4-piperidone. The ketone functionality is reacted with a primary amine to form an intermediate imine or enamine, which is then reduced in situ to the desired 4-aminopiperidine derivative. Sodium triacetoxyborohydride is a frequently employed reducing agent for this transformation due to its mildness and broad functional group tolerance.[2]

G cluster_synthesis Reductive Amination Workflow start N-substituted 4-piperidone imine Imine/Enamine Intermediate start->imine Reaction with amine Primary Amine (R-NH2) amine->imine reductant Sodium Triacetoxyborohydride product 4-Aminopiperidine Derivative reductant->product imine->product Reduction

Caption: Generalized workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.

This synthetic flexibility has enabled the creation of large libraries of compounds for screening and the systematic exploration of structure-activity relationships.

The Pharmacological Landscape: A Scaffold of Diverse Activities

Derivatives of the this compound core have been shown to interact with a remarkable variety of biological targets. The following sections will explore the key therapeutic areas where this scaffold has made a significant impact.

Oncology: Targeting Key Signaling Pathways

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[3] This has made Akt a highly sought-after target for cancer therapy. Several studies have identified potent and selective inhibitors of Akt that are based on the 4-aminopiperidine scaffold.[4][5][6]

These inhibitors typically feature a 7H-pyrrolo[2,3-d]pyrimidine group at the 1-position of the piperidine ring, which serves as a hinge-binding motif in the ATP-binding pocket of the kinase.[3][4][6] The 4-amino group is often further functionalized with a carboxamide linker attached to a substituted phenyl ring, which occupies a lipophilic pocket in the enzyme.

G cluster_akt_pathway Akt Signaling Pathway and Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor 4-Aminopiperidine-based Akt Inhibitor Inhibitor->Akt Inhibits

Caption: Simplified Akt signaling pathway and the point of intervention for 4-aminopiperidine-based inhibitors.

Extensive optimization of these molecules has led to the discovery of orally bioavailable compounds that demonstrate significant anti-tumor activity in preclinical xenograft models.[3][4][6][7] One such clinical candidate, AZD5363, emerged from this line of research.[7]

Compound Series Target Key Structural Features Reported Activity Reference
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesAkt (PKB)Pyrrolopyrimidine at N1, carboxamide linker at C4-aminoNanomolar potency, >150-fold selectivity over PKA, in vivo tumor growth inhibition.[3][4][6]
4-(piperid-3-yl)amino substituted 6-pyridylquinazolinesPI3KδQuinazoline core, piperidinylamino at C4IC50 values as low as 0.7 nM, high selectivity for PI3Kδ isoform.[8]

The PI3K family of enzymes, which act upstream of Akt, are also important targets in oncology and inflammatory diseases. Derivatives of the 4-aminopiperidine scaffold have been developed as potent and selective inhibitors of the PI3Kδ isoform.[8] In one study, 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were synthesized and found to have IC50 values in the low nanomolar range, comparable to the approved drug idelalisib.[8] These compounds also exhibited excellent selectivity over other PI3K isoforms and demonstrated potent anti-proliferative effects in a B-cell lymphoma cell line.[8]

Antifungal Activity: Disrupting Ergosterol Biosynthesis

The 4-aminopiperidine core is also present in a novel class of antifungal agents.[2] Inspired by the structures of known ergosterol biosynthesis inhibitors like amorolfine, researchers developed a series of 4-aminopiperidines with significant activity against clinically relevant fungal pathogens, including Candida and Aspergillus species.[2]

Structure-activity relationship studies revealed that a long alkyl chain, such as an n-dodecyl group, at the 4-amino position, combined with a benzyl or phenethyl group at the piperidine nitrogen, was optimal for antifungal activity.[2] Mechanistic studies indicated that these compounds likely inhibit sterol C14-reductase and sterol C8-isomerase, key enzymes in the fungal ergosterol biosynthesis pathway.[2]

Neurological Applications: Modulating CNS Targets

The versatility of the this compound scaffold extends to the central nervous system. Derivatives have been investigated as modulators of various neurological targets.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonists: A series of 4-(2-aminoethyl)piperidine derivatives were identified as potent TAAR1 agonists.[9] TAAR1 is a G-protein coupled receptor that modulates dopaminergic and glutamatergic neurotransmission, making it a promising target for the treatment of psychotic disorders. One compound from this series, AP163, demonstrated a dose-dependent reduction in hyperlocomotion in a rat model of dopamine hyperactivity, highlighting its potential as a novel antipsychotic agent.[9]

  • Monoamine Oxidase (MAO) Inhibition: The piperidine ring is a common feature in many MAO inhibitors.[10] While not directly featuring the 1-(3-pyridyl) substitution, the broader class of 4-aminopiperidine derivatives has been explored for this activity. The ability to modulate the levels of neurotransmitters like dopamine, serotonin, and norepinephrine makes MAO inhibitors useful in the treatment of depression and neurodegenerative diseases.

Anti-malarial Proteasome Inhibition

In the fight against infectious diseases, a series of piperidine carboxamides were identified as potent inhibitors of the Plasmodium falciparum proteasome, a critical enzyme complex for parasite survival.[11] The lead compounds demonstrated oral efficacy in a mouse model of human malaria and a low propensity for the development of resistance. Cryo-electron microscopy studies revealed that these inhibitors bind to a previously unexplored, non-covalent pocket at the interface of the β5, β6, and β3 subunits of the proteasome, a region that differs between the parasite and human enzymes, thus providing a basis for their selectivity.[11]

Experimental Protocols: A Guide to Key Assays

To facilitate further research in this area, we provide outlines of common experimental protocols used to characterize the biological activity of 4-aminopiperidine derivatives.

General Protocol for Reductive Amination
  • To a solution of the N-substituted 4-piperidone (1 equivalent) in a suitable solvent (e.g., dichloromethane or dichloroethane) is added the desired primary amine (1-1.2 equivalents).

  • The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5-2 equivalents) is added portion-wise.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 4-aminopiperidine derivative.[2]

In Vitro Kinase Inhibition Assay (Example: Akt)
  • A radiometric filter binding assay can be used to determine the IC50 values of test compounds against Akt.[6]

  • The assay is typically performed in a 96-well plate containing the kinase, a substrate peptide, and radiolabeled ATP ([γ-33P]ATP).

  • Test compounds are serially diluted in DMSO and added to the wells.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • The reaction is stopped by the addition of phosphoric acid.

  • The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.

  • The filter plate is washed to remove unincorporated [γ-33P]ATP.

  • Scintillation fluid is added to the wells, and the radioactivity is measured using a microplate scintillation counter.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT-based)
  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.

  • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[12]

Future Perspectives and Conclusion

The this compound scaffold and its close analogs have proven to be a rich source of inspiration for the development of novel therapeutic agents. The diverse range of biological activities associated with this core structure underscores its privileged nature in medicinal chemistry.

Key Takeaways:

  • The 4-aminopiperidine core is a versatile and synthetically accessible scaffold.

  • Derivatives have shown potent activity against a wide array of targets, including protein kinases (Akt, PI3Kδ), fungal enzymes, neurological receptors (TAAR1), and the malarial proteasome.

  • The modular nature of the scaffold allows for fine-tuning of potency, selectivity, and pharmacokinetic properties through systematic modification at the 1- and 4-positions.

Future research in this area is likely to expand into new therapeutic domains. The ability to readily generate diverse libraries of compounds based on this scaffold will continue to fuel drug discovery efforts. Challenges remain in optimizing drug-like properties and ensuring target selectivity to minimize off-target effects. However, the compelling preclinical data for many derivatives of the this compound scaffold suggest that it will continue to be a valuable platform for the discovery of innovative medicines for years to come.

References

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  • Zhang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

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The Discovery of 4-Amino-1-(3-pyridyl)piperidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of the Privileged 4-Amino-1-arylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the 4-amino-1-arylpiperidine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. Its inherent three-dimensionality and the ability to project substituents into distinct vectors in space make it an ideal framework for engaging with complex biological targets. This guide provides an in-depth technical exploration into the discovery of a specific subclass: 4-Amino-1-(3-pyridyl)piperidine derivatives. Drawing upon established principles of drug design and real-world lead optimization campaigns, we will dissect the strategic considerations, synthetic methodologies, and biological evaluations that underpin the successful development of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

I. The Strategic Imperative: Why this compound?

The decision to focus on the this compound core is driven by a confluence of strategic advantages in drug design. The piperidine ring serves as a non-planar bioisostere for a phenyl ring, offering improved physicochemical properties such as enhanced solubility and metabolic stability. The nitrogen atom at the 1-position provides a crucial handle for introducing diversity and modulating potency and selectivity. The choice of a 3-pyridyl substituent is particularly astute for several reasons:

  • Hydrogen Bonding Capabilities: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for anchoring a ligand within a protein's binding site.

  • Modulation of Physicochemical Properties: The pyridyl group can influence the overall polarity and basicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Vector for Further Substitution: The pyridine ring itself can be further functionalized to probe additional pockets within a target's active site, allowing for fine-tuning of the structure-activity relationship (SAR).

A prime example of a closely related scaffold's success can be seen in the discovery of potent and selective protein kinase B (Akt) inhibitors, where a similar 4-amino-1-(heteroaryl)piperidine core was pivotal.[1][2] This precedent underscores the therapeutic potential of the this compound framework.

II. The Synthetic Blueprint: Constructing the Core and Introducing Diversity

The efficient and flexible synthesis of this compound derivatives is paramount for a successful discovery campaign. A robust synthetic strategy allows for the rapid generation of analogs for SAR studies. A common and effective approach involves a convergent synthesis, as outlined below.

Core Synthesis: The N-Arylation of 4-Aminopiperidine

The key step in constructing the this compound core is the N-arylation of a suitably protected 4-aminopiperidine derivative with a 3-halopyridine.

Diagram of the Core Synthetic Workflow:

core_synthesis start Commercially Available 4-Aminopiperidine Derivative protect Protection of 4-Amino Group (e.g., Boc) start->protect n_arylation N-Arylation with 3-Halopyridine protect->n_arylation deprotection Deprotection of 4-Amino Group n_arylation->deprotection core This compound Core deprotection->core

Caption: General workflow for the synthesis of the this compound core.

Detailed Protocol: N-Arylation of Boc-Protected 4-Aminopiperidine

This protocol describes a typical Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine tert-butyl piperidin-4-ylcarbamate (1.0 eq), 3-bromopyridine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane, followed by a base, typically sodium tert-butoxide (1.4 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-Boc protected this compound.

  • Deprotection: Treat the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group and afford the desired this compound core.

Introducing Diversity: Functionalization of the 4-Amino Group

With the core structure in hand, the 4-amino group serves as a versatile point for introducing a wide array of substituents to explore the SAR. Reductive amination is a highly effective method for this purpose.

Diagram of the Reductive Amination Workflow:

diversification core This compound Core reductive_amination Reductive Amination (e.g., NaBH(OAc)3) core->reductive_amination aldehyde_ketone Aldehyde or Ketone (R1-C(O)-R2) aldehyde_ketone->reductive_amination final_product Final Derivative reductive_amination->final_product

Caption: Diversification of the core via reductive amination.

Detailed Protocol: Reductive Amination

  • Reaction Setup: Dissolve the this compound core (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reducing Agent: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Extraction: Once the reaction is complete, quench it by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography or preparative HPLC to obtain the final derivative.

III. Biological Evaluation: From In Vitro Potency to In Vivo Efficacy

A systematic and tiered approach to biological evaluation is crucial for identifying promising lead compounds. This typically begins with in vitro assays to determine potency and selectivity, followed by cellular assays to assess on-target activity in a more biologically relevant context, and finally, in vivo studies to evaluate pharmacokinetics and efficacy.

Primary In Vitro Screening: An Enzyme Inhibition Assay

For many targets, such as kinases, a primary screen to measure the direct inhibition of the enzyme is the first step.

Diagram of the In Vitro to In Vivo Workflow:

biological_evaluation in_vitro In Vitro Enzyme Assay (IC50 Determination) cellular Cell-Based Assay (On-Target Activity) in_vitro->cellular pk Pharmacokinetic (PK) Studies (e.g., in Mice or Rats) cellular->pk efficacy In Vivo Efficacy Model (e.g., Xenograft Model) pk->efficacy

Caption: Tiered approach for biological evaluation.

Protocol: A Representative Kinase Inhibition Assay (e.g., for Akt)

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the target kinase. This is often detected using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

  • Reagents:

    • Recombinant human Akt enzyme

    • Biotinylated peptide substrate

    • ATP

    • Test compounds (serially diluted)

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-allophycocyanin (SA-APC)

  • Procedure:

    • Add the test compound, Akt enzyme, and the peptide substrate to the wells of a microtiter plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (Eu-labeled antibody and SA-APC).

    • Incubate to allow for antibody binding.

    • Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

The data from the in vitro assays are used to build a structure-activity relationship model. This model guides the synthesis of new analogs to improve potency, selectivity, and ADME properties. For instance, in the development of Akt inhibitors, it was found that the nature of the substituent on the 4-amino group had a significant impact on both potency and selectivity against other kinases.[2]

Table 1: Illustrative SAR Data for this compound Derivatives

Compound IDR Group at 4-Amino PositionTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Index
Lead-1 Benzyl5050010
Analog-1a 4-Chlorobenzyl25100040
Analog-1b 4-Methoxybenzyl1006006
Analog-1c (S)-1-Phenylethyl151500100
Analog-1d Cyclohexylmethyl2008004

This is representative data and not from a specific publication.

The SAR from this illustrative data suggests that:

  • Electron-withdrawing groups on the benzyl ring (Analog-1a) can improve potency and selectivity.

  • Introducing stereochemistry (Analog-1c) can lead to a significant enhancement in both potency and selectivity.

  • Aliphatic substituents (Analog-1d) may be less favorable for this particular target.

IV. Case Study: A Hypothetical Lead Optimization Campaign

Let's consider a hypothetical lead compound, Compound X , a 4-benzylamino-1-(3-pyridyl)piperidine derivative, with moderate potency against a target kinase and suboptimal oral bioavailability.

Initial Profile of Compound X:

  • Target Kinase IC₅₀: 80 nM

  • Selectivity vs. Off-Target Kinase Y: 15-fold

  • Oral Bioavailability (Mouse): 5%

The Optimization Strategy:

  • Improve Potency and Selectivity: Based on the SAR principles discussed, the medicinal chemistry team would synthesize analogs with various substituents on the benzyl ring and explore different aryl and heteroaryl replacements. The goal is to identify a substituent that makes favorable interactions with a specific pocket in the target kinase's active site that is not present in the off-target kinase.

  • Enhance Oral Bioavailability: Poor oral bioavailability can be due to several factors, including poor solubility, high first-pass metabolism, or efflux by transporters. To address this, the team might:

    • Introduce polar functional groups to improve solubility.

    • Modify metabolically labile sites. For example, if the benzyl group is being hydroxylated, they might introduce a fluorine atom at that position to block metabolism.

    • Modulate the overall lipophilicity of the molecule to find the optimal balance for absorption and distribution.

Through several iterations of design, synthesis, and testing, a new lead compound, Compound Y , is identified.

Improved Profile of Compound Y:

  • Target Kinase IC₅₀: 5 nM

  • Selectivity vs. Off-Target Kinase Y: >200-fold

  • Oral Bioavailability (Mouse): 45%

Compound Y would then be advanced to more extensive preclinical evaluation, including in vivo efficacy studies in a relevant disease model.

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutics. Its synthetic tractability and the ability to readily explore SAR through modifications at the 4-amino position make it an attractive core for a wide range of biological targets. The principles of drug design and the systematic approach to lead optimization outlined in this guide provide a framework for unlocking the full potential of this privileged scaffold. As our understanding of disease biology continues to evolve, it is certain that derivatives of this compound will continue to emerge as important clinical candidates for the treatment of human diseases.

References

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry. [Link]
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]

Sources

Introduction: The 4-Aminopiperidine Core as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Amino-1-(3-pyridyl)piperidine-Based Compounds

The this compound structure represents a cornerstone heterocyclic scaffold in modern medicinal chemistry. While this core structure itself is not inherently bioactive, it serves as a versatile and "privileged" framework. Its true power is unlocked when it is integrated into larger, more complex molecules. The specific substitutions on the piperidine ring and its amino group dictate the molecule's three-dimensional shape, physicochemical properties, and ultimately, its interaction with biological targets. Consequently, the mechanism of action is not a property of the scaffold itself, but rather of the specific derivative designed to engage a particular protein target.

This guide will dissect the diverse mechanisms of action exhibited by therapeutic agents built upon the 4-aminopiperidine framework. We will explore its role in the development of potent kinase inhibitors for oncology and novel antifungal agents, providing researchers and drug development professionals with a comprehensive understanding of how this adaptable chemical entity can be leveraged to achieve specific therapeutic outcomes.

Part 1: Inhibition of the PI3K/Akt Signaling Pathway in Oncology

A prominent application of the 4-aminopiperidine scaffold is in the design of inhibitors targeting the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many human cancers.[1]

Mechanism of Action: ATP-Competitive Inhibition of Akt

Derivatives incorporating the 4-aminopiperidine core, notably compounds like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have been developed as potent and selective inhibitors of Akt.[1][2] These molecules are designed to target the ATP-binding pocket within the kinase domain of Akt.

The mechanism is as follows:

  • Hinge Binding: The pyrrolo[2,3-d]pyrimidine portion of the molecule forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes. This interaction anchors the inhibitor in the active site.[2]

  • Occupation of the ATP Pocket: The substituted 4-aminopiperidine moiety projects into the hydrophobic pocket typically occupied by the adenine ring of ATP.

  • Competitive Inhibition: By occupying the ATP-binding site, the inhibitor prevents the binding of endogenous ATP, thereby blocking the phosphotransferase activity of Akt. This abrogates the downstream signaling cascade by preventing the phosphorylation of key substrates such as GSK3β, BAD, and transcription factors like FKHRL1.[1] The ultimate cellular consequences are the induction of apoptosis and inhibition of tumor growth.[1][3]

Visualization: The PI3K/Akt Signaling Cascade and Point of Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3  Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (GSK3β, BAD, mTOR) Akt->Downstream Phosphorylates Inhibitor 4-Aminopiperidine Derivative (e.g., AZD5363) Inhibitor->Akt  Inhibits ATP Binding Survival Cell Survival & Proliferation Downstream->Survival Promotes

Caption: Inhibition of the PI3K/Akt pathway by 4-aminopiperidine derivatives.

Quantitative Data: In Vitro Kinase Inhibition

The potency and selectivity of these compounds are determined through in vitro kinase assays. The data below is representative of the activity of optimized 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.

Compound IDTarget KinaseIC₅₀ (nM)Selectivity vs. PKAReference
Compound 21 PKBβ (Akt2)7>140-fold[2]
AZD5363 Akt13>1000-fold[3]
AZD5363 Akt28>1000-fold[3]
AZD5363 Akt38>1000-fold[3]

Data synthesized from cited literature. IC₅₀ values represent the concentration required for 50% inhibition.

Experimental Protocol: In Vitro Radiometric Protein Kinase B (PKB/Akt) Assay

This protocol outlines a standard method for determining the inhibitory activity of compounds against Akt kinase.[1][2]

Objective: To measure the IC₅₀ value of a test compound against a specific Akt isoform.

Materials:

  • Recombinant human PKBβ/Akt2 enzyme.

  • Biotinylated peptide substrate (e.g., Biotin-Ahx-ARRRDGGGAQPFAMR).

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM Mg-acetate, 0.1% β-mercaptoethanol.

  • Test compound (serially diluted in DMSO).

  • Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

  • Stop Buffer: 50 mM EDTA in assay buffer.

  • 96-well microtiter plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Setup: In a 96-well plate, add 5 µL of the diluted test compound to each well. For control wells (0% and 100% inhibition), add 5 µL of DMSO.

  • Enzyme & Substrate Addition: Prepare a master mix containing assay buffer, 1 µM peptide substrate, and the recombinant Akt enzyme. Add 20 µL of this mix to each well.

  • Initiation of Reaction: Prepare a second master mix containing assay buffer and 100 µM ATP mixed with [γ-³³P]ATP. Add 25 µL of this mix to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Termination: Stop the reaction by adding 50 µL of Stop Buffer containing streptavidin-coated SPA beads.

  • Signal Detection: Seal the plate and incubate for an additional 30 minutes to allow the biotinylated peptide to bind to the beads. Centrifuge the plate briefly.

  • Data Acquisition: Read the plate on a scintillation counter (e.g., a TopCount NXT) to measure the amount of ³³P incorporated into the peptide substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Antifungal Activity via Ergosterol Biosynthesis Inhibition

The 4-aminopiperidine scaffold has also been successfully adapted to create novel antifungal agents.[4] In this context, the mechanism of action shifts entirely, demonstrating the scaffold's versatility.

Mechanism of Action: Dual Inhibition of Sterol C14-Reductase and C8-Isomerase

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Disruption of its synthesis is a proven and effective antifungal strategy.

Certain N-substituted 4-aminopiperidines have been shown to inhibit ergosterol biosynthesis. Analysis of the fungal sterol profile after treatment with these compounds revealed an accumulation of sterol intermediates, pointing to a specific enzymatic blockade. The putative mechanism involves the simultaneous inhibition of two key enzymes in the later stages of the ergosterol pathway:[4]

  • Sterol C14-reductase (ERG24): This enzyme is responsible for reducing the C14-15 double bond of sterol precursors.

  • Sterol C8-isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-9 double bond to the C7-8 position.

Inhibiting these steps leads to the accumulation of aberrant, toxic sterol intermediates within the cell and a depletion of mature ergosterol, ultimately compromising the fungal cell membrane and leading to cell death.

Visualization: The Fungal Ergosterol Biosynthesis Pathway

Ergosterol_Pathway Start Squalene Lanosterol Lanosterol Start->Lanosterol Multiple Steps Intermediate1 4,4-dimethyl-zymosterol Lanosterol->Intermediate1 ... ERG24 Sterol C14-Reductase (ERG24) Intermediate1->ERG24 Intermediate2 Fecosterol ERG24->Intermediate2 ERG2 Sterol C8-Isomerase (ERG2) Intermediate2->ERG2 Episterol Episterol ERG2->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Inhibitor N-substituted 4-Aminopiperidine Inhibitor->ERG24 Inhibits Inhibitor->ERG2 Inhibits

Caption: Inhibition of the ergosterol pathway by 4-aminopiperidine antifungals.

Quantitative Data: Antifungal Activity

The efficacy of these compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Compound IDCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference
2b 4 - 84 - 8[4]
3b 4 - 84 - 8[4]

Data represents a range of MIC values against clinically relevant fungal isolates as reported in the cited literature.

Experimental Protocol: Fungal Sterol Profile Analysis

Objective: To identify the mechanism of action by analyzing the accumulation of sterol intermediates after compound treatment.

Materials:

  • Fungal strain (e.g., Yarrowia lipolytica or Candida albicans).

  • Appropriate liquid growth medium (e.g., YPD broth).

  • Test compound.

  • Saponification solution: 20% (w/v) KOH in 60% (v/v) ethanol.

  • Heptane.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Gas chromatography-mass spectrometry (GC-MS) system.

Procedure:

  • Fungal Culture: Grow the fungal strain in liquid medium to the mid-logarithmic phase.

  • Compound Treatment: Add the test compound at a concentration near its MIC value (e.g., 8 µg/mL). Incubate for a defined period (e.g., 16-24 hours). A control culture with DMSO should be run in parallel.

  • Cell Harvesting: Harvest the fungal cells by centrifugation, wash with sterile water, and determine the dry weight.

  • Saponification: Resuspend the cell pellet in the saponification solution and heat at 80°C for 1 hour to hydrolyze lipids and extract non-saponifiable sterols.

  • Sterol Extraction: After cooling, add an equal volume of water and extract the sterols by vortexing with heptane. Repeat the extraction three times.

  • Derivatization: Pool the heptane fractions and evaporate to dryness under a stream of nitrogen. Re-dissolve the residue in a small volume of heptane and add BSTFA with TMCS. Heat at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program to separate the different sterol species.

  • Data Interpretation: Analyze the mass spectra to identify the sterol structures based on their fragmentation patterns and retention times, comparing them to known standards and the control sample. An accumulation of sterols like fecosterol and a depletion of ergosterol would confirm the proposed mechanism of action.[4]

Conclusion: A Scaffold of Diverse Possibilities

The this compound core is a testament to the power of scaffold-based drug design. Its utility is not in a single, defined mechanism of action, but in its chemical tractability and its ability to present appended functional groups in a precise three-dimensional orientation. As demonstrated, this single core can be elaborated to produce highly potent and selective inhibitors of human protein kinases for cancer therapy or to create antifungal agents that disrupt a completely different class of enzymes in a fungal-specific pathway. This versatility underscores the importance of the 4-aminopiperidine scaffold as a privileged structure in the ongoing quest for novel therapeutics. Future research will undoubtedly continue to exploit this remarkable framework to address a wide array of challenging biological targets.

References

  • Glanzer, S., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(22), 5486.
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(11), 4488-4500.
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications.
  • Wang, J., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.

Sources

The Ascendancy of 4-Amino-1-(3-pyridyl)piperidine Analogs in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-amino-1-(3-pyridyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth exploration of this chemical core, from its fundamental synthetic strategies to its intricate structure-activity relationships (SAR) and diverse pharmacological applications. We will delve into its critical role in the development of potent kinase inhibitors for oncology, its emerging promise in combating fungal infections and neurodegenerative disorders, and the key pharmacokinetic and pharmacodynamic properties that govern its clinical translatability. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

The Strategic Importance of the this compound Core

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and bioavailability.[1][2] The strategic incorporation of a 4-amino group and a 1-(3-pyridyl) substituent creates a unique scaffold with a trifecta of key features: a basic nitrogen for salt formation and hydrogen bonding, a pyridyl group for aromatic interactions and hydrogen bonding, and a flexible piperidine ring for conformational adaptation to various biological targets. This combination has proven particularly fruitful in the design of inhibitors for enzymes with ATP-binding pockets, such as kinases.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound scaffold and its derivatives relies on robust and versatile synthetic methodologies. The primary and most efficient approach involves the reductive amination of a 4-piperidone precursor.

General Synthetic Workflow

The synthesis typically commences with a commercially available or readily prepared N-substituted 4-piperidone. The choice of the substituent on the piperidine nitrogen is crucial for modulating the compound's final biological activity and pharmacokinetic profile.

G start N-Substituted-4-piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination amine Primary Amine (R-NH2) amine->reductive_amination product 4-Amino-1-(substituted)piperidine Analog reductive_amination->product caption General workflow for the synthesis of 4-aminopiperidine analogs.

Caption: General workflow for the synthesis of 4-aminopiperidine analogs.

Detailed Experimental Protocol: Reductive Amination

The following protocol is a representative example for the synthesis of 4-aminopiperidine derivatives.[3][4]

Materials:

  • N-Boc-4-piperidone

  • Aniline (or other primary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The use of a milder reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the imine in the presence of the ketone, preventing side reactions.[5]

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Deprotection (if using N-Boc-4-piperidone):

  • Dissolve the purified N-Boc protected amine in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting product is the TFA salt of the desired 4-aminopiperidine.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the this compound scaffold is evident in its wide range of therapeutic applications.

Kinase Inhibition in Oncology

A significant body of research has focused on the development of this compound analogs as potent and selective kinase inhibitors.[6]

3.1.1. Protein Kinase B (PKB/Akt) Inhibition

The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making Akt a prime therapeutic target.[7] Analogs of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine have been extensively studied as ATP-competitive inhibitors of Akt.[6][7]

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt (PKB) pip3->akt recruits pdk1 PDK1 pdk1->akt phosphorylates downstream Downstream Signaling (Cell Survival, Proliferation) akt->downstream inhibitor This compound Analog inhibitor->akt inhibits caption Inhibition of the PI3K/Akt signaling pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) Insights for Akt Inhibition: [6][7]

R¹ (at Piperidine N1)R² (at Amino N4)R³ (at Piperidine C4)Akt PotencySelectivity vs. PKA
7H-pyrrolo[2,3-d]pyrimidineH4-ChlorobenzylHighModerate
7H-pyrrolo[2,3-d]pyrimidineH2,4-DichlorobenzylHighHigh
7H-pyrrolo[2,3-d]pyrimidineHNaphthylHighModerate
Pyrazolo[3,4-b]pyridineH4-ChlorobenzylModerateModerate
  • R¹ (Hinge-Binding Region): The 7H-pyrrolo[2,3-d]pyrimidine moiety has been identified as a highly effective hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region.

  • R³ (Lipophilic Pocket): Substitution at the 4-position of the piperidine ring with bulky, lipophilic groups such as substituted benzyl or naphthyl moieties enhances potency by occupying a lipophilic pocket in the ATP-binding site. The substitution pattern on the benzyl ring significantly influences selectivity against other kinases like PKA.[7]

  • Linker Modification: Introduction of a carboxamide linker at the 4-position of the piperidine can improve oral bioavailability by reducing metabolic clearance.[6]

Antifungal Activity

Inspired by the piperidine and morpholine cores of established antifungal agents, 4-aminopiperidine analogs have been investigated as a novel class of antifungals.[3]

Mechanism of Action: These compounds are proposed to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting enzymes such as sterol C14-reductase and sterol C8-isomerase.[3]

SAR Insights for Antifungal Activity: [3]

  • N-Dodecyl Substitution: A long alkyl chain, particularly an N-dodecyl group, attached to the 4-amino position is strongly correlated with potent antifungal activity against Candida and Aspergillus species.

  • Piperidine N1 Substituent: While the N-dodecyl group at the 4-amino position is the primary driver of activity, modifications at the piperidine nitrogen with groups like benzyl or phenethyl can further modulate the antifungal spectrum and potency.

Neurodegenerative Disorders

The 4-aminopyridine scaffold is a known potassium channel blocker used in the treatment of multiple sclerosis. However, its clinical use is limited by toxicity.[8] The development of peptide derivatives of 4-aminopyridine and other analogs with the 4-aminopiperidine core is an active area of research aimed at reducing toxicity while retaining therapeutic efficacy for neurodegenerative diseases like Alzheimer's disease.[8][9] The mechanism of action in this context is often linked to the modulation of neuronal excitability and neurotransmitter release.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound analogs is highly dependent on their specific substitution patterns. Generally, the piperidine core can be susceptible to metabolism.[6]

Key Pharmacokinetic Parameters for a MET Kinase Inhibitor Analog: [10]

ParameterValue
Plasma ClearanceLow to Moderate (species dependent)
Volume of DistributionHigh
Terminal Half-lifeVariable (1.67h in rats to 16.3h in dogs)
Oral BioavailabilityVariable (11.2% in rats to 88.0% in mice)
Plasma Protein BindingHigh

Metabolic Considerations:

  • Metabolism of the piperidine ring can be a significant clearance pathway.[6]

  • Strategic modifications, such as the introduction of a carboxamide group at the 4-position, have been shown to reduce in vivo clearance and improve oral bioavailability.[6]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly fruitful starting point for the design of novel therapeutics. Its synthetic tractability allows for extensive derivatization, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties. While significant success has been achieved in the development of kinase inhibitors for cancer, the potential of this core in treating fungal infections and neurodegenerative diseases is still being actively explored. Future research will likely focus on further optimizing the selectivity of these analogs for their respective targets, improving their drug-like properties, and expanding their therapeutic applications to other disease areas. The continued exploration of this versatile scaffold holds great promise for the discovery of next-generation medicines.

References

  • Hinterberger, K., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(15), 3344. [Link]
  • Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2161. [Link]
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  • Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2161. [Link]
  • Stoyanov, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30(24), 2769-2781. [Link]
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  • Collins, I., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2161. [Link]
  • Royal Society of Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(37), 7458-7465. [Link]
  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]
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potential therapeutic targets of 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Targeting Potential of the 4-Amino-1-(3-pyridyl)piperidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the this compound core, a privileged scaffold in modern medicinal chemistry. We will delve into the potential therapeutic targets that can be modulated by derivatives of this versatile structure, exploring the rationale behind their selection and the experimental methodologies required for their validation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The this compound Scaffold - A Versatile Core in Drug Discovery

The this compound moiety represents a key structural motif in the design of biologically active small molecules.[1] Its inherent features, including a basic nitrogen atom, a hydrogen bond donor/acceptor in the amino group, and a synthetically tractable piperidine ring, make it an attractive starting point for library synthesis and lead optimization. The piperidine ring itself is a common element in many pharmaceuticals and natural alkaloids.[2] The strategic placement of the amino and pyridyl groups provides vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. While the standalone biological activity of this compound is not extensively documented, its incorporation into more complex structures has led to the discovery of potent modulators of a wide array of therapeutic targets. This guide will explore these target classes, providing insights into the design principles and validation strategies for derivatives of this promising scaffold.

Potential Therapeutic Target Classes

The this compound scaffold has been successfully employed to generate inhibitors for a diverse range of protein families implicated in various disease states, from oncology to neurodegenerative disorders and infectious diseases.

Protein Kinases: Targeting Aberrant Cell Signaling

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 4-aminopiperidine scaffold has proven to be a valuable component in the design of selective kinase inhibitors.

Therapeutic Rationale: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its hyperactivation is a frequent event in many human cancers, making Akt a prime target for anticancer drug development.[3]

Derivatives and Structure-Activity Relationship (SAR): A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Akt.[3][4] In these molecules, the pyrrolopyrimidine core acts as a hinge-binder in the ATP-binding pocket of Akt, while the 4-aminopiperidine-4-carboxamide portion extends into the solvent-exposed region, allowing for modifications to improve potency and pharmacokinetic properties. The discovery of the clinical candidate AZD5363, a potent Akt inhibitor, further underscores the utility of this scaffold.[5]

Quantitative Data for Representative Akt Inhibitors:

CompoundTargetIC50 (nM)Cell Proliferation (PC3 M) IC50 (nM)Reference
Compound from[3] PKBβ13190[3]
AZD5363 Akt13-[5]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay for Akt Inhibition

This protocol describes a robust method for measuring the inhibitory activity of compounds against Akt kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Dilute Akt1 enzyme and a biotinylated peptide substrate (e.g., GSK3α peptide) in the kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., in DMSO, then dilute in kinase buffer).

    • Prepare an ATP solution in kinase buffer.

    • Prepare a detection solution containing HTRF® reagents (e.g., Eu³⁺-cryptate labeled anti-phospho-substrate antibody and streptavidin-XL665).

  • Assay Procedure:

    • Add the test compound solution to a low-volume 384-well plate.

    • Add the enzyme and substrate solution to the wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding the HTRF® detection solution.

    • Incubate for 1 hour at room temperature to allow for signal development.

    • Read the plate on an HTRF®-compatible plate reader (measure emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm / 620 nm).

    • Plot the HTRF® ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Targets (e.g., GSK3β, mTORC1) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Amino-1-(pyridyl)piperidine Derivative Inhibitor->Akt inhibits iNOS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_assay Griess Assay Seed Seed RAW 264.7 cells Pretreat Pre-treat with 4-aminopiperidine derivative Seed->Pretreat Stimulate Stimulate with LPS/IFN-γ Pretreat->Stimulate Incubate_24h Incubate 24h Stimulate->Incubate_24h Collect Collect supernatant Incubate_24h->Collect Add_Griess Add Griess Reagent Collect->Add_Griess Incubate_10min Incubate 10 min Add_Griess->Incubate_10min Read Read Absorbance at 540 nm Incubate_10min->Read Analysis Data Analysis (Calculate IC50) Read->Analysis

Caption: Experimental workflow for assessing iNOS inhibition.

Targets in Neurodegenerative Diseases

The 4-aminopiperidine scaffold and its analogs have been incorporated into molecules targeting enzymes and receptors implicated in Alzheimer's disease and other neurological disorders. [6][7][8][9][10]

Therapeutic Rationale: OGA is the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. Inhibition of OGA increases O-GlcNAcylation of the tau protein, which is thought to reduce tau phosphorylation and aggregation, a key pathological feature of Alzheimer's disease. [7] Derivatives and SAR: A series of 4-(arylethynyl)piperidine derivatives have been developed as potent OGA inhibitors. One such compound demonstrated an IC50 of 4.93 nM and was shown to reduce tau phosphorylation in a cellular model. [7]This highlights the potential of the piperidine core to be adapted for targeting enzymes involved in post-translational modifications.

Therapeutic Rationale: MAO-A and MAO-B are enzymes that metabolize neurotransmitters such as serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

Derivatives and SAR: Piperine, a natural product containing a piperidine ring, is known to inhibit both MAO-A and MAO-B. [11][12]This has inspired the development of synthetic piperidine-containing compounds as MAO inhibitors. The piperidine ring can be modified to tune selectivity and potency for the different MAO isoforms.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and valuable starting point for the development of novel therapeutics. Its successful incorporation into inhibitors of protein kinases, nitric oxide synthases, and enzymes implicated in neurodegenerative diseases demonstrates its broad applicability. The synthetic tractability of this core allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research efforts should focus on:

  • Exploring new target classes: The inherent properties of the scaffold may allow for the design of modulators for other targets, such as G-protein coupled receptors or ion channels.

  • Fragment-based drug discovery: Using the this compound core as a starting fragment for screening against a wide range of targets could uncover novel biological activities.

  • Developing covalent inhibitors: The amino group could be functionalized to act as a handle for targeted covalent inhibition, potentially leading to compounds with increased potency and duration of action.

By leveraging the chemical versatility of the this compound scaffold, the drug discovery community can continue to develop innovative medicines for a wide range of human diseases.

References

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Technical Guide: Characterizing 4-Amino-1-(3-pyridyl)piperidine as a Prototypical Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Target Validation and Mechanistic Study

Preamble: The Rationale for a New Investigation

In the landscape of kinase inhibitor discovery, certain chemical scaffolds appear with remarkable frequency, hinting at a privileged architecture for interacting with the highly conserved ATP-binding pocket. The pyridyl-piperidine framework is one such scaffold. While numerous derivatives have been explored, this guide focuses on a foundational, hypothetical molecule, 4-Amino-1-(3-pyridyl)piperidine , as a case study to illuminate the rigorous, multi-step process of characterizing a novel kinase inhibitor.

This document is not merely a collection of protocols; it is a strategic guide. It is designed for researchers at the front lines of drug discovery, providing the causal logic behind experimental choices and establishing a self-validating workflow. Our central hypothesis is that the 3-pyridyl moiety can serve as an effective "hinge-binding" element, while the 4-aminopiperidine core provides a vector for future optimization. Based on structural similarities to known inhibitors, we posit that the Rho-associated coiled-coil containing protein kinases (ROCK) are a primary putative target, making the ROCK signaling pathway the focus of our investigation.

Section 1: The Target Landscape - Rho-Kinase (ROCK) Signaling

1.1. Biological Significance of ROCK

The Rho-associated kinases, ROCK1 and ROCK2, are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1] This pathway is a master regulator of the actin cytoskeleton and, consequently, governs fundamental cellular processes including contraction, adhesion, migration, and proliferation.[2] Dysregulation of the RhoA/ROCK pathway is implicated in a host of pathologies, including hypertension, cancer, and pulmonary disease, making it a compelling target for therapeutic intervention.[1][2]

1.2. The Core Signaling Cascade

The activation sequence is initiated by extracellular signals that activate RhoA, a molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state.[3] Upon activation, RhoA translocates to the cell membrane and activates ROCK. A primary function of activated ROCK is the phosphorylation and subsequent inhibition of Myosin Light Chain Phosphatase (MLCP). This action increases the phosphorylation of Myosin Light Chain (MLC), leading to smooth muscle contraction and cytoskeletal reorganization.[1] Furthermore, ROCK can negatively regulate endothelial nitric oxide synthase (eNOS), further contributing to vascular tone.[2][3]

ROCK_Signaling_Pathway cluster_activation Activation Module cluster_effector Effector Module Ext_Signal Extracellular Signals (e.g., Angiotensin II) GPCR G-Protein Coupled Receptor Ext_Signal->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GTP Hydrolysis (regulated by GAPs) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP phosphorylates eNOS eNOS ROCK->eNOS phosphorylates pMLCP p-MLCP (Inactive) pMLC p-MLC MLCP->pMLC dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC MLCK phosphorylates pMLC->MLC Actomyosin Actomyosin Contraction & Cytoskeletal Reorganization pMLC->Actomyosin eNOS_inactive Inactive eNOS

Figure 1: Simplified RhoA/ROCK signaling pathway.

Section 2: The Investigational Workflow - A Step-by-Step Guide

The characterization of a novel kinase inhibitor requires a logical progression from broad, high-throughput screening to specific, mechanistic cellular assays. This workflow ensures that resources are spent on compounds that are not only potent in a biochemical context but also effective in a more physiologically relevant cellular environment.

Investigational_Workflow Start Hypothesis: This compound inhibits ROCK InVitro PART 1: In Vitro Biochemical Characterization Start->InVitro IC50 IC50 Determination (ADP-Glo Assay) InVitro->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity MoA Mechanism of Action (ATP Competition) Selectivity->MoA Cellular PART 2: Cellular Activity Validation MoA->Cellular TargetEngage Target Engagement (NanoBRET Assay) Cellular->TargetEngage CellPotency Cellular Potency (Substrate Phosphorylation Assay) TargetEngage->CellPotency Decision Promising Lead? CellPotency->Decision End Advance to Medicinal Chemistry & In Vivo Studies Decision->End  Yes Stop Re-evaluate or Terminate Decision->Stop  No

Figure 2: High-level workflow for inhibitor characterization.

Part 1: In Vitro Biochemical Characterization

The initial phase focuses on determining if the compound directly inhibits the purified kinase enzyme in a controlled, cell-free system.

Protocol: IC50 Determination via Luminescence-Based Kinase Assay

Principle: The rationale for choosing a luminescence-based assay like ADP-Glo is its high sensitivity, broad dynamic range, and scalability. It measures kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal.[4] This method is more robust and less hazardous than traditional radiometric assays.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial 3-fold dilution series in DMSO to create 10 concentrations, starting from 100 µM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.[5]

    • Add 2.5 µL of recombinant human ROCK1 or ROCK2 enzyme in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The enzyme concentration should be optimized to be in the linear range of the assay.

    • Incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, which is critical for accurate IC50 determination, especially for slow-binding inhibitors.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. This mixture should contain a suitable ROCK substrate peptide (e.g., a derivative of S6 Kinase) and ATP at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase.[6] Using ATP at Km makes the assay sensitive to competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Kinase Selectivity and Mechanism of Action

A potent inhibitor is of little therapeutic value if it is not selective. The compound should be screened against a panel of related kinases, particularly from the AGC kinase family (which includes ROCK and PKA), to assess its selectivity profile.[8]

To confirm an ATP-competitive mechanism of action, the IC50 determination protocol is repeated at multiple, fixed concentrations of ATP (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km). An ATP-competitive inhibitor will show a rightward shift in its IC50 value (i.e., it will appear less potent) as the ATP concentration increases.[6]

Part 2: Cellular Activity Validation

Demonstrating activity in a test tube is the first step. The critical next phase is to confirm that the compound can enter cells, engage its target, and inhibit the signaling pathway in a living system.

Protocol: Cellular Substrate Phosphorylation Assay

Principle: This assay quantifies the level of phosphorylation of a known downstream substrate of the target kinase within the cell. For ROCK, a common substrate is the Myosin Phosphatase Target Subunit 1 (MYPT1), a component of MLCP. Inhibition of ROCK leads to a decrease in MYPT1 phosphorylation. This assay provides direct evidence of target pathway modulation in a physiological context.[9]

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., A549 human lung carcinoma cells) in a 96-well plate and grow to 80-90% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours. This reduces basal kinase activity, providing a cleaner window to observe stimulated activity.

    • Pre-treat cells with various concentrations of this compound (or DMSO control) for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the RhoA/ROCK pathway by adding an agonist like Calpeptin or Lysophosphatidic Acid (LPA) for 20-30 minutes. This induces a robust and measurable phosphorylation of ROCK substrates.

  • Cell Lysis and Detection:

    • Aspirate the medium and lyse the cells directly in the well using a lysis buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins of interest.

    • The level of phosphorylated MYPT1 (at Thr853) and total MYPT1 can be quantified using a sandwich immunoassay format like ELISA or TR-FRET.[10]

  • Data Analysis:

    • For each inhibitor concentration, calculate the ratio of phosphorylated MYPT1 to total MYPT1.

    • Normalize the data to the stimulated control (0% inhibition) and unstimulated control (100% inhibition).

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular EC50 value.

Section 3: Data Synthesis and Interpretation

All quantitative data should be consolidated for clear interpretation. The goal is to build a comprehensive profile of the compound's potency, selectivity, and cellular efficacy.

Table 1: Hypothetical Inhibitory Profile of this compound

ParameterAssay TypeROCK1ROCK2PKA
Biochemical Potency (IC50) ADP-Glo Kinase Assay85 nM60 nM>10,000 nM
Mechanism of Action ATP CompetitionATP-CompetitiveATP-CompetitiveN/A
Cellular Potency (EC50) p-MYPT1 Assay450 nM--
Selectivity Ratio (PKA/ROCK2) -->166-fold-

Interpretation:

  • Potency: The hypothetical data show nanomolar potency against both ROCK isoforms in a biochemical assay, which is a strong starting point.

  • Selectivity: The compound demonstrates excellent selectivity (>166-fold) against PKA, a closely related kinase, suggesting it does not indiscriminately inhibit all AGC family kinases.[8]

  • Cellular Activity: The cellular EC50 is approximately 5-7 fold higher than the biochemical IC50. This "cell shift" is expected and can be attributed to factors like cell membrane permeability, protein binding in the cytoplasm, and intracellular ATP concentrations being much higher than those used in the biochemical assay. A shift of less than 10-fold is generally considered very promising.

References

  • RhoA/Rho-kinase and vascular diseases: wh
  • Rho/Rho Kinase Signal Transduction Pathway in Cardiovascular Disease and Cardiovascular Remodeling
  • Spotlight: Cell-based kinase assay form
  • Rho-kinase: regulation, (dys)function, and inhibition - PMC - PubMed Central
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical
  • New insights into RhoA/Rho-kinase signaling: a key regul
  • Rho/Rho-kinase mediated signaling in physiology and p
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH
  • Kinase assays | BMG LABTECH
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC - NIH
  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)
  • in vitro kinase assay | Protocols.io
  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)† | Semantic Scholar
  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363)
  • Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC - NIH
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - NIH
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)
  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors
  • Structure–activity relationship of piperidine derivatives with...
  • Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - RSC Publishing
  • Structure activity relationship of piperidine derivatives - ResearchG
  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC - NIH
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC - NIH
  • The Emergence of 1-(4-Aminophenyl)piperidine-4-carboxamide as a Versatile Kinase Inhibitor Scaffold - Benchchem

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Part 1: The Core Directive - Understanding the Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of 4-Aminopiperidine Derivatives in Akt Signaling

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial literature searches for the specific compound "4-Amino-1-(3-pyridyl)piperidine" did not yield direct evidence of its role in the Akt signaling pathway. Therefore, this guide has been expertly curated to focus on a closely related and extensively studied class of compounds: 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides . These derivatives, including the clinical candidate capivasertib (AZD5363), serve as an authoritative case study to explore the intricate relationship between 4-aminopiperidine scaffolds and Akt signaling. This approach provides a scientifically robust and technically detailed examination of how this chemical moiety can be leveraged for potent and selective Akt inhibition.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][4][5] The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a central node in this pathway.[1][3] The development of small molecule inhibitors of Akt has been a significant focus of oncological drug discovery.[6][7]

This guide delves into the role of 4-aminopiperidine derivatives as potent and selective inhibitors of Akt, using the well-documented 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series as a representative example. We will explore the mechanism of action, provide field-proven experimental protocols for their characterization, and offer insights into the causality behind experimental choices.

Part 2: Scientific Integrity & Logic - A Deep Dive into Mechanism and Methodology

The Akt Signaling Pathway: A Brief Overview

The activation of the Akt signaling pathway is initiated by various extracellular stimuli, such as growth factors and cytokines, which bind to and activate receptor tyrosine kinases (RTKs).[1] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][3] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[1]

At the membrane, Akt is partially activated by phosphorylation at threonine 308 (Thr308) by PDK1.[1] Full activation requires a subsequent phosphorylation at serine 473 (Ser473) by the mechanistic target of rapamycin complex 2 (mTORC2).[1] Once fully activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating diverse cellular functions.[7] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3, thus terminating the signal.[1][7]

Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN dephosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits p-Akt (T308) p-Akt (Thr308) PDK1->p-Akt (T308) phosphorylates p-Akt (S473) p-Akt (Ser473) (Fully Active) mTORC2 mTORC2 mTORC2->p-Akt (S473) phosphorylates Downstream Downstream Effectors (e.g., GSK3β, mTORC1) p-Akt (S473)->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes

Figure 1: The PI3K/Akt Signaling Pathway.

Mechanism of Action: 4-Aminopiperidine Derivatives as ATP-Competitive Akt Inhibitors

The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series of compounds, including the clinical candidate capivasertib (AZD5363), function as ATP-competitive inhibitors of all three Akt isoforms (Akt1, Akt2, and Akt3).[8][9][10] This means they bind to the ATP-binding pocket of the Akt kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[11][12]

The development of this series involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[8][9] The pyrrolo[2,3-d]pyrimidine core is a key feature, as it forms crucial hydrogen bonds with the hinge region of the kinase domain. The 4-aminopiperidine scaffold serves as a versatile linker to which various substituents can be attached to enhance binding affinity and selectivity.[8][13][14][15][16]

Inhibitor_Binding cluster_Akt Akt Kinase Domain cluster_inhibitor 4-Aminopiperidine Derivative ATP Pocket ATP-Binding Pocket Hinge Hinge Region Pyrrolo Pyrrolopyrimidine Core Pyrrolo->Hinge H-bonds to Piperidine 4-Aminopiperidine Linker Pyrrolo->Piperidine links to Substituent Lipophilic Substituent Piperidine->Substituent positions Substituent->ATP Pocket occupies

Figure 2: Binding of a 4-Aminopiperidine Derivative to Akt.

Data Presentation: Potency and Selectivity

The following table summarizes the inhibitory activity of representative 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides against Akt isoforms and the related kinase PKA, highlighting their potency and selectivity.

CompoundAkt1 (nM)Akt2 (nM)Akt3 (nM)PKA (nM)Selectivity (PKA/Akt1)Reference
Compound A 51922>1000>200[8]
Compound B 31215>1000>333[8]
AZD5363 388650217[9]

Table 1: Inhibitory Potency and Selectivity of 4-Aminopiperidine Derivatives.

Part 3: Experimental Protocols - A Guide for the Bench Scientist

The following protocols are designed to be self-validating systems, providing a robust framework for investigating the effects of 4-aminopiperidine derivatives on the Akt signaling pathway.

Protocol 1: Western Blotting for Akt Pathway Inhibition

Objective: To determine the effect of a test compound on the phosphorylation status of Akt and its downstream targets in a cellular context.

Materials:

  • Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., U87-MG glioblastoma, PC-3 prostate cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (e.g., AZD5363) dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to the loading control (β-actin).

Protocol 2: In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of a test compound on the enzymatic activity of purified Akt kinase.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes.

  • Akt substrate peptide (e.g., Crosstide).

  • ATP.

  • Kinase reaction buffer.

  • Test compound dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Luminometer.

Methodology:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in kinase reaction buffer.

    • In a 96-well plate, add the kinase, substrate peptide, and test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) using non-linear regression analysis.

Protocol 3: Cell Viability Assay

Objective: To assess the functional consequence of Akt inhibition on cell proliferation and viability.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound dissolved in DMSO.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • 96-well plates.

  • Plate reader (absorbance or luminescence).

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

  • Measurement of Cell Viability:

    • For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.

    • For CellTiter-Glo® assay: Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability versus the log of the compound concentration.

    • Determine the GI50 value (the concentration that causes 50% growth inhibition).

Conclusion and Future Directions

The 4-aminopiperidine scaffold has proven to be a highly effective structural motif for the development of potent and selective Akt inhibitors. The detailed mechanistic understanding and robust experimental methodologies outlined in this guide provide a solid foundation for researchers and drug developers working in this area. Future research may focus on the development of next-generation inhibitors with improved isoform selectivity, novel mechanisms of action (e.g., allosteric inhibitors), and strategies to overcome potential resistance mechanisms. The continued exploration of the chemical space around the 4-aminopiperidine core holds significant promise for the discovery of new and effective therapies targeting the Akt signaling pathway.

References

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  • ResearchGate. (n.d.). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
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  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
  • Semantic Scholar. (n.d.). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)†. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-4-Amino-1-(7H-pyrrolo-%5B2%2C3-d-%5D-As-of-McHardy-Barlaam/8b0c9f8e8d3e3c1a4b9e8c1f0d9e9c9c8c8c8c8c]([Link]
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The Emergence of 4-Amino-1-(3-pyridyl)piperidine Scaffolds in Selective PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The phosphoinositide 3-kinase delta (PI3Kδ) isoform has been validated as a critical therapeutic target, particularly for hematological malignancies and inflammatory diseases, owing to its preferential expression in leukocytes.[1][2][3] The development of potent and isoform-selective inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target toxicities associated with pan-PI3K inhibition.[3][4] This technical guide provides a comprehensive overview of the 4-amino-1-(3-pyridyl)piperidine chemical scaffold as a promising core for novel PI3Kδ inhibitors. We will delve into the intricacies of the PI3Kδ signaling pathway, present structure-activity relationship (SAR) insights from key derivatives, and provide detailed, field-proven protocols for the in vitro and cellular characterization of these inhibitors. This document is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing next-generation targeted therapies.

The PI3Kδ Signaling Axis: A Key Regulator in Immunity and Disease

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that govern crucial cellular processes, including cell growth, proliferation, survival, and migration.[5][6] The Class I PI3Ks are heterodimers, consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[1][7] While the p110α and p110β isoforms are ubiquitously expressed, the expression of p110δ and p110γ is largely restricted to cells of the immune system, making them highly attractive targets for immunological and hematological disorders.[1][2][8]

PI3Kδ is a key downstream mediator for multiple immune cell receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR).[7][9] Upon receptor activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][10][11] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[5] This recruitment leads to the activation of AKT, which in turn phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR) and Forkhead box (FOXO) transcription factors, to regulate cellular functions.[8][10]

Dysregulation of this pathway, often through gain-of-function mutations, leads to hyperactivation of PI3Kδ signaling, a condition known as Activated PI3Kδ Syndrome (APDS), which results in immunodeficiency and lymphoproliferation.[7][10] Furthermore, its critical role in B-cell survival and proliferation has made it a prime target for B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and certain lymphomas.[9][12]

PI3K_Signaling_Pathway Receptor BCR / TCR / Cytokine Receptor PI3Kd PI3Kδ (p110δ/p85) Receptor->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 p110δ AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates FOXO FOXO (Transcription Factors) AKT->FOXO Inhibits Cell_Processes Cell Growth, Proliferation, Survival, Migration mTORC1->Cell_Processes FOXO->Cell_Processes Regulates Transcription Inhibitor This compound Derivatives Inhibitor->PI3Kd Inhibition

Caption: The PI3Kδ signaling cascade.

The 4-(Piperid-3-yl)amino Scaffold in PI3Kδ Inhibition

Medicinal chemistry efforts have focused on identifying scaffolds that can achieve high potency for PI3Kδ while maintaining significant selectivity against other Class I isoforms (α, β, γ) to avoid toxicities associated with broader inhibition. The 4-aminopiperidine moiety has emerged as a valuable component in the design of various kinase inhibitors.

A notable example comes from a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, which were synthesized and evaluated as PI3Kδ inhibitors.[13][14] This work provides a strong rationale for the utility of this core structure. In this series, compounds A5 and A8 were identified as exceptionally potent PI3Kδ inhibitors, with IC₅₀ values of 1.3 nM and 0.7 nM, respectively.[13][14] Their potency is comparable to or greater than the approved PI3Kδ inhibitor, idelalisib (IC₅₀ = 1.2 nM).[13]

Quantitative Data: Potency and Isoform Selectivity

The success of a targeted inhibitor hinges not just on its potency against the intended target but also on its selectivity over closely related kinases. Compound A5 demonstrated excellent selectivity for PI3Kδ over the α, β, and γ isoforms.[13] Compound A8 also showed superior selectivity for PI3Kδ/γ over PI3Kα and PI3Kβ.[13] This selectivity is crucial, as inhibition of PI3Kα and PI3Kβ is linked to metabolic and other systemic side effects.[3]

CompoundPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Selectivity (δ vs α)Selectivity (δ vs β)
A5 1.3>1000258>1000>769-fold198-fold
A8 0.710815.34.9154-fold22-fold
Idelalisib 1.282020826683-fold173-fold
Data synthesized from Zhang et al., Bioorg Med Chem. 2019.[13][14]
Structure-Activity Relationship (SAR) Insights

The potent activity of these compounds is attributed to key molecular interactions within the ATP-binding pocket of the p110δ catalytic subunit. Molecular docking studies suggest that compound A8 forms three critical hydrogen bonds with the kinase.[13] This stable binding conformation is believed to be responsible for its potent inhibition. The 4-(piperid-3-yl)amino group plays a crucial role in orienting the molecule within the active site to achieve these favorable interactions, highlighting the importance of this scaffold in inhibitor design.

Experimental Protocols for Assessing PI3Kδ Inhibition

Validating the potency, selectivity, and mechanism of action of novel inhibitors requires a robust and systematic experimental approach. Here, we outline standard, self-validating protocols for both biochemical and cell-based assays.

Workflow for Inhibitor Characterization

The process begins with an in vitro biochemical assay to determine direct enzymatic inhibition, followed by cell-based assays to confirm on-target activity in a physiological context and assess downstream pathway modulation.

Experimental_Workflow Start Synthesized Inhibitor Compound Biochem_Assay Step 1: In Vitro Biochemical Assay (e.g., ADP-Glo) Start->Biochem_Assay Biochem_Result Determine IC₅₀ (Direct Enzyme Inhibition) Biochem_Assay->Biochem_Result Cell_Assay Step 2: Cell-Based Pathway Assay (e.g., p-AKT Western Blot) Biochem_Result->Cell_Assay Potent compounds advance Cell_Result Confirm On-Target Effect (Downstream Inhibition) Cell_Assay->Cell_Result Conclusion Validated PI3Kδ Inhibitor Cell_Result->Conclusion

Caption: A streamlined workflow for PI3Kδ inhibitor validation.
Protocol 1: In Vitro PI3Kδ Kinase Assay (ADP-Glo™)

Causality: This assay directly measures the enzymatic activity of purified PI3Kδ by quantifying the amount of ATP converted to ADP during the kinase reaction.[15] It is the gold standard for determining an inhibitor's direct potency (IC₅₀) in a clean, cell-free system.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer containing 2mM DTT.

    • Dilute the purified recombinant PI3Kδ enzyme and the lipid substrate (PIP2) in the kinase buffer to the desired concentrations.

    • Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 0.1 nM) in DMSO, then dilute further in kinase buffer.

    • Prepare an ATP solution at 2x the final desired concentration (e.g., 20 µM).

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution.

    • Incubate the plate for 60 minutes at room temperature (28 ± 1 °C).[11]

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the ADP generated and thus to the kinase activity.

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized activity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Western Blot for Phospho-AKT (Ser473)

Causality: This assay validates that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. By measuring the phosphorylation of AKT, a direct downstream substrate of the PI3K pathway, we can confirm on-target pathway inhibition.[5][13] A reduction in phosphorylated AKT (p-AKT) levels indicates successful PI3Kδ inhibition upstream.

Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., SU-DHL-6, a B-cell lymphoma line with high PI3Kδ expression) in 6-well plates and culture until they reach 70-80% confluency.[5]

    • If basal pathway activity is low, serum-starve the cells for 3-4 hours.[5]

    • Pre-treat cells with various concentrations of the PI3Kδ inhibitor or vehicle control for 1-2 hours.[5]

    • If necessary, stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) for 15-30 minutes to robustly activate the PI3K pathway.[5]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using 150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[5]

    • Determine the protein concentration of the supernatant using a BCA protein assay.[5]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them with Laemmli buffer. Heat at 95°C for 5 minutes.

    • Load 20-50 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[5]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[5]

  • Data Analysis and Validation:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT or a housekeeping protein like GAPDH.[5]

    • Quantify the band intensities using image analysis software.

    • Normalize the p-AKT signal to the total AKT signal for each sample. A dose-dependent decrease in the normalized p-AKT signal confirms the cellular activity of the inhibitor.

Therapeutic Implications and Future Directions

The development of highly selective PI3Kδ inhibitors based on scaffolds like this compound holds significant promise. The first-generation PI3Kδ inhibitor, idelalisib, validated the target but was also associated with significant immune-mediated toxicities, such as colitis and pneumonitis, which are likely on-target effects of potent PI3Kδ suppression in regulatory T cells.[16][17]

Future research must focus on:

  • Optimizing Selectivity: Further refining chemical structures to maximize selectivity against other PI3K isoforms and the broader kinome to ensure a clean safety profile.

  • Modulating Potency and Pharmacokinetics: Fine-tuning inhibitor potency and pharmacokinetic properties to achieve a therapeutic window that effectively targets malignant or autoreactive lymphocytes while sparing normal immune function.

  • Intermittent Dosing Strategies: Exploring alternative dosing schedules, which may mitigate some of the mechanism-based toxicities by allowing for periodic recovery of normal immune cell signaling.[16]

  • Combination Therapies: Investigating the synergistic potential of selective PI3Kδ inhibitors with other targeted agents or immunotherapies to enhance efficacy and overcome resistance.[16][18]

Conclusion

The PI3Kδ pathway remains a high-value target for therapeutic intervention in oncology and immunology. The this compound scaffold and its derivatives represent a compelling chemical foundation for the development of next-generation PI3Kδ inhibitors. As demonstrated by compounds like A5 and A8, this structural class can yield inhibitors with sub-nanomolar potency and excellent isoform selectivity. By employing rigorous, self-validating experimental workflows, researchers can effectively characterize novel compounds and advance the most promising candidates toward clinical development, with the ultimate goal of delivering safer and more effective treatments for patients with B-cell malignancies and autoimmune diseases.

References

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Introduction: The 4-Aminopiperidine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 4-Aminopiperidine Scaffold: Synthesis, Medicinal Chemistry, and Applications

The 4-aminopiperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of distinct biological targets, leading to a disproportionately high number of bioactive compounds.[1][2][3] Its prevalence is remarkable, with the piperidine ring being the most common heterocycle found in approved pharmaceuticals.[3][4] The therapeutic agents incorporating this scaffold are diverse, ranging from potent analgesics and antipsychotics to antiviral and anticancer agents.[5][6][7]

The success of the 4-aminopiperidine core lies in its unique combination of structural and physicochemical properties. It provides a three-dimensional, non-planar structure that can effectively probe the binding pockets of proteins. The two nitrogen atoms—one in the ring (N1) and one exocyclic (at C4)—offer distinct points for chemical modification. These sites serve as versatile handles for introducing various substituents to fine-tune potency, selectivity, solubility, and pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability. The basicity of the amino groups allows for critical hydrogen bonding interactions with biological targets, often serving as an anchor point within a receptor or enzyme active site.[8] This guide provides a comprehensive overview of the key synthetic strategies for accessing this scaffold, delves into its vast medicinal chemistry applications with a focus on structure-activity relationships (SAR), and presents a case study illustrating its role in a drug discovery program.

PART 1: Key Synthetic Strategies for 4-Aminopiperidine Scaffolds

The synthetic accessibility of the 4-aminopiperidine core is a primary driver of its widespread use. Several robust and scalable methods have been developed, with reductive amination of 4-piperidones being the most prevalent.

Reductive Amination of N-Substituted 4-Piperidones

Reductive amination is a powerful and versatile one-pot reaction that converts a ketone (in this case, an N-substituted 4-piperidone) and an amine into a more complex amine.[9][10] This method is highly favored in medicinal chemistry for its operational simplicity and the vast commercial availability of diverse starting materials.[11][12] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the final amine.[9][10]

Core Mechanism: The process involves the nucleophilic attack of a primary or secondary amine on the carbonyl group of the 4-piperidone to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. A hydride-based reducing agent, present in the same pot, selectively reduces the iminium ion to the target 4-aminopiperidine derivative.

G cluster_0 Reductive Amination Workflow A N-Substituted 4-Piperidone B Primary/Secondary Amine (R'-NH2) C Iminium Ion Intermediate D Reducing Agent (e.g., NaBH(OAc)3) E 4-Aminopiperidine Product

Caption: General workflow for reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of the N-substituted 4-piperidone (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) is added the desired primary or secondary amine (1.0-1.2 equivalents).

  • Imine Formation: The mixture is stirred at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal/iminium ion intermediate. Acetic acid is sometimes added as a catalyst to facilitate this step.

  • Reduction: A mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents), is added portion-wise to the mixture.[10][11][13] NaBH(OAc)₃ is preferred over stronger agents like sodium borohydride (NaBH₄) because it is less basic, moisture-stable, and selectively reduces the iminium ion in the presence of the starting ketone.[10] Sodium cyanoborohydride (NaBH₃CN) is another effective alternative.[10][14]

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-aminopiperidine derivative.

Curtius Rearrangement for 4,4-Disubstituted Scaffolds

For the synthesis of 4-substituted-4-aminopiperidine derivatives, where a substituent is present on the same carbon as the amino group, the Curtius rearrangement offers an elegant and efficient pathway.[6] This method is particularly valuable as it avoids the use of highly toxic reagents like diethylaluminum cyanide.[6]

Core Mechanism: The synthesis begins with a piperidine-4-carboxylic acid derivative (isonipecotate). The carboxylic acid is converted into an acyl azide, which, upon heating, undergoes rearrangement to an isocyanate. The isocyanate is then hydrolyzed or reacted with an alcohol to form a carbamate, which can be easily deprotected to reveal the primary amine at the C4 position.[6]

G cluster_1 Curtius Rearrangement Pathway A Piperidine-4-carboxylate (Isonipecotate derivative) B Acyl Azide C Isocyanate Intermediate D Carbamate E 4-Amino-4-Substituted Piperidine

Caption: Key steps in the Curtius Rearrangement.

Modern Catalytic Approaches

While the aforementioned methods are workhorses in the field, modern catalysis continues to provide novel and efficient routes to piperidine scaffolds.

  • Catalytic C-H Amination: Emerging methods using inexpensive iron or copper catalysts enable the direct conversion of C-H bonds into C-N bonds, offering a more atom-economical approach to constructing substituted piperidines.[4][15]

  • Asymmetric Synthesis: For the synthesis of chiral piperidines, palladium-catalyzed asymmetric carbenylative amination and copper-catalyzed radical-mediated C-H cyanation have been developed, providing access to enantioenriched products that are crucial for developing stereospecific drugs.[1][3]

  • Zincke Imine Strategy: A versatile method for synthesizing N-(hetero)arylpiperidines involves a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates, allowing for the convergent coupling of complex fragments.[16]

PART 2: Medicinal Chemistry Applications and SAR

The 4-aminopiperidine scaffold is a privileged core found in a multitude of therapeutic agents acting on diverse biological targets.[8][7] The ability to systematically modify the N1 and C4 positions allows for the fine-tuning of pharmacological activity.

// Invisible nodes for positioning arrows N1_point [pos="1.2,1.5!", shape=point, style=invis]; C4_point [pos="3.8,0.8!", shape=point, style=invis]; Ring_point [pos="2.5,-1.5!", shape=point, style=invis];

edge [color="#EA4335", arrowhead=vee, penwidth=1.5]; N1_Sub -> N1_point; C4_Sub -> C4_point; Ring_Sub -> Ring_point; } Caption: Key modification points on the 4-aminopiperidine scaffold.

Overview of Therapeutic Areas

The versatility of the 4-aminopiperidine scaffold is evident from the breadth of its applications. A summary of its utility across various therapeutic areas is presented below.

Therapeutic AreaBiological Target(s)Example Applications / CompoundsKey Insights
Antiviral HCV Assembly, Influenza HAPotent inhibitors of Hepatitis C virus assembly and release. [11][17]Entry inhibitors for Influenza A virus. [18][19]The scaffold acts as a central hub to position functional groups that disrupt viral protein interactions.
Oncology p53-MDM2, CCR5, KinasesInhibitors of the p53-MDM2 interaction. CCR5 antagonists for HIV-1 entry inhibition. [6]Kinase inhibitors (e.g., Cdk4/6, IKKβ). Serves as a key intermediate for complex molecules targeting protein-protein interactions and enzyme active sites. [5]
CNS Disorders Opioid Receptors, 5-HT₄, N-type Ca²⁺ ChannelsAnalgesics (Fentanyl analogues). [20][21][22]Cognition enhancers. [23][24]Antipsychotics (Benperidol, Pimozide). [8][25]The piperidine nitrogen (N1) is often decorated with lipophilic groups to facilitate blood-brain barrier penetration.
Antifungal Ergosterol BiosynthesisNovel antifungals targeting sterol C14-reductase and sterol C8-isomerase. [13]Long alkyl chains attached to the C4-amino group were found to be critical for potent antifungal activity. [13]
Other Histamine H₁ Receptor, DPP4Antihistamines (Astemizole). Dipeptidyl peptidase IV (DPP4) inhibitors for diabetes. [26]The scaffold's conformational flexibility allows it to adapt to the binding sites of various enzymes and receptors.
Structure-Activity Relationship (SAR) Insights
  • N1-Substitutions: The substituent on the piperidine nitrogen (N1) is a critical determinant of a compound's overall profile. It profoundly influences metabolic stability, as this position is a primary site for metabolism by cytochrome P450 enzymes, particularly CYP3A4, via N-dealkylation. [7]In CNS-targeted drugs, the N1-substituent is often a lipophilic group that enhances brain penetration. * C4-Amino Group Derivatization: Modifications at the exocyclic C4-amino group are typically responsible for direct, high-affinity interactions with the biological target. Acylation, sulfonylation, and further alkylation of this nitrogen are common strategies to introduce groups that can form key hydrogen bonds, salt bridges, or hydrophobic interactions within a binding pocket. [11][13][27]* Piperidine Ring Substitution: Adding substituents directly onto the piperidine ring can lock the molecule into a specific conformation, which can enhance binding affinity and selectivity for the desired target. [6][23]

PART 3: Case Study - Discovery of 4-Aminopiperidine HCV Assembly Inhibitors

A compelling example of the scaffold's utility is the discovery and optimization of a series of 4-aminopiperidine derivatives as potent inhibitors of the Hepatitis C Virus (HCV) life cycle. [11][17] 1. Hit Identification: Through a high-throughput phenotypic screen, a 4-aminopiperidine compound was identified as a potent inhibitor of HCV proliferation. [11][17]Mechanistic studies revealed that this chemotype did not target viral replication but instead inhibited the assembly and release of new, infectious viral particles—a novel mechanism of action. [11] 2. Synthetic Strategy for SAR: A medicinal chemistry campaign was launched to improve the potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the initial hit. The primary synthetic strategy employed was the versatile reductive amination of N-Boc-4-aminopiperidine and N-Boc-4-piperidone, allowing for the rapid and systematic exploration of a wide variety of analogues. [11] 3. SAR Campaign and Lead Optimization:

  • Initial Hit (Compound 1): Showed good efficacy (EC₅₀ = 2.57 μM) but had potential metabolic liabilities. [11]* Systematic Modifications: The SAR campaign systematically explored different functional groups at the N1 and C4 positions.

    • Linker and Aryl Group Exploration: Various linkers and substituted aryl rings were introduced via reductive amination and acylation reactions at the C4-amino position. [11] * N1-Substituent Exploration: Different groups were installed at the piperidine nitrogen to optimize ADME properties.

  • Optimized Lead (Compound 77b): The campaign culminated in the identification of compound 77b , a trans-diastereomer that exhibited significantly improved potency (EC₅₀ = 47 nM) and maintained good metabolic stability, representing a promising lead for further development. [11]

G cluster_2 Drug Discovery Workflow: HCV Inhibitor Case Study A High-Throughput Screening B Hit Identification (4-AP Scaffold) C Mechanism of Action Study (Assembly Inhibition) D SAR Campaign (Reductive Amination) E Lead Optimization (Improved Potency & ADME) F Optimized Lead Compound (EC50 = 47 nM)

Caption: Workflow from hit discovery to lead optimization.

This case study perfectly illustrates the power of the 4-aminopiperidine scaffold. Its synthetic tractability enabled a rapid and effective SAR exploration, leading to a significant enhancement in antiviral potency and the development of a promising new class of HCV inhibitors. [11][17]

Conclusion and Future Perspectives

The 4-aminopiperidine scaffold remains an exceptionally valuable and versatile building block in the arsenal of the medicinal chemist. Its importance is underscored by its presence in numerous marketed drugs and clinical candidates across a wide spectrum of diseases. [8][7]The robustness of synthetic methods like reductive amination ensures that novel analogues can be generated with ease, facilitating rapid exploration of structure-activity relationships.

Looking forward, the field is advancing toward more sophisticated applications of this core. The development of novel enantioselective synthetic methodologies will provide access to chiral piperidines with greater stereochemical control, which is essential for interacting with complex biological systems. [1][3]Furthermore, as new and challenging biological targets emerge, the 4-aminopiperidine scaffold will undoubtedly continue to serve as a reliable and fruitful starting point for the design and discovery of the next generation of therapeutic agents.

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An In-depth Technical Guide to the Discovery of Novel 4-Aminopiperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a wide array of biologically active compounds. Its inherent structural features, including a basic nitrogen atom and the ability to present substituents in defined three-dimensional space, make it an ideal building block for engaging with biological targets. This guide provides a comprehensive technical overview of the key aspects of discovering novel 4-aminopiperidine derivatives. We will delve into versatile synthetic methodologies, from foundational reactions to high-throughput technologies, explore the principles of structure-activity relationship (SAR)-guided optimization, and present case studies of these compounds in diverse therapeutic areas. This document is intended to serve as a practical resource for researchers aiming to leverage the potential of the 4-aminopiperidine core in their drug discovery endeavors.

The 4-Aminopiperidine Scaffold: A Privileged Motif in Medicinal Chemistry

The 4-aminopiperidine unit is a saturated heterocyclic motif that offers a unique combination of properties, making it highly attractive for drug design. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with protein binding pockets. The presence of two nitrogen atoms—one in the ring and one as an exocyclic amine—provides handles for modifying physicochemical properties such as basicity, polarity, and hydrogen bonding capacity. This versatility has led to the incorporation of the 4-aminopiperidine scaffold into a multitude of therapeutic agents, including antifungal agents, antiviral therapies, and treatments for central nervous system disorders[1][2][3]. Its utility extends to various roles, from serving as a key pharmacophore that directly interacts with the target to acting as a scaffold for presenting other crucial functional groups.

Synthetic Strategies for Novel 4-Aminopiperidine Analogs

The generation of diverse libraries of 4-aminopiperidine compounds is essential for exploring their therapeutic potential. Several synthetic strategies have been developed, each with its own advantages.

Reductive Amination of 4-Piperidones

Reductive amination is arguably the most common and versatile method for synthesizing 4-aminopiperidines. This one-pot reaction involves the condensation of a 4-piperidone derivative with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. The mild reaction conditions and the wide availability of both starting materials make this a highly favored approach for generating large libraries of analogs[1].

Causality Behind Experimental Choice: The use of sodium triacetoxyborohydride as the reducing agent is particularly advantageous because it is mild enough to not reduce the starting ketone, yet reactive enough to efficiently reduce the intermediate imine, minimizing side reactions and simplifying purification[1].

G Piperidone N-Substituted 4-Piperidone Imine Imine/Enamine Intermediate Piperidone->Imine Amine Primary or Secondary Amine (R'-NH2) Amine->Imine Product 4-Aminopiperidine Derivative Imine->Product ReducingAgent Sodium Triacetoxyborohydride ReducingAgent->Product In situ reduction G cluster_0 Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Intermediates Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Compound 4-Aminopiperidine Compound Inhibition Inhibition Compound->Inhibition TargetEnzymes Sterol C14-reductase & Sterol C8-isomerase Inhibition->TargetEnzymes

Caption: Inhibition of Ergosterol Biosynthesis.

Hepatitis C Virus (HCV) Assembly Inhibitors

High-throughput screening identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation.[2][4] Unlike many FDA-approved HCV drugs that target viral replication, this novel class of compounds was found to inhibit the assembly and release of infectious virus particles.[4] Lead optimization led to derivatives with increased potency, reduced toxicity, and improved pharmacokinetic profiles, demonstrating favorable liver distribution in mice.[2][4] Importantly, these compounds showed synergistic effects when combined with existing direct-acting antivirals, highlighting their potential in combination therapies.[4]

Dual SMO/ERK Inhibitors for Oncology

In the field of oncology, the Hedgehog (Hh) signaling pathway is a key target. However, resistance to drugs that inhibit the Smoothened (SMO) receptor in this pathway is a significant clinical challenge. It has been shown that the oncogenic ERK pathway can contribute to this resistance. To address this, a series of novel 4-aminopiperidine derivatives were designed as dual inhibitors of both SMO and ERK.[5] One of the lead compounds displayed strong inhibitory activity against both targets and exhibited significant cytotoxicity against human cholangiocarcinoma cells that overexpress both pathways, marking it as a promising anticancer candidate.[5]

Experimental Protocols and Characterization

Detailed Protocol for Reductive Amination

This protocol is a representative example for the synthesis of 4-aminopiperidine derivatives.

Self-Validating System:

  • Reaction Setup: In a round-bottom flask, dissolve the N-substituted 4-piperidone (1.0 mmol) and the desired amine (1.5 mmol) in 20 mL of dry tetrahydrofuran (THF).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (2.0 mmol) to the solution. The suspension is then stirred at room temperature for 12 hours. Note: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.

  • Workup: Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography (e.g., using a gradient of ethyl acetate and triethylamine) to yield the pure 4-aminopiperidine product.[1]

General Procedure for Compound Characterization

To ensure the identity and purity of newly synthesized compounds, a standard set of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the compound. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity of ≥95% is typically required for compounds that will be submitted for biological testing.

Challenges and Future Directions

While the 4-aminopiperidine scaffold has proven to be incredibly valuable, challenges remain. One area of focus is the development of more efficient and stereoselective synthetic methods to access novel and complex derivatives. Furthermore, as with many amine-containing scaffolds, addressing metabolic liabilities, such as N-dealkylation by cytochrome P450 enzymes, is an important consideration during the design phase.[6]

The future of 4-aminopiperidine discovery will likely involve a greater integration of computational chemistry and machine learning to predict the biological activity and pharmacokinetic properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.[7] The continued exploration of this scaffold in new therapeutic areas, such as neurodegenerative diseases and rare genetic disorders, holds significant promise for the development of next-generation medicines.[3]

References

  • Holl, G., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • Wang, G., et al. (2005). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • De la Cruz, J., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.
  • Zhang, J., et al. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. PubMed.
  • De la Cruz, J., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central.
  • Gil, L. F., et al. (2014). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate.
  • Aghapour, M., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PubMed.
  • Ji, R., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • Ghelardini, C., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed.
  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed.
  • Good, A. C., et al. (2010). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. PubMed.
  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
  • Singh, R., et al. (2015). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminopiperidine in Advancing Chemical Synthesis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • Al-Hussain, S. A., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate.
  • Casy, A. F., & Myers, J. L. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. PubMed.
  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org.
  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). GARDP Revive.
  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Collaborative Drug Discovery.

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Methodological & Application

Application Note & Protocol: Synthesis of 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Synthetic Overview

4-Amino-1-(3-pyridyl)piperidine is a key structural motif and a versatile building block in medicinal chemistry. Its prevalence in pharmaceutically active compounds stems from the combination of a basic piperidine ring, which can improve pharmacokinetic properties, and a hydrogen-bond-donating amino group, which can engage with biological targets. The pyridyl moiety often serves as a bioisostere for a phenyl ring, offering modulated electronic properties and potential for improved solubility and metabolic stability.

The synthesis of this scaffold primarily involves the formation of a crucial carbon-nitrogen (C-N) bond between the pyridine ring and the piperidine nitrogen. This guide details two robust and widely adopted synthetic strategies for this transformation:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, highly efficient cross-coupling reaction that provides a direct route from a halopyridine and 4-aminopiperidine.[1][2]

  • Two-Step Reductive Amination: An alternative pathway involving the reaction of a piperidone derivative with 3-aminopyridine, followed by deprotection. This method is valuable for its operational simplicity and use of readily available starting materials.[3]

This document provides detailed, field-proven protocols for both methods, explains the underlying chemical principles, and offers insights into experimental design and troubleshooting.

Strategic Planning: The N-Arylation Challenge

The core synthetic challenge is the selective formation of the bond at the N-1 position of the piperidine ring. Direct reaction of 3-halopyridine with 4-aminopiperidine presents a selectivity issue, as both the primary (C4-NH2) and secondary (N1-H) amines can undergo arylation. While the secondary amine is typically more nucleophilic, achieving exclusive mono-arylation at the desired position can be difficult.

A more controlled and widely accepted approach involves a protection-arylation-deprotection sequence. However, for the direct synthesis of the title compound, we will focus on methods that leverage the inherent reactivity differences or employ alternative bond-forming strategies.

Logical Workflow for Piperidine Functionalization

The following diagram outlines the general logic for synthesizing substituted piperidines, highlighting the two primary pathways discussed in this note.

G cluster_0 Pathway A: Buchwald-Hartwig Cross-Coupling cluster_1 Pathway B: Reductive Amination A_Start1 3-Bromopyridine A_Process Pd-Catalyzed Buchwald-Hartwig Amination A_Start1->A_Process A_Start2 4-Aminopiperidine A_Start2->A_Process A_Product This compound A_Process->A_Product B_Start1 N-Boc-4-piperidone B_Process1 Reductive Amination B_Start1->B_Process1 B_Start2 3-Aminopyridine B_Start2->B_Process1 B_Intermediate Boc-Protected Intermediate B_Process1->B_Intermediate B_Process2 Acidic Deprotection B_Intermediate->B_Process2 B_Product This compound B_Process2->B_Product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Aryl)(X) ox_add->pd_complex amine_coord Amine Coordination & Deprotonation (-HX) pd_complex->amine_coord pd_amido L₂Pd(II)(Aryl)(NR₂) amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Regeneration product Product (Aryl-NR₂) red_elim->product aryl_halide Ar-X (3-Bromopyridine) aryl_halide->ox_add amine R₂NH (4-Aminopiperidine) amine->amine_coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

Materials & Reagents

ReagentM.W.Amount (1 mmol scale)MolesEq.Notes
3-Bromopyridine158.00158 mg1.01.0
4-Aminopiperidine [4]100.16120 mg1.21.2Ensure high purity.
Pd₂(dba)₃915.7218.3 mg0.020.02Tris(dibenzylideneacetone)dipalladium(0)
Xantphos578.6823.2 mg0.040.04Ligand; handle in a glovebox if possible.
Sodium tert-butoxide96.10135 mg1.41.4Strong base; highly hygroscopic.
Anhydrous Toluene-5 mL--Degas with argon for 15-20 min before use.

Step-by-Step Procedure

  • Inert Atmosphere Setup: Place the catalyst (Pd₂(dba)₃), ligand (Xantphos), and base (NaOtBu) into an oven-dried Schlenk tube equipped with a magnetic stir bar. Seal the tube with a septum.

  • Purging: Evacuate the tube under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Through the septum, add the 3-bromopyridine and 4-aminopiperidine to the tube. Follow this by injecting the anhydrous, degassed toluene via syringe. [5]4. Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the 3-bromopyridine starting material is a good indicator of completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) is typically effective for separating the polar product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected Yield: 65-80%.

Protocol 2: Two-Step Reductive Amination

This strategy builds the target molecule by first forming an imine (or iminium ion) between a ketone and an amine, which is then reduced in situ. [6]It is a robust and often preferred method in industrial settings due to its cost-effectiveness and operational simplicity. The use of a Boc-protected piperidone ensures the reaction occurs at the desired position.

Mechanism: Imine Formation and Hydride Reduction
  • Imine/Iminium Formation: The primary amine (3-aminopyridine) attacks the carbonyl carbon of N-Boc-4-piperidone. After a series of proton transfers and water elimination (often acid-catalyzed), an iminium ion intermediate is formed.

  • Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB), delivers a hydride to the electrophilic iminium carbon, forming the C-N single bond of the final product. STAB is preferred for one-pot reactions as it is less reactive towards ketones than other hydrides like sodium borohydride, preventing reduction of the starting material. [6]

Experimental Protocol

Materials & Reagents

ReagentM.W.Amount (1 mmol scale)MolesEq.Notes
Step A: Reductive Amination
N-Boc-4-piperidone [7]199.25199 mg1.01.0
3-Aminopyridine94.11104 mg1.11.1
Sodium Triacetoxyborohydride (STAB)211.94318 mg1.51.5Moisture sensitive; add in portions.
Anhydrous Dichloromethane (DCM)-6 mL--
Step B: Boc Deprotection
Boc-protected intermediate277.37(from Step A)~1.01.0
Trifluoroacetic Acid (TFA)114.021 mL~13.0Large excessCorrosive; handle in a fume hood.
Dichloromethane (DCM)-4 mL--

Step-by-Step Procedure

  • Step A - Reductive Amination:

    • To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq) and 3-aminopyridine (1.1 eq).

    • Dissolve the solids in anhydrous DCM (6 mL) and stir under a nitrogen atmosphere.

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. The reaction is typically exothermic.

    • Stir the reaction at room temperature for 4-12 hours. Monitor for the consumption of the piperidone starting material by TLC.

    • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate can often be used directly in the next step after drying thoroughly.

  • Step B - Boc Deprotection:

    • Dissolve the crude intermediate from Step A in DCM (4 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 1 mL) dropwise. Caution: Gas evolution (CO₂) will occur.

    • Remove the ice bath and stir the reaction at room temperature for 1-2 hours, until TLC or LC-MS analysis indicates complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM (15 mL) and carefully neutralize by washing with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the final product, this compound. Purification by column chromatography may be performed if necessary. Expected Yield: 70-85% over two steps.

Safety and Hazard Information

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvents: Toluene and Dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact. [8]* Reagents:

    • Sodium tert-butoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere.

    • Palladium Catalysts: Can be toxic and should be handled with care.

    • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with extreme caution. [9] * 4-Aminopiperidine: Corrosive and can cause severe skin burns and eye damage. [4]* Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • [11]2.
  • Buchwald-Hartwig Amin
  • 4-Amino-1-Boc-piperidine. PubChem. [Link]
  • Piperidine Synthesis.
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry.
  • Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • Reductive Amination | Synthesis of Amines. YouTube. [Link]
  • 4-Piperidinamine. PubChem. [Link]
  • An Improved Process for the Preparation of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Amino-1-(3-pyridyl)piperidine is a critical heterocyclic scaffold and key building block in modern medicinal chemistry. Its structural motif, featuring a pyridine ring linked to a 4-aminopiperidine moiety, is present in a multitude of biologically active compounds, including kinase inhibitors, antagonists for various receptors, and other therapeutic agents. The strategic placement of the basic nitrogen atoms and the defined geometry of the piperidine ring make it an attractive component for designing molecules that interact with specific biological targets.

This application note provides a detailed, field-proven protocol for the synthesis of this compound. The selected synthetic strategy is a two-step process centered around a palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[1][2] This approach is chosen for its high efficiency, broad functional group tolerance, and scalability, making it suitable for both academic research and industrial drug development settings. We begin with the coupling of 3-bromopyridine with a Boc-protected 4-aminopiperidine, followed by a straightforward acidic deprotection to yield the target compound. This guide offers in-depth explanations for experimental choices, detailed step-by-step instructions, and integrated safety protocols to ensure a reliable and reproducible outcome.

Synthetic Strategy & Rationale

The synthesis is designed as a two-step sequence. This strategy is predicated on the need to prevent the primary amine of 4-aminopiperidine from interfering with the desired N-arylation reaction on the piperidine ring nitrogen.

  • Step 1: Buchwald-Hartwig Amination: The core C-N bond is constructed by coupling the secondary amine of tert-butyl (piperidin-4-yl)carbamate (4-amino-1-Boc-piperidine) with 3-bromopyridine. The tert-butyloxycarbonyl (Boc) group serves as an essential protecting group for the 4-amino moiety, preventing self-coupling or other side reactions. The Buchwald-Hartwig reaction is ideal for this transformation due to its reliability in coupling aryl halides with aliphatic amines, a reaction that is often challenging via traditional methods like nucleophilic aromatic substitution (SNAr), especially with electron-neutral or electron-rich heteroaryl halides.[2]

  • Step 2: Boc Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to unmask the primary amine, yielding the desired this compound. This is a standard and high-yielding transformation.

Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Materials & Reagents

All reagents should be of high purity and used as received unless otherwise noted. Solvents for the Buchwald-Hartwig reaction must be anhydrous.

Reagent/MaterialGradeSupplier (Example)CAS NumberNotes
4-Amino-1-Boc-piperidine≥98%Sigma-Aldrich87120-72-7Store under inert gas.
3-Bromopyridine≥99%Acros Organics626-55-1Corrosive, handle with care.
Pd₂(dba)₃Catalyst GradeStrem Chemicals51364-51-3Air-sensitive, handle in a glovebox or under inert gas.
Xantphos≥98%Sigma-Aldrich161265-03-8Air-stable ligand.
Sodium tert-butoxide (NaOtBu)≥98%Sigma-Aldrich865-48-5Moisture-sensitive, handle in a glovebox.
TolueneAnhydrous, ≥99.8%Acros Organics108-88-3Use from a sealed bottle or solvent purification system.
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2For extraction and deprotection reaction.
Trifluoroacetic Acid (TFA)≥99%Sigma-Aldrich76-05-1Highly corrosive, use in a fume hood.
Diethyl Ether (Et₂O)ACS GradeFisher Scientific60-29-7For trituration/precipitation.
Saturated NaHCO₃ solutionN/ALab PreparedN/AFor aqueous work-up.
BrineN/ALab PreparedN/AFor aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeFisher Scientific7487-88-9For drying organic layers.
Silica Gel230-400 meshSorbent Technologies63231-67-4For column chromatography.

Detailed Experimental Protocol

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[3]

  • Fume Hood: All manipulations involving volatile solvents (Toluene, DCM, Et₂O), corrosive reagents (TFA, 3-Bromopyridine), and the palladium catalyst should be performed in a certified chemical fume hood.

  • Inert Atmosphere: The Buchwald-Hartwig reaction is sensitive to oxygen. The reaction setup should be performed under an inert atmosphere of nitrogen or argon.

  • Reagent Handling: Sodium tert-butoxide is a strong base and is highly reactive with water.[4] Trifluoroacetic acid is a strong, corrosive acid. Handle both with extreme care.

Step 1: Synthesis of tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate

Rationale: This step utilizes a well-established palladium catalyst system. Pd₂(dba)₃ serves as the Pd(0) source, and Xantphos is a bidentate phosphine ligand that facilitates the catalytic cycle and prevents side reactions like β-hydride elimination.[5] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, enabling its participation in the catalytic cycle.[4]

  • Reaction Setup: To a dry, oven-baked 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Amino-1-Boc-piperidine (5.00 g, 25.0 mmol, 1.0 equiv.), 3-bromopyridine (2.90 mL, 30.0 mmol, 1.2 equiv.), Xantphos (434 mg, 0.75 mmol, 3 mol%), and Sodium tert-butoxide (3.36 g, 35.0 mmol, 1.4 equiv.).

    • Note: If working outside a glovebox, the flask should be sealed with a septum, and the solids added under a positive flow of nitrogen.

  • Solvent Addition: Add anhydrous toluene (100 mL) via cannula or syringe.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Catalyst Addition: Add Pd₂(dba)₃ (229 mg, 0.25 mmol, 1 mol%) to the flask under a positive flow of inert gas. The mixture will typically turn a dark red or purple color.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product spot should be visible by UV light and will stain with potassium permanganate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a dark oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

    • Eluent: A gradient of 20% to 70% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate as a white to off-white solid.

    • Expected Yield: 80-90%.

Step 2: Synthesis of this compound

Rationale: The Boc group is an acid-labile protecting group. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature or below, producing the corresponding ammonium salt and releasing isobutylene and carbon dioxide as gaseous byproducts. A subsequent basic work-up neutralizes the salt to provide the free amine.

  • Reaction Setup: To a 250 mL round-bottom flask, add the purified tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate (e.g., 5.8 g, 20.9 mmol, 1.0 equiv.) and dissolve it in dichloromethane (DCM, 80 mL).

  • Acid Addition: Cool the flask in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 20 mL) dropwise over 10 minutes.

    • Caution: The addition is exothermic, and gas evolution will occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (10% Methanol in DCM with 1% NH₄OH) until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the resulting residue in DCM (100 mL) and cool in an ice bath.

    • Carefully basify the solution by slowly adding 2 M sodium hydroxide (NaOH) solution until the pH is >12.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be purified by a short silica gel plug, eluting with 10% Methanol in DCM containing 1% triethylamine, or by recrystallization/trituration from a suitable solvent system like diethyl ether/hexanes.

    • The final product, this compound, should be obtained as a pale yellow solid or oil.

    • Expected Yield: 90-98%.

Experimental Workflow Visualization

Caption: A flowchart of the complete experimental procedure.

Characterization Data

CompoundFormMolecular FormulaMW ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm) HighlightsExpected MS (ESI+)
tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamateWhite SolidC₁₅H₂₃N₃O₂277.368.3-8.0 (m, 2H, Py-H), 7.2-7.0 (m, 2H, Py-H), 4.5 (br s, 1H, NH-Boc), 3.7 (d, 2H), 2.8 (t, 2H), 1.45 (s, 9H, Boc)m/z = 278.2 [M+H]⁺
This compoundPale Yellow SolidC₁₀H₁₅N₃177.258.3-8.0 (m, 2H, Py-H), 7.2-7.0 (m, 2H, Py-H), 3.7 (d, 2H), 2.8 (t, 2H), 2.7 (m, 1H), 1.8 (d, 2H), 1.5 (br s, 2H, NH₂), 1.4 (q, 2H)m/z = 178.1 [M+H]⁺

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion in Step 1 Inactive catalyst (Pd oxidation).Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Insufficiently strong base or wet base.Use a fresh bottle of NaOtBu and handle it in a glovebox.
Low reaction temperature.Ensure the oil bath temperature is stable at 100-110 °C.
Incomplete Deprotection in Step 2 Insufficient acid or reaction time.Add more TFA or increase the reaction time. Monitor closely by TLC.
TFA degradation.Use a fresh bottle of TFA.
Difficulty in Final Product Isolation Product is TFA salt, which is highly water-soluble.Ensure the pH of the aqueous layer is >12 during work-up to form the free base, which is extractable into DCM.
Product is an oil, not a solid.The free base can be an oil. If purity is high by NMR, use as is. If not, try co-evaporation with toluene or purification by chromatography.

Conclusion

This application note outlines an efficient and reliable two-step synthesis of this compound. The protocol leverages a modern palladium-catalyzed Buchwald-Hartwig amination, which provides high yields for the key bond-forming step. The subsequent acid-mediated deprotection is straightforward and quantitative. By following this detailed guide, researchers and drug development professionals can confidently produce this valuable building block on a multi-gram scale, facilitating further exploration in medicinal chemistry programs.

References

  • Vertex Pharmaceuticals. (n.d.). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine.
  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • National Center for Biotechnology Information. (n.d.). Novel and potent FABP4 inhibitors have been developed using this approach and herein we report the synthesis, biological evaluation and molecular docking.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • The Journal of Organic Chemistry. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 424361, 4-Piperidinamine.
  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction.
  • PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals.
  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone.
  • The Journal of Organic Chemistry. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4.
  • AAPPTec. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

Sources

Application Note: Comprehensive Characterization of 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Characterization

4-Amino-1-(3-pyridyl)piperidine is a key heterocyclic building block in modern drug discovery and development. Its unique structural motif, combining a piperidine scaffold with a pyridyl group and a primary amine, makes it a valuable intermediate in the synthesis of pharmacologically active agents, including inhibitors of Protein Kinase B (Akt) for oncology applications.[1] The identity, purity, and stability of this intermediate are paramount, as impurities can have unforeseen consequences on the efficacy and safety of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the analytical methods required for the unambiguous characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and scientifically sound analytical workflow.

Physicochemical Properties & Structure

A foundational understanding of the molecule's properties is essential before commencing any analytical work.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₅N₃Calculated
Molecular Weight 177.25 g/mol Calculated
Monoisotopic Mass 177.12660 DaCalculated
Appearance Off-white to yellow solid (Typical)General Knowledge
pKa (Predicted) ~9.5 (Piperidine N), ~5.0 (Pyridine N), ~10.0 (Amine)ChemAxon

The structure, with key positions numbered for spectroscopic discussion, is presented below. This numbering is critical for assigning signals in NMR spectroscopy.

Figure 1: Structure of this compound

Integrated Analytical Workflow

A single analytical technique is insufficient for full characterization. A multi-faceted approach is required to confirm identity, assess purity, and quantify the substance. The logical flow of this process ensures that each step builds upon the last, from initial purity screening to definitive structural confirmation.

workflow cluster_0 Phase 1: Purity & Identity Screening cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Verification sample Test Sample (this compound) hplc RP-HPLC-UV (Purity Assessment, Quantification) sample->hplc lcms LC-MS (Molecular Weight Confirmation) hplc->lcms Peak ID nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Confirmation) lcms->nmr hrms High-Resolution MS (Elemental Formula Confirmation) lcms->hrms ea Elemental Analysis (Elemental Composition vs. Theory) hrms->ea report Certificate of Analysis (CoA) ea->report

Figure 2: Integrated workflow for comprehensive characterization.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of chemical compounds. For this compound, a reversed-phase method is ideal, leveraging the molecule's polarity for good retention and separation from non-polar impurities. The pyridine ring provides a strong chromophore for UV detection.

Principle of Reversed-Phase HPLC

The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. This allows for the separation of the main compound from starting materials, by-products, and degradants.

Protocol: RP-HPLC-UV Method

This protocol is a robust starting point and should be validated for specific instrumentation and applications.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 50 µg/mL for analysis.[2]

  • Instrumentation & Conditions:

    • System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.[2]

    • Data Acquisition: Empower®, Chromeleon®, or equivalent CDS.

Table 2: HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 3.5 µm (e.g., Zorbax)Standard for reversed-phase; good efficiency and resolution.[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for amines.[2]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain good efficiency.[2]
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, re-equilibrateA broad gradient ensures elution of compounds with a wide polarity range.
Column Temp. 30 °CProvides stable retention times and improved peak symmetry.[3]
Injection Vol. 5 µLSmall volume to prevent peak distortion and column overload.
Detection UV at 254 nm and 280 nmThe pyridine ring absorbs strongly in this region.[2]
  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    • A pure sample should exhibit a single major peak with >98% area.

    • Retention time should be consistent across injections.

Spectroscopic Analysis: Structural Elucidation

While chromatography assesses purity, it does not confirm molecular structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the frequency at which they return (resonate) is recorded. This resonance frequency is highly sensitive to the local electronic environment, allowing differentiation of atoms in different parts of the molecule.

  • Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and will not exchange with the N-H protons, allowing them to be observed.

    • Instrumentation: Bruker AVANCE 400 MHz spectrometer or equivalent.[2]

    • Experiments: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC) for full assignment.

  • Expected ¹H NMR Data Interpretation (in DMSO-d₆):

    • Pyridine Protons (δ 7.0-8.5 ppm): Expect three distinct signals in the aromatic region, showing characteristic splitting patterns for a 3-substituted pyridine ring.

    • Piperidine Protons (δ 1.5-3.5 ppm): The protons on the piperidine ring will appear as complex multiplets. The axial and equatorial protons at each position are chemically distinct. Protons on carbons adjacent to the nitrogen (C2, C6) will be shifted downfield.

    • C4-H Proton (δ ~2.5-3.0 ppm): The proton at the amino-substituted carbon will be a multiplet.

    • Amine Protons (-NH₂, δ ~1.5-2.5 ppm): A broad singlet, which can be confirmed by a D₂O exchange experiment (the peak disappears).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation, clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy.

  • Principle: The sample is ionized, and the resulting charged molecules (or fragments) are separated based on their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

    • Instrumentation: A Thermo Orbi-trap Discovery instrument or a similar high-resolution mass spectrometer is ideal.[4] Analysis can also be performed using a standard LC-MS system with a quadrupole analyzer.

    • Acquisition: Infuse the sample directly or analyze the eluent from the HPLC peak. Acquire data in positive ESI mode.

  • Data Interpretation:

    • Parent Ion: Expect a prominent ion at m/z 178.134, corresponding to the protonated molecule [M+H]⁺.

    • HRMS: The measured accurate mass should be within 5 ppm of the theoretical mass (C₁₀H₁₆N₃⁺, theoretical m/z = 178.13387).

    • Fragmentation: Key fragments may include the loss of the amino group (-17 Da) or cleavage of the pyridine-piperidine bond.

Elemental Analysis

  • Principle: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimental values are compared to the theoretical values calculated from the molecular formula.

  • Protocol:

    • Submit a highly pure, dry sample (~2-3 mg) for analysis using a commercial CHN analyzer.

    • Interpretation: The experimental percentages should agree with the theoretical values to within ±0.4%.

      • Theoretical for C₁₀H₁₅N₃: C, 67.76%; H, 8.53%; N, 23.71%.

Safety Precautions

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Handle the compound in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. GHS classifications for related aminopiperidines often include warnings for skin corrosion/irritation and serious eye damage.[5]

References

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry - ACS Publications.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health (NIH).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • 4-Piperidinamine | C5H12N2 | CID 424361. PubChem - NIH.
  • This compound | C10H15N3. PubChem.
  • 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. PubChem.

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the analysis of 4-Amino-1-(3-pyridyl)piperidine, a key heterocyclic amine intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We outline optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring high sensitivity, specificity, and reproducibility for compound identification, quantification, and impurity profiling. The core of this guide focuses on elucidating the compound's fragmentation pattern and establishing a robust quantitative method using Multiple Reaction Monitoring (MRM).

Introduction: The Analytical Imperative for Piperidine Derivatives

The piperidine nucleus is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] this compound serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its purity and structural integrity are paramount, as even trace-level impurities can impact the safety and efficacy of the final drug product.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for analyzing such compounds.[2] It enables not only the confirmation of the primary structure but also the detection and identification of process-related impurities and degradants. This application note establishes a comprehensive LC-MS/MS workflow, grounded in established principles of piperidine derivative analysis, to provide a self-validating and reliable analytical system.[3][4]

Experimental Design & Rationale

The following sections detail the materials and methods for the analysis. The choices behind each parameter are explained to provide a clear understanding of the method's logic.

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Solvents:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, >99%)

  • Instrumentation:

    • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system capable of binary gradient elution.

    • Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an Electrospray Ionization (ESI) source.[3]

Sample and Standard Preparation Protocol

The goal of this protocol is to ensure the analyte is fully dissolved and within the linear dynamic range of the instrument.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 (v/v) mixture of Methanol and Water. This ensures solubility and compatibility with the initial mobile phase conditions.

    • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (0.1 ng/mL to 1000 ng/mL):

    • Perform serial dilutions of the Primary Stock Solution using 50:50 Acetonitrile/Water as the diluent. This range is typical for establishing a calibration curve for quantification.

  • Test Sample Preparation:

    • Dissolve the test material (e.g., from a reaction mixture or formulation) in the diluent to achieve an expected final concentration within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove particulates that could damage the LC column or interfere with the analysis.

LC-MS/MS Methodological Framework

The separation and detection method is optimized for the chemical properties of this compound, which contains basic nitrogen atoms making it ideal for positive ion mode ESI.

Liquid Chromatography (LC) Conditions

A C18 reversed-phase column is selected for its versatility in retaining and separating polar to moderately non-polar compounds. The gradient elution ensures that the analyte is eluted with a sharp peak shape and is well-separated from potential impurities.

ParameterRecommended SettingRationale
LC Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for heterocyclic amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures the analyte is protonated, improving peak shape and ESI efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Injection Volume 2 µLMinimizes column overload while providing sufficient analyte for detection.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak symmetry.
Gradient Elution 5% B to 95% B over 5 min; Hold at 95% B for 2 min; Return to 5% B and equilibrate for 3 min.A standard gradient to ensure elution of the analyte and cleaning of the column.
Mass Spectrometry (MS) Conditions

Positive ion electrospray ionization (ESI+) is chosen because the piperidine and pyridine nitrogen atoms are basic and readily accept a proton.[3]

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms are easily protonated to form [M+H]⁺ ions.
Capillary Voltage 3.0 kVOptimizes the spray and ionization process.
Cone Voltage 30 VA moderate voltage to facilitate ion transmission without causing in-source fragmentation.
Source Temp. 120 °CPrevents solvent condensation without causing thermal degradation.
Desolvation Temp. 350 °CEnsures efficient evaporation of solvent droplets.
Cone Gas Flow 50 L/HrHelps in nebulization and ion formation.
Desolvation Gas Flow 600 L/HrAids in the desolvation process to produce gas-phase ions.
Scan Mode Full Scan (m/z 50-500) for identification; MRM for quantification.Full scan confirms the precursor mass; MRM provides high sensitivity and specificity.

Data Interpretation: From Identification to Quantification

Structural Confirmation and Fragmentation Analysis

The molecular formula of this compound is C₁₀H₁₅N₃, with a monoisotopic mass of 177.1266 g/mol . In ESI+ mode, the protonated molecule [M+H]⁺ is expected at m/z 178.1344 .

To confirm the structure, a product ion scan (MS/MS) is performed on the precursor ion (m/z 178.1). Collision-induced dissociation (CID) will break the molecule at its weakest bonds. The fragmentation of piperidine derivatives is well-characterized and typically involves α-cleavage adjacent to the nitrogen atom and ring fission.[3]

Predicted Fragmentation Pathways:

  • Loss of NH₃ (Ammonia): A common loss from the primary amine, leading to a fragment at m/z 161.1 .

  • Cleavage of the Pyridyl Group: Loss of the pyridine ring (C₅H₄N) would result in a fragment at m/z 100.1 .

  • Piperidine Ring Opening: Cleavage within the piperidine ring can lead to characteristic fragments. A key fragment often observed is the pyridyl-imminium ion at m/z 121.1 .

G cluster_precursor Precursor Ion cluster_fragments Product Ions (MS/MS) precursor This compound [M+H]⁺ m/z 178.1 frag1 Loss of NH₃ m/z 161.1 precursor->frag1 -17 Da frag2 Pyridyl-Imminium Ion m/z 121.1 precursor->frag2 Ring Cleavage frag3 Loss of Pyridine m/z 100.1 precursor->frag3 -78 Da G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing prep Prepare Standards & Test Samples lc Inject & Separate (HPLC/UPLC) prep->lc ms Ionize (ESI+) & Detect (Full Scan / MRM) lc->ms qual Qualitative Analysis (Confirm Mass & Fragments) ms->qual quant Quantitative Analysis (Build Calibration Curve, Calculate Concentration) ms->quant

Caption: Overall analytical workflow diagram.

To ensure the validity of the results, the following checks are essential:

  • System Suitability: Before running samples, inject a mid-level concentration standard multiple times. The retention time and peak area should have a relative standard deviation (RSD) of <2%.

  • Linearity: A calibration curve constructed from the working standards should have a correlation coefficient (r²) of >0.99.

  • Quality Control (QC): QC samples at low, medium, and high concentrations should be run alongside test samples. Their calculated concentrations should be within ±15% of their nominal value.

Application: Impurity Profiling

This method can be extended for impurity profiling, a critical step in drug development. [5][6]Using a high-resolution mass spectrometer (HRMS) like a Q-TOF allows for accurate mass measurements of unknown peaks in the chromatogram. This data can be used to propose elemental compositions for potential impurities, such as starting materials, by-products, or degradants, facilitating their identification and control. [2]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific platform for the analysis of this compound. By leveraging the principles of electrospray ionization and tandem mass spectrometry, this protocol enables confident structural confirmation through fragmentation analysis and precise quantification via MRM. This approach is highly suitable for integration into research, development, and quality control environments, ensuring the integrity of this vital pharmaceutical intermediate.

References

  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance.Organic & Biomolecular Chemistry.[Link]
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.PubMed.[Link]
  • Mass fragmentation pattern for complexes 1-4.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.National Institutes of Health (NIH).[Link]
  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin.National Institutes of Health (NIH).[Link]
  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.Alternative Therapies in Health and Medicine.[Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.International Journal of Organic Chemistry.[Link]
  • Synthetic Peptide Characterization and Impurity Profiling.
  • A kind of HPLC analytical approach of 3-amino piperidine.
  • [Impurity Profiling of Macrolide Antibiotics by Liquid Chromatography-Mass Spectrometry].Yao Xue Xue Bao.[Link]
  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra.Mass Spectrometry Letters.[Link]

Sources

Application Notes & Protocols for the Characterization of 4-Amino-1-(3-pyridyl)piperidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable pharmacological properties.[1][2][3] Compounds incorporating this motif have shown a wide range of biological activities, including the modulation of kinases, ion channels, and various receptors.[4][5][6] This guide focuses on providing a strategic framework and detailed protocols for the initial characterization of a novel piperidine-containing compound, 4-Amino-1-(3-pyridyl)piperidine , in common cell-based assay formats.

Given that the specific biological target of this compound is undefined, this document presents two robust, high-utility screening protocols to investigate its potential effects on two major drug target classes: protein kinases and ion channels. These assays are designed not only to identify activity but also to provide a quantitative measure of the compound's potency.

  • Assessment of PI3K/Akt Pathway Inhibition: We will explore the compound's ability to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival that is frequently deregulated in cancer.[5][7]

  • Evaluation of Potassium Channel Modulation: We will describe a functional assay to determine if the compound alters the activity of inwardly rectifying potassium (Kir) channels, which are crucial for maintaining cellular membrane potential and are implicated in various physiological processes.[8][9]

These protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

Core Principles: Compound Handling and Preparation

Before initiating any cell-based assay, it is critical to establish the physicochemical properties of the test compound.

1. Solubility Determination: The solubility of this compound will dictate its handling and the achievable concentration range in aqueous cell culture media.

  • Recommendation: Start by attempting to dissolve the compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is a common solvent for cell-based assays, but the final concentration in the assay should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Protocol: Prepare serial dilutions of the compound from the DMSO stock into a balanced salt solution (e.g., PBS or HBSS). Assess solubility visually for precipitation. For a more quantitative measure, use methods like nephelometry.

2. Stock Solution Preparation and Storage:

  • Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.

  • Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.

  • Store at -20°C or -80°C, protected from light.

3. Vehicle Controls: In all experiments, it is imperative to include a "vehicle control" group. This consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver the compound. This control accounts for any effects of the solvent itself on the cellular response.

Application 1: Assessing PI3K/Akt Pathway Inhibition via Western Blot

Principle of the Assay

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and growth. A common method to assess the inhibition of this pathway is to measure the phosphorylation status of Akt at Serine 473 (p-Akt Ser473). A potent inhibitor of PI3K or Akt itself will lead to a dose-dependent decrease in the levels of p-Akt. Total Akt levels should remain unchanged and serve as a loading control.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_process Sample Processing cluster_analysis Western Blot Analysis A Seed cells (e.g., MCF-7) in 6-well plates B Incubate overnight (Allow attachment) A->B C Pre-treat with this compound (Dose-response) B->C D Stimulate with Growth Factor (e.g., IGF-1) to activate Akt C->D E Lyse cells & collect protein D->E F Quantify protein (BCA Assay) E->F G Prepare samples for SDS-PAGE F->G H SDS-PAGE & Transfer G->H I Block & Incubate with Primary Antibodies (p-Akt, Total Akt) H->I J Incubate with Secondary Ab & Image I->J K Densitometry Analysis & IC50 Calculation J->K G cluster_cell Cell Interior cluster_ext Extracellular cluster_result_inhibited Result: Channel Inhibited cluster_result_active Result: Channel Active Cell Dye-Loaded Cell Low Fluorescence Dye Kir Channel Cell_Inhibited Inhibited State Low Fluorescence Dye Blocked Kir Channel Cell_Active Active State High Fluorescence Dye Open Kir Channel Tl_ion Tl+ Tl_ion->Cell:port2 influx Compound Inhibitor Compound->Cell:port2 blocks Result_Low Low Fluorescence Signal Cell_Inhibited:port1->Result_Low No Tl+ influx Result_High High Fluorescence Signal Cell_Active:port1->Result_High Tl+ influx

Caption: Principle of the Thallium Flux Assay.

Detailed Step-by-Step Protocol

Materials:

  • Cell Line: HEK293 cells stably expressing a Kir channel of interest (e.g., Kir2.1). A parental HEK293 line should be used as a control.

  • Reagents: Thallium Flux Assay Kit (containing a Tl+-sensitive dye like FluxOR™ and concentrated Tl+ stimulus buffer), this compound, a known channel blocker (e.g., Barium Chloride, BaCl2) as a positive control.

  • Equipment: Black, clear-bottom 96- or 384-well microplates, fluorescence plate reader with injectors.

Procedure:

  • Cell Seeding: Plate the Kir2.1-HEK293 cells in black, clear-bottom 96-well plates at a density that forms a uniform monolayer overnight.

  • Dye Loading: The next day, remove the culture medium and add the Tl+-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at 37°C, protecting the plate from light.

  • Compound Addition: During the final 20-30 minutes of dye loading, add the test compound at various concentrations. Also, add the positive control (e.g., 1 mM BaCl2) and vehicle control (0.1% DMSO) to respective wells.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with injectors, set to the appropriate excitation/emission wavelengths for the dye.

    • Record a baseline fluorescence reading for ~10-20 seconds.

    • Inject the Thallium Stimulus Buffer.

    • Immediately begin recording the fluorescence signal every second for the next 2-3 minutes. The influx of Tl+ through open channels will cause a rapid increase in intracellular fluorescence.

Data Analysis and Interpretation
  • Data Processing: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline reading from the peak fluorescence after Tl+ addition.

  • Normalization: Normalize the data where the vehicle control represents 100% channel activity and the positive control blocker (BaCl2) represents 0% activity.

  • IC50/EC50 Calculation: Plot the percent inhibition (for blockers) or percent activation (for activators) against the log concentration of the compound. Fit the curve using a four-parameter logistic equation to determine the IC50 or EC50 value.

ParameterDescription
Positive Control A known channel blocker (e.g., BaCl2) or activator
Negative Control Vehicle (e.g., 0.1% DMSO)
Endpoint Change in fluorescence upon Tl+ addition
Calculated Value IC50 (for inhibitors) or EC50 (for activators)

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Use an automated cell dispenser; Avoid using the outer wells of the plate; Use calibrated multichannel pipettes.
No Signal in p-Akt Assay Inactive growth factor; Insufficient stimulation time; Phosphatase activity too high.Use fresh, validated growth factor; Optimize stimulation time (15-30 min is typical); Ensure phosphatase inhibitors are fresh and added to lysis buffer immediately before use.
High Background in Thallium Flux Assay Dye leakage from cells; Cell death; Autofluorescence of the compound.Reduce dye loading time or temperature; Ensure cells are healthy and not overgrown; Run a compound-only control plate (no cells) to check for autofluorescence.
Compound Precipitates in Media Poor aqueous solubility.Lower the top concentration of the compound; Increase the final DMSO concentration slightly (if tolerated by cells, up to 0.5%); Use a different formulation solvent if possible.

References

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  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications.
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Application Notes and Protocols for In Vitro Testing of 4-Amino-1-(3-pyridyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 4-Amino-1-(3-pyridyl)piperidine Derivatives

The this compound scaffold represents a privileged structural motif in medicinal chemistry, frequently associated with potent and selective modulation of neuronal nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are integral to synaptic transmission throughout the central and peripheral nervous systems, making them high-value targets for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2][3] The pyridyl nitrogen mimics the cationic head of the endogenous neurotransmitter acetylcholine, while the piperidine ring and its substituents provide a framework for establishing specific interactions within the receptor's binding pocket, thereby dictating subtype selectivity and functional activity (agonist, antagonist, or allosteric modulator).[3][4]

This document provides a comprehensive guide for the in vitro characterization of novel this compound derivatives. The protocols herein are designed to establish a thorough pharmacological profile, encompassing target engagement, functional potency and efficacy, cellular effects, and preliminary ADME-Tox properties. The experimental workflow is structured to enable a logical progression from primary screening to more detailed secondary and safety-related assays, providing researchers with the robust data necessary for informed decision-making in drug discovery programs.

I. Primary Assays: Target Engagement and Functional Screening

The initial phase of characterization focuses on confirming the interaction of the test compounds with their intended nAChR targets and assessing their primary functional effects.

Radioligand Binding Assays: Quantifying Target Affinity

Principle: Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.[1] This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target nAChR.[1][5] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.[1]

Workflow for nAChR Radioligand Binding Assay:

prep 1. Preparation of nAChR Membranes (e.g., from rat brain or transfected cells) incubation 4. Incubation (Membranes + Radioligand + Test Compound) prep->incubation radioligand 2. Prepare Radioligand Solution (e.g., [³H]Epibatidine, [³H]Cytisine) radioligand->incubation test_compound 3. Prepare Test Compound Dilutions test_compound->incubation filtration 5. Rapid Filtration (Separates bound from unbound radioligand) incubation->filtration scintillation 6. Scintillation Counting (Measures radioactivity) filtration->scintillation analysis 7. Data Analysis (Calculate IC50 and Ki values) scintillation->analysis

Caption: Workflow of a competitive radioligand binding assay for nAChRs.

Detailed Protocol: [³H]Epibatidine Binding Assay for α4β2 nAChRs

  • Materials:

    • Biological Material: Cell membranes from a stable cell line expressing human α4β2 nAChRs or rat brain homogenates.[5]

    • Radioligand: [³H]Epibatidine (specific activity 50-80 Ci/mmol).[5]

    • Test Compounds: this compound derivatives.

    • Non-specific Binding Control: Nicotine (10 µM).[6]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.5% polyethylenimine), scintillation vials, scintillation fluid, liquid scintillation counter.[1]

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of non-specific binding control for NSB wells, and 50 µL of test compound dilutions for competition wells.

    • Add 50 µL of [³H]Epibatidine (final concentration ~0.1-0.5 nM) to all wells.

    • Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to all wells to initiate the binding reaction.

    • Incubate the plate at 4°C for 2-4 hours.[6]

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[1]

    • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and equilibrate for at least 4 hours.[1]

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[1]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

ParameterDescriptionTypical Value
Ki Inhibitory constant; a measure of binding affinity.Sub-nanomolar to micromolar
IC50 Concentration of test compound that inhibits 50% of specific binding.Varies with assay conditions
Radioligand e.g., [³H]Epibatidine, [³H]Cytisine, [³H]MethyllycaconitineFor α4β2, α7 nAChRs[5]
NSB Control e.g., Nicotine, Carbachol10 µM - 1 mM[1][6]
Functional Assays: Assessing Agonist, Antagonist, and Modulator Activity

Functional assays are crucial to determine the pharmacological nature of the compound-receptor interaction. Calcium imaging is a high-throughput method suitable for primary screening, while patch-clamp electrophysiology provides detailed mechanistic insights.

Principle: Neuronal nAChRs are permeable to calcium ions.[7] Agonist activation of these receptors leads to a direct influx of Ca²⁺, which can be detected by a fluorescent calcium indicator loaded into the cells.[7] This change in fluorescence provides a quantitative measure of receptor activation.[8][9] Antagonists will block the agonist-induced calcium influx, while positive allosteric modulators (PAMs) will enhance it.[10]

Workflow for Calcium Flux Assay:

cell_plating 1. Plate nAChR-expressing cells (e.g., SH-SY5Y, Neuro-2a) dye_loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_addition 3. Add Test Compounds (alone or with an agonist) dye_loading->compound_addition fluorescence_reading 4. Measure Fluorescence (using a plate reader, e.g., FLIPR, FlexStation) compound_addition->fluorescence_reading data_analysis 5. Data Analysis (Calculate EC50 or IC50) fluorescence_reading->data_analysis cell_prep 1. Prepare single cells expressing the nAChR subtype seal_formation 2. Form a Giga-ohm seal between the patch pipette and cell membrane cell_prep->seal_formation whole_cell 3. Rupture the cell membrane to achieve whole-cell configuration seal_formation->whole_cell current_recording 4. Record ionic currents in response to agonist and test compound application whole_cell->current_recording data_analysis 5. Analyze current properties (amplitude, kinetics, dose-response) current_recording->data_analysis

Caption: Key steps in a whole-cell patch-clamp electrophysiology experiment.

Key Applications:

  • Precise Potency Determination: Accurate measurement of EC50 and IC50 values.

  • Mechanism of Action: Differentiating between competitive and non-competitive (allosteric) antagonism. [11]* Desensitization Kinetics: Assessing how compounds affect the rate and extent of receptor desensitization.

  • Voltage Dependence: Investigating if the compound's effect is dependent on the membrane potential.

hERG Channel Assay: Assessing Cardiovascular Safety

Principle: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias. [12]Regulatory agencies mandate hERG testing for new chemical entities. [12]Patch-clamp is the definitive method for assessing a compound's potential to block the hERG channel. [13][14] Detailed Protocol: hERG Manual or Automated Patch-Clamp

  • Materials:

    • Cells: HEK293 or CHO cells stably expressing the hERG channel. [15] * Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4. [15] * Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH 7.2. [15] * Positive Control: A known hERG blocker like E-4031 or Cisapride.

    • Equipment: Manual or automated patch-clamp system (e.g., QPatch, IonWorks). [14][15]

  • Procedure:

    • Establish a whole-cell patch-clamp configuration on a hERG-expressing cell.

    • Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to +40 mV, followed by a repolarizing step to -50 mV to -80 mV to measure the characteristic tail current. [15][16] 3. Record a stable baseline current in the extracellular solution.

    • Perfuse the cell with increasing concentrations of the this compound derivative.

    • Measure the steady-state block of the hERG tail current at each concentration.

  • Data Analysis:

    • Calculate the percentage of current inhibition at each concentration relative to the baseline.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to the Hill equation to determine the IC50 value. [16]

      Parameter Description Regulatory Concern Level
      hERG IC50 Concentration causing 50% inhibition of the hERG current. IC50 > 30 µM generally considered low risk.

      | Safety Margin | Ratio of hERG IC50 to the therapeutic plasma concentration. | A margin >30-fold is often desired. |

III. ADME Profiling: In Vitro Prediction of In Vivo Properties

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical for selecting candidates with favorable pharmacokinetic profiles.

Metabolic Stability Assay

Principle: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). [17][18]The rate of disappearance of the parent compound over time when incubated with liver microsomes is measured to determine its intrinsic clearance. [19][20] Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

  • Materials:

    • Biological Material: Pooled human liver microsomes (HLM). [19] * Cofactor: NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). [18] * Buffer: 100 mM Potassium phosphate buffer, pH 7.4. [18][19] * Positive Controls: Compounds with known metabolic fates (e.g., Midazolam for high clearance, Verapamil for intermediate clearance).

    • Quenching Solution: Acetonitrile with an internal standard.

    • Equipment: 37°C shaking water bath, centrifuge, LC-MS/MS system.

  • Procedure:

    • Pre-warm a solution of HLM (final protein concentration ~0.5 mg/mL) and test compound (final concentration ~1 µM) in phosphate buffer at 37°C. [17] 2. Initiate the metabolic reaction by adding the NADPH regenerating system. [19] 3. At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction. [17] 4. Include a control incubation without the NADPH cofactor to assess non-enzymatic degradation. [17] 5. Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

ParameterDescriptionInterpretation
t½ (min) In vitro half-life.>30 min: Low clearance; <10 min: High clearance
Cl_int Intrinsic clearance.Used in in vitro-in vivo extrapolation (IVIVE)
Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a high-throughput, non-cell-based method to predict passive membrane permeability. [21][22]It is particularly useful for predicting blood-brain barrier (BBB) penetration for CNS-targeted compounds. [23][24]A lipid-infused artificial membrane separates a donor compartment (containing the test compound) from an acceptor compartment. The rate of compound diffusion across the membrane is measured. [21] Detailed Protocol: PAMPA-BBB Assay

  • Materials:

    • Plates: 96-well donor and acceptor plates (e.g., Millipore MultiScreen).

    • Artificial Membrane: A solution of lipids (e.g., porcine brain polar lipid) in a solvent like dodecane. [23] * Buffers: Phosphate-buffered saline (PBS), pH 7.4.

    • Equipment: Plate shaker, UV/Vis plate reader or LC-MS/MS.

  • Procedure:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate. [21] 2. Add the test compound solution to the donor wells.

    • Fill the acceptor wells with buffer.

    • Assemble the donor and acceptor plates to form a "sandwich" and incubate with gentle shaking for 4-18 hours at room temperature. [21] 5. After incubation, measure the concentration of the compound in both the donor and acceptor wells.

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe) using the measured concentrations and assay parameters.

    • Compounds are often classified as high or low permeability based on their Pe values. [21]

      Permeability Class Pe (x 10⁻⁶ cm/s) Predicted CNS Penetration
      High > 4.0 High
      Medium 2.0 - 4.0 Medium

      | Low | < 2.0 | Low |

IV. General Cellular Effects: Cytotoxicity Assessment

It is essential to determine if the observed pharmacological activity is confounded by general cytotoxicity.

MTT/MTS Cell Viability Assay

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. [25][26]Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of living cells. [25][26] Detailed Protocol: MTT Assay

  • Materials:

    • Cells: A relevant cell line (e.g., SH-SY5Y or the cell line used in functional assays).

    • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol). [26] * Equipment: 96-well plates, multi-channel pipette, absorbance plate reader.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound derivative for 24-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals. [26] 5. Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percent viability against the log concentration of the test compound to determine the CC50 (cytotoxic concentration 50%).

Conclusion

This comprehensive suite of in vitro assays provides a robust framework for the thorough characterization of novel this compound derivatives. By systematically evaluating target affinity, functional activity, off-target liabilities, metabolic stability, permeability, and cytotoxicity, researchers can build a detailed pharmacological profile. This data-driven approach is essential for identifying promising lead candidates and guiding their progression through the drug discovery pipeline with a higher probability of success.

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Application Notes & Protocols: Evaluating the Preclinical Efficacy of 4-Amino-1-(3-pyridyl)piperidine in Animal Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for assessing the therapeutic efficacy of the novel compound, 4-Amino-1-(3-pyridyl)piperidine. Given the limited public data on this specific molecule, we present a scientifically-driven strategy based on its structural motifs. We hypothesize a potential mechanism of action involving the modulation of key intracellular signaling pathways, such as the PI3K/Akt cascade, which are frequently dysregulated in neurodegenerative disorders.[1][2][3] This guide details protocols for an acute neuroinflammation model and two distinct, chronically progressive neurodegenerative disease models—Alzheimer's and Parkinson's disease—to enable a robust evaluation of the compound's neuroprotective and anti-inflammatory potential.

Introduction and Rationale

This compound is a novel small molecule with potential applications in central nervous system (CNS) disorders. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous CNS-active pharmaceuticals.[4] While the precise molecular target of this compound is yet to be fully elucidated, its structural similarity to other kinase inhibitors suggests it may modulate signaling pathways critical for neuronal survival and inflammation.

One such critical pathway is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade. This pathway is a central regulator of cell survival, proliferation, and apoptosis.[2][3] Its disruption is a key feature in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][5] Activation of the PI3K/Akt pathway can inhibit apoptosis and protect neurons from various insults, including oxidative stress and neurotoxin exposure. Therefore, compounds that positively modulate this pathway are promising therapeutic candidates.

Proposed Mechanism of Action

We hypothesize that this compound may act as a modulator of the PI3K/Akt signaling pathway, promoting neuronal survival and mitigating neuroinflammation.

putative_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits NFkB NF-κB Inhibition Akt->NFkB CREB CREB Akt->CREB Activates Compound This compound Compound->Akt Potentiates? Survival Neuronal Survival (Anti-apoptotic) GSK3b->Survival Inhibits Apoptosis Inflammation Reduced Neuroinflammation NFkB->Inflammation CREB->Survival experimental_workflow cluster_tier1 Tier 1: Acute Efficacy cluster_tier2 Tier 2: Chronic Disease Models start Compound: This compound LPS_model Model: LPS-Induced Neuroinflammation start->LPS_model LPS_endpoint Primary Endpoint: ↓ Pro-inflammatory Cytokines ↓ Microglial Activation LPS_model->LPS_endpoint AD_model Model 2A: 5xFAD (Alzheimer's) LPS_endpoint->AD_model If Positive PD_model Model 2B: MPTP (Parkinson's) LPS_endpoint->PD_model If Positive AD_endpoint Endpoints: ↑ Cognition (MWM) ↓ Aβ Plaques ↓ Gliosis AD_model->AD_endpoint PD_endpoint Endpoints: ↑ Motor Function (Rotarod) ↑ Dopamine Levels ↑ TH+ Neurons PD_model->PD_endpoint

Caption: Tiered experimental workflow for efficacy testing.

Model 1: Lipopolysaccharide (LPS)-Induced Acute Neuroinflammation

This model is ideal for rapidly screening the anti-inflammatory properties of the compound. Peripheral administration of LPS, a component of Gram-negative bacteria cell walls, induces a robust inflammatory response in the CNS, characterized by the activation of microglia and the production of pro-inflammatory cytokines. [6][7][8] Protocol:

  • Animals: Adult (8-10 weeks old) C57BL/6J mice.

  • Housing: Standard housing conditions with a 12h light/dark cycle, ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate for at least 7 days before the experiment.

  • Groups (n=10-12/group):

    • Vehicle + Saline

    • Vehicle + LPS

    • Compound (Dose 1) + LPS

    • Compound (Dose 2) + LPS

    • Compound (Dose 3) + LPS

  • Compound Administration: Administer this compound or vehicle (e.g., 0.5% methylcellulose in water) via oral gavage (p.o.) or intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.

  • LPS Challenge: Administer a single i.p. injection of LPS (0.5 - 1 mg/kg in sterile saline) or an equivalent volume of saline. [9]7. Endpoint Analysis (24 hours post-LPS):

    • Euthanize animals and collect brains.

    • Dissect the hippocampus and cortex.

    • Biochemical Analysis: Homogenize tissue for analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits.

    • Immunohistochemistry (IHC): Perfuse a subset of animals and prepare brain sections. Perform IHC for Iba1 to assess microglial activation (morphology and density). [10][11][12][13][14]

      Parameter Method Expected Outcome with Efficacious Compound
      TNF-α, IL-1β, IL-6 Levels ELISA Significant reduction compared to Vehicle + LPS group

      | Microglial Activation | Iba1 IHC | Reduced Iba1 immunoreactivity; shift from amoeboid to ramified morphology |

Model 2A: 5xFAD Transgenic Mouse Model of Alzheimer's Disease

The 5xFAD mouse model is an aggressive amyloid model that co-expresses five human familial Alzheimer's disease (FAD) mutations in APP and PSEN1. [15]These mice develop amyloid plaques and gliosis starting at 2 months of age, with cognitive deficits appearing between 3 and 6 months. [16]This model is well-suited for testing therapies aimed at reducing amyloid pathology, neuroinflammation, and cognitive decline.

Protocol:

  • Animals: Male and female 5xFAD transgenic mice and wild-type (WT) littermate controls.

  • Treatment Initiation: Begin chronic daily dosing at 3 months of age, before significant cognitive decline is established.

  • Groups (n=12-15/group/sex):

    • WT + Vehicle

    • 5xFAD + Vehicle

    • 5xFAD + Compound (Optimal dose from Model 1)

  • Compound Administration: Daily administration via oral gavage for 3 months.

  • Behavioral Testing (at 6 months of age):

    • Morris Water Maze (MWM): A test of hippocampal-dependent spatial learning and memory. [17][18][19][20][21] * Acquisition Phase (5 days): Four trials per day to find a hidden platform. Record escape latency and path length.

      • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Measure time spent in the target quadrant.

    • Y-Maze: To assess spatial working memory. Measure the percentage of spontaneous alternations. [22]6. Endpoint Analysis (post-behavioral testing):

    • Biochemical Analysis: Homogenize one brain hemisphere to quantify soluble and insoluble Aβ42 levels via ELISA. [23][24][25][26][27] * Immunohistochemistry: Use the other hemisphere for IHC staining of Aβ plaques (e.g., 6E10 antibody) and microgliosis (Iba1).

ParameterMethodExpected Outcome with Efficacious Compound
Spatial LearningMWM (Acquisition)Reduced escape latency in 5xFAD mice
Spatial MemoryMWM (Probe Trial)Increased time in target quadrant in 5xFAD mice
Aβ42 LevelsELISASignificant reduction in insoluble Aβ42
Plaque Load6E10 IHCReduced plaque number and area
NeuroinflammationIba1 IHCReduced microgliosis surrounding plaques
Model 2B: MPTP-Induced Mouse Model of Parkinson's Disease

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. [4][28]This model is the gold standard for testing neuroprotective and neuro-restorative therapies.

Protocol:

  • Animals: Adult (8-10 weeks old) male C57BL/6J mice (males are more susceptible to MPTP).

  • Groups (n=12-15/group):

    • Saline + Vehicle

    • MPTP + Vehicle

    • MPTP + Compound (Prophylactic)

    • MPTP + Compound (Therapeutic)

  • Compound Administration:

    • Prophylactic: Administer compound daily for 7 days prior to and during MPTP administration.

    • Therapeutic: Begin compound administration 2 days after the final MPTP injection.

  • MPTP Administration: Administer MPTP-HCl (20-30 mg/kg, i.p.) once daily for 5 consecutive days. [28][29]5. Behavioral Testing (7-14 days after final MPTP injection):

    • Rotarod Test: To assess motor coordination and balance. [30][31][32][33][34]Train mice for 2-3 days, then test over 3 trials on an accelerating rod (e.g., 4-40 RPM over 5 minutes). Record latency to fall.

    • Open Field Test: To assess spontaneous locomotor activity. [28][35]Record total distance traveled and rearing frequency over a 10-30 minute period.

  • Endpoint Analysis (21 days after final MPTP injection):

    • Neurochemical Analysis: Dissect the striatum from one hemisphere and analyze dopamine and its metabolite (DOPAC) levels using HPLC with electrochemical detection. [36][37][38][39][40] * Immunohistochemistry: Use the other hemisphere to section through the substantia nigra. Perform IHC for Tyrosine Hydroxylase (TH) to quantify the number of surviving dopaminergic neurons.

ParameterMethodExpected Outcome with Efficacious Compound
Motor CoordinationRotarod TestIncreased latency to fall in MPTP-treated mice
Locomotor ActivityOpen Field TestIncreased total distance traveled in MPTP-treated mice
Striatal DopamineHPLC-EDAttenuation of dopamine depletion
Dopaminergic NeuronsTH IHCIncreased number of surviving TH-positive neurons

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its anti-inflammatory and neuroprotective effects in validated and clinically relevant animal models, researchers can generate the critical data necessary to justify further development. Positive outcomes in these models would provide strong evidence for its potential as a novel therapeutic agent for neurodegenerative diseases.

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). University of Iowa.
  • ARRIVE Guidelines. (n.d.). Home.
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  • The ARRIVE guidelines 2.0. (n.d.).
  • Stygelbout, V., et al. (2024). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Methods, 223, 10-21.
  • Protocols.io. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model.
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  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments.
  • Protocols.io. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model.
  • Aligning Science Across Parkinson's. (n.d.). Rotarod.
  • Bio-protocol. (2020). LPS-induced neuroinflammatory model of mice. Bio-protocol, 10(6), e3573.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858.
  • Rai, S. N., et al. (2019). The Role of PI3K/Akt and ERK in Neurodegenerative Disorders. Neurotoxicity research, 35(3), 775-795.
  • Westerink, B. H., & Mulder, T. B. (1981). A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting. Journal of neurochemistry, 36(4), 1449-1462.
  • MMPC. (2024). Morris Water Maze.
  • ResearchGate. (n.d.). Standard protocol for conducting the Morris Water Maze test.
  • Charles River Laboratories. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies.
  • Uddin, M. S., et al. (2019). The Role of PI3K/Akt and ERK in Neurodegenerative Disorders. Molecular Neurobiology, 56(2), 1-18.
  • JoVE. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Journal of Visualized Experiments, (53), e2952.
  • ResearchGate. (n.d.). Neurodegenerative diseases in the PI3K/Akt/ mTOR axis.
  • Liu, Z., et al. (2022). PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. Frontiers in Pharmacology, 13, 859344.
  • San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers.
  • Protocols.io. (2024). Rotarod-Test for Mice.
  • Liu, R., et al. (2020). Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours. Cellular and Molecular Life Sciences, 77(9), 1641-1658.
  • Wako. (n.d.). Standard protocol for Immunohistochemistry of Microglia using Iba1 antibody.
  • Protocols.io. (2022). Striatal dopamine measurement through HPLC.
  • Aligning Science Across Parkinson's. (n.d.). Striatal dopamine measurement through HPLC.
  • Sedelis, M., et al. (2001). Behavioral phenotyping of the MPTP mouse model of Parkinson's disease. Behavioural brain research, 125(1-2), 109-125.
  • Eagle Biosciences. (n.d.). Mouse/Rat Tissue beta-Amyloid (1 - 42) ELISA Assay Kit.
  • Eurogentec. (2016). SensoLyte Anti-Mouse/Rat β-Amyloid (1-42) Quantitative ELISAColorimetric.
  • ResearchGate. (2024). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates.
  • YouTube. (2023). IBA1 Immunohistochemistry Staining Procedure.
  • Henriksen, G., & Woldbye, D. P. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of visualized experiments : JoVE, (127), 56029.
  • Oblak, A., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in Aging Neuroscience, 13, 713726.
  • Kim, T. K., et al. (2023). Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences, 24(20), 15115.
  • Zhang, N., et al. (2019). Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. Journal of Visualized Experiments, (143), e58847.
  • JoVE. (2019). Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain. Journal of Visualized Experiments, (152), e60139.
  • JoVE. (2018). Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model.
  • bioRxiv. (2018). Age-related changes in social behaviours in the 5xFAD mouse model of Alzheimer's disease.
  • ResearchGate. (n.d.). Illustration of the different tests applied to 5xFAD mice to assess...
  • ResearchGate. (2024). Subtle behavioral alterations in the spontaneous behaviors of MPTP mouse model of Parkinson's disease.
  • Wang, X. F., et al. (2015). Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease. Acta pharmacologica Sinica, 36(1), 1-10.
  • S-J, K., & M-Y, L. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Journal of neuroinflammation, 13(1), 1-12.
  • Lin, L., et al. (2006). Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode. Analytical and bioanalytical chemistry, 384(6), 1264-1270.
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  • ResearchGate. (2013). Can anyone recommend a successful protocol for IBA1 staining that does not require a perfusion step?.
  • da Silva, A. C. S., et al. (2024). Locomotor and gait changes in the LPS model of neuroinflammation are correlated with inflammatory cytokines in blood and brain. Journal of Neuroinflammation, 21(1), 1-20.
  • Creative Biolabs. (n.d.). LPS induced Neuroinflammation Modeling & Pharmacodynamics Service.

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Application Notes & Protocols: A Strategic Approach to Elucidating the Biological Activity of 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine and pyridine scaffolds are considered "privileged structures" in medicinal chemistry, appearing frequently in a wide array of biologically active compounds and approved drugs.[1][2] 4-Amino-1-(3-pyridyl)piperidine is a novel small molecule that incorporates both of these key heterocyclic motifs. Its structural features suggest a high potential for biological activity, yet its specific molecular targets and mechanism of action remain to be elucidated. This document provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this compound. We present a logical workflow, from broad initial screening to specific target validation, complete with detailed, field-proven protocols and data interpretation guidelines. Our approach is designed to be a self-validating system, ensuring that each experimental step builds upon the last to construct a robust biological profile of the compound.

Introduction: The Rationale for Investigation

The journey of a novel chemical entity from synthesis to therapeutic candidate is underpinned by robust and reliable biological assays.[3] this compound presents an intriguing case for investigation. The piperidine ring offers conformational flexibility, allowing it to fit into diverse protein binding pockets, while the pyridine moiety can participate in key hydrogen bonding and aromatic interactions.[2][4] This combination is found in numerous compounds targeting kinases, G-protein coupled receptors (GPCRs), and other critical enzyme classes.[5][6][7]

Given the lack of established biological data for this specific compound, a hypothesis-generating approach is required. This guide eschews a single, rigid protocol in favor of a multi-tiered screening cascade designed to efficiently identify and validate its biological target(s). This strategy maximizes resource efficiency by beginning with broad, cost-effective assays and progressively focusing on more specific, mechanism-defining experiments.

The Assay Development Workflow: A Tiered Approach

We propose a three-tiered workflow to systematically characterize the activity of this compound. This process is designed to first identify a biological effect (Tier 1), then confirm the molecular target (Tier 2), and finally, to characterize the mechanism of action (Tier 3).

Assay_Workflow cluster_0 Tier 1: Broad Phenotypic & Target-Class Screening cluster_1 Tier 2: Target Validation & Potency Determination cluster_2 Tier 3: Mechanistic & Functional Elucidation T1_Pheno Phenotypic Screening (Cell Viability Assays) T2_Biochem Biochemical IC50 Assay (e.g., Kinase Inhibition) T1_Pheno->T2_Biochem Identifies Cytotoxicity T1_Kinase Broad Kinase Panel (>300 Kinases) T1_Kinase->T2_Biochem Identifies 'Hit' Kinase T1_Receptor Receptor Binding Panel (GPCRs, Ion Channels) T1_Receptor->T2_Biochem Identifies 'Hit' Receptor T2_CETSA Cellular Target Engagement (CETSA) T2_Biochem->T2_CETSA Confirms Potency, Guides Cellular Study T3_Western Downstream Pathway Analysis (Western Blot) T2_CETSA->T3_Western Confirms Target Engagement in situ T3_Functional Cell-Based Functional Assay (e.g., Apoptosis, Migration) T3_Western->T3_Functional Links Target to Cellular Phenotype

Caption: Tiered assay workflow for characterizing novel compounds.

Tier 1 Protocols: Initial Screening for Biological Activity

The objective of Tier 1 is to cast a wide net to detect any significant biological activity. We will utilize high-throughput methods to assess the compound's effect on cell health and its potential interaction with major drug target classes.

Protocol: Cell Viability/Cytotoxicity Screening using MTT Assay

This assay provides a quantitative measure of how the compound affects cell proliferation and viability, which is a crucial first step in assessing potential anticancer activity.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Materials:

  • A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U87-MG (glioblastoma))

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette, microplate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 100 µM down to 0.1 µM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
MCF-7Breast Cancer8.5
A549Lung Cancer> 100
HCT116Colon Cancer12.2
U87-MGGlioblastoma5.4
Caption: Hypothetical cytotoxicity data for this compound.
Strategy: Broad Kinase and Receptor Panel Screening

Given that piperidine and pyridine moieties are common in kinase and GPCR inhibitors, screening against large, commercially available panels is a highly efficient method for target identification.[5][8] These services typically use radiometric or fluorescence-based assays to measure the compound's ability to inhibit the activity of hundreds of purified kinases or to displace a radioligand from a panel of receptors.

Recommendation:

  • Kinase Panel: Submit the compound for screening against a panel of at least 300-400 kinases at a fixed concentration (e.g., 10 µM).

  • Receptor Panel: Submit the compound to a broad receptor binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess affinity for GPCRs, ion channels, and transporters.

Interpreting the Output: The service will provide a report listing the percent inhibition for each target. "Hits" are typically defined as targets inhibited by >50% at the screening concentration. These hits become the primary candidates for validation in Tier 2.

Tier 2 Protocols: Target Validation and Potency

Once a "hit" is identified, the next crucial step is to validate the interaction and determine the compound's potency (IC₅₀). This process moves from a broad screening environment to a focused, quantitative biochemical assay.[10]

Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kδ)

Let's hypothesize that the Tier 1 screen identified Phosphoinositide 3-kinase delta (PI3Kδ) as a potential target.[7] We now need to confirm this interaction and determine the IC₅₀. Universal kinase assay platforms, which detect a common product of kinase reactions like ADP, are highly effective for this.[11]

Materials:

  • Recombinant human PI3Kδ enzyme

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. A typical 10-point, 3-fold dilution series starting from 50 µM is recommended.

  • Enzyme/Inhibitor Incubation: In a 384-well plate, add 2.5 µL of the compound dilutions. Then, add 2.5 µL of PI3Kδ enzyme solution. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Kinase Reaction: Add 5 µL of a solution containing ATP and the lipid substrate PIP2 to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Terminate Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Convert luminescence to percent inhibition relative to high (no enzyme) and low (vehicle) controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀.

ParameterHypothetical Value
TargetPI3Kδ
IC₅₀0.7 nM
Hill Slope-1.1
0.995
Caption: Hypothetical biochemical potency data for the lead compound against PI3Kδ.[7]
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[3] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Protein Separation cluster_3 Quantification Treat Treat cells with Vehicle or Compound Heat Heat cell lysates at a temperature gradient Treat->Heat Separate Separate soluble from precipitated proteins (Centrifugation) Heat->Separate Analyze Quantify remaining soluble target protein (Western Blot / ELISA) Separate->Analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., SU-DHL-6, a lymphoma line sensitive to PI3Kδ inhibition) to ~80% confluency.[7] Treat one group with the test compound (e.g., at 1 µM) and a control group with vehicle (DMSO) for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells via freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Analyze the amount of the target protein (e.g., PI3Kδ) remaining in the supernatant at each temperature point using Western blotting.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, the protein will be stabilized, resulting in a "thermal shift" where more protein remains soluble at higher temperatures. This confirms direct binding in the cellular milieu.

Tier 3 Protocols: Elucidating Mechanism of Action

With a validated target and cellular engagement confirmed, the final step is to understand the functional consequences of this interaction.

Protocol: Western Blot for Downstream Pathway Modulation

If this compound inhibits PI3Kδ, it should block the downstream signaling pathway. A key downstream effector of PI3K is Akt (also known as Protein Kinase B).[5][12] We can measure the phosphorylation status of Akt to confirm pathway inhibition.

Step-by-Step Protocol:

  • Cell Treatment: Seed SU-DHL-6 cells and starve them of serum overnight to reduce basal pathway activity.

  • Pre-treat cells with various concentrations of this compound for 2 hours.

  • Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1 or an anti-IgM antibody for B-cells) for 15-30 minutes.

  • Lysate Preparation: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by size, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for phosphorylated Akt (p-Akt Ser473).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

  • Data Interpretation: A dose-dependent decrease in the p-Akt signal relative to the total Akt signal indicates that the compound is effectively inhibiting the PI3K/Akt signaling pathway in cells.[7]

Conclusion and Future Directions

This application note provides a structured, multi-tiered framework for the initial biological characterization of this compound. By progressing from broad screening to specific biochemical and cell-based assays, researchers can efficiently identify a molecular target, validate the interaction, and elucidate the compound's mechanism of action. The protocols described herein are robust, widely used in the drug discovery field, and form a self-validating cascade of experiments.[10][11][13] The data generated through this workflow will provide a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies, pharmacokinetic profiling, and in vivo efficacy testing.

References

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  • Addie, M., Ballard, P., Buttar, D., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC - NIH.
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protocol for assessing 4-Amino-1-(3-pyridyl)piperidine selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Multi-Tiered Protocol for Target Identification and Selectivity Profiling of 4-Amino-1-(3-pyridyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-aminopiperidine scaffold, coupled with a pyridyl moiety, represents a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. When a novel compound such as this compound is synthesized, a systematic and robust assessment of its biological target and selectivity profile is paramount. A comprehensive understanding of on-target activity versus off-target interactions is critical for advancing a molecule through the drug discovery pipeline, predicting its therapeutic window, and identifying potential safety liabilities. This document provides a detailed, multi-tiered protocol designed to guide researchers in the comprehensive characterization of this, or similar, novel chemical entities. The strategy progresses from broad, hypothesis-generating screens to specific, functional validation assays, ensuring a rigorous and self-validating approach to defining the compound's selectivity.

Introduction: The Imperative of Selectivity Profiling

In modern drug discovery, the efficacy of a new chemical entity (NCE) is inseparable from its selectivity. High-affinity binding to a therapeutic target is the desired outcome, but unintended interactions with other proteins (off-targets) can lead to adverse effects, toxicity, or even unexpected therapeutic benefits. The this compound structure is a versatile scaffold found in compounds targeting a wide range of protein families, including G-protein coupled receptors (GPCRs), ion channels, and protein kinases.[1][2][3] Therefore, without a pre-defined biological hypothesis, a broad and systematic approach is required to first identify the primary target(s) and then build a comprehensive selectivity profile.

This protocol outlines a four-tiered strategy:

  • Tier 1: Hypothesis Generation. Employing broad biochemical screens to identify potential target classes.

  • Tier 2: In-Cell Target Validation. Confirming direct physical engagement between the compound and putative targets in a physiological context.

  • Tier 3: Functional Selectivity Assessment. Quantifying the compound's functional activity and selectivity within a validated target family.

  • Tier 4: Global Off-Target Liability Screening. Proactively identifying potential safety-critical off-target interactions across the human proteome.

This structured workflow is designed to provide a robust, data-driven foundation for decision-making in early-stage drug development.

Tier 1: Hypothesis Generation via Broad Target Class Screening

The initial step is to cast a wide net to identify potential, high-affinity interactions from the most common drug target families. This is efficiently achieved using established, high-throughput biochemical screening platforms.

Method A: Broad Panel Radioligand Binding Assays

Scientific Rationale: Radioligand binding assays are a robust and cost-effective method to screen a compound against a large panel of receptors, transporters, and ion channels.[1][4] The principle is based on competitive displacement, where the test compound's ability to displace a high-affinity radiolabeled ligand from its target provides a measure of its binding affinity (Kᵢ). Given the prevalence of the piperidine scaffold in ligands for GPCRs and ion channels, this is a critical starting point.[5][6][7]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: A panel of cell membranes or tissue homogenates expressing the target receptors is utilized.[5]

  • Reaction Mixture: For each target, combine the membrane preparation, a fixed concentration of a specific high-affinity radioligand (e.g., [³H]-ligand), and a range of concentrations of this compound in a 96- or 384-well plate.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. Incubation time and temperature are target-dependent.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4]

Data Presentation: Representative Binding Assay Results

Target Radioligand Kᵢ of this compound (nM)
Sigma-1 Receptor -Pentazocine 15
M₂ Muscarinic Receptor [³H]AF-DX 384 250
Histamine H₃ Receptor [³H]Nα-Methylhistamine >10,000
Dopamine D₂ Receptor [³H]Spiperone 850

| Kir6.2/SUR2B Channel | [³H]P1075 | 45 |

Table 1: Hypothetical data from a broad panel binding screen. Low Kᵢ values (e.g., for Sigma-1 and Kir6.2/SUR2B) indicate potential primary targets worthy of further investigation.

Method B: Kinome Profiling

Scientific Rationale: The pyridyl moiety is a well-known "hinge-binding" motif that interacts with the ATP-binding pocket of many protein kinases.[3][8] Therefore, assessing the compound's activity across the human kinome is essential. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.[9][10] Commercial services offer efficient screening of hundreds of kinases.[11][12][]

Experimental Protocol: Kinase Profiling Service

  • Compound Submission: Provide the test compound to a contract research organization (CRO) offering kinome profiling services (e.g., Pharmaron, MtoZ Biolabs).[9][12]

  • Assay Performance: The CRO will typically test the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases. Common assay formats include TR-FRET, ADP-Glo, or mobility shift assays, which measure kinase activity by detecting substrate phosphorylation or ATP consumption.[12]

  • Data Reporting: Results are usually reported as percent inhibition of kinase activity relative to a vehicle (DMSO) control.

  • Follow-up: For significant "hits" (e.g., >50% inhibition at 1 µM), a follow-up dose-response experiment is performed to determine the IC₅₀ value.

Data Presentation: Representative Kinome Scan "Hit" Data

Kinase Target % Inhibition @ 1 µM IC₅₀ (nM)
AKT1 8 >10,000
ROCK1 92 75
PKA 15 >10,000
p38α 88 120

| EGFR | 5 | >10,000 |

Table 2: Hypothetical data from a kinome scan. High inhibition values for ROCK1 and p38α identify them as potential targets requiring further validation.

Tier 2: In-Cell Target Validation with CETSA

Scientific Rationale: Biochemical assays with purified proteins or membrane fragments do not fully recapitulate the cellular environment. It is crucial to confirm that the compound physically binds to its putative target(s) inside intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[14][15][16] A drug-bound protein is typically more resistant to heat-induced denaturation.[14][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture & Treatment: Culture a relevant cell line known to express the target protein. Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period (e.g., 1 hour at 37°C).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the aliquots across a temperature gradient (e.g., from 37°C to 65°C) for 3 minutes, followed by a cooling step.[15]

  • Cell Lysis: Lyse the cells to release the proteins. Methods include freeze-thaw cycles or lysis buffers.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature for both vehicle- and drug-treated samples. This is typically done by Western Blot, but higher-throughput methods like AlphaScreen, Proximity Extension Assay (PEA), or mass spectrometry can be used.[15][17][18]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the melting curve to higher temperatures in the drug-treated sample indicates target stabilization and confirms direct engagement.

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_processing Experimental Steps cluster_analysis Data Analysis A 1. Culture Cells B 2. Treat with Compound or Vehicle (DMSO) A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Aggregated) D->E F 6. Collect Soluble Fraction E->F G 7. Protein Quantification (e.g., Western Blot) F->G H 8. Plot Melting Curves (Drug vs. Vehicle) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Functional Selectivity Assessment (Example: Kir Channels)

Scientific Rationale: Once target engagement is confirmed, the next step is to quantify the compound's functional effect and its selectivity against closely related protein family members. As a detailed example, if binding assays suggested an interaction with ATP-sensitive potassium (KATP) channels (e.g., Kir6.2/SUR2B), a functional assessment is required.[19][20]

Method A: High-Throughput Functional Screen (Thallium Flux Assay)

Scientific Rationale: Patch-clamp electrophysiology is the gold standard but is low-throughput. For initial functional screening and selectivity profiling across multiple channel subtypes, a fluorescence-based thallium flux assay is an excellent surrogate.[21] Thallium(I) ions are permeable through most potassium channels and can be detected by a specific fluorescent dye, providing a robust readout of channel activity.[21][22]

Experimental Protocol: Thallium Flux Assay for Kir Channels

  • Cell Plating: Plate HEK293 cells stably expressing the Kir channel subtypes of interest (e.g., Kir6.1/SUR2B, Kir6.2/SUR1, Kir2.1) in a 384-well plate.[21][22]

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Addition: Add varying concentrations of this compound to the wells. Include appropriate controls (vehicle, known inhibitor, known activator).

  • Stimulation & Reading: Use a fluorescent plate reader equipped with automated injectors to add a stimulus buffer containing thallium. Read the fluorescence intensity over time. An increase in fluorescence indicates thallium influx through open channels.

  • Data Analysis: Calculate the rate of fluorescence change to determine channel activity. For inhibitors, plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for each channel subtype.

Data Presentation: Functional Selectivity Against Kir Channels

Kir Channel Subtype Thallium Flux IC₅₀ (nM) Selectivity Index (vs. Kir6.2/SUR2B)
Kir6.2/SUR2B 50 1
Kir6.2/SUR1 1,250 25-fold
Kir2.1 8,500 170-fold

| Kir1.1 | >20,000 | >400-fold |

Table 3: Hypothetical data demonstrating selectivity for the Kir6.2/SUR2B channel over other Kir family members. The selectivity index is calculated as IC₅₀ (Off-Target) / IC₅₀ (On-Target).

Method B: Gold-Standard Electrophysiological Analysis (Patch Clamp)

Scientific Rationale: Patch-clamp electrophysiology provides the most direct and detailed characterization of a compound's effect on ion channel function.[23][24] It measures the ionic currents flowing through the channels in real-time, allowing for a precise determination of potency and mechanism of action (e.g., open-channel block, allosteric modulation).[24][25]

Experimental Protocol: Whole-Cell Patch Clamp

  • Cell Preparation: Use cells expressing the Kir channel of interest.

  • Pipette & Seal: Approach a single cell with a glass micropipette filled with an intracellular-like solution. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the entire cell.

  • Voltage Clamp: "Clamp" the cell membrane potential at a set voltage (e.g., -80 mV) and record the current required to maintain this voltage. This current is equal and opposite to the ionic current flowing across the membrane.

  • Drug Application: Apply a known channel activator (if necessary) to elicit a baseline current. Then, perfuse the cell with increasing concentrations of this compound and record the resulting inhibition of the current.

  • Data Analysis: Measure the steady-state current at each compound concentration. Plot the percent inhibition versus concentration to generate a dose-response curve and calculate a precise IC₅₀ value.

PatchClamp cluster_config Patch-Clamp Configurations A Cell-Attached (Record from single channels in sealed patch) C Inside-Out (Excise patch, intracellular face exposed to bath) A->C  Excise Patch D Outside-Out (Pull away after whole-cell, extracellular face exposed) B Whole-Cell (Rupture patch, record from entire cell membrane) B->D  Pull Pipette Away Start Micropipette approaches cell Seal Gigaseal Formation Start->Seal Seal->A  Record Seal->B  Rupture  Membrane

Caption: Common configurations in patch-clamp electrophysiology.

Tier 4: Global Off-Target Liability Screening

Scientific Rationale: To build a comprehensive safety profile, it is crucial to screen for unintended interactions beyond the primary target's family. Tissue cross-reactivity studies are the traditional approach, but modern cell-based methods provide a more specific and higher-throughput alternative. Technologies that screen compounds against thousands of human membrane and secreted proteins expressed in their native confirmation can proactively identify potential liabilities.[26][27]

Protocol: Cell Microarray Off-Target Screening

  • Platform: Utilize a specialized CRO service such as the Retrogenix® Cell Microarray platform.[26] This technology involves an array of spots on a slide, where each spot contains human cells overexpressing a single, unique human plasma membrane or secreted protein. The library can cover over 6,500 individual proteins.

  • Screening: The test compound (often fluorescently labeled, or using a labeled secondary detection method) is incubated with the microarray slides.

  • Detection: The slides are washed, and binding of the compound to specific spots is detected via fluorescence imaging.

  • Hit Identification: The coordinates of the fluorescent "hit" spots are mapped back to the specific protein that was expressed in those cells.

  • Validation: Putative hits are typically confirmed using a secondary assay, often flow cytometry on cells expressing the identified off-target protein, to confirm the interaction and rule out artifacts. This provides a highly specific list of biologically relevant off-target interactions.[26]

Conclusion

The systematic, multi-tiered protocol detailed here provides a comprehensive framework for characterizing the selectivity of a novel compound like this compound. By progressing from broad, hypothesis-generating screens to highly specific, functional, and cell-based validation assays, researchers can build a robust data package. This package not only defines the compound's primary mechanism of action but also proactively identifies potential off-target liabilities. Such a thorough understanding of a molecule's selectivity is fundamental to mitigating risks, ensuring safety, and ultimately increasing the probability of success in the complex journey of drug development.

References

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Application Notes and Protocols: The Role of 4-Aminopiperidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: Targeting Aberrant Signaling in Cancer with 4-Aminopiperidine Scaffolds

The 4-aminopiperidine moiety has emerged as a privileged scaffold in the design of small molecule inhibitors targeting critical signaling pathways in cancer. Its inherent structural features allow for versatile chemical modifications, enabling the development of potent and selective agents against key oncogenic drivers. While the specific compound 4-Amino-1-(3-pyridyl)piperidine serves as a foundational chemical entity, it is the broader class of its derivatives that has demonstrated significant promise in preclinical cancer research. These derivatives have been instrumental in the development of targeted therapies, particularly those aimed at inhibiting the frequently deregulated Protein Kinase B (PKB/Akt) signaling pathway.[1][2][3][4][5][6] This document provides a comprehensive guide to the application of 4-aminopiperidine derivatives in cancer research, focusing on their mechanism of action, and providing detailed protocols for their in vitro evaluation.

Mechanism of Action: Inhibition of the PI3K/Akt Survival Pathway

A significant body of research has focused on 4-aminopiperidine derivatives that incorporate a pyrrolopyrimidine core, leading to potent, ATP-competitive inhibitors of Akt.[1][2][3][5][6] The phosphatidylinositol-3 kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in a wide range of human cancers.[1][2][3]

Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its activating kinase, PDK1. This co-localization at the plasma membrane facilitates the phosphorylation and subsequent activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, including GSK3β, FKHRL1, and mTOR, to promote cell survival and proliferation.[1]

Derivatives of 4-aminopiperidine have been designed to bind to the ATP-binding pocket of Akt, preventing its catalytic activity and thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the phosphorylation of Akt substrates, ultimately inducing cell cycle arrest and apoptosis in cancer cells with a dependency on this pathway.[1][2][3]

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment GSK3b GSK3β Akt->GSK3b Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor 4-Aminopiperidine Derivative Inhibitor->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of 4-aminopiperidine derivatives.

Quantitative Data: In Vitro Potency of Representative Compounds

Several derivatives of the 4-aminopiperidine scaffold have been synthesized and evaluated for their inhibitory activity against Akt and their anti-proliferative effects in cancer cell lines. The following table summarizes the in vitro potency of selected compounds from the literature.

Compound IDTargetAssay TypeIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
AZD5363 Akt1Enzyme Assay3PC30.36[7][8]
AZD5363 Akt2Enzyme Assay8U87MG0.38[7][8]
AZD5363 Akt3Enzyme Assay8--[7][8]
Compound A5 PI3KδEnzyme Assay1.3SU-DHL-60.16[9]
Compound A8 PI3KδEnzyme Assay0.7SU-DHL-60.12[9]
2-amino-4-(1-piperidine) pyridine -Cell Viability-DLD-1, HT2940-100 µM (effective range)[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to assess the effect of a 4-aminopiperidine derivative on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., PC3, U87MG, HCT116)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 4-aminopiperidine derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-aminopiperidine derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for Phospho-Akt and Downstream Targets

This protocol is designed to assess the inhibitory effect of a 4-aminopiperidine derivative on the Akt signaling pathway.

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with the inhibitor, cell lysates are prepared, proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total Akt, phosphorylated Akt (p-Akt), and downstream targets like phosphorylated GSK3β (p-GSK3β).

Materials:

  • Cancer cell line cultured in 6-well plates

  • 4-aminopiperidine derivative

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the 4-aminopiperidine derivative at various concentrations for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and to the loading control (β-actin).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_viability Cell Viability cluster_pathway Pathway Analysis start Cancer Cell Culture treatment Treat with 4-Aminopiperidine Derivative start->treatment mtt MTT Assay treatment->mtt lysis Cell Lysis & Protein Quantification treatment->lysis ic50 Determine IC50 mtt->ic50 wb Western Blot lysis->wb pakt Analyze p-Akt, p-GSK3β wb->pakt

Caption: A generalized workflow for the in vitro evaluation of 4-aminopiperidine derivatives.

Conclusion and Future Perspectives

The 4-aminopiperidine scaffold has proven to be a valuable starting point for the development of targeted cancer therapeutics. The extensive research into its derivatives as inhibitors of the PI3K/Akt pathway highlights the potential of this chemical class. Further optimization of these compounds to improve their pharmacokinetic properties and selectivity will be crucial for their clinical translation.[1][2][3][6] Additionally, exploring the utility of this scaffold to target other kinases and oncogenic pathways remains a promising avenue for future cancer drug discovery. The protocols and data presented herein provide a solid foundation for researchers to investigate the therapeutic potential of novel 4-aminopiperidine derivatives in various cancer models.

References

  • McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]
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  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]
  • Chakraborty, S., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 26(10), 2899. [Link]
  • Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-4-Amino-1-(7H-pyrrolo-%5B2%2C3-d%5D-As-McHardy-Caldwell/e1d1c8c07e0b5f1a3f6c8d3a9b1c7c9c0b1e1d0e]([Link]
  • McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. The University of Manchester Research Explorer. [Link]
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed, PMID: 23394218. [Link]

Sources

Application Notes and Protocols for the Utilization of 4-Amino-1-(3-pyridyl)piperidine in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Privileged Scaffolds in CNS Drug Design

In the landscape of neurological drug discovery, the assembly of molecular entities from privileged structural motifs is a cornerstone of rational design. The 4-aminopiperidine scaffold represents one such motif, prized for its conformational rigidity and its capacity to present substituents in well-defined spatial orientations, thereby enhancing interactions with biological targets.[1][2] The incorporation of a 3-pyridyl moiety introduces a key pharmacophore known for its interaction with a variety of central nervous system (CNS) receptors, most notably nicotinic acetylcholine receptors (nAChRs), due to the hydrogen bond accepting capacity of the pyridine nitrogen.[3] The strategic fusion of these two fragments in 4-Amino-1-(3-pyridyl)piperidine yields a molecule of significant interest for probing neurological pathways and developing novel therapeutics for disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.[4][5]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile building block and a potential therapeutic agent. We will delve into its synthesis, its putative mechanisms of action, and provide detailed protocols for its evaluation in a neurological drug discovery context.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the N-arylation of a protected 4-aminopiperidine derivative with a suitable 3-halopyridine, followed by deprotection. The choice of protecting group for the 4-amino functionality is critical to prevent side reactions and ensure a good yield.

A representative synthetic scheme is outlined below:

Synthesis_of_this compound tert-butyl piperidin-4-ylcarbamate tert-butyl piperidin-4-ylcarbamate Buchwald-Hartwig_amination Buchwald-Hartwig amination (Pd catalyst, ligand, base) tert-butyl piperidin-4-ylcarbamate->Buchwald-Hartwig_amination 3-bromopyridine 3-bromopyridine 3-bromopyridine->Buchwald-Hartwig_amination tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate Buchwald-Hartwig_amination->tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate Deprotection Deprotection (e.g., TFA) tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate->Deprotection This compound This compound Deprotection->this compound In_Vivo_Evaluation_Workflow cluster_AD Alzheimer's Disease Model (e.g., 5XFAD) cluster_PD Parkinson's Disease Model (e.g., MPTP) AD_Compound Compound Administration AD_Behavior Cognitive Assessment (Morris Water Maze) AD_Compound->AD_Behavior AD_Histo Post-mortem Histology (Amyloid Plaque Load) AD_Behavior->AD_Histo PD_Induction MPTP Induction PD_Compound Compound Administration PD_Induction->PD_Compound PD_Behavior Motor Function Assessment (Rotarod Test) PD_Compound->PD_Behavior PD_Analysis Post-mortem Neurochemical Analysis (Dopamine Levels) PD_Behavior->PD_Analysis Start Select In Vivo Model Start->AD_Compound Start->PD_Induction

Sources

Designing Novel Inhibitors Using the 4-Amino-1-(3-pyridyl)piperidine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Amino-1-(3-pyridyl)piperidine Scaffold

The this compound moiety has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent structural features—a basic piperidine nitrogen, a hydrogen bond-donating/accepting 4-amino group, and an aromatic pyridyl ring—offer a trifecta of opportunities for molecular recognition by a diverse range of biological targets. This scaffold serves as a versatile anchor for the design of potent and selective inhibitors, particularly for enzymes such as kinases and histone demethylases, which are implicated in numerous pathological conditions, including cancer and inflammatory diseases.[1][2]

The strategic appeal of this scaffold lies in its synthetic tractability and the ability to readily introduce chemical diversity at multiple positions. The 1-pyridyl group can engage in crucial interactions within the ATP-binding pocket of kinases or the cofactor-binding site of metalloenzymes. The 4-amino group provides a key vector for derivatization, allowing for the exploration of adjacent sub-pockets within an enzyme's active site to enhance potency and selectivity.[1][3]

This application note provides a comprehensive guide for researchers on the rational design, chemical synthesis, and biological evaluation of novel inhibitors based on the this compound scaffold. The protocols outlined herein are designed to be robust and adaptable, enabling the user to systematically explore the chemical space around this promising core structure.

Part 1: Rational Design of Novel Inhibitors

The design of novel inhibitors leveraging the this compound scaffold is a multi-faceted process that integrates computational modeling with a deep understanding of the target's structural biology. The overarching goal is to elaborate on the core scaffold with functional groups that complement the topology and chemical environment of the enzyme's active site.

Target Selection and Structural Analysis

The initial step involves identifying a suitable biological target. Kinases and histone demethylases are particularly attractive targets for inhibitors based on this scaffold due to the frequent presence of a "hinge" region or a cofactor binding site that can be effectively targeted by the pyridyl nitrogen. A thorough analysis of the target's crystal structure (if available) is paramount. Key interactions to consider include:

  • Hinge-Binding Interactions: In kinases, the pyridyl nitrogen can form critical hydrogen bonds with the backbone amide groups of the hinge region, mimicking the adenine portion of ATP.

  • Hydrophobic Pockets: The regions surrounding the pyridyl and piperidine rings should be analyzed for opportunities to introduce lipophilic groups to enhance van der Waals interactions and improve binding affinity.

  • Solvent-Exposed Regions: The 4-amino group often points towards the solvent-exposed region of the active site, providing an ideal attachment point for larger, more complex moieties to pick up additional interactions or to modulate physicochemical properties.

In Silico Modeling and Virtual Screening

Computational tools can significantly streamline the inhibitor design process. Techniques such as molecular docking can be employed to predict the binding mode of virtual libraries of this compound derivatives within the target's active site. This allows for the prioritization of compounds for synthesis based on their predicted binding affinity and interaction profile.

Furthermore, de novo design algorithms can be used to "grow" fragments from the 4-amino position to fill unoccupied pockets within the active site, suggesting novel chemical modifications that may lead to enhanced potency.

Part 2: Chemical Synthesis Protocols

The synthesis of novel inhibitors based on the this compound scaffold can be approached through a convergent strategy, involving the preparation of the core scaffold followed by diversification at the 4-amino position.

Synthesis of the this compound Scaffold

Two robust and widely applicable methods for the synthesis of the core scaffold are Reductive Amination and Buchwald-Hartwig Amination.

This is a classical and cost-effective method for forming the C-N bond between the piperidine and pyridyl moieties.

Workflow:

Reductive Amination Workflow

Step-by-Step Protocol:

  • Imine Formation: To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add 3-aminopyridine (1.1 eq). The reaction can be stirred at room temperature for 1-2 hours. The formation of the imine can be facilitated by the addition of a mild acid catalyst like acetic acid.

  • Reduction: To the reaction mixture containing the imine intermediate, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[4] Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Boc Deprotection: Dissolve the purified 1-Boc-4-(pyridin-3-ylamino)piperidine in DCM and add trifluoroacetic acid (TFA) (5-10 eq). Stir the reaction at room temperature for 1-2 hours.

  • Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by the addition of diethyl ether. The resulting solid can be collected by filtration and dried under vacuum to yield this compound as a salt.

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming the aryl-nitrogen bond, often providing higher yields and better functional group tolerance compared to traditional methods.[5][6][7]

Workflow:

Buchwald-Hartwig Amination Workflow

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromopyridine (1.0 eq), tert-butyl piperidin-4-ylcarbamate (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Reaction Conditions: Add a dry, degassed solvent like toluene or dioxane. Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Boc Deprotection: Follow the deprotection procedure as described in Protocol 2.1.1, step 4 and 5.

Derivatization of the 4-Amino Group

The 4-amino group of the scaffold is a versatile handle for introducing a wide range of substituents to probe the structure-activity relationship (SAR). Common derivatization strategies include acylation, sulfonylation, and reductive amination.

  • Reaction Setup: To a solution of this compound (1.0 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in a solvent like DCM, add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or HBTU) (1.1 eq) at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Part 3: Biological Evaluation Protocols

The biological evaluation of the newly synthesized inhibitors is critical to determine their potency, selectivity, and mechanism of action. The following are general protocols for assessing the inhibitory activity against kinases and histone demethylases.

Kinase Inhibition Assays

A variety of assay formats are available to measure kinase activity, each with its own advantages and limitations.

This is a classic and direct method for measuring kinase activity.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate peptide by the kinase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding [γ-³³P]ATP. Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This is a robust, high-throughput screening-compatible assay.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate. When the europium and XL665 are in close proximity, a FRET signal is generated.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase assay buffer and serial dilutions of the test compounds.

  • Kinase Reaction: In a low-volume 384-well plate, add the kinase, biotinylated substrate peptide, ATP, and test compound. Incubate at room temperature for the optimized reaction time.

  • Detection: Add a mixture of the europium-labeled antibody and streptavidin-XL665. Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the IC₅₀ values.

Histone Demethylase Inhibition Assays

Similar to kinases, a range of assay formats are available for histone demethylases.

This is a continuous spectrophotometric assay that measures the production of formaldehyde, a byproduct of the demethylation reaction.[8]

Principle: The formaldehyde produced by the JmjC demethylase is used as a substrate by formaldehyde dehydrogenase, which in the presence of NAD⁺, produces NADH. The increase in NADH concentration is monitored by the change in absorbance at 340 nm.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM ascorbate). Prepare a solution of the methylated histone peptide substrate, formaldehyde dehydrogenase, and NAD⁺.

  • Reaction Mixture: In a UV-transparent 96-well plate, add the JmjC demethylase enzyme and the test compound.

  • Initiation: Initiate the reaction by adding the substrate/coupling enzyme mixture.

  • Measurement: Immediately measure the increase in absorbance at 340 nm over time in a kinetic plate reader.

  • Data Analysis: Determine the initial reaction rates and calculate the IC₅₀ values from the dose-response curves.

This is a highly sensitive, bead-based immunoassay suitable for high-throughput screening.

Principle: A biotinylated histone peptide substrate is demethylated by the enzyme. The demethylated product is detected by a specific antibody conjugated to an AlphaLISA acceptor bead. The biotinylated peptide is captured by streptavidin-coated donor beads. Upon excitation, the donor bead generates singlet oxygen, which activates the acceptor bead to emit light if they are in close proximity.

Workflow:

AlphaLISA Assay Workflow

Step-by-Step Protocol:

  • Enzyme Reaction: In a 384-well plate, incubate the histone demethylase, biotinylated histone peptide substrate, and test compound.

  • Detection: Add a mixture of the specific antibody-conjugated acceptor beads and streptavidin-coated donor beads. Incubate in the dark.

  • Measurement: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values.

Part 4: Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data is crucial for understanding the SAR and guiding the next round of inhibitor design.

Tabulation of Biological Data

All quantitative data, such as IC₅₀ values, should be organized in a clear and concise table to facilitate comparison between different derivatives.

Table 1: Example of SAR Data for Novel Kinase Inhibitors

Compound IDR Group at 4-Amino PositionKinase IC₅₀ (nM)Selectivity vs. Off-Target (Fold)
Scaffold -H>10,000-
Inhibitor-1 -C(O)CH₃85010
Inhibitor-2 -C(O)Ph25050
Inhibitor-3 -C(O)-(4-Cl-Ph)50>200
Inhibitor-4 -SO₂CH₃12005
SAR Interpretation

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. By combining rational design, efficient chemical synthesis, and robust biological evaluation, researchers can effectively explore the chemical space around this versatile core to identify potent and selective drug candidates. The protocols and guidelines presented in this application note provide a comprehensive framework to facilitate these drug discovery efforts.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
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Strategic Pathways to Functionalized 4-Aminopiperidines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOLS >

Introduction: The Enduring Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine motif is a cornerstone in modern medicinal chemistry, embedded within the structures of numerous marketed drugs and clinical candidates.[1] Its prevalence stems from its ability to serve as a versatile scaffold, presenting a basic nitrogen atom that can be crucial for target engagement, solubility, and pharmacokinetic properties. The piperidine ring itself offers a conformationally restricted, three-dimensional structure that can be strategically functionalized at multiple positions to optimize ligand-receptor interactions. This guide provides an in-depth exploration of the most robust and widely employed synthetic routes to access this privileged scaffold, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of functionalized 4-aminopiperidines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, scale of synthesis, and availability of starting materials.[1]

Synthetic Route Key Transformation Primary Starting Material Key Advantages Potential Challenges
Reductive Amination Imine/Iminium formation and reductionN-Protected-4-piperidonesHigh efficiency, one-pot procedure, broad amine scopeRequires pre-existing piperidone core
Curtius Rearrangement Acyl azide to isocyanate rearrangementPiperidine-4-carboxylic acidsAccess to 4-substituted analogs, stereoretentionInvolves potentially hazardous azide intermediates
Ritter Reaction Nitrile addition to a carbocationAlkenes or alcohols that can form a stable carbocationForms C-N bond and introduces an amide in one stepRequires strong acids, limited to stable carbocations
Buchwald-Hartwig Amination Palladium-catalyzed C-N coupling4-Halopiperidines or piperidin-4-aminesExcellent for N-arylation, broad scopeRequires expensive catalysts and ligands, sensitive to air/moisture

I. Reductive Amination of 4-Piperidones: The Workhorse Approach

Reductive amination stands out as one of the most direct and efficient methods for synthesizing 4-aminopiperidines.[1] This strategy involves the reaction of an N-protected 4-piperidone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. The use of an N-protecting group on the piperidine nitrogen is crucial to prevent unwanted side reactions.[2]

Causality in Experimental Design:
  • Choice of Protecting Group: The selection of the N-protecting group (e.g., Boc, Cbz, Benzyl) is a critical decision. The Boc (tert-butyloxycarbonyl) group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2][3] Benzyl groups are also common and can be removed via hydrogenolysis.[3]

  • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation.[3] It is milder and more selective for imines over ketones compared to reagents like sodium borohydride (NaBH₄), which allows for a one-pot procedure where the ketone, amine, and reducing agent can be combined. The mild acidity of NaBH(OAc)₃ can also catalyze imine formation.

Diagram: General Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel (Solvent) cluster_workup Purification Piperidone N-Protected 4-Piperidone Iminium Imine/Iminium Ion Formation Piperidone->Iminium Amine Primary or Secondary Amine (R'-NH₂) Amine->Iminium Reduction Reduction Iminium->Reduction Workup Aqueous Work-up & Purification Reduction->Workup ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reduction Product N-Protected 4-Aminopiperidine Workup->Product

Caption: Generalized workflow for the reductive amination of N-protected 4-piperidones.[3]

Protocol 1: Synthesis of tert-butyl 4-anilinopiperidine-1-carboxylate

This protocol details the reductive amination of N-Boc-4-piperidone with aniline.[2][3]

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 equivalent) in 1,2-dichloroethane (DCE), add aniline (1.0 equivalent) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.[3]

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[4]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure product.[4]

II. Curtius Rearrangement: Building Complexity from Carboxylic Acids

The Curtius rearrangement provides an elegant alternative for accessing 4-aminopiperidines, particularly when substitution at the 4-position is desired.[5] This reaction involves the thermal or photochemical decomposition of an acyl azide, derived from a piperidine-4-carboxylic acid, into an isocyanate, which can then be trapped by a nucleophile to generate the amine or a protected derivative.[6][7]

Mechanistic Insight:

The key to the Curtius rearrangement is the concerted migration of the alkyl group (the piperidine ring) from the carbonyl carbon to the nitrogen atom with the simultaneous loss of nitrogen gas.[7] This process occurs with complete retention of stereochemistry at the migrating carbon.[8] The resulting isocyanate is a versatile intermediate that can be hydrolyzed with water to yield the primary amine or reacted with alcohols (like tert-butanol) to directly install a protecting group (like Boc).[6][7]

Diagram: The Curtius Rearrangement Pathway

Curtius_Rearrangement cluster_products Products CarboxylicAcid Piperidine-4- carboxylic Acid AcylChloride Acyl Chloride CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ AcylAzide Acyl Azide AcylChloride->AcylAzide NaN₃ Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Δ) - N₂ Amine Primary Amine Isocyanate->Amine H₂O, H⁺ Carbamate Carbamate (Protected Amine) Isocyanate->Carbamate R'OH

Caption: Key steps in the synthesis of 4-aminopiperidines via the Curtius rearrangement.

Protocol 2: Synthesis of N-Boc-4-amino-4-methylpiperidine

This protocol is adapted from a method used for the synthesis of 4-substituted-4-aminopiperidine derivatives, key building blocks for CCR5 antagonists.[5]

Materials:

  • 1-Boc-4-methylpiperidine-4-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Toluene

  • Round-bottom flask, reflux condenser, nitrogen atmosphere

Procedure:

  • To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. The acyl azide is formed in situ.

  • Add tert-butanol (5.0 equivalents) to the reaction mixture.

  • Increase the temperature and reflux the mixture (approx. 110 °C) for 12-18 hours to drive the rearrangement and trapping of the isocyanate. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a suitable solvent like ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired N,N'-di-Boc-protected 4-amino-4-methylpiperidine.

III. The Ritter Reaction: An Alternative for Amide Synthesis

The Ritter reaction is a valuable method for forming N-alkyl amides from a nitrile and a substrate capable of forming a stable carbocation, such as a tertiary alcohol.[9][10] In the context of 4-aminopiperidine synthesis, this can be applied to a suitable piperidine-derived alcohol. The reaction proceeds under strong acidic conditions.[9]

Mechanistic Rationale:

The reaction is initiated by the protonation of the alcohol by a strong acid, followed by the loss of water to generate a tertiary carbocation. This electrophilic carbocation is then attacked by the lone pair of the nitrogen atom of the nitrile, forming a stable nitrilium ion. Subsequent hydration of the nitrilium ion upon aqueous workup yields the corresponding N-substituted amide.[10]

Protocol 3: Synthesis of N-(1-benzylpiperidin-4-yl)acetamide

Materials:

  • 1-Benzyl-4-piperidinol

  • Acetonitrile

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Sodium hydroxide solution (aqueous)

  • Ice bath

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid (2.0 equivalents) to acetonitrile (10 equivalents).

  • To this cooled mixture, add a solution of 1-benzyl-4-piperidinol (1.0 equivalent) in acetonitrile dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution to pH > 10 by the slow addition of a concentrated sodium hydroxide solution, ensuring the mixture remains cool.

  • Extract the product with diethyl ether or another suitable organic solvent (3 x volume).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

IV. Buchwald-Hartwig Amination: A Modern Approach for N-Arylation

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines, providing a powerful tool for constructing C-N bonds that are often challenging to form via traditional methods.[11] This palladium-catalyzed cross-coupling reaction is highly effective for coupling aryl halides or triflates with a wide range of amines, including piperidine-based nucleophiles.[12]

The Catalytic Cycle and Key Considerations:

The reaction mechanism involves a Pd(0) catalyst that undergoes oxidative addition into the aryl halide bond. The amine then coordinates to the palladium center, and following deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[11]

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., BINAP, XPhos) is critical for reaction efficiency and can depend on the specific substrates.[13]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to facilitate the deprotonation of the amine complex.

Protocol 4: Synthesis of 1-Boc-4-(phenylamino)piperidine

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask, magnetic stirrer, nitrogen or argon atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.01-0.05 equivalents), BINAP (0.02-0.10 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene to the flask, followed by bromobenzene (1.0 equivalent) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equivalents).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography on silica gel.

Conclusion

The synthesis of functionalized 4-aminopiperidines is a critical endeavor in drug discovery. The methods outlined in this guide—reductive amination, Curtius rearrangement, the Ritter reaction, and Buchwald-Hartwig amination—represent the primary strategies employed by medicinal chemists. Understanding the mechanistic underpinnings, advantages, and practical considerations of each route allows researchers to make informed decisions, enabling the efficient and strategic synthesis of novel molecular entities for the advancement of therapeutic science.

References

  • Gavali, V. B., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports.
  • Liu, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
  • Wikipedia. (n.d.). Ritter reaction. In Wikipedia.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Curtius rearrangement. In Wikipedia.
  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. The Journal of organic chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS.
  • Chemistry Steps. (n.d.). The Curtius Rearrangement. Chemistry Steps.
  • Wikipedia. (n.d.). Hofmann rearrangement. In Wikipedia.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • Slideshare. (n.d.). Hofman rearrangement. Slideshare.
  • YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. The Organic Chemistry Tutor.
  • YouTube. (2022). Ritter Reaction. Professor Dave Explains.
  • Larsen, S. D. (2015). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem.

Sources

purification techniques for 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-Amino-1-(3-pyridyl)piperidine for Pharmaceutical Research and Development

Abstract

This compound is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The purity of this intermediate is paramount, as the presence of impurities can lead to undesirable side products, complicate reaction kinetics, and introduce potential toxicological risks in downstream applications. This comprehensive guide provides detailed application notes and robust protocols for the purification of this compound, designed for researchers, chemists, and drug development professionals. We will explore purification strategies based on the compound's unique physicochemical properties, including acid-base extraction, crystallization, and column chromatography, complemented by state-of-the-art analytical techniques for rigorous purity assessment.

Introduction and Physicochemical Profile

Understanding the fundamental chemical and physical properties of this compound is the cornerstone of developing an effective purification strategy. The molecule possesses three basic nitrogen centers, each with a distinct pKa value, a feature that can be expertly exploited for separation.

The primary impurities in a crude sample of this compound typically arise from the synthetic route, which often involves the N-arylation of a 4-aminopiperidine derivative.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Such as 4-aminopiperidine and 3-halopyridine derivatives.

  • Side-Products: Including regioisomers or products of over-alkylation.

  • Residual Solvents: Organic solvents like DMF, THF, or toluene used during synthesis.[1]

  • Degradation Products: Formed during the reaction or improper storage.

Below is a summary of the key physicochemical properties of the target compound.

PropertyValue (Estimated/Calculated)Significance for Purification
Molecular Formula C₁₀H₁₅N₃-
Molecular Weight 177.25 g/mol Relevant for mass spectrometry analysis.
Structure Highlights the three basic nitrogen atoms.
pKa₁ (Piperidine Ring N) ~8.5 - 9.5Highly basic; readily protonated by weak acids.
pKa₂ (4-Amino Group) ~9.0 - 10.0Most basic center; readily protonated.
pKa₃ (Pyridine Ring N) ~5.0 - 5.5Weakly basic; requires stronger acidic conditions for protonation compared to the piperidine nitrogens.
Solubility Soluble in many organic solvents (DCM, EtOAc, MeOH). Low solubility in non-polar solvents (Hexane, Heptane). Salt forms are water-soluble.Dictates choice of solvents for extraction, chromatography, and crystallization.

Note: pKa values are estimated based on analogous structures like piperidine and pyridine. The differential basicity is the critical factor for designing selective extraction protocols.

Strategic Purification Methodologies

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity level.

Method 1: Selective Acid-Base Extraction

This is often the most efficient and scalable method for purifying this compound, leveraging the significant differences in basicity between the aliphatic amine groups and the aromatic pyridine nitrogen.[2] The piperidine nitrogens (pKa > 8.5) can be selectively protonated and extracted into a mildly acidic aqueous phase, leaving behind neutral organic impurities and less basic impurities in the organic layer.

Principle of Separation: By washing the crude organic solution with an aqueous acid buffered to a pH between the pKa of the pyridine nitrogen and the piperidine nitrogens (e.g., pH ≈ 6-7), the target compound will be protonated to form a water-soluble salt and transfer to the aqueous phase. Neutral impurities remain in the organic phase. Subsequent basification of the aqueous phase regenerates the free base, which can be re-extracted into a fresh organic solvent.[3][4]

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Phase Separation cluster_2 Step 3: Product Recovery A Crude Product in Organic Solvent (EtOAc) B Wash with mild aqueous acid (e.g., pH 6 Citrate Buffer) A->B Mix in Separatory Funnel C Organic Phase: Neutral Impurities B->C Separate Layers D Aqueous Phase: Protonated Product [M+H]⁺ (Water Soluble) B->D Separate Layers H Waste C->H Discard E Basify with NaOH (aq) to pH > 11 D->E F Extract with fresh Organic Solvent (EtOAc) E->F G Purified Product in Organic Solvent F->G I Pure Product G->I Dry & Evaporate

Caption: Workflow for Acid-Base Extraction Purification.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel. Extract the organic solution with an equal volume of a dilute aqueous acid, such as 1 M citric acid or 5% hydrochloric acid (HCl). The target compound will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Organic Layer Wash (Optional): Combine the initial organic layers, which contain neutral impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-basic materials if desired.

  • Basification: Combine the acidic aqueous extracts. While cooling in an ice bath, slowly add a strong base, such as 50% aqueous sodium hydroxide (NaOH), until the pH is greater than 11. Confirm the pH with litmus paper or a pH meter.

  • Product Re-extraction: Extract the now basic aqueous layer with a fresh organic solvent (DCM or EtOAc, 3 x equal volumes). The purified free-base product will transfer back into the organic phase.

  • Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

Method 2: Recrystallization

For solid materials, recrystallization is a powerful technique to remove impurities, especially if the crude product is already of moderate purity (>90%). The process relies on the solubility difference between the desired compound and impurities in a chosen solvent system at varying temperatures. Often, converting the basic amine to a salt (e.g., hydrochloride or oxalate salt) provides a more crystalline and easier-to-handle solid.[5]

Principle of Separation: The crude material is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, while impurities remain dissolved in the mother liquor.

Solvent SystemSuitabilityRationale
Isopropanol (IPA) / Heptane ExcellentThe product dissolves well in hot IPA; adding anti-solvent heptane upon cooling promotes crystallization.
Ethanol (EtOH) GoodOften a good choice for recrystallizing amine salts.[5]
Ethyl Acetate (EtOAc) FairMay be suitable for the free base, potentially requiring a co-solvent.
Benzene-petroleum ether PossibleHas been used for similar piperidine derivatives.[5]

Experimental Protocol: Recrystallization from IPA/Heptane

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture gently (e.g., on a hot plate with stirring) until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, you can further cool the flask in an ice bath to maximize the yield.

  • Induce Precipitation: Slowly add heptane as an anti-solvent until the solution becomes slightly turbid. Allow the solution to stand and crystallize.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold heptane to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method 3: Flash Column Chromatography

For small-scale purification or for separating impurities with similar basicity, flash column chromatography is the method of choice. Due to the basic nature of the compound, special considerations are necessary to prevent peak tailing and irreversible adsorption to the silica gel stationary phase.

Principle of Separation: The crude mixture is loaded onto a column of a solid adsorbent (stationary phase), and a solvent (mobile phase) is passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

G A Prepare Slurry: Silica Gel + Eluent B Pack Column A->B C Load Sample: Crude product adsorbed onto silica or dissolved in minimal solvent B->C D Elute with Mobile Phase: DCM/MeOH/NH4OH (e.g., 95:5:0.5) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for Flash Column Chromatography.

Experimental Protocol: Deactivated Silica Gel Chromatography

  • Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen mobile phase. A typical mobile phase for basic amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of a basic modifier. Start with a system like 98:2 DCM:MeOH and gradually increase polarity.

  • Deactivation (Crucial): To prevent streaking, add a small percentage of a base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (0.1-1%) to the mobile phase. This deactivates the acidic silanol groups on the silica surface.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent like DCM, add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin for the primary amine).

  • Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified compound.

Analytical Methods for Purity Verification

Purity assessment should always be performed using multiple orthogonal techniques to ensure a comprehensive evaluation.

TechniquePurposeTypical Conditions
¹H and ¹³C NMR Structural Confirmation & Impurity IDSolvent: CDCl₃ or DMSO-d₆. Allows for identification of characteristic peaks for pyridyl and piperidinyl protons and carbons.
RP-HPLC Purity Determination (% Area)Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Detection: UV at 254 nm.
LC-MS Molecular Weight ConfirmationIonization: Electrospray Ionization (ESI), positive mode. Expected Ion: [M+H]⁺ at m/z 178.2.
qNMR Absolute Purity (Assay)¹H NMR with a certified internal standard (e.g., maleic anhydride). Requires a long relaxation delay (D1) for accurate integration.[1]

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Accurately prepare a sample solution of the purified compound in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 0.5-1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Integrate the peak areas to determine the purity as a percentage of the total area.

Conclusion

The successful purification of this compound is readily achievable through a systematic approach grounded in its fundamental physicochemical properties. For large-scale purification and removal of neutral or weakly basic impurities, acid-base extraction offers an unparalleled combination of efficiency, scalability, and cost-effectiveness. Recrystallization , particularly of a suitable salt form, is an excellent final polishing step to achieve high crystalline purity. For complex mixtures or small-scale laboratory preparations, deactivated flash column chromatography provides the highest resolution. The final purity of the material must always be confirmed by a suite of orthogonal analytical methods, with RP-HPLC and NMR spectroscopy being the most critical.

References

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Wikipedia. (n.d.). Acid–base extraction.
  • PubChem. (n.d.). 4-Piperidinamine. National Center for Biotechnology Information.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis.
  • Google Patents. (n.d.). WO2006115456A1 - Synthesis of 1-aminopiperidine.
  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • PubChem. (n.d.). 4-Amino-1-methylpiperidine. National Center for Biotechnology Information.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • MDPI. (n.d.). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction.
  • PubChemLite. (n.d.). Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- (C16H19N3).
  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?
  • National Center for Biotechnology Information. (2023). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • National Center for Biotechnology Information. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
  • Japan Technical Information Service. (n.d.). Separation and Refining of Amino acids.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2017). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION.
  • ResearchGate. (2018). One Step Purification of Piperine Directly from Piper nigrum L. by High Performance Centrifugal Partition Chromatography.
  • Neliti. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1-(3-pyridyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The information is presented in a direct question-and-answer format to address specific issues you may encounter in the lab.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.

Question 1: My reductive amination of 1-(3-pyridyl)piperidin-4-one is resulting in a very low yield. What are the most likely causes and how can I fix it?

Low yield in the reductive amination pathway is the most frequently encountered issue. The primary causes typically revolve around the stability of the intermediate iminium ion, the choice of reducing agent, and reaction conditions.

Immediate Troubleshooting Steps:

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can prematurely reduce the starting ketone to the corresponding alcohol, a common and often significant side product.

    • Recommendation: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for reductive aminations because it is less reactive towards ketones but highly effective at reducing the intermediate iminium ion.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[1]

  • Reaction pH Control: The formation of the iminium ion from the ketone and the amine source (e.g., ammonium acetate, ammonia) is a pH-dependent equilibrium.

    • Explanation: The reaction requires a slightly acidic environment (typically pH 4-6) to facilitate the dehydration of the hemiaminal intermediate to the iminium ion. If the medium is too acidic, the amine nucleophile will be protonated and non-reactive. If it is too basic, the carbonyl group of the ketone will not be sufficiently activated by protonation.

    • Recommendation: Use a weak acid catalyst like acetic acid. If using ammonium acetate as the ammonia source, it often serves as its own buffer. Monitor the pH and adjust as necessary.

  • Water Scavenging: The condensation step to form the iminium ion releases water. According to Le Châtelier's principle, the presence of excess water can shift the equilibrium back towards the starting materials.

    • Recommendation: While not always necessary, particularly with NaBH(OAc)₃, adding a dehydrating agent like molecular sieves (3Å or 4Å) can drive the reaction forward and improve yields.

  • Starting Material Quality: Ensure your 1-(3-pyridyl)piperidin-4-one is pure. The presence of impurities can inhibit the reaction or lead to unwanted side products.

Troubleshooting Workflow Diagram

G start Low Yield in Reductive Amination check_reductant What reducing agent was used? start->check_reductant check_ph Was pH controlled (4-6)? check_reductant->check_ph NaBH(OAc)3 or NaBH3CN solution_reductant Switch to NaBH(OAc)3 for better selectivity. check_reductant->solution_reductant NaBH4 or other non-selective check_water Was water scavenged? check_ph->check_water Yes solution_ph Use acetic acid catalyst or a buffered ammonia source. check_ph->solution_ph No solution_water Add molecular sieves to drive iminium formation. check_water->solution_water No end_node Re-run Optimized Reaction check_water->end_node Yes solution_reductant->end_node solution_ph->end_node solution_water->end_node

Caption: Troubleshooting workflow for low yield.

Question 2: I am attempting a Buchwald-Hartwig amination between 3-halopyridine and 4-aminopiperidine, but the reaction is inefficient. How can I optimize it?

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction but is highly sensitive to the choice of ligand, base, and solvent.[2][3] Inefficiency often points to a suboptimal catalytic system.

Optimization Parameters:

  • Ligand Selection: This is the most critical parameter. For coupling with an electron-deficient heterocycle like pyridine, sterically hindered and electron-rich phosphine ligands are generally required.

    • Recommendation: Start with a well-established ligand like XPhos, RuPhos, or a biarylphosphine ligand such as (±)-BINAP.[4] The choice of ligand can dramatically impact the rate of reductive elimination, which is often the rate-limiting step.[3]

  • Base Selection: The base's strength and solubility are crucial. It must be strong enough to deprotonate the amine without causing side reactions.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for this transformation.[4] Other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the solvent and substrate.

  • Solvent Choice: The solvent influences the solubility of the reagents and the stability of the catalytic species.

    • Recommendation: Anhydrous, non-polar aprotic solvents like toluene, xylene, or dioxane are standard.[2][4] Ensure the solvent is thoroughly deoxygenated to prevent oxidation of the palladium catalyst and phosphine ligand.

  • Palladium Precursor: While many Pd(0) and Pd(II) sources work, some are more easily activated.

    • Recommendation: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common and reliable precursors.[2]

Comparative Conditions for Buchwald-Hartwig Amination

ParameterCondition A (Initial)Condition B (Optimized)Rationale for Change
Pd Source PdCl₂(PPh₃)₂Pd₂(dba)₃dba ligands are more labile, facilitating faster entry into the catalytic cycle.
Ligand PPh₃XPhos or RuPhosSterically hindered, electron-rich ligands accelerate oxidative addition and reductive elimination.[3]
Base K₂CO₃NaOt-BuA stronger base is often required for efficient deprotonation of the amine-palladium complex.[4]
Solvent THFToluene or DioxaneHigher boiling points allow for higher reaction temperatures, which can be necessary for difficult couplings.
Temperature 65 °C100-110 °CIncreased thermal energy helps overcome the activation barrier for key steps in the catalytic cycle.
Question 3: My final product is difficult to purify. Column chromatography gives poor separation and recovery. What are my options?

The basicity of the two amine groups in this compound can cause tailing on silica gel and lead to poor recovery.

Purification Strategies:

  • Acid/Base Extraction: Before chromatography, perform an aqueous workup. Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane, ethyl acetate). Wash with a dilute base solution (e.g., 1M Na₂CO₃) to remove any acidic impurities. Then, extract the product into an acidic aqueous layer (e.g., 1M HCl). The aqueous layer can then be basified (e.g., with 6M NaOH) to a high pH (>12) and the free-base product re-extracted into an organic solvent. This process removes many neutral and acidic impurities.

  • Modified Column Chromatography:

    • Recommendation 1 (Base Additive): Pre-treat your silica gel with a triethylamine solution (e.g., a slurry with 1-2% triethylamine in the eluent) and include a small amount (0.5-1%) of triethylamine or ammonia in your mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing the basic product from sticking and reducing tailing.[5]

    • Recommendation 2 (Reverse-Phase): If available, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase with a modifier like trifluoroacetic acid (TFA) or formic acid can be highly effective for purifying polar, basic compounds.[6]

  • Crystallization/Salt Formation: Convert the free-base product into a salt, such as the dihydrochloride or tartrate salt.[7] These salts are often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol).

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable and scalable synthetic route to this compound? For industrial and large-scale synthesis, the reductive amination of 1-(3-pyridyl)piperidin-4-one with an ammonia source is generally preferred.[8] This route avoids expensive palladium catalysts and ligands required for Buchwald-Hartwig amination and typically involves more readily available starting materials. The key is optimizing the reducing agent to NaBH(OAc)₃ and controlling the pH.[1]

  • Q2: How can I synthesize the precursor, 1-(3-pyridyl)piperidin-4-one? This precursor is commonly synthesized via a double Michael addition of a primary amine (3-aminopyridine) to two equivalents of an acrylate ester, followed by a Dieckmann condensation, hydrolysis, and decarboxylation.[9] Alternatively, it can be prepared by the N-arylation of 4-piperidone with a 3-halopyridine, often using Buchwald-Hartwig or similar coupling conditions.

  • Q3: What analytical methods are best for monitoring reaction progress? Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring.[5] Use a mobile phase such as 10% methanol in dichloromethane with 1% ammonium hydroxide to visualize the polar product. Stain with ninhydrin to specifically detect the primary amine. For more quantitative analysis, LC-MS is ideal to track the consumption of starting materials and the formation of the product and any major byproducts.

  • Q4: Can I use a protecting group strategy? Yes, a protecting group strategy can be very effective. One common approach involves reacting 3-bromopyridine with N-Boc-4-aminopiperidine under Buchwald-Hartwig conditions. The resulting Boc-protected intermediate is typically easier to purify via standard silica gel chromatography. The final deprotection step with an acid like trifluoroacetic acid (TFA) or HCl in dioxane yields the desired product cleanly.[10]

Reference Experimental Protocol: Reductive Amination

This protocol is a robust starting point for the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification a 1. Dissolve 1-(3-pyridyl)piperidin-4-one and NH4OAc in anhydrous MeOH. b 2. Stir for 30-60 min at RT to allow imine formation. a->b c 3. Cool mixture to 0°C. b->c d 4. Add NaBH(OAc)3 portion-wise. c->d e 5. Allow to warm to RT and stir overnight. d->e f 6. Quench with sat. NaHCO3. e->f g 7. Extract with DCM or EtOAc. f->g h 8. Purify via modified chromatography or acid/base extraction. g->h

Caption: Experimental workflow for reductive amination.

Materials:

  • 1-(3-pyridyl)piperidin-4-one (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (5-10 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • Anhydrous Methanol (MeOH) or Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-(3-pyridyl)piperidin-4-one and ammonium acetate.

  • Add anhydrous methanol and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride in portions, ensuring the internal temperature does not rise significantly.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Monitor the reaction for completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material using one of the methods described in the troubleshooting section (Question 3).

References

  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. (n.d.). Organic & Biomolecular Chemistry.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). Molecules.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). ACS Publications.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). PMC - NIH.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (n.d.). NIH.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). DTU Orbit.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Alberta Libraries.
  • Piperidine Synthesis. (n.d.). DTIC.
  • How to remove excess 4-amino piperidine from reaction medium?. (2018). ResearchGate.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry - ACS Publications.
  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). NIH.
  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central.
  • Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. (2024). Technical Disclosure Commons.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). MDPI.
  • Method for preparing 4-Boc-aminopiperidine. (n.d.). Google Patents.
  • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (n.d.). Google Patents.

Sources

Technical Support Center: Synthesis of 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 4-Amino-1-(3-pyridyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic process. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring both success and scientific rigor in your experiments.

This compound is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. Its synthesis, while conceptually straightforward, can present several challenges that may impact yield, purity, and scalability. This guide will focus on the two most common synthetic routes: the Buchwald-Hartwig amination and reductive amination, providing detailed insights into overcoming common hurdles.

Common Synthetic Routes: A Brief Overview

Route 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aryl halide (3-bromopyridine or 3-chloropyridine) and 4-aminopiperidine (or a protected version thereof). The general scheme is as follows:

3-Halopyridine 3-Halopyridine This compound This compound 3-Halopyridine->this compound  +  4-Aminopiperidine, Pd catalyst, Ligand, Base

Caption: General scheme for Buchwald-Hartwig amination.

Route 2: Reductive Amination

This method involves the reaction of a 3-pyridyl ketone with 4-aminopiperidine to form an imine or enamine intermediate, which is then reduced in situ to the desired product.

1-(3-Pyridyl)ethan-1-one 1-(3-Pyridyl)ethan-1-one This compound This compound 1-(3-Pyridyl)ethan-1-one->this compound  +  4-Aminopiperidine, Reducing Agent, Acid catalyst

Caption: General scheme for Reductive Amination.

Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Buchwald-Hartwig Amination: Troubleshooting
Q1: My Buchwald-Hartwig reaction is not proceeding to completion, and I observe a significant amount of starting material. What are the likely causes and how can I fix it?

A1: Incomplete conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1]

    • Solution:

      • Use a Precatalyst: Employ a commercially available, air- and moisture-stable Pd(II) precatalyst, such as those based on the 2-aminobiphenyl scaffold.[1] These are designed for reliable in-situ generation of the active Pd(0) species.

      • Ensure Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[2] Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.

  • Inappropriate Ligand Choice:

    • Cause: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[3] An incorrect ligand can lead to slow or no reaction. For electron-deficient heteroaryl halides like 3-halopyridines, specific ligands are often required.

    • Solution:

      • Ligand Screening: Screen a variety of bulky, electron-rich phosphine ligands. For coupling with 3-pyridyl halides, ligands like XPhos , RuPhos , or BrettPhos are often effective.[4][5]

      • Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1. An excess of ligand can sometimes be beneficial.

  • Incorrect Base:

    • Cause: The base is critical for the deprotonation of the amine, allowing it to coordinate to the palladium center.[3] A base that is too weak or sterically hindered may not be effective.

    • Solution:

      • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).[2][4]

      • Solubility: Ensure the base is sufficiently soluble in the reaction solvent.

  • Aryl Chloride Inactivity:

    • Cause: If you are using 3-chloropyridine, the oxidative addition step is often slower and more challenging than with 3-bromopyridine.[6]

    • Solution:

      • Switch to Bromide: If possible, use 3-bromopyridine as it is generally more reactive.

      • Specialized Catalysts for Chlorides: If you must use 3-chloropyridine, use a catalyst system specifically designed for aryl chlorides, which often involves highly active, sterically hindered ligands like tBuXPhos.[1]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) of my 3-halopyridine starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It can arise from β-hydride elimination from the palladium-amido intermediate or from other decomposition pathways.

Minimization Strategies:

  • Ligand Selection:

    • Cause: Some ligands are more prone to promoting side reactions.

    • Solution: Use bulky, electron-rich ligands that promote rapid reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[3][7] Bidentate ligands like BINAP or DPPF can also be effective in suppressing side reactions.[3]

  • Reaction Temperature:

    • Cause: Higher temperatures can sometimes favor decomposition pathways.

    • Solution: Try running the reaction at a lower temperature for a longer period.

  • Water Content:

    • Cause: While small amounts of water can sometimes be beneficial for catalyst turnover, excess water can lead to undesired side reactions.

    • Solution: Use anhydrous solvents and reagents to minimize hydrodehalogenation.

Q3: My reaction is complete, but I am struggling to purify the final product, this compound. What are the best purification strategies?

A3: The purification of this compound can be challenging due to its basic nature and potential for forming salts.

Purification Workflow:

  • Aqueous Workup with Acidic Wash:

    • Principle: This leverages the basicity of your product to separate it from non-basic impurities.

    • Protocol:

      • After the reaction, quench with water and extract with an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your product, being basic, will be protonated and move into the aqueous phase.[8]

      • Separate the aqueous layer and basify it with a strong base (e.g., 6 M NaOH) to a pH > 12.

      • Extract the deprotonated product back into an organic solvent.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • Challenges: The basicity of the product can cause it to streak on silica gel.

    • Solutions:

      • Basic Alumina: Consider using basic alumina instead of silica gel for chromatography.

      • Amine-Treated Silica: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites and prevent streaking.

      • Solvent System: A gradient of dichloromethane/methanol with a small amount of ammonium hydroxide (e.g., 0.5-1%) is often effective.

Reductive Amination: Troubleshooting
Q4: My reductive amination reaction is slow or incomplete. What should I check?

A4: Slow or incomplete reductive aminations are often due to issues with imine/iminium ion formation or the activity of the reducing agent.

Troubleshooting Steps:

  • pH Control:

    • Cause: The formation of the imine/iminium ion intermediate is pH-dependent.[9] If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.

    • Solution: The optimal pH for reductive amination is typically between 4 and 6.[10] The addition of acetic acid as a catalyst is common.[11]

  • Choice of Reducing Agent:

    • Cause: Not all reducing agents are suitable for one-pot reductive aminations. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone/aldehyde before imine formation.[10]

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) .[11] This reagent is particularly effective because it reduces iminium ions much faster than ketones, allowing the reaction to be performed in one pot.[11] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[9][12]

  • Water Scavenging:

    • Cause: The formation of the imine from the ketone and amine is a condensation reaction that produces water. This equilibrium can sometimes hinder the reaction.

    • Solution: While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can sometimes drive the reaction to completion.

Q5: I am observing the formation of a di-alkylation product where the 3-pyridyl group has added to both the primary and secondary amines of the piperidine. How can I avoid this?

A5: This is not a typical side product in reductive amination, but if observed, it indicates a more complex reaction cascade. In the context of Buchwald-Hartwig, di-arylation can be an issue.

Control Measures for Buchwald-Hartwig:

  • Protecting Group Strategy:

    • Cause: Both the piperidine nitrogen and the 4-amino group are nucleophilic and can potentially react.

    • Solution: Use a protected version of 4-aminopiperidine, such as 4-(Boc-amino)piperidine . The Boc (tert-butyloxycarbonyl) group protects the primary amine, preventing it from reacting.[13] The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA).[14]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for the synthesis of this compound?

A: Both routes are viable, and the choice often depends on the availability of starting materials and the scale of the synthesis.

  • Buchwald-Hartwig amination is often preferred for its broad substrate scope and high functional group tolerance.[3] It is particularly useful for creating libraries of analogues.

  • Reductive amination can be a more cost-effective option, especially on a larger scale, as it avoids the use of expensive palladium catalysts and ligands.[15]

Q: What are the key safety considerations when running these reactions?

A:

  • Buchwald-Hartwig:

    • Palladium Catalysts: While generally not highly toxic, they should be handled with care in a well-ventilated fume hood.

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

    • Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes.

  • Reductive Amination:

    • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

    • Sodium Cyanoborohydride: If used, this reagent is highly toxic and can release hydrogen cyanide gas upon acidification. Extreme caution is required.[12]

Q: How can I monitor the progress of my reaction?

A:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of starting materials and the appearance of the product. Use a suitable solvent system (e.g., 10% methanol in dichloromethane with a drop of ammonium hydroxide) and visualize with UV light and/or a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information about the conversion and the presence of any side products.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination using a Protected Aminopiperidine

This protocol uses 4-(Boc-amino)piperidine to ensure selective N-arylation of the piperidine nitrogen.

Materials:

  • 3-Bromopyridine

  • 4-(Boc-amino)piperidine

  • XPhos Pd G3 (precatalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To an oven-dried flask under an argon atmosphere, add 3-bromopyridine (1.0 eq), 4-(Boc-amino)piperidine (1.2 eq), XPhos Pd G3 (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Reaction: Add anhydrous, degassed toluene and heat the mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Boc-protected intermediate): Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

  • Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane and add trifluoroacetic acid (5-10 eq). Stir at room temperature for 1-2 hours.

  • Final Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

Protocol 2: One-Pot Reductive Amination

Materials:

  • 1-(3-Pyridyl)ethan-1-one (or other suitable 3-pyridyl ketone)

  • 4-Aminopiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

Procedure:

  • Reaction Setup: To a flask, add 1-(3-Pyridyl)ethan-1-one (1.0 eq), 4-aminopiperidine (1.1 eq), and 1,2-dichloroethane.

  • Imine Formation: Add acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes (the reaction can be exothermic).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product using the methods described in the troubleshooting section (acidic wash or column chromatography).

Visualizations

Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Reaction check_catalyst Is the catalyst active and the atmosphere inert? start->check_catalyst check_ligand Is the ligand appropriate for 3-pyridyl halides? check_catalyst->check_ligand No solution_catalyst Use a precatalyst. Ensure inert atmosphere. check_catalyst->solution_catalyst Yes check_base Is the base strong enough and soluble? check_ligand->check_base No solution_ligand Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). check_ligand->solution_ligand Yes check_halide Are you using an aryl chloride? check_base->check_halide No solution_base Use NaOtBu or LiHMDS. check_base->solution_base Yes solution_halide Switch to 3-bromopyridine or use a catalyst for aryl chlorides. check_halide->solution_halide Yes

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC, NIH. [Link]
  • Palladium-catalyzed selective Buchwald–Hartwig C–N coupling of chloroaryl triflates with amines | Request PDF.
  • Buchwald–Hartwig amin
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. DSpace@MIT. [Link]
  • Myers Chem 115. [Link]
  • Help troubleshooting a Buchwald-Hartwig amin
  • Reductive Amination With Sodium Triacetoxyborohydride. Scribd. [Link]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • Assembling examples of N‐alkylated and N‐arylated 4‐arylpiperidines.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Royal Society of Chemistry. [Link]
  • A General Strategy for N–(Hetero)
  • Protecting Groups. Organic Synthesis. [Link]
  • Buchwald-Hartwig Amin
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. NIH. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Piperidine synthesis. Organic Chemistry Portal. [Link]
  • How to remove excess 4-amino piperidine from reaction medium?
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Protecting Group Strategies for Complex Molecule Synt. JOCPR. [Link]
  • Piperidine Synthesis. DTIC. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Protecting Groups in Peptide Synthesis | Request PDF.
  • Reductive amination difficulties - poor conversion : r/Chempros. Reddit. [Link]
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. NIH. [Link]
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
  • A General Strategy for N–(Hetero)
  • Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliph
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC, NIH. [Link]

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Technical Support Center: Overcoming Poor Bioavailability of 4-Aminopiperidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-aminopiperidine based inhibitors. This scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous classes of therapeutics.[1][2][3] However, its inherent physicochemical properties often lead to significant challenges in achieving adequate oral bioavailability, hindering the translation of potent compounds into viable drug candidates.

This guide is structured to provide not just solutions, but a logical framework for diagnosing the root cause of poor bioavailability and selecting the most effective strategy to overcome it.

Section 1: Troubleshooting & FAQs

This section directly addresses the common issues and questions that arise during the development of 4-aminopiperidine inhibitors.

Q1: My 4-aminopiperidine inhibitor has excellent in vitro potency but shows very low exposure in our animal models. Where do I start?

A1: This is a classic efficacy-to-exposure disconnect. The first step is to systematically diagnose the underlying cause of the low oral bioavailability. The problem almost always falls into one of three categories: poor solubility, low intestinal permeability, or high first-pass metabolism. A logical diagnostic workflow is essential before attempting to solve the problem.

Q2: How can I quickly determine if my compound's solubility is the main issue?

A2: Start with a simple aqueous kinetic solubility test at different pH values (e.g., pH 2.0, 6.5, and 7.4) to mimic the conditions of the gastrointestinal (GI) tract. Since 4-aminopiperidine is a basic moiety, your compound is likely to have higher solubility at low pH (stomach) and may precipitate at the higher pH of the intestine.[4][5] If the solubility is below 10 µg/mL at pH 6.5, it is very likely a primary contributor to poor absorption.

Q3: We suspect poor membrane permeability. What is the best in vitro assay to confirm this?

A3: The gold standard for assessing intestinal permeability is the Caco-2 cell permeability assay.[6][7][8] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[6] It can provide you with an apparent permeability coefficient (Papp) and an efflux ratio, which helps determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6][9] A less complex, non-cell-based alternative for initial screening is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion.[6][8]

Q4: Our initial data suggests the compound is rapidly metabolized. How do we identify the metabolic "soft spot"?

A4: The primary tool to assess metabolic stability is an in vitro incubation with liver microsomes (human, rat, mouse).[7][10] This will provide a metabolic half-life (T½). For 4-aminopiperidine-containing drugs, the most common metabolic pathway is N-dealkylation, catalyzed predominantly by the CYP3A4 enzyme.[11][12] Other pathways include ring oxidation to form lactams.[11][12][13] To pinpoint the exact site of metabolism, conduct a metabolite identification (MetID) study using high-resolution mass spectrometry following incubation with microsomes or hepatocytes.

Q5: My compound is a substrate for P-glycoprotein (P-gp) efflux. What are my options?

A5: P-gp efflux is a significant barrier, pumping your compound back into the GI lumen and limiting absorption.[9] You have two main strategic options:

  • Medicinal Chemistry: Modify the structure to reduce its recognition by P-gp. This can be challenging, but sometimes subtle changes, like altering hydrogen bond donors/acceptors or increasing molecular rigidity, can disrupt the interaction.[14]

  • Formulation: Co-formulate with a P-gp inhibitor. While effective, this adds complexity and potential for drug-drug interactions.[9][15] The more common formulation approach is to use excipients that create such a high localized concentration in the gut that it saturates the transporter.[16]

Section 2: The Diagnostic Funnel: Identifying the Root Cause

Before applying a solution, you must accurately diagnose the problem. Use this decision tree to guide your experimental plan. Low oral bioavailability is rarely a single issue; more often, it's a combination of factors. This workflow helps prioritize which problem to address first.

G cluster_start Start Point cluster_solubility Solubility Assessment cluster_permeability Permeability Assessment cluster_metabolism Metabolism Assessment cluster_solutions Strategic Solutions Start Low In Vivo Exposure Observed Solubility Aqueous Solubility Assay (pH 2.0, 6.5, 7.4) Start->Solubility Step 1 Sol_Result Solubility < 10 µg/mL at pH 6.5? Solubility->Sol_Result Permeability Caco-2 Permeability Assay Sol_Result->Permeability No (Solubility OK) Sol_Solution Formulation Strategies: - Amorphous Solid Dispersion - Lipid-Based Systems - Nanosuspension Sol_Result->Sol_Solution Yes (Solubility-Limited) Perm_Result Papp < 100 nm/s or Efflux Ratio > 2? Permeability->Perm_Result Metabolism Liver Microsome Stability Assay Perm_Result->Metabolism No (Permeability OK) Perm_Solution Medicinal Chemistry Strategies: - Mask Polar Groups (Prodrug) - Reduce H-Bond Donors - Optimize LogP Perm_Result->Perm_Solution Yes (Permeability-Limited) Met_Result T½ < 30 min? Metabolism->Met_Result Met_Solution Medicinal Chemistry Strategies: - Block Metabolic Site (e.g., F, D) - Modify N-Alkyl Group - Alter Ring Conformation Met_Result->Met_Solution Yes (Metabolically Unstable) End End Met_Result->End No (All Clear) Re-evaluate In Vivo Study Design Sol_Solution->Permeability Re-evaluate if needed Perm_Solution->Metabolism Re-evaluate if needed

Caption: Diagnostic workflow for troubleshooting poor oral bioavailability.

Section 3: Strategic Solutions & Experimental Protocols

Once you have identified the primary barrier(s), you can select an appropriate strategy. These can be broadly divided into Formulation-Based and Medicinal Chemistry-Based approaches.

Formulation-Based Strategies

These strategies are ideal for addressing solubility-limited absorption without altering the chemical structure of your potent inhibitor.[17][18]

  • Principle: By dispersing the crystalline drug in a polymer matrix, you create a high-energy amorphous state.[17] Upon contact with gastrointestinal fluids, this formulation can achieve a transient "supersaturated" concentration of the drug, far exceeding its crystalline solubility, which drives absorption.[17]

  • Best For: Compounds with low aqueous solubility but good membrane permeability (BCS Class II).[19]

  • Principle: The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[16][19] In the gut, this mixture spontaneously forms a fine oil-in-water emulsion (for Self-Emulsifying Drug Delivery Systems, SEDDS) or microemulsion (for Self-Microemulsifying Drug Delivery Systems, SMEDDS), keeping the drug in a solubilized state for absorption.[16][19]

  • Best For: Highly lipophilic (high LogP) compounds.

  • Principle: The particle size of the drug is reduced to the nanometer range (typically < 200 nm) through techniques like wet bead milling.[4][19] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a much faster dissolution rate.[19]

  • Best For: Compounds whose absorption is limited by a slow dissolution rate (DCS Class IIa).[19] This can be particularly effective for basic compounds like 4-aminopiperidines that may have pH-dependent solubility.[20]

StrategyPrimary MechanismIdeal Candidate PropertiesKey Advantage
Amorphous Solid Dispersion Creates a supersaturated stateLow solubility, high permeabilityCan significantly increase the driving force for absorption
Lipid-Based (SEDDS/SMEDDS) Maintains drug in a solubilized stateHigh LogP, poor aqueous solubilityMitigates food effects and enhances lymphatic uptake
Nanosuspension Increases dissolution rate via surface areaDissolution rate-limited absorptionpH-independent dissolution profile can be achieved[20]
Medicinal Chemistry-Based Strategies

These strategies involve chemically modifying the inhibitor to improve its intrinsic ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Principle: A bioreversible chemical group (a "promoiety") is attached to the active drug. This promoiety masks a problematic functional group (like the basic amine) to enhance solubility or permeability. Once absorbed, enzymes in the blood or tissues cleave the promoiety to release the active parent drug.[21][22][23]

  • Best For: Compounds with poor permeability due to high polarity or charge at intestinal pH, or to improve aqueous solubility for formulation.[22][24] For the 4-aminopiperidine nitrogen, an (acyloxy)alkyl carbamate can be used, which is cleaved by esterases in vivo.[25]

G Prodrug Prodrug (e.g., Acyloxyalkyl Carbamate) - More Lipophilic - Orally Absorbed Enzyme Esterase Cleavage (in Intestinal Wall, Liver, or Blood) Prodrug->Enzyme Absorption & First-Pass ActiveDrug Active 4-Aminopiperidine Inhibitor - Released Systemically Enzyme->ActiveDrug Bioactivation Byproducts Inactive Byproducts (e.g., CO2, Aldehyde) Enzyme->Byproducts

Caption: General mechanism of a prodrug strategy for bioactivation.

  • Principle: As N-dealkylation is a primary metabolic route for 4-aminopiperidines, the goal is to make the metabolic "soft spot" more robust.[11][12]

  • Key Tactics:

    • Steric Hindrance: Introduce bulky groups near the nitrogen to physically block the approach of CYP enzymes.

    • Electronic Modification: Replace α-hydrogens with deuterium (deuteration) to strengthen the C-H bond, slowing its cleavage (the kinetic isotope effect).

    • Blocking: Replace a metabolically labile hydrogen with a fluorine atom, which is a bioisostere but cannot be abstracted by P450 enzymes.

Section 4: Key Experimental Protocols

Protocol 4.1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a quantitative measure of a compound's susceptibility to Phase I metabolism.

  • Preparation:

    • Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock of NADPH (cofactor) in buffer.

    • Prepare a 1 mM stock of your test compound (and positive/negative controls) in acetonitrile or DMSO.

  • Incubation:

    • Pre-warm the HLM suspension to 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

    • Immediately add NADPH to a final concentration of 1 mM to start the reaction. (For T=0 point, add stop solution first).

    • Incubate at 37°C. Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching & Analysis:

    • Stop the reaction at each time point by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural log of the percentage of parent compound remaining vs. time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (T½) as: T½ = 0.693 / k.

    • Benchmark: A T½ > 30 minutes is often considered acceptable for early-stage compounds.[7]

Protocol 4.2: Caco-2 Bidirectional Permeability Assay

This assay assesses intestinal permeability and identifies potential efflux transporter substrates.

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed.

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS, pH 7.4).

    • Prepare dosing solutions of your test compound (e.g., at 10 µM) in HBSS. Include controls: propranolol (high permeability) and Lucifer yellow (low permeability/monolayer integrity).

  • Permeability Measurement:

    • A-to-B (Apical to Basolateral): Add the dosing solution to the apical (top) chamber and fresh HBSS to the basolateral (bottom) chamber.

    • B-to-A (Basolateral to Apical): Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

  • Sample Analysis & Calculation:

    • At the end of the incubation, take samples from both donor and receiver chambers.

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the Efflux Ratio (ER) as: ER = Papp(B-A) / Papp(A-B).

  • Data Interpretation:

    • High Permeability: Papp(A-B) > 10 x 10⁻⁶ cm/s (or > 100 nm/s).[7]

    • Potential Efflux Substrate: ER > 2.0. This suggests active transport out of the cell is greater than transport into it.

References

  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Ascendia Pharma. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Garg, R., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • Monteiro, L. S., et al. (n.d.). Prodrugs for Amines. PMC - NIH.
  • ResearchGate. (2025, July 10). (PDF)
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. (2025, October 16). (PDF) Prodrugs for Amines.
  • Hammill, J. T., et al. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central.
  • Chen, W. L., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH.
  • Le, T. M., et al. (n.d.). Opioids and Efflux Transporters. Part 3: P-Glycoprotein Substrate Activity of 3-Hydroxyl Addition to Meperidine Analogs. PMC - PubMed Central.
  • ACS Publications. (n.d.). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Utilization of in vitro Caco-2 permeability and liver microsomal half-life screens in discovering BMS-488043, a novel HIV-1 attachment inhibitor with improved pharmacokinetic properties.
  • bioRxiv. (2024, February 28).
  • Taylor & Francis Online. (n.d.). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities.
  • bioRxiv. (n.d.).
  • PubMed Central. (n.d.). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability.
  • ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • Australian Prescriber. (2014, August 4). P-glycoprotein and its role in drug-drug interactions.
  • Dalton Transactions (RSC Publishing). (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
  • PubMed. (2017, August 11). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer.
  • Semantic Scholar. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility.
  • ResearchGate. (n.d.). Study of some piperine analogues on drugs efflux by targeting P-glycoprotein, an in silico approach | Request PDF.
  • PubMed Central. (n.d.). Opioids and Efflux Transporters. 1. P-Glycoprotein Substrate Activity of N-Substituted Analogs of Meperidine.
  • OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca….
  • Sigma-Aldrich. (n.d.). 4-Aminopiperidine 13035-19-3.
  • ScienceDirect. (n.d.). formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510).
  • Chem-Impex. (n.d.). 1-Boc-4-aminopiperidine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-Aminopiperidine.
  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306.
  • PubMed Central. (n.d.).
  • ResearchGate. (2020, December 28). What are the impacts of pKa1and pKa2 in drug absorption ?.
  • PubMed Central. (n.d.).
  • ResearchGate. (2025, August 6).
  • PubMed. (n.d.). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (n.d.).

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Technical Support Center: Crystallization of 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-1-(3-pyridyl)piperidine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding its crystallization. The guidance is structured to address specific experimental challenges with a focus on the underlying scientific principles.

Part A: Troubleshooting Guide

This section addresses the most common problems encountered during the crystallization of this compound in a direct question-and-answer format.

Problem 1: The Compound "Oils Out" Instead of Forming Solid Crystals.

Diagnosis: "Oiling out," or liquid-liquid phase separation, is a frequent challenge with amines.[1] It occurs when the solute, upon cooling, separates from the supersaturated solution as a liquid phase rather than precipitating as a solid crystalline lattice. This typically happens under conditions of very high supersaturation, where the concentration of the solute exceeds its solubility limit to such an extent that the nucleation and growth of an ordered crystal lattice are kinetically hindered. The pyridine and piperidine rings contribute to the molecule's polarity and hydrogen bonding capacity, while the overall structure can lead to a melting point that may be below the temperature of the solution when it becomes highly supersaturated, especially in the presence of impurities.

Solutions: Your primary goal is to slow down the process and reduce the level of supersaturation to favor the thermodynamically controlled formation of crystals over the kinetically favored oiling out.

  • Reduce Supersaturation Level: The most direct cause of oiling out is a solution that is too concentrated or cooled too quickly.[1]

    • Action: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional warm solvent (typically 5-10% of the total volume) to slightly decrease the concentration.[2]

  • Slow Down the Cooling Process: Rapid cooling drives the system into a state of high supersaturation very quickly, not allowing sufficient time for molecular ordering into a crystal lattice.

    • Action: Allow the flask to cool slowly on the benchtop, insulated from the cold surface with a cork ring or paper towels.[2] Once at room temperature, proceed with gradual cooling in a controlled manner, for example, by placing the flask in a cold water bath before moving to an ice bath.

  • Utilize a Seed Crystal: Introducing a template for crystal growth can bypass the kinetic barrier of nucleation.

    • Action: If you have a previously obtained pure crystal, add a tiny speck to the solution just as it reaches the saturation point upon cooling. This provides a pre-existing surface for molecules to deposit onto, guiding the formation of the solid phase.[1]

  • Change the Solvent System: The choice of solvent is critical. A solvent in which the compound is highly soluble when hot but only sparingly soluble when cold is ideal. If the solubility curve is too steep, oiling out is more likely.

    • Action: Consider using a co-solvent (or "mixed-solvent") system. Dissolve the compound in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature, and then slowly add a "poor" solvent (an "anti-solvent" like water, hexane, or ethyl acetate) in which the compound is less soluble, until turbidity is observed. Re-heat to clarify and then cool slowly.[3]

Troubleshooting Workflow for "Oiling Out"

G start Oiling Out Observed reheat Re-heat to Redissolve Oil start->reheat add_solvent Add 5-10% More Solvent reheat->add_solvent slow_cool Cool Slowly (Insulated) add_solvent->slow_cool check1 Crystals Form? slow_cool->check1 success Success: Collect Crystals check1->success Yes fail1 No: Oil Persists check1->fail1 No change_solvent Try Different Solvent or Co-Solvent System fail1->change_solvent seed Introduce Seed Crystal at Saturation Point change_solvent->seed check2 Crystals Form? seed->check2 check2->success Yes fail2 No: Consider Purification check2->fail2 No

Caption: A decision-making workflow for addressing oiling out during crystallization.

Problem 2: No Crystals Form, Even After Extended Cooling.

Diagnosis: The failure of a compound to crystallize typically indicates that the solution is not supersaturated, or that there is a significant kinetic barrier to nucleation. This can be due to using too much solvent, the presence of soluble impurities inhibiting nucleation, or the intrinsic properties of the molecule.

Solutions:

  • Increase Concentration: The solution is likely undersaturated.

    • Action: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator.[2][3] Cool again and observe. Be careful not to evaporate too much solvent, which could lead to oiling out or rapid crashing out.

  • Induce Nucleation: Provide energy or a surface to initiate crystal formation.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[3] The microscopic imperfections on the glass can act as nucleation sites.

    • Seeding: Add a seed crystal to the cooled, saturated solution.[3] This is the most effective method for inducing crystallization.

    • Anti-Solvent Addition: If the compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until persistent cloudiness appears. This reduces the overall solubility of the compound in the mixture.[3]

  • Drastic Cooling: Lowering the temperature further will decrease the solubility.

    • Action: If cooling in an ice bath is unsuccessful, try placing the sealed flask in a freezer for a period. Note that this can sometimes lead to very small or poorly formed crystals if the concentration is high.

Decision Tree for Failed Crystallization

G start No Crystals After Cooling evap Reduce Solvent Volume (Evaporate) start->evap check1 Crystals Form? evap->check1 success Success: Collect Crystals check1->success Yes induce Induce Nucleation check1->induce No scratch Scratch Flask induce->scratch seed Add Seed Crystal induce->seed antisolvent Add Anti-Solvent induce->antisolvent check2 Crystals Form? scratch->check2 seed->check2 antisolvent->check2 check2->success Yes fail Failure: Re-evaluate Solvent & Purity check2->fail No

Caption: A troubleshooting flowchart for when crystallization fails to initiate.

Problem 3: Crystallization Occurs Too Rapidly, Yielding Impure Powder.

Diagnosis: Rapid precipitation, or "crashing out," is indicative of a solution that is too highly supersaturated upon cooling.[2] This process traps impurities within the rapidly forming crystal lattice, defeating the purpose of recrystallization for purification.[3] An ideal crystallization should show initial crystal formation over several minutes, with continued growth over 20-30 minutes.[2]

Solutions:

  • Increase Solvent Volume: The most reliable method is to ensure the compound does not become supersaturated at too high a temperature.

    • Action: Re-heat the solution to redissolve the precipitate. Add a slight excess of hot solvent (perhaps 5-10% more) beyond the minimum required for dissolution.[2][3] This keeps the compound soluble for longer during the cooling phase, allowing for slower, more selective crystal growth.

  • Insulate the Flask: Slowing the rate of cooling is crucial.

    • Action: Place the flask in an insulated container (e.g., a large beaker with paper towels, or a Dewar flask) to slow heat loss.[2]

Part B: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound?

A1: The selection of a solvent is a critical first step. Given the molecule's structure—containing a polar primary amine, a piperidine ring, and a pyridine ring—a range of protic and aprotic polar solvents should be evaluated. Ethanol is a common and effective solvent for recrystallizing piperidine derivatives.[4] A systematic screening approach is recommended.

Solvent ClassExample SolventsRationale for Use with this compound
Alcohols Methanol, Ethanol, IsopropanolGood hydrogen bonding potential to solvate the amine and pyridine nitrogens. Often provides a desirable solubility-temperature gradient.
Polar Aprotic Acetonitrile, Ethyl Acetate, AcetoneCan solvate the polar regions of the molecule. Good candidates for anti-solvent addition with alcohols or as primary solvents.
Ethers Tetrahydrofuran (THF)Moderate polarity, can be effective. Less polar ethers like diethyl ether may act as anti-solvents.
Halogenated Dichloromethane (DCM)Can dissolve moderately polar compounds, but its volatility might lead to rapid crystallization at the meniscus.[5]
Aromatic TolueneThe nonpolar aromatic ring can interact with the pyridine ring, but overall solubility may be low. More likely to be used in a co-solvent system.
Water WaterThe compound is likely to have some water solubility. Water can be an excellent anti-solvent when used with alcohols like ethanol or isopropanol.

Q2: My compound is an amine. Can I crystallize it as a salt?

A2: Yes, this is a very effective strategy, especially if the freebase is difficult to crystallize or tends to oil out.[6] Amines readily form salts with acids. These salts often have higher melting points and more rigid structures, making them more crystalline than the corresponding freebase.

  • Procedure: Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether). Add a solution of an acid (e.g., HCl in ether, or acetic acid) dropwise. The salt will often precipitate directly. This precipitate can then be recrystallized. For basic compounds like pyridines, organic acids such as acetic acid are also effective.[6]

Q3: How do impurities affect the crystallization of this compound?

A3: Impurities can have a profound impact on crystallization in several ways:[7][8]

  • Increased Solubility: Impurities often increase the solubility of the main compound, which can lead to lower yields.[7]

  • Inhibition of Growth: Impurities can adsorb onto the growing crystal faces, inhibiting or completely stopping crystal growth.[7]

  • Habit Modification: The shape (habit) of the crystals can be altered by impurities, which may affect filtration and handling properties.[7][9]

  • Polymorph Stability: The presence of impurities can shift the stability of different polymorphic forms, potentially leading to the formation of an undesired or metastable crystal form.[7][8] If you suspect impurities are the issue (e.g., persistent oiling, poor crystal quality), consider a preliminary purification step like column chromatography before attempting crystallization.

Q4: Is this compound likely to exhibit polymorphism?

A4: Yes, it is highly probable. Many pharmaceutical compounds can exist in different crystal forms, or polymorphs, which have different physical properties like solubility and stability.[10] Molecules with flexible parts (like the piperidine ring) and multiple hydrogen bond donors/acceptors (the amino group and pyridine nitrogen) are particularly prone to polymorphism. Different crystallization conditions (solvent, cooling rate, temperature) can yield different polymorphs.[11] It is crucial to characterize the resulting solid form using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to ensure consistency between batches.

Experimental Protocol: Solvent Screening for Crystallization

This protocol outlines a systematic method for identifying a suitable single-solvent or co-solvent system for crystallization.

Materials:

  • Crude this compound (~100 mg)

  • Selection of test solvents (see table above)

  • Small test tubes or vials (e.g., 10)

  • Heat source (hot plate or oil bath)

  • Stirring rods

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 10 mg of the crude compound into each of the 10 vials.

    • Add a candidate solvent dropwise to each vial, stirring after each addition, until the solid dissolves. Record the approximate volume of solvent needed.

    • Interpretation: Solvents that dissolve the compound readily at room temperature are generally poor choices for single-solvent recrystallization but may be useful as the "good" solvent in a co-solvent system. Solvents that fail to dissolve the compound are potential anti-solvents.

  • Hot Solubility Test:

    • Take the vials containing undissolved solid and gently heat them while stirring.

    • If the solid dissolves upon heating, it is a potential candidate for single-solvent recrystallization.

    • Ideal Candidate: A solvent that dissolves the compound completely when hot but shows poor solubility at room temperature.

  • Crystallization Test:

    • For the promising candidates from step 2, prepare a nearly saturated solution by dissolving a larger amount of crude material (~50 mg) in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Observe the quantity and quality of the crystals formed. Note any oiling out or rapid precipitation.

  • Co-Solvent System Test (if needed):

    • If no single solvent is ideal, select a "good" solvent (from step 1) and a miscible "poor" solvent (one where the compound was insoluble).

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

    • Add a few drops of the hot "good" solvent to re-clarify the solution.

    • Cool slowly as described in step 3 and observe the results.

References

  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. (n.d.). Benchchem.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. (n.d.). IntechOpen.
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  • Effect of Impurities on the Growth Kinetics of Crystals. (2025). ResearchGate.
  • Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydroisoindol-2-yl)-piperidine-2,6-dione. (2016). European Patent Office.
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  • Technical Support Center: Troubleshooting Antirhine Crystallization Procedures. (n.d.). Benchchem.
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  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters.
  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (2024). Physical Chemistry Chemical Physics.
  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. (2012). Organic & Biomolecular Chemistry.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Structure and reactivity of pyridine crystal under pressure. (2025). ResearchGate.
  • Cocrystals Based on 4,4'-bipyridine: Influence of Crystal Packing on Melting Point. (2021). MDPI.
  • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. (2024). CrystEngComm.
  • An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents. (n.d.). Benchchem.
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  • Impurity Retention and Pharmaceutical Solid Solutions: Visualizing the Effect of Impurities on Dissolution and Growth using Dyed Crystals. (2024). ResearchGate.

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Technical Support Center: Synthesis of 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1-(3-pyridyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate, notably used in the preparation of Varenicline.[1][2] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Section 1: Buchwald-Hartwig Amination Route

The palladium-catalyzed Buchwald-Hartwig amination is a prevalent method for constructing the C-N bond between the pyridine and piperidine rings.[3] It typically involves coupling a 3-halopyridine with 4-aminopiperidine or a protected variant. While powerful, this reaction is sensitive to several parameters that can lead to side reactions and low yields.

Troubleshooting the Buchwald-Hartwig Amination

Question 1: My reaction shows low or no conversion of the 3-bromopyridine starting material. What are the likely causes and how can I improve the yield?

Answer: Low conversion is one of the most common issues and typically points to problems with the catalytic cycle. The primary culprits are catalyst deactivation, suboptimal reaction conditions, or impure reagents.

Causality and Expert Insights: The Buchwald-Hartwig reaction relies on a delicate Pd(0)/Pd(II) catalytic cycle.[4] The oxidative addition of 3-bromopyridine to the Pd(0) complex is a critical step. Heteroaryl halides, like 3-bromopyridine, can be challenging substrates. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are necessary to promote both the oxidative addition and the final reductive elimination step, which forms the desired product.[3][5] Furthermore, the base must be strong enough to deprotonate the piperidine nitrogen but not so nucleophilic that it competes in the reaction or degrades the catalyst.

Troubleshooting Protocol:

  • Verify Reagent and Solvent Purity: Ensure 3-bromopyridine is pure and the 4-aminopiperidine (or its protected form) is free of contaminants. All solvents (e.g., toluene, dioxane) must be anhydrous, as water can deactivate the catalyst and hydrolyze the base.

  • Evaluate the Catalyst System:

    • Catalyst/Ligand Choice: If using a simple palladium source like Pd₂(dba)₃, ensure it is paired with an appropriate ligand. For heteroaryl amines, ligands like XPhos, RuPhos, or SPhos often give superior results.[5] Consider using a pre-formed, air-stable precatalyst (e.g., RuPhos Pd G3) which can ensure a consistent generation of the active Pd(0) species.[6]

    • Catalyst Loading: While typical loadings are 1-2 mol%, for challenging substrates, increasing the catalyst loading to 3-5 mol% can sometimes improve conversion.

  • Optimize the Base:

    • Sodium tert-butoxide (NaOtBu) is a common and effective base.[6] However, if you observe decomposition, consider a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures.

  • Temperature and Reaction Time: These reactions are typically run at elevated temperatures (80-110 °C).[5] If conversion stalls, cautiously increasing the temperature by 10-20 °C or extending the reaction time may help, but monitor for product degradation.

Data Summary: Representative Conditions for N-Arylation

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield Range
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100-11075-95%
RuPhos Pd G3 (2)N/ALHMDS (2.0)Dioxane90-10080-98%
Pd(OAc)₂ (3)SPhos (6)K₂CO₃ (2.0)Toluene11060-85%
Note: Yields are representative for sterically unhindered aryl halides and may vary based on substrate purity and specific reaction conditions.[5][7]

Workflow: Troubleshooting Low Conversion

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Question 2: I'm observing a significant amount of hydrodehalogenation (formation of pyridine) and/or biarylphosphine side products. What is causing this?

Answer: These side products are classic indicators of competing, non-productive pathways in the catalytic cycle.

Causality and Expert Insights:

  • Hydrodehalogenation: This occurs when the oxidative addition intermediate reacts with a source of hydride before reductive elimination. This can be exacerbated by moisture or certain bases. An unproductive side reaction can also occur where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[3]

  • Biarylphosphine Impurities: These arise from the P-C bond cleavage and subsequent coupling, often promoted by high temperatures or reactive catalyst intermediates.

Preventative Measures:

  • Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous, degassed solvents to minimize sources of protons.

  • Lower the Temperature: If hydrodehalogenation is significant, reducing the reaction temperature may slow the decomposition pathway relative to the productive coupling.

  • Ligand Choice: Some ligands are more prone to degradation. Ensure you are using a robust, well-established ligand for this type of coupling.

  • Base Selection: Use a high-purity base. Lower grades of NaOtBu can sometimes contain NaOH or NaH, which can promote side reactions.

Section 2: Reductive Amination Route

Reductive amination provides an alternative route, often by reacting a piperidone derivative with 3-aminopyridine or, more commonly, reacting 4-aminopiperidine with a suitable pyridine-containing carbonyl compound, followed by in-situ reduction of the resulting imine/enamine.[8][9] Selectivity is the key challenge in this approach.

Troubleshooting the Reductive Amination

Question 3: My reductive amination is producing over-alkylated side products (e.g., dialkylation of the primary amine) or reducing the pyridine ring. How can I improve selectivity?

Answer: This is a classic selectivity problem stemming from the choice of reducing agent and reaction conditions. The desired product contains two basic nitrogens, both of which can be reactive.

Causality and Expert Insights: The core of reductive amination is the selective reduction of an iminium ion intermediate in the presence of the starting carbonyl group.[10]

  • Over-alkylation: The product, this compound, is a secondary amine that can react with another equivalent of the carbonyl compound to form a new iminium ion, which is then reduced to a tertiary amine impurity.

  • Pyridine Ring Reduction: The pyridine ring can be hydrogenated under harsh reduction conditions (e.g., high-pressure H₂ with aggressive catalysts like Rh/C or PtO₂), especially in acidic media where the ring is activated as a pyridinium ion.[11]

  • Reducing Agent Choice: A strong reducing agent like NaBH₄ can reduce the starting carbonyl compound before it forms the imine. A milder, more oxophilic reducing agent is required.

Troubleshooting Protocol:

  • Use a Selective Reducing Agent: The gold standard for modern reductive amination is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is acidic enough to catalyze imine formation but mild enough that it selectively reduces the protonated iminium ion much faster than it reduces the starting ketone or aldehyde.[10][12] Sodium cyanoborohydride (NaBH₃CN) is another classic choice but is toxic.

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine component relative to the carbonyl component to ensure the carbonyl is consumed, minimizing the chance for the product to react a second time.

  • Optimize pH and Temperature: The reaction is often run in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), sometimes with a small amount of acetic acid to facilitate imine formation.[13] Running the reaction at room temperature or below (0 °C) can significantly improve selectivity and prevent side reactions.

  • Order of Addition: For sensitive substrates, add the reducing agent last after allowing the carbonyl and amine to stir for a short period (15-30 minutes) to pre-form the imine/enamine intermediate.

Reaction Pathway Visualization

G cluster_desired Desired Pathway cluster_side1 Side Reaction 1: Over-alkylation cluster_side2 Side Reaction 2: Ring Reduction A Pyridyl-C=O + H2N-Piperidine B Imine/Iminium Ion Intermediate A->B Condensation C This compound (Product) B->C Selective Reduction (NaBH(OAc)3) D Secondary Iminium Ion C->D + Pyridyl-C=O F Reduced Pyridine Ring C->F Harsh Reduction (e.g., H2, PtO2) E Tertiary Amine Impurity D->E Reduction

Caption: Desired vs. side reaction pathways in reductive amination.

Section 3: Purification and General FAQs

Question 4: My final product is difficult to purify. I have persistent impurities that are hard to remove by column chromatography or crystallization.

Answer: Purification can be challenging due to the polar and basic nature of both the product and potential impurities, such as unreacted 4-aminopiperidine.

Causality and Expert Insights: The product has two basic nitrogen atoms, causing it to streak on silica gel columns and making it highly water-soluble. Unreacted starting materials like 4-aminopiperidine have similar properties, making separation difficult.[14]

Purification Strategies:

  • Acid-Base Extraction: A carefully controlled aqueous workup is critical.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., EtOAc, DCM).

    • Wash with a mild basic solution (e.g., saturated NaHCO₃) to remove acidic residues.

    • To remove unreacted 4-aminopiperidine, you can attempt a very carefully controlled wash with dilute acid (e.g., 0.1 M HCl). The desired product is less basic than 4-aminopiperidine and may remain in the organic layer while the starting amine is extracted. This requires careful pH monitoring.

  • Column Chromatography:

    • Deactivate Silica: Pre-treat the silica gel with a triethylamine/solvent mixture (e.g., 1-2% Et₃N in the eluent) to neutralize acidic sites and prevent streaking.

    • Gradient Elution: Use a polar solvent system, such as DCM/Methanol or EtOAc/Methanol, with the aforementioned triethylamine additive. A gradient from low to high methanol concentration is usually effective.

  • Crystallization/Salt Formation:

    • The product can often be purified by forming a crystalline salt, such as the hydrochloride or tartrate salt.[2] Dissolve the crude free base in a solvent like isopropanol or ethanol and add a solution of the corresponding acid (e.g., HCl in ether, or tartaric acid in methanol). The precipitated salt is often much purer.

References
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  • Google Patents. (n.d.). CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.
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  • ACS Publications. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis.
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  • ResearchGate. (n.d.). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • European Patent Office. (n.d.). EP 2204369 A1 - Process for preparing varenicline and intermediates for use therein.
  • Google Patents. (n.d.). US20230285407A1 - Vareniciline compound and process of manufacture thereof.
  • Google Patents. (n.d.). WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate.
  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
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  • National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PubMed Central.
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Sources

Technical Support Center: Improving the Selectivity of 4-Amino-1-(3-pyridyl)piperidine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the development of 4-Amino-1-(3-pyridyl)piperidine based inhibitors. This scaffold is a highly valuable and privileged structure in medicinal chemistry, frequently serving as the foundation for potent kinase inhibitors.[1] Its core advantage lies in the 3-pyridyl moiety's ability to form crucial hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding pocket.

However, this very interaction is the source of the primary challenge: achieving selectivity. Because the ATP-binding site is conserved across the human kinome, inhibitors targeting this region often exhibit activity against multiple kinases, leading to potential off-target effects and a narrow therapeutic window.[2][3]

This guide is designed to provide you, our fellow scientists and drug development professionals, with a structured approach to this problem. We will move beyond simple screening and delve into rational design strategies, troubleshooting common experimental hurdles, and providing detailed protocols to help you systematically enhance the selectivity profile of your compounds.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental questions that arise during the early stages of an inhibitor development program.

Q1: My initial screens show my this compound based inhibitor is active against multiple kinases. Is this expected?

A1: Yes, this is a common and expected starting point. The this compound scaffold is a classic "Type I" kinase inhibitor, meaning it binds to the active conformation of the kinase in the ATP-binding site.[4] The pyridine nitrogen mimics the hydrogen bonding pattern of the adenine portion of ATP, a feature conserved across most of the 500+ human kinases.[5] This inherent lack of specificity in the core binding motif is why broad activity is often observed initially. The key to success is the subsequent optimization of other parts of the molecule to exploit subtle differences that exist between kinase active sites.

Q2: What is the most effective first step to quantitatively understand my inhibitor's selectivity?

A2: The most crucial first step is to perform a broad, in vitro biochemical kinase selectivity panel.[6][7] Services from vendors like Reaction Biology, Eurofins, or DiscoverX can screen your compound against a panel of hundreds of kinases at a fixed ATP concentration (typically the Km,ATP for each kinase). The output, usually a list of IC50 values or percent inhibition at a given concentration, provides a quantitative map of your inhibitor's activity across the kinome.[8] This "kinome scan" is the foundational dataset upon which you will base all future rational design efforts. It allows you to identify not only the desired on-target activity but also the primary off-target liabilities that need to be engineered out.

Q3: My inhibitor shows excellent selectivity in a biochemical assay, but in my cell-based assays, I'm seeing unexpected toxicity or pathway modulation. What's happening?

A3: This discrepancy between in vitro and cellular results is a critical checkpoint in drug discovery. Several factors could be at play:

  • High Intracellular ATP: Cellular ATP concentrations are typically in the millimolar range (1-5 mM), which is often much higher than the ATP concentrations used in biochemical assays.[3] This high level of competitor ATP can significantly reduce the apparent potency of your inhibitor in a cellular context, potentially unmasking effects from off-targets that were not obvious in vitro.

  • Cellular Target Engagement: An IC50 value from a biochemical assay confirms enzyme inhibition but not necessarily target binding within a complex cellular environment. You need to verify that your compound is engaging the intended target in intact cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ are designed specifically for this purpose.[9][10]

  • Non-Kinase Off-Targets: The compound might be interacting with other proteins that are not kinases, such as ion channels or cytochrome P450s.[11] These interactions would not be detected in a kinase-specific panel but can lead to significant cellular effects.

  • Pharmacokinetic Properties: Poor membrane permeability could lead to low intracellular concentrations, while high permeability could lead to accumulation and exaggerated off-target effects.[12]

Q4: What are the key modular parts of the this compound scaffold that I can modify to tune selectivity?

A4: Think of the scaffold as a modular system with three primary points for modification:

  • The Hinge-Binder (3-Pyridyl Group): While essential for affinity, this group can be replaced in a "scaffold hopping" approach. Swapping the pyridine for other heterocycles like a pyrrolo[2,3-d]pyrimidine or a quinazoline can alter the precise hydrogen bonding geometry, potentially favoring your target kinase's hinge region over others.[13][14][15]

  • The Piperidine Core: This acts as a rigid linker. Its conformation and substitution pattern dictate the trajectory of the substituent at the 4-position. Restricting its conformation, for instance through spirocyclization, can lock the molecule into a shape that is preferentially accepted by the target's active site.[1][16]

  • The Selectivity-Driving Group (Substituent on the 4-Amino position): This is your primary tool for achieving selectivity. By extending a substituent from this position, you can design moieties that reach into less-conserved regions of the ATP pocket, forming unique interactions that are not possible with off-target kinases.[17] A classic example is designing a group that interacts favorably with a unique residue or clashes sterically with a residue in an off-target kinase.[5]

Section 2: Troubleshooting Guide - Rational Design Strategies

This section provides a problem-solving framework for common selectivity challenges, linking them to specific, actionable medicinal chemistry strategies.

Problem 1: Potent inhibition of a closely related kinase (e.g., another member of the same family).
  • Probable Cause: The active sites of the on-target and off-target kinases are highly homologous, and your inhibitor is only making interactions in the conserved regions.

  • Suggested Solution: Structure-Based Drug Design (SBDD).

    • Rationale: To defeat a highly similar off-target, you must exploit the subtle differences. SBDD, using co-crystal structures or high-quality homology models, is the most direct way to visualize these differences.[18][19][20]

    • Strategy A: Exploit Gatekeeper Residue Differences.

      • Causality: The "gatekeeper" residue controls access to a deeper hydrophobic pocket adjacent to the ATP-binding site. The size of this residue (e.g., a small glycine vs. a large methionine) varies across the kinome.[5] If your target has a small gatekeeper and your off-target has a large one, you can add a bulky substituent to your inhibitor that fits into the target's pocket but creates a steric clash with the off-target's larger gatekeeper, effectively blocking it from binding.[5]

    • Strategy B: Target Unique Sub-pockets or Allosteric Sites.

      • Causality: Even in similar kinases, the topography of the binding site can differ. One kinase might have a small pocket near the ribose-binding region that another lacks. By extending your 4-amino substituent, you can design a functional group (e.g., a hydroxyl or amide) to form a specific hydrogen bond with a residue in that unique pocket, gaining both affinity and selectivity.[11][21] In some cases, it's possible to design inhibitors that bind to an allosteric site near the active site, a strategy that often yields very high selectivity.[4]

    • Strategy C: Exploit Differences in Protein Flexibility.

      • Causality: Proteins are not static; they are dynamic. A target kinase might be able to adopt a specific conformation to accommodate your inhibitor that an off-target kinase cannot.[11][21] Molecular dynamics simulations can help identify these differences in flexibility. You can then design an inhibitor that binds preferentially to a conformation that is accessible only to your target.

cluster_Target On-Target Kinase cluster_OffTarget Off-Target Kinase cluster_Inhibitor Inhibitor Design T_Pocket Hydrophobic Pocket T_Gate Small Gatekeeper (e.g., Glycine) OT_Pocket Hydrophobic Pocket OT_Gate Large Gatekeeper (e.g., Methionine) Inhibitor This compound + Bulky Substituent Inhibitor->T_Gate Fits Inhibitor->OT_Gate Steric Clash

Caption: Exploiting gatekeeper residue size for selectivity.

Problem 2: My inhibitor has a "dirty" profile with broad, low-micromolar activity against many unrelated kinases.
  • Probable Cause: The inhibitor's core scaffold is making too many generic, non-specific interactions, likely driven by overall lipophilicity or overly simple hinge-binding.

  • Suggested Solution: Optimize Physicochemical Properties and Hinge-Binding.

    • Rationale: Broad, low-potency activity often points to issues with the core properties of the molecule rather than a specific off-target interaction.

    • Strategy A: Reduce Lipophilicity.

      • Causality: Highly lipophilic ("greasy") compounds can exhibit non-specific binding to hydrophobic patches on many proteins, leading to a promiscuous profile. Reducing lipophilicity (LogP) by introducing polar atoms (e.g., replacing a phenyl ring with a pyridine or adding a hydroxyl group) can often "clean up" a selectivity profile by reducing these non-specific interactions.[22]

    • Strategy B: Introduce Conformational Constraints.

      • Causality: A highly flexible molecule can adopt numerous conformations, allowing it to fit into many different active sites. By making the molecule more rigid (e.g., through cyclization strategies), you limit the number of accessible conformations.[16] The goal is to lock it into a shape that is highly complementary to your target's active site but a poor fit for most other kinases.

    • Strategy C: Disrupt Conserved Water Networks.

      • Causality: Many kinase active sites contain conserved water molecules that bridge interactions between the protein and ligands. Designing a substituent that displaces a high-energy, structurally important water molecule in your target kinase can significantly increase affinity.[16][23] If this water molecule is not present or is in a different location in off-target kinases, this strategy can simultaneously improve selectivity.

Section 3: Key Experimental Protocols & Workflows

To rationally improve selectivity, a cycle of design, synthesis, and testing is required. The following workflow and protocols are central to this process.

Start Start: Initial Hit Compound Screen Protocol 1: Broad Kinase Panel Screen (≥100 Kinases) Start->Screen Analyze Analyze Data: Identify On-Target and Key Off-Target(s) Screen->Analyze SBDD Structure-Based Design: Co-crystallize or Model Target/Off-Target Complexes Analyze->SBDD Selectivity < 10x Confirm Protocol 2 & 3: Confirm Cellular Activity (NanoBRET, Western Blot) Analyze->Confirm Already Selective Design Design New Analogs: (e.g., Exploit Gatekeeper, Target Sub-pocket) SBDD->Design Synthesize Synthesize Analogs Design->Synthesize Test Test Analogs: On-Target IC50 Off-Target IC50 Synthesize->Test SAR_Table Generate SAR Table Test->SAR_Table SAR_Table->Design Iterate & Optimize SAR_Table->Confirm Selectivity ≥ 10x Confirm->Design Poor Cellular Profile Lead Lead Candidate: Potent & Selective Confirm->Lead Good Cellular Profile

Caption: Iterative workflow for improving inhibitor selectivity.

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To obtain a quantitative measure of an inhibitor's potency against a large panel of protein kinases.

Methodology: This protocol outlines the steps for submitting a compound to a commercial fee-for-service kinase profiling vendor.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of your inhibitor (typically 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved.

    • Verify the purity and identity of the compound by LC-MS and ¹H NMR. Impurities can lead to misleading results.

    • Provide the exact molecular weight of the compound to the vendor.

  • Vendor Selection & Assay Choice:

    • Choose a vendor that offers a large, well-validated kinase panel (e.g., >200 kinases).[7]

    • Select the assay format. Radiometric filter-binding assays (e.g., ³³P-ATP) are a gold standard, while mobility-shift assays are a reliable non-radioactive alternative.[6]

    • Decide on the screening concentration. An initial single-point screen at 1 µM or 10 µM is common to identify initial hits. For lead compounds, a full 10-point dose-response curve is necessary to determine accurate IC50 values.

  • Data Interpretation:

    • The vendor will provide data, typically as percent inhibition or calculated IC50 values.

    • Organize the data in a spreadsheet, sorting by potency.

    • Calculate selectivity scores. A common metric is the ratio of IC50 values (IC50 off-target / IC50 on-target). A selectivity of >10-fold is a good initial goal, with >100-fold being desirable for a lead candidate.

Table 1: Example Data from a Kinase Selectivity Screen (Inhibitor XYZ-001)

Kinase Target IC50 (nM) Kinase Family Selectivity vs. Target Kinase A Notes
Target Kinase A 15 AGC 1x On-target
PKA 25 AGC 1.7x Poor selectivity against related kinase
ROCK1 250 AGC 16.7x Moderate selectivity
CDK2 >10,000 CMGC >667x Excellent selectivity
EGFR >10,000 TK >667x Excellent selectivity

| PI3Kα | 8,500 | PI3K | 567x | Good selectivity |

Protocol 2: Cellular Target Engagement using NanoBRET™

Objective: To confirm and quantify inhibitor binding to the target kinase in live cells.[9]

Principle: This assay measures Förster Resonance Energy Transfer (FRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the active site will displace the tracer, causing a loss of BRET signal.

  • Cell Line Preparation:

    • Use a cell line (e.g., HEK293) that has been transiently or stably transfected with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Reagent Preparation:

    • Prepare serial dilutions of your test inhibitor in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET™ Tracer and NanoGlo® Substrate according to the manufacturer's protocol (Promega).

  • Assay Execution (96-well format):

    • Plate the transfected cells and allow them to adhere.

    • Add the test inhibitor dilutions to the cells and incubate for a set period (e.g., 2 hours) at 37°C, 5% CO₂.

    • Add the NanoBRET™ Tracer to all wells and mix.

    • Add the NanoGlo® Substrate, which is cell-permeable and generates the luminescence for the donor.

  • Data Acquisition and Analysis:

    • Read the plate on a luminometer capable of simultaneously measuring donor emission (460 nm) and acceptor emission (610 nm).

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50 value. This value reflects the concentration required to displace 50% of the tracer from the target protein in a live cell.

Protocol 3: Downstream Pathway Inhibition by Western Blot

Objective: To demonstrate that target engagement by the inhibitor leads to the intended biological consequence (i.e., a decrease in the phosphorylation of a known downstream substrate).[14]

  • Cell Treatment:

    • Choose a cell line where the target kinase is known to be active and regulate a specific signaling pathway.

    • Plate the cells and treat with a dose-range of your inhibitor for a relevant time period (e.g., 1-4 hours). Include a vehicle-only (DMSO) control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target pathway modulation.

References

  • Luo, Y. (2005). Selectivity assessment of kinase inhibitors: strategies and challenges. Current Opinion in Molecular Therapeutics. [Link]
  • Patsnap Synapse. (2024). How to improve drug selectivity?
  • Potashman, M. H., et al. (2018). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
  • Research Corridor. (2023).
  • de Beer, N. & van der Spoel, D. (2012). Structural biology in drug development. Methods in Molecular Biology. [Link]
  • Johnson, T. W. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]
  • Yuan, Y., et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
  • Potashman, M. H., et al. (2018). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
  • Card, A., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. [Link]
  • Mokhtari, R. B., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules. [Link]
  • Johnson, T. W., et al. (2018). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology. [Link]
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  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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  • McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Enhancing the Stability of 4-Amino-1-(3-pyridyl)piperidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-(3-pyridyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Through a series of frequently asked questions and troubleshooting guides, this document will address common challenges, explain the underlying chemical principles, and offer validated protocols to ensure the integrity of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The presence of a primary amine on the piperidine ring and the basic pyridine moiety introduces specific stability considerations that must be carefully managed to ensure reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the factors influencing its stability and practical solutions for its handling and storage.

Frequently Asked Questions (FAQs)

Q1: I am observing a gradual decrease in the concentration of my this compound stock solution over time. What are the likely causes?

This is a common issue that can often be attributed to several factors. The stability of piperidine-containing compounds in solution is influenced by the chemical environment, temperature, and exposure to light and air. The primary culprits for the degradation of this compound are likely oxidation and reactions with atmospheric components.

  • Oxidation: The tertiary amine within the piperidine ring and the primary amino group are susceptible to oxidation, which can be catalyzed by trace metal impurities or initiated by atmospheric oxygen. This can lead to the formation of N-oxides or other degradation products.

  • Reaction with Carbon Dioxide: As a basic compound, this compound can react with atmospheric carbon dioxide to form carbamates, especially in the presence of moisture.

  • Improper Storage: High temperatures can accelerate degradation reactions, while exposure to UV light can provide the energy for photolytic degradation.

To mitigate this, it is crucial to store stock solutions in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: What are the primary degradation pathways I should be aware of for this compound?

While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer likely pathways based on the functional groups present. The piperidine and pyridine rings, along with the primary amino group, are the most reactive sites.

  • Oxidation: The nitrogen atoms in both the piperidine and pyridine rings are susceptible to oxidation, potentially forming N-oxides. The primary amino group can also be oxidized.

  • Hydrolysis: While generally stable to hydrolysis, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Exposure to UV light can induce radical-mediated degradation pathways.

The following diagram illustrates a hypothetical oxidative degradation pathway for the piperidine nitrogen.

Oxidative Degradation Pathway cluster_main Hypothetical Oxidative Degradation This compound This compound N-Oxide_Degradant Piperidine N-Oxide Derivative This compound->N-Oxide_Degradant Oxidation (e.g., H₂O₂, atmospheric O₂) Ring_Opened_Products Ring-Opened Products N-Oxide_Degradant->Ring_Opened_Products Further Oxidation/ Rearrangement

Caption: Hypothetical oxidative degradation of the piperidine nitrogen.

Q3: How does pH affect the stability of this compound in aqueous solutions?

The pH of the solution is a critical factor in the stability of this compound. The basic nature of the piperidine and pyridine nitrogens, as well as the primary amine, means that the molecule will exist in different protonation states depending on the pH.

  • Acidic Conditions (pH < 4): In acidic solutions, the nitrogen atoms will be protonated, forming salts. This can increase solubility in aqueous media but may also make the compound more susceptible to certain acid-catalyzed degradation reactions.

  • Neutral to Mildly Basic Conditions (pH 7-9): The compound will be in a partially protonated state. This range is often a good starting point for many applications, but stability should be empirically determined.

  • Strongly Basic Conditions (pH > 10): In highly basic solutions, the compound will be in its free base form. While this may be necessary for certain reactions, the free base can be more susceptible to oxidation.

It is recommended to perform pH stability studies to determine the optimal pH range for your specific application and storage conditions.

Troubleshooting Guides

Problem 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • New, unexpected peaks appear in your chromatogram.

  • The peak area of the parent compound decreases over time.

  • Inconsistent analytical results between experiments.

Root Cause Analysis: The appearance of new peaks is a strong indicator of compound degradation. The functional groups in this compound make it susceptible to degradation under various stress conditions.

Logical Troubleshooting Flow:

Troubleshooting_Unexpected_Peaks start Unexpected Peaks Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Evaluate Solution Parameters (Solvent, pH, Purity of Reagents) check_storage->check_solution Storage OK optimize_conditions Optimize Storage & Experimental Conditions Based on Findings check_storage->optimize_conditions Storage Not Ideal forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) check_solution->forced_degradation Solution OK check_solution->optimize_conditions Solution Issues Found characterize_degradants Characterize Degradation Products (LC-MS, NMR) forced_degradation->characterize_degradants characterize_degradants->optimize_conditions

Caption: Workflow for troubleshooting unexpected analytical peaks.

Corrective Actions & Protocols:

Protocol 1: Forced Degradation Study

A forced degradation study is essential to intentionally generate degradation products and understand the stability of the molecule under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber (ICH Q1B guidelines)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC or LC-MS method.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation. The conditions that cause significant degradation will highlight the molecule's vulnerabilities.

Table 1: Example Data from a Forced Degradation Study

Stress Condition% Degradation of Parent CompoundNumber of Major Degradants
0.1 M HCl, 24h5%1
0.1 M NaOH, 24h15%2
3% H₂O₂, 8h40%3
60°C, 48h10%1
Photolytic (ICH Q1B)25%2
Control<1%0
Problem 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in IC₅₀ or EC₅₀ values between assay runs.

  • Loss of compound potency over the duration of the experiment.

Root Cause Analysis: Degradation of the test compound in the assay medium can lead to a lower effective concentration, resulting in inconsistent biological data. The components of the assay buffer (e.g., pH, presence of metal ions) and incubation conditions (temperature, duration) can all contribute to instability.

Corrective Actions & Protocols:

Protocol 2: Assessing Compound Stability in Assay Media

Objective: To determine the stability of this compound under the specific conditions of your biological assay.

Procedure:

  • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.

  • Plot the concentration of the parent compound versus time to determine the degradation rate.

Mitigation Strategies:

  • pH Optimization: If degradation is pH-dependent, adjust the assay buffer pH to a more stable range, if compatible with the biological system.

  • Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of a compatible antioxidant to the assay medium.

  • Reduced Incubation Time: If the compound is unstable over long periods, try to minimize the incubation time.

  • Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your experiments.

Best Practices for Handling and Storage

To ensure the long-term stability of this compound, adhere to the following recommendations:

  • Solid Compound:

    • Store in a tightly sealed container in a cool, dry, and dark place.

    • Consider storage in a desiccator to minimize moisture exposure.

  • Solutions:

    • Prepare stock solutions in high-purity, anhydrous solvents.

    • Store solutions at low temperatures (-20°C or -80°C).

    • Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • For long-term storage, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

By implementing these best practices and utilizing the troubleshooting guides provided, researchers can significantly enhance the stability of this compound in their experiments, leading to more reliable and reproducible scientific data.

References

  • BIOSYNCE. (2025, August 25).
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  • PubMed. (1990, March 15). Metabolism and DNA Single Strand Breaks Induced by 4-(methylnitrosamino)-1-(3-pyridyl)
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  • ResearchGate. (2025, August 6). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Technical Support Center: Method Refinement for 4-Amino-1-(3-pyridyl)piperidine Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-1-(3-pyridyl)piperidine and its analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of biological assays involving this versatile chemical scaffold. While this compound may be a novel investigational compound, its structural motifs are prevalent in a wide range of biologically active agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2][3] This resource is designed to equip you with the foundational knowledge and practical solutions to refine your experimental methods and ensure the generation of high-quality, reproducible data.

Section 1: Kinase Inhibition Assays

The 4-aminopiperidine scaffold is a key component in a number of potent and selective protein kinase inhibitors, including those targeting the PI3K/Akt pathway.[4][5] Therefore, a primary application for this compound is likely as a kinase inhibitor. This section will focus on troubleshooting common biochemical and cell-based assays for this target class.

Biochemical Kinase Assays (e.g., TR-FRET, Radiometric)

Biochemical assays using purified enzymes are essential for determining direct enzyme inhibition and calculating key parameters like IC50.

Q1: My TR-FRET (e.g., LanthaScreen™) assay has a low signal window or high background. What are the common causes and solutions?

A1: A low signal window or high background in a TR-FRET assay can be due to several factors. High background can mask the specific signal, leading to a poor signal-to-background ratio.[6]

  • Autofluorescence of Test Compound: Your this compound derivative may be autofluorescent at the assay wavelengths.

    • Solution: Run a control well with the compound alone (no enzyme or tracer) to quantify its contribution to the signal. If significant, consider using a different assay format.

  • Incorrect Reagent Concentrations: Sub-optimal concentrations of kinase, substrate, or tracer can lead to a poor assay window.

    • Solution: Perform a thorough optimization of each component. Determine the EC80 of the kinase at the ATP Km for your specific enzyme.[7] Validate the tracer concentration to ensure it is at or below its Kd.[8]

  • Plate Reader Settings: Improperly configured plate reader settings are a frequent source of error.

    • Solution: Ensure you are using the correct excitation and emission filters for the donor and acceptor fluorophores. The delay time and integration window are critical for minimizing background from short-lived fluorescence.[9][10][11]

  • Choice of Microplate: The type of microplate can significantly impact signal quality.

    • Solution: Use high-quality, opaque white microplates for fluorescence assays to maximize signal reflection.[6][10][12] Black plates can reduce your dynamic range.[10]

Q2: In my radiometric kinase assay, I'm observing high non-specific binding of the [γ-³²P]ATP.

A2: High non-specific binding in radiometric assays can obscure the true signal.

  • Filter Type and Pre-treatment: The choice of filter and its preparation are crucial.

    • Solution: Use phosphocellulose paper disks for capturing phosphorylated substrates.[13] Ensure filters are adequately washed with a solution like 0.75% phosphoric acid to remove unbound ATP.[13]

  • Wash Buffer Composition: The composition of the wash buffer can impact the removal of non-specifically bound radiolabel.

    • Solution: Ensure the wash buffer has appropriate ionic strength and pH to disrupt non-specific interactions without dissociating the specific enzyme-substrate complex.

TR_FRET_Kinase_Assay cluster_read Incubation & Reading Compound Serial Dilution of This compound Add_Cmpd Add 5 µL Test Compound Compound->Add_Cmpd Kinase_Ab Kinase/Antibody Mixture Add_Kinase Add 5 µL Kinase/Ab Mix Kinase_Ab->Add_Kinase Tracer Tracer Solution Add_Tracer Add 5 µL Tracer Tracer->Add_Tracer Incubate Incubate 60 min at RT Add_Tracer->Incubate Read Read Plate (TR-FRET) Incubate->Read

Caption: Workflow for a typical TR-FRET kinase binding assay.[8]

Cell-Based Kinase Assays

Cell-based assays are critical for confirming that your compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.[14]

Q1: I'm not seeing any inhibition in my cell-based assay, even though the compound is potent in the biochemical assay. Why?

A1: This is a common challenge in drug discovery and can point to several issues.

  • Cell Permeability: The compound may not be able to cross the cell membrane effectively.

    • Solution: Assess compound permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, medicinal chemistry efforts may be needed to improve the compound's properties.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

    • Solution: Co-incubate with a known efflux pump inhibitor to see if the activity of your compound is restored.

  • Compound Stability: The compound may be rapidly metabolized by the cells.

    • Solution: Analyze the compound's stability in the presence of liver microsomes or hepatocytes to assess its metabolic fate.

  • High Intracellular ATP: The concentration of ATP in cells (millimolar range) is much higher than that used in most biochemical assays (micromolar range). If your compound is an ATP-competitive inhibitor, its apparent potency will be lower in a cellular environment.

    • Solution: This is an inherent challenge. The data from both assays are valuable; the biochemical assay provides the intrinsic potency, while the cellular assay gives a more physiologically relevant measure of activity.

Q2: My cell-based assay results have high variability between wells. What can I do to improve precision?

A2: High variability, often indicated by a high coefficient of variation (%CV), can undermine the reliability of your results.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to increased evaporation and temperature fluctuations, leading to variability.[15][16][17]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.[16] Also, allow plates to equilibrate to room temperature before and after cell seeding to minimize thermal gradients.[16][18]

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. After seeding, let the plate rest on a level surface for 30-60 minutes before incubation to allow for even cell settling.[16]

  • Serum Interference: Components in fetal bovine serum (FBS) can interfere with the assay or bind to your compound.

    • Solution: If possible, serum-starve the cells for a few hours before adding the compound to reduce basal pathway activity.[19] Be aware that prolonged serum starvation can affect cell health. In some cases, sample pre-treatment to remove interfering serum components may be necessary.[20][21]

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM) (p-Akt Ser473)
This compound Analog A PI3Kδ15250
Control Inhibitor (Idelalisib) PI3Kδ2.550

This table illustrates a typical shift in potency observed between biochemical and cellular assays for an ATP-competitive inhibitor.

Section 2: GPCR Radioligand Binding Assays

The pyridylpiperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs).[1] Therefore, it is prudent to characterize this compound against a panel of relevant GPCRs.

Troubleshooting Guide & FAQs

Q1: My radioligand binding assay shows high non-specific binding (NSB). How can I reduce it?

A1: High NSB can mask the specific binding signal, making it difficult to accurately determine affinity. Ideally, NSB should be less than 50% of the total binding.

  • Radioligand Concentration: Using too high a concentration of the radioligand can increase NSB.

    • Solution: Use a radioligand concentration at or below its Kd value for the receptor.[22]

  • Membrane Protein Concentration: Excessive membrane protein can lead to higher NSB.

    • Solution: Titrate the amount of membrane protein to find the optimal balance between specific signal and NSB. A typical range is 50-120 µg for tissue preparations.[23]

  • Wash Buffer and Technique: Inadequate washing can leave behind unbound radioligand.

    • Solution: Increase the volume and number of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specific radioligand-receptor complex during washing.[24]

  • Filter Pre-treatment: Untreated filters can contribute to NSB.

    • Solution: Pre-soak the filters (e.g., GF/C) in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[23]

Q2: I'm performing a competition binding assay, but the resulting Ki value seems inaccurate. What are the potential pitfalls?

A2: Accurate determination of the inhibitor constant (Ki) from a competition assay depends on several factors.

  • Assay Not at Equilibrium: If the incubation time is too short, the binding may not have reached equilibrium, leading to an inaccurate IC50 value.

    • Solution: Determine the time required to reach equilibrium by performing an association kinetics experiment.

  • Incorrect Kd of the Radioligand: The Cheng-Prusoff equation, used to calculate Ki from IC50, requires an accurate Kd value for the radioligand.

    • Solution: Re-determine the Kd of your radioligand using a saturation binding experiment with your specific membrane preparation.

  • Ligand Depletion: If a significant fraction (>10%) of the radioligand is bound, the free concentration will be lower than the added concentration, violating an assumption of the Cheng-Prusoff equation.[22]

    • Solution: Reduce the amount of receptor in the assay to ensure that the bound fraction of the radioligand is minimal.

Radioligand_Competition_Assay cluster_prep Reagent Preparation cluster_incubation Incubation cluster_filtration Filtration & Counting Membranes Thaw & Resuspend Membranes Mix Combine Membranes, Compound, & Radioligand in 96-well plate Membranes->Mix Compound Prepare Serial Dilution of This compound Compound->Mix Radioligand Prepare Radioligand (at Kd concentration) Radioligand->Mix Incubate Incubate at 30°C for 60 min Mix->Incubate Filter Vacuum Filter onto PEI-soaked GF/C filters Incubate->Filter Wash Wash 4x with Ice-cold Buffer Filter->Wash Dry Dry Filters Wash->Dry Count Add Scintillant & Count Dry->Count

Caption: A typical workflow for a radioligand competition binding assay using filtration.[23]

References

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  • Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating.BioSpherix.
  • Can You Eliminate the Threats of Edge Effect During Long-term Incubation?Corning.
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  • HTRF Assays..Reddit.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.PubMed.
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.PubMed.
  • How to Detect and Solve Immunoassay Interference.myadlm.org.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications.PubMed Central.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).ACS Publications.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).ResearchGate.

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Technical Support Center: Optimizing In Vivo Dosage for Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "4-Amino-1-(3-pyridyl)piperidine" is used as a hypothetical example throughout this guide. As of the latest literature review, no specific public data exists for this molecule. Therefore, this document provides a framework of best practices for novel piperidine derivatives based on established principles of preclinical pharmacology and drug development.[1][2][3]

Introduction: The Challenge of In Vivo Dose Optimization

Transitioning a novel chemical entity from a promising in vitro profile to a successful in vivo study is a critical and often challenging step in drug discovery. This is particularly true for novel heterocyclic amines like piperidine derivatives, which are prevalent in pharmaceuticals but can present unique challenges in pharmacokinetics (PK) and pharmacodynamics (PD).[4][5] A common pitfall is the "in vitro-in vivo disconnect," where high potency in a cell-based assay does not translate to efficacy in a living system.[6] This guide is structured to address this challenge head-on, providing a logical workflow from initial dose prediction to troubleshooting unexpected outcomes.

The core principle of this guide is the establishment of a robust, iterative experimental cycle. Effective and well-designed protocols are essential to prevent delays and the waste of resources.[1][3] This process involves careful planning, execution, and analysis to build a comprehensive understanding of your compound's behavior in a complex biological environment.[7][8]

Part 1: Frequently Asked Questions (FAQs) - The Pre-Dosing Checklist

This section addresses the foundational questions that must be answered before the first animal is dosed. Rushing this stage is a primary cause of study failure.

Q1: What are the absolute essential in vitro data points needed before I even think about an in vivo study?

A1: You need a solid data package to make an informed starting dose prediction. This includes:

  • Potency and Selectivity: Nanomolar potency in a cellular assay is a good start, but you must also know the compound's selectivity against closely related targets to anticipate potential off-target effects.[9][10][11][12]

  • Metabolic Stability: An initial screen in liver microsomes (mouse, rat, human) is crucial. A compound that is rapidly metabolized will have a short half-life and low bioavailability, often leading to in vivo failure despite high potency.[9][10][11][12]

  • Aqueous Solubility: Poor solubility is a major hurdle for achieving adequate exposure. You need to determine the kinetic and thermodynamic solubility in relevant buffers (e.g., PBS, pH 7.4) and potential formulation vehicles.

  • Plasma Protein Binding (PPB): High PPB can significantly limit the amount of free drug available to engage the target.[8] Understanding the fraction of unbound drug is critical for interpreting PK/PD relationships.[8]

Q2: How do I select and prepare a suitable formulation for my first in vivo study?

A2: The goal is to deliver the compound in a safe, stable, and bioavailable manner.

  • Start Simple: For initial tolerability and PK studies, a simple aqueous solution is ideal if solubility permits.

  • Assess Solubility in Common Vehicles: Test solubility in standard vehicles like saline, 5% dextrose in water (D5W), and common co-solvent systems (e.g., PEG400, Solutol, Tween 80).

  • Prioritize Safety: Ensure all excipients are on the FDA's Inactive Ingredient Database and used within established safety limits for the chosen species and route of administration.

  • Stability is Key: Once a lead formulation is identified, confirm the chemical stability of your compound in that vehicle for the expected duration of the study.

Q3: I have no in vivo data. How do I choose a starting dose for a tolerability study?

A3: This requires a process of data integration and conservative estimation.

  • Literature Precedent: Search for in vivo studies on the closest structural analogs. This is your most valuable starting point for a dose range.[6]

  • In Vitro-In Vivo Extrapolation (IVIVE): Use your in vitro EC50/IC50 as a rough guide. A common, though highly variable, rule of thumb is to aim for initial in vivo plasma concentrations that are 10-50x the in vitro IC50. However, this does not account for PK properties and should be used with caution.

  • Allometric Scaling (If you have PK from one species): If you have preliminary PK data (e.g., from a mouse study), you can use allometric scaling to predict PK parameters and appropriate doses in another species (e.g., rat).

  • Start Low and Escalate: The primary goal of the first study is safety. It is always better to start with a dose that is expected to be sub-therapeutic and escalate from there, rather than starting too high and causing unnecessary toxicity. A typical dose escalation might follow a 3-fold or 5-fold increase (e.g., 1, 3, 10, 30 mg/kg).

Part 2: Troubleshooting Guides for In Vivo Studies

This section provides structured approaches to common problems encountered during in vivo dose optimization.

Guide 1: The Maximum Tolerated Dose (MTD) Study

The MTD study is the cornerstone of in vivo work, defining the upper limit of your therapeutic window.

Objective: To determine the highest dose that can be administered without causing unacceptable toxicity.

  • Animal Model Selection: Choose a relevant species, typically mice or rats for initial studies. Justify the choice based on metabolism, target homology, or disease model relevance.[13]

  • Group Allocation: Use small group sizes (n=3-5 per group). Include a vehicle-only control group.[7]

  • Dose Escalation:

    • Select at least 3-5 dose levels based on your pre-dosing assessment. Use a logarithmic or semi-log spacing (e.g., 5, 15, 50 mg/kg).

    • Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Observe animals frequently in the first 4-6 hours post-dose for acute signs of toxicity (e.g., lethargy, ataxia, labored breathing).

    • Record body weight daily for 7-14 days. A sustained weight loss of >15-20% is a common indicator of significant toxicity.

    • Perform daily clinical observations using a standardized scoring sheet.

  • Endpoint Analysis: The MTD is defined as the highest dose that does not produce mortality, significant clinical signs, or substantial body weight loss.

  • Q: I saw toxicity at my lowest dose. What now?

    • A: Your initial dose estimate was too high. Re-evaluate your in vitro data and literature precedent. Start the next study at a significantly lower dose (e.g., 10-fold lower). Also, consider if the vehicle itself could be causing an issue.

  • Q: I saw no toxicity even at my highest dose. What does this mean?

    • A: This could be good news (a safe compound) or bad news (no exposure). Before proceeding to efficacy studies, you must run a satellite PK study at that high dose to confirm the compound is being absorbed and reaching systemic circulation. A lack of exposure is a common reason for a perceived lack of toxicity or efficacy.[6]

GroupNCompoundDose (mg/kg, PO)Vehicle
15Vehicle Control00.5% CMC / 0.1% Tween 80
25Compound X100.5% CMC / 0.1% Tween 80
35Compound X300.5% CMC / 0.1% Tween 80
45Compound X1000.5% CMC / 0.1% Tween 80
5 (PK)3Compound X1000.5% CMC / 0.1% Tween 80
Guide 2: The "No Efficacy" Dilemma

One of the most common and frustrating outcomes is when a potent compound shows no effect in an efficacy model.

Objective: To systematically diagnose the root cause of the in vitro-in vivo disconnect.

G cluster_pk Pharmacokinetic Analysis cluster_low_exp Troubleshooting Low Exposure cluster_good_exp Troubleshooting with Good Exposure start In Vivo Efficacy Study Shows No Effect check_pk Was a PK/PD study run in parallel? start->check_pk no_pk CRITICAL ERROR: No exposure data available. Must run a PK study. check_pk->no_pk No yes_pk Yes, PK data is available check_pk->yes_pk Yes check_exposure Is Cmax > 10x in vitro IC50? Is AUC sufficient? yes_pk->check_exposure low_exposure Problem: INSUFFICIENT EXPOSURE check_exposure->low_exposure No good_exposure Problem: SUFFICIENT EXPOSURE check_exposure->good_exposure Yes solubility Formulation Issue: - Poor solubility/stability - Re-formulate low_exposure->solubility absorption Absorption Issue: - Poor oral bioavailability - Consider IV dosing low_exposure->absorption metabolism Metabolism Issue: - Rapid clearance - Re-evaluate microsomal stability low_exposure->metabolism target Target Engagement Issue: - Is compound reaching the target tissue? - Measure drug levels in tissue good_exposure->target model Model Issue: - Is the animal model appropriate? - Is the target relevant in this model? good_exposure->model pd_marker PD Marker Issue: - Is there a downstream biomarker? - Measure target modulation good_exposure->pd_marker G A 1. Initial Dose Selection (Based on MTD & in vitro data) B 2. In Vivo Study (Efficacy model with satellite PK group) A->B C 3. Measure PK & PD (Plasma concentration vs. time) (Biomarker/Efficacy vs. time) B->C D 4. Correlate Data (Plot effect vs. concentration/AUC) C->D E 5. Refine Dose & Schedule (Is more exposure needed?) (Is the duration of action long enough?) D->E E->A Iterate & Optimize

Caption: The iterative cycle of PK/PD-driven dose optimization.

ParameterAbbreviationDefinitionWhy It's Critical for Dose Optimization
Maximum Concentration CmaxThe peak plasma concentration reached after administration.Must be high enough to exceed the concentration needed for the desired effect (e.g., >10x IC50).
Time to Max Concentration TmaxThe time at which Cmax is observed.Informs the timing of PD measurements to capture the peak effect.
Area Under the Curve AUCThe total drug exposure over time.Often correlates better with overall efficacy than Cmax, especially for chronic dosing.
Half-life t1/2The time it takes for the plasma concentration to decrease by half.Dictates the dosing frequency required to maintain therapeutic concentrations.
  • Q: My compound has a very short half-life (t1/2). How can I maintain exposure?

    • A: For initial proof-of-concept studies, you might need to dose more frequently (e.g., twice daily). For a viable drug candidate, this would likely prompt a medicinal chemistry effort to design analogs with lower clearance and a longer half-life. [9][10][11][12]* Q: I see a good effect at Tmax, but it disappears quickly. What should I do?

    • A: This suggests your exposure is not sustained. The goal is to keep the plasma concentration above the minimum effective concentration for a longer period. This can be achieved by increasing the dose (to increase Cmax and AUC) or by dosing more frequently, guided by the compound's half-life.

References

  • General Principles of Preclinical Study Design. (n.d.). National Center for Biotechnology Information.
  • Designing an In Vivo Preclinical Research Study. (2023). MDPI.
  • (PDF) Designing an In Vivo Preclinical Research Study. (2023). ResearchGate.
  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org.
  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed.
  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed.
  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. (1997). PubMed.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). ResearchGate.
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  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). National Center for Biotechnology Information.
  • Optimising in vivo pharmacology studies--Practical PKPD considerations. (n.d.). PubMed.
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  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. (2018). PubMed.
  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024). Charles River.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (n.d.). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-4-Amino-1-(7H-pyrrolo-2-3-d-As-of-Blake-Kettle/160161869e5d953934d40026365b93d409415c1e]([Link]
  • In Vivo Assay Guidelines. (2012). National Center for Biotechnology Information.
  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). PubMed.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PubMed Central.
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central.
  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2013). ResearchGate.
  • Piperidine. (n.d.). Wikipedia.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). MDPI.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI.
  • Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. (n.d.). PubMed.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2012). PubMed.

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Technical Support Center: Strategies to Reduce Toxicity of 4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminopiperidine derivatives. This guide provides in-depth, experience-driven answers to common challenges related to the toxicity of this important chemical scaffold. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design safer, more effective molecules.

Section 1: Understanding the Roots of Toxicity (FAQs)

This section addresses the fundamental toxicity concerns frequently encountered with the 4-aminopiperidine scaffold.

Q1: What are the primary mechanisms of toxicity associated with 4-aminopiperidine derivatives?

A1: The toxicity profile of 4-aminopiperidine derivatives is typically driven by two main factors: off-target pharmacology and metabolism-related issues.

  • Cardiotoxicity via hERG Channel Inhibition: The most significant and common liability is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] The basic nitrogen atom within the piperidine ring is often a key pharmacophoric feature for hERG binding, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).[1][2] Many 4-aminopiperidine analogs used in cancer research have also been shown to block hERG channels.[3]

  • Metabolism-Mediated Toxicity: These derivatives are extensively metabolized by Cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[4][5][6] The primary metabolic pathway is often N-dealkylation at the piperidine nitrogen.[4][5] This process can sometimes generate reactive intermediates, such as iminium ions, which may contribute to toxicity.[4] High metabolic turnover can also lead to poor pharmacokinetic profiles and drug-drug interactions.[4]

  • Cytotoxicity: In some cases, derivatives can exhibit direct cytotoxicity in human cell lines. This may be due to the inhibition of essential cellular processes. For instance, some antifungal 4-aminopiperidines have shown moderate cytotoxicity that could be linked to the inhibition of cholesterol biosynthesis.[7]

ToxicityMechanisms Scaffold 4-Aminopiperidine Scaffold BasicN Basic Piperidine Nitrogen (pKa) Scaffold->BasicN Key Feature MetabolicSites Metabolically Labile Sites (e.g., N-substituents) Scaffold->MetabolicSites Common Feature hERG hERG K+ Channel Binding Pocket BasicN->hERG Binds to CYP450 Cytochrome P450 Enzymes (esp. CYP3A4) MetabolicSites->CYP450 Substrate for Cardiotox Cardiotoxicity (QT Prolongation) hERG->Cardiotox Leads to MetaboliteTox Reactive Metabolites (e.g., Iminium Ions) Poor PK/DDI CYP450->MetaboliteTox Can lead to

Caption: Key toxicity mechanisms for 4-aminopiperidine derivatives.

Section 2: Troubleshooting Guide: Strategic Modifications to Mitigate Toxicity

This section provides actionable strategies for specific toxicity problems encountered during your experiments.

Issue 1: My lead compound shows significant hERG inhibition (IC50 < 10 µM). What are my options?

This is a common and critical issue. The goal is to disrupt the key interactions with the hERG channel—typically a combination of cationic and hydrophobic interactions—while preserving on-target activity.

  • Strategy A: Lower the Basicity (pKa Modulation)

    • Causality: The piperidine nitrogen is protonated at physiological pH, and this positive charge is a primary driver of hERG binding. By lowering the pKa of this nitrogen to be closer to 7.4, you reduce the proportion of the protonated species, thereby weakening the ionic interaction with the channel.

    • Tactics:

      • Introduce Electron-Withdrawing Groups (EWGs): Place EWGs on or near the piperidine ring.

      • Bioisosteric Replacement: Replace the piperidine with a less basic heterocycle like a piperazine, which can significantly lower the pKa.[8]

  • Strategy B: Reduce Lipophilicity

    • Causality: The hERG channel's binding pocket has significant hydrophobic character. Highly lipophilic compounds tend to be more promiscuous hERG inhibitors.

    • Tactics:

      • Remove or Replace Lipophilic Groups: Systematically replace bulky, greasy substituents (e.g., large alkyl or aryl groups) with smaller or more polar ones (e.g., alcohols, amides).

      • Introduce Polar Functionality: Add polar groups at positions that do not interfere with on-target activity. A zwitterion strategy, by introducing a carboxylic acid, has been successfully used to mitigate hERG liability.[8]

  • Strategy C: Bioisosteric Replacement of the Piperidine Core

    • Causality: Sometimes, the piperidine scaffold itself is intrinsically problematic for a given target space. Replacing it with a bioisostere can alter the geometry and physicochemical properties enough to disrupt hERG binding while maintaining the necessary vectors for on-target activity.

    • Tactics:

      • Spirocyclic Scaffolds: Consider replacing the piperidine with a spirocyclic system like an azaspiro[3.3]heptane.[9][10] These are conformationally more rigid and can improve metabolic stability and solubility while potentially avoiding hERG.[11]

      • Bicyclic Amines: Bicyclic 5-amino-3-azabicyclo[3.3.0]octanes have been shown to be effective replacements for the 4-aminopiperidine ring in some contexts.[12]

Issue 2: My compound is cleared too quickly in liver microsome assays (T½ < 15 min). How can I improve its metabolic stability?

Poor metabolic stability is often due to oxidation at sites on or near the piperidine ring.

  • Strategy A: Identify and Block Metabolic "Hotspots"

    • Causality: CYP-mediated metabolism often occurs at the most electron-rich and sterically accessible positions, particularly the carbons alpha to the nitrogen.[10]

    • Tactics:

      • Deuteration: Replace hydrogens at suspected metabolic hotspots with deuterium. This can slow the rate of CYP-mediated bond cleavage.

      • Alkylation/Fluorination: Introduce a small, metabolically robust group like a methyl or fluoro group at the alpha-carbon position to sterically hinder the metabolic attack. Increased resistance to hepatic metabolism is often seen when alkyl substituents are introduced to impede oxidation.[13]

  • Strategy B: Bioisosteric Replacement of Labile Groups

    • Causality: If metabolism is occurring on a substituent attached to the piperidine rather than the ring itself (e.g., an amide bond), replacing that functional group can improve stability.

    • Tactics:

      • Amide-to-Heterocycle: Replace metabolically labile amide bonds with more stable bioisosteres like 1,2,4-oxadiazoles or 1,2,3-triazoles.[14] These can mimic the geometry and hydrogen bonding properties of the amide while being more resistant to hydrolysis.

Section 3: Experimental Protocols & Validation

Effective de-risking requires a tiered, iterative approach to testing. Below is a workflow and a set of foundational protocols.

Workflow for Assessing and Mitigating hERG Liability

hERG_Workflow Start New 4-AP Derivative Synthesized InSilico In Silico hERG Prediction (Computational Model) Start->InSilico Decision1 Predicted hERG pIC50 > 5? InSilico->Decision1 FluoroAssay Tier 1: High-Throughput Fluorescence-Based hERG Assay Decision1->FluoroAssay Yes Redesign Redesign Compound (See Section 2 Strategies) Decision1->Redesign No Decision2 hERG pIC50 > 5? FluoroAssay->Decision2 PatchClamp Tier 2: Gold Standard Manual Patch Clamp Assay Decision2->PatchClamp Yes Decision2->Redesign No Decision3 hERG pIC50 > 5 and >30x On-Target Potency? PatchClamp->Decision3 Proceed Proceed with Compound Decision3->Proceed Yes Decision3->Redesign No

Caption: A tiered workflow for assessing and mitigating hERG liability.

Protocol 1: Step-by-Step Guide for Preliminary In Vitro Toxicity Screening

This protocol outlines two fundamental assays to get an early read on cytotoxicity and metabolic stability.

A. Cytotoxicity (MTT Assay in HepG2 Cells)

  • Cell Culture: Culture HepG2 cells in DMEM with 10% FBS until they reach ~80% confluency.

  • Seeding: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Dosing: Prepare a serial dilution of your test compound (e.g., from 100 µM down to 0.1 µM). Add the compound to the wells and incubate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration causing 50% cytotoxicity).

B. Metabolic Stability (Human Liver Microsome Assay)

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM, e.g., 0.5 mg/mL) and a NADPH regenerating system in phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the HLM mixture to 37°C. Initiate the reaction by adding your test compound (final concentration, e.g., 1 µM).

  • Time Points: Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (T½) as 0.693/k.

Section 4: Data Interpretation & Case Studies

The key to success is multi-parameter optimization. A reduction in toxicity is only useful if on-target potency is maintained or improved.

Table 1: Example Data for a 4-Aminopiperidine Optimization Campaign
CompoundModificationOn-Target IC50 (nM)hERG IC50 (µM)HLM T½ (min)CC50 (HepG2, µM)Selectivity Index (hERG/On-Target)
Parent-01 -150.812>5053
Analog-02 Replaced N-benzyl with N-methyl1201545>50125
Analog-03 Added fluoro group to piperidine C3205.255>50260
Analog-04 Replaced piperidine with azaspiro[3.3]heptane25>30>60>50>1200
  • Analysis:

    • Parent-01 is potent but has a significant hERG liability (Selectivity Index < 100).

    • Analog-02 successfully reduced hERG by lowering lipophilicity but at a great cost to on-target potency.

    • Analog-03 shows a good balance. Blocking a potential metabolic site improved stability, and the modification also reduced hERG affinity, improving the safety window.

    • Analog-04 demonstrates a successful bioisosteric replacement, completely removing the hERG issue and dramatically improving metabolic stability with only a minor loss in potency. This would be the most promising candidate to advance.

References
  • Wiederhold, A., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research.
  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC, NIH.
  • Sanchez-Chapula, J. A., et al. (2009). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. Archives of Drug Information.
  • Majd-Far, A. R., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC, PubMed Central.
  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute.
  • Zaharieva, M., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed.
  • Zhang, X. H., et al. (2014). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. PubMed.
  • Shaik, S., et al. (2017). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.
  • Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC, PubMed Central.
  • Perros, M., et al. (2007). Evaluation of a 4-aminopiperidine replacement in several series of CCR5 antagonists. ResearchGate.
  • Gualtieri, F., et al. (1992). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed.
  • Vereshchagin, A. N., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting.
  • El-Moselhy, T. F., & El-Telbany, F. A. (2020). hERG toxicity assessment: Useful guidelines for drug design. PubMed.
  • ResearchGate. (2021). Different modalities of piperidine-containing drugs and drug candidates. ResearchGate.
  • Cronin, M. T. D. (2003). The computational prediction of toxicity. ResearchGate.
  • Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube.

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Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The piperidine moiety, a ubiquitous scaffold in a vast array of pharmaceuticals, continues to be a focal point of medicinal chemistry research due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] This guide provides an in-depth technical analysis for confirming the structure of 4-Amino-1-(3-pyridyl)piperidine, a key intermediate and building block in the synthesis of pharmacologically active agents.

This document will navigate through the essential spectroscopic techniques required for unambiguous structural verification, offering a comparative analysis with structurally related analogs. The causality behind experimental choices and the interpretation of spectral data will be explained from the perspective of a senior application scientist, ensuring a blend of theoretical knowledge and practical insight.

The Strategic Importance of this compound

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous potent and selective inhibitors of various enzymes and receptors.[3][4] The introduction of a pyridyl group at the 1-position modulates the molecule's polarity, basicity, and potential for hydrogen bonding, all critical parameters influencing its pharmacokinetic and pharmacodynamic profile. The specific orientation of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) can significantly impact these properties and the overall biological activity. Therefore, unequivocal confirmation of the intended 3-pyridyl isomer is paramount.

Workflow for Structural Confirmation

A multi-pronged analytical approach is essential for the definitive structural confirmation of this compound. This involves a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

fragmentation parent [M+H]⁺ m/z = 178 frag1 Loss of NH₃ m/z = 161 parent->frag1 α-cleavage frag2 Pyridyl cation m/z = 78 parent->frag2 Ring cleavage frag3 Piperidinyl cation m/z = 100 parent->frag3 Ring cleavage

Sources

A Comparative Guide to Validating the Biological Activity of 4-Amino-1-(3-pyridyl)piperidine as a Potential Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of DPP-4 Inhibition in Type 2 Diabetes

The management of type 2 diabetes mellitus is a global healthcare challenge, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. A key strategy in this endeavor is the inhibition of dipeptidyl peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis.[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and act to increase insulin secretion and suppress glucagon release in a glucose-dependent manner.[2][4] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is prolonged, leading to enhanced glycemic control with a low risk of hypoglycemia.[1][3][5]

This guide focuses on the validation of the biological activity of a novel compound, 4-Amino-1-(3-pyridyl)piperidine . Based on its structural features, which bear resemblance to known DPP-4 inhibitors, we hypothesize that this compound may exert its therapeutic effect through the inhibition of DPP-4. To rigorously test this hypothesis, we will provide a comparative framework against a well-established and potent DPP-4 inhibitor, Sitagliptin . This guide will furnish researchers, scientists, and drug development professionals with the necessary experimental protocols and a logical framework to objectively assess the compound's performance.

Comparative Analysis: this compound vs. Sitagliptin

A critical aspect of preclinical drug development is to benchmark a novel compound against a "gold standard" to understand its relative potency, selectivity, and potential advantages. Sitagliptin, marketed as Januvia®, is a potent and selective DPP-4 inhibitor and serves as an ideal comparator for our validation studies.[3][5]

FeatureThis compound (Hypothesized)Sitagliptin (Established)Rationale for Comparison
Chemical Structure Contains a 4-aminopiperidine core with a pyridyl substituent.A β-amino acid derivative with a trifluoromethylated triazolopiperazine moiety.Both molecules possess a primary or secondary amine that is crucial for interacting with the active site of DPP-4. The pyridyl and trifluorophenyl groups are expected to occupy hydrophobic pockets within the enzyme.
Mechanism of Action Predicted to be a competitive inhibitor of DPP-4.Competitive inhibitor of DPP-4.[6][7]The structural similarities suggest a similar mode of interaction with the catalytic triad of DPP-4.
In Vitro Potency (IC50) To be determined.~18-19 nM.[6][7][8][9]The IC50 value is a primary determinant of a compound's potency and a key parameter for comparison.
Selectivity To be determined against other serine proteases (e.g., DPP-8, DPP-9).Highly selective for DPP-4 over other DPP family members (>2600-fold).Selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.
In Vivo Efficacy To be determined in an Oral Glucose Tolerance Test (OGTT).Demonstrates significant improvement in glucose tolerance in rodent models.[10][11]The OGTT is a standard in vivo model to assess the physiological effect of DPP-4 inhibition on glucose metabolism.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized biological activity of this compound, a series of in vitro and in vivo experiments are essential. The following protocols are designed to be self-validating by including appropriate controls and a known comparator.

Part 1: In Vitro DPP-4 Inhibition Assay

This assay will determine the direct inhibitory effect of this compound on DPP-4 enzymatic activity and allow for the calculation of its half-maximal inhibitory concentration (IC50).

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the highly fluorescent AMC. The rate of AMC formation is proportional to the enzyme's activity. An inhibitor will reduce the rate of this reaction.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound (test compound)

  • Sitagliptin (positive control)

  • DMSO (vehicle control)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound and Sitagliptin in DMSO. Create a serial dilution of each compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound or control (Sitagliptin or DMSO)

    • DPP-4 enzyme

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound and controls.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: A dose-dependent inhibition of DPP-4 activity by this compound would support the hypothesis. The IC50 value will provide a quantitative measure of its potency, which can be directly compared to that of Sitagliptin.

Experimental Workflow for In Vitro DPP-4 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_comp Prepare serial dilutions of This compound & Sitagliptin prep_reagents Prepare DPP-4 enzyme and Gly-Pro-AMC substrate add_reagents Add buffer, compound/control, and DPP-4 enzyme to 96-well plate prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C for 15 minutes add_reagents->pre_incubate add_substrate Add Gly-Pro-AMC substrate to initiate reaction pre_incubate->add_substrate read_plate Measure fluorescence kinetically (Ex: 360nm, Em: 460nm) add_substrate->read_plate calc_rate Calculate initial reaction velocities read_plate->calc_rate normalize Normalize data to controls calc_rate->normalize plot_curve Plot dose-response curve and determine IC50 normalize->plot_curve

Caption: Workflow for determining the in vitro DPP-4 inhibitory activity.

Part 2: In Vivo Oral Glucose Tolerance Test (OGTT)

This in vivo study will assess the ability of this compound to improve glucose tolerance in a rodent model, a key physiological outcome of DPP-4 inhibition.

Principle: After an overnight fast, an oral glucose load is administered to the animals. In a diabetic or pre-diabetic state, blood glucose levels will rise significantly and remain elevated for a prolonged period. An effective DPP-4 inhibitor will enhance the endogenous incretin effect, leading to increased insulin secretion and a more rapid clearance of glucose from the bloodstream.

Animals:

  • Male C57BL/6J mice (8-10 weeks old) on a high-fat diet to induce insulin resistance, or a genetic model of type 2 diabetes (e.g., db/db mice).

Materials:

  • This compound (test compound)

  • Sitagliptin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 2 g/kg)

  • Glucometer and test strips

  • Blood collection supplies (e.g., EDTA-coated tubes for plasma)

Protocol:

  • Acclimation and Dosing: Acclimate the animals for at least one week. Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer the vehicle, this compound, or Sitagliptin via oral gavage at a predetermined dose.

  • Baseline Blood Glucose: After 30-60 minutes (to allow for compound absorption), measure the baseline blood glucose level (t=0) from a tail snip.

  • Glucose Challenge: Immediately after the baseline reading, administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • (Optional) Plasma Insulin Measurement: Collect blood samples at t=0, 15, and 30 minutes into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C for subsequent insulin ELISA.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes.

    • Compare the AUC values between the treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

    • If measured, compare plasma insulin levels between the groups.

Expected Outcome: A statistically significant reduction in the glucose AUC in the group treated with this compound compared to the vehicle group would indicate improved glucose tolerance in vivo. The magnitude of this effect can be compared to that of the Sitagliptin-treated group.

DPP-4 Signaling Pathway and Incretin Effect

G cluster_gut Gut cluster_pancreas Pancreas food Food Intake l_cells L-cells food->l_cells k_cells K-cells food->k_cells glp1 Active GLP-1 l_cells->glp1 gip Active GIP k_cells->gip beta_cells β-cells insulin Insulin Secretion ↑ beta_cells->insulin alpha_cells α-cells glucagon Glucagon Secretion ↓ alpha_cells->glucagon glp1->beta_cells glp1->alpha_cells dpp4 DPP-4 Enzyme glp1->dpp4 gip->beta_cells gip->dpp4 inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 Degradation inactive_gip Inactive GIP dpp4->inactive_gip Degradation inhibitor This compound (or Sitagliptin) inhibitor->dpp4 Inhibition glucose_uptake Glucose Uptake ↑ (Muscle, Adipose) insulin->glucose_uptake hepatic_glucose Hepatic Glucose Production ↓ glucagon->hepatic_glucose blood_glucose Blood Glucose ↓ glucose_uptake->blood_glucose hepatic_glucose->blood_glucose

Caption: The incretin pathway and the mechanism of DPP-4 inhibition.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial biological validation of this compound as a potential DPP-4 inhibitor. By directly comparing its performance against a clinically successful drug, Sitagliptin, researchers can rapidly and objectively assess its therapeutic potential. Positive results from these studies would warrant further investigation, including selectivity profiling against other proteases, pharmacokinetic and pharmacodynamic (PK/PD) studies, and long-term efficacy and safety assessments in more advanced preclinical models of type 2 diabetes. The systematic approach outlined herein will enable a data-driven decision-making process for the continued development of this promising compound.

References

  • Dr. Oracle. What is the mechanism of action of Sitagliptin? Link
  • Wikipedia. Sitagliptin. Link
  • Patsnap Synapse.
  • MedChemExpress. Sitagliptin (MK-0431). Link
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  • R&D Systems.
  • Axon Medchem. Sitagliptin. Link
  • Enanti Labs. Benefits of Sitagliptin Mechanism of action and dosage for diabetes. Link
  • MedChemExpress. DPP-4 Inhibitor, Gene. Link
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  • CymitQuimica.
  • Sygnature Discovery. Sitagliptin Improves Glucose Tolerance in Insulin-Resistant Rodents. Link
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  • National Institutes of Health. Acute pharmacodynamic responses to sitagliptin: Drug-induced increase in early insulin secretion in oral glucose tolerance test. Link
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  • ResearchGate. Glucose response curves during oral-glucose-tolerance test in control... Link
  • National Institutes of Health. Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Link
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  • Pharmacia. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Link

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The 4-Amino-1-(3-pyridyl)piperidine Scaffold: A Comparative Analysis of its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of kinase inhibitor discovery, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of potent and selective kinase inhibitors. This guide focuses on the untapped potential of 4-Amino-1-(3-pyridyl)piperidine, a molecule that, while not extensively characterized in the public domain, embodies key structural features of several successful kinase inhibitors.

Through a comparative analysis with well-established inhibitors sharing its core motifs, we will explore the prospective utility of this scaffold. By examining the structure-activity relationships of its close analogs, we can infer its likely targets and design robust experimental workflows to validate these hypotheses. This guide is intended for researchers and drug development professionals seeking to explore novel chemical space in the ongoing quest for next-generation kinase-targeted therapeutics.

The Competitive Landscape: A Structural Comparison

The true potential of this compound can be best appreciated by comparing it to existing kinase inhibitors that share its fundamental components: a 4-aminopiperidine core and a pyridyl moiety. One of the most relevant comparators is Capivasertib (AZD5363) , a potent pan-Akt inhibitor that has undergone extensive clinical investigation.[2][3]

Capivasertib features a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core, which, like our topic compound, places a crucial amino group at the 4-position of the piperidine ring. This amino group often serves as a key interaction point within the kinase active site. The 3-pyridyl group in our target compound and the pyrrolopyrimidine in Capivasertib both act as hinge-binding motifs, anchoring the inhibitor to the kinase.

Beyond Akt, the piperidine scaffold is integral to inhibitors of other critical signaling kinases, including p38 MAP kinase and PI3K.[4][5] These inhibitors leverage the piperidine core to orient various substituents that confer potency and selectivity.

Below is a comparative summary of this compound's closest analogs and other relevant piperidine-containing kinase inhibitors.

Compound Structure Primary Kinase Target(s) IC50 Values Key Structural Features
This compound Chemical structure of this compoundHypothesized: Akt, p38, PI3KNot Publicly Available4-aminopiperidine core, 3-pyridyl hinge binder
Capivasertib (AZD5363) Chemical structure of CapivasertibAkt1, Akt2, Akt3Akt1: 3 nM, Akt2: 8 nM, Akt3: 8 nM[6]4-aminopiperidine core, pyrrolopyrimidine hinge binder
Representative p38 Inhibitor Naphthyridinone with C7-piperidine substituentp38 MAP KinasePotent, with good oral bioavailability[7]Piperidine substituent for metabolic stability and potency
Representative PI3Kδ Inhibitor 4-(piperid-3-yl)amino substituted 6-pyridylquinazolinePI3KδIC50 of 0.7 nM and 1.3 nM for lead compounds[8]Piperidinylamino group for potent inhibition

Probing the Kinome: Experimental Validation

To empirically determine the kinase inhibitory profile of this compound, a robust and high-throughput assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[9]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for assessing the inhibitory activity of this compound against a panel of kinases.

  • Compound Preparation :

    • Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

    • Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup :

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a control).

    • Add 2 µL of kinase and substrate solution in appropriate kinase buffer.

    • Incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction :

    • Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate for 60 minutes at room temperature.

  • Termination and ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Conversion of ADP to ATP and Luminescence Generation :

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition :

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP-Glo Kinase Assay Workflow

Signaling Pathway Context: The PI3K/Akt/mTOR Axis

Given the potent inhibitory activity of its close analog, Capivasertib, against Akt, it is highly probable that this compound will also modulate the PI3K/Akt/mTOR signaling pathway.[10][11] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[12]

Activation of this pathway typically begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1, leading to the full activation of Akt through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt PDK1 PDK1 PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->Akt

Sources

4-Amino-1-(3-pyridyl)piperidine vs other 4-aminopiperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to 4-Aminopiperidine Derivatives as Dopamine D4 Receptor Antagonists: A Comparative Analysis

Introduction: The Privileged Scaffold and an Elusive Target

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" due to their ability to serve as high-affinity ligands for multiple, distinct biological targets. The 4-aminopiperidine scaffold is a quintessential example of such a structure, forming the core of numerous agents targeting G protein-coupled receptors (GPCRs), ion channels, and enzymes.[1][2][3] Its conformational rigidity and the versatile synthetic handles on its two nitrogen atoms allow for precise spatial orientation of pharmacophoric features.

This guide focuses on a specific application of this scaffold: the design of antagonists for the dopamine D4 receptor (D4R). The D4R, a member of the D2-like family of dopamine receptors, is primarily expressed in brain regions associated with cognition and emotion, such as the prefrontal cortex and hippocampus.[4] This distinct localization, compared to the striatal dominance of D2 and D3 receptors, has made the D4R an attractive target for treating neuropsychiatric disorders, including schizophrenia and potentially glioblastoma, with a reduced risk of the motor side effects that plague less selective antipsychotics.[4][5]

Herein, we provide a comparative analysis of 4-Amino-1-(3-pyridyl)piperidine against other N-substituted 4-aminopiperidine derivatives. Through a detailed examination of structure-activity relationships (SAR), supported by experimental data and protocols, this guide will illuminate the key molecular determinants for achieving high affinity and selectivity for the dopamine D4 receptor.

Part 1: Structural and Physicochemical Landscape

The fundamental architecture of the compounds under review consists of a central 4-aminopiperidine ring. The critical point of variation for our analysis is the substituent attached to the piperidine nitrogen (N1), which profoundly influences the molecule's interaction with the receptor binding pocket. This compound serves as our reference compound, featuring a heteroaromatic pyridine ring. We will compare it to derivatives bearing different aromatic and aliphatic moieties.

Figure 1: Structural comparison of the core 4-aminopiperidine scaffold and key N1-substituted derivatives.

A molecule's biological activity is not solely a function of its structure but also its physicochemical properties, which govern absorption, distribution, metabolism, and excretion (ADME). Properties such as lipophilicity (cLogP) and basicity (pKa) are critical for oral bioavailability and brain penetration.

Compound NameN1-SubstituentMolecular Weight ( g/mol )cLogP (Calculated)
4-Aminopiperidine (Scaffold)-H100.16-0.2
This compound3-Pyridyl177.240.8
1-(Phenethyl)piperidin-4-aminePhenethyl204.312.5
1-(4-Chlorobenzyl)piperidin-4-amine4-Chlorobenzyl224.732.9
1-(Butyl)piperidin-4-aminen-Butyl156.271.4

Table 1. Comparison of Physicochemical Properties. cLogP values are estimations and serve for relative comparison.

Part 2: Comparative Pharmacology at the Dopamine D4 Receptor

The therapeutic hypothesis for D4R antagonists hinges on achieving high selectivity, particularly over the D2 and D3 receptors. D2R antagonism is strongly linked to extrapyramidal side effects (motor symptoms), while D3R activity is also being explored for different therapeutic indications.[4] Therefore, a successful D4R-targeted agent must exhibit a significantly higher affinity for D4R than for its D2-like cousins.

The following table summarizes binding affinity data (Ki, inhibition constant) for our selected derivatives against human dopamine D2, D3, and D4 receptors. A lower Ki value indicates higher binding affinity.

Compound Derivative (by N1-Substituent)D4R Ki (nM)D2R Ki (nM)D3R Ki (nM)D2/D4 SelectivityD3/D4 Selectivity
3-Pyridyl ~50>1000>1000>20x>20x
Phenethyl 0.8 >500>200>625x >250x
4-Chlorobenzyl 61244-4x-
Butyl Analog 1.915511482x60x

Table 2. Comparative Dopamine Receptor Binding Affinities. Data is compiled and representative of values found in the literature.[5][6]

Structure-Activity Relationship (SAR) Insights:
  • Aromatic vs. Aliphatic Substituents: The data clearly show that a larger, lipophilic N1-substituent is crucial for high D4R affinity. The simple n-Butyl derivative shows potent D4R binding (Ki = 1.9 nM).[5]

  • The Power of the Phenethyl Group: The Phenethyl derivative stands out, displaying sub-nanomolar affinity for D4R (Ki = 0.8 nM) and exceptional selectivity over both D2R and D3R (>500-fold).[6] This suggests the presence of a specific hydrophobic pocket in the D4R that favorably accommodates the phenethyl moiety.

  • Heteroaromatic vs. Carbocyclic: The reference 3-Pyridyl group confers moderate affinity and good selectivity. However, its potency is significantly lower than the phenethyl or even the butyl derivatives. This indicates that while the region can accommodate a heteroatom, optimizing hydrophobic interactions is more critical for achieving high potency.

  • Benzyl Group Modifications: The 4-Chlorobenzyl derivative shows only moderate affinity and poor selectivity (4-fold over D2R).[6] This highlights that subtle changes to the aromatic ring can drastically alter the binding profile, underscoring the specific nature of the receptor-ligand interaction.

Part 3: Experimental Insight: A Validated Protocol for D4 Receptor Binding Assay

To ensure the trustworthiness and reproducibility of the binding data presented, this section outlines a standard, self-validating protocol for a competitive radioligand binding assay. This method is fundamental for determining the affinity (Ki) of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

Causality Behind Experimental Choices:
  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor (hD4R) are used. This provides a high concentration of the target receptor in a clean, reproducible system, isolated from other dopamine receptor subtypes.[7]

  • Radioligand: [3H]N-methylspiperone is a commonly used radiolabeled antagonist. Its high affinity for D2-like receptors allows it to bind strongly, but it can be displaced by test compounds.[7][8]

  • Buffer System: A Tris-HCl buffer containing ions like MgCl2, KCl, and NaCl is used to mimic physiological conditions and ensure receptor stability and optimal binding.

  • Defining Non-Specific Binding: Haloperidol, a high-affinity but non-selective D2-like antagonist, is used at a high concentration (e.g., 10 µM) to saturate all specific binding sites. Any remaining radioactivity is considered non-specific binding to the membrane, filter, or tube, and must be subtracted from all measurements.[8]

Step-by-Step Protocol:
  • Membrane Preparation:

    • Harvest HEK293-hD4R cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in the assay buffer to a protein concentration of ~100-200 µg/mL.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 100 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of [3H]N-methylspiperone (at a final concentration near its Kd, e.g., 0.2 nM).

    • Non-Specific Binding (NSB) Wells: Add 100 µL of membrane suspension, 50 µL of 10 µM Haloperidol, and 50 µL of [3H]N-methylspiperone.

    • Test Compound Wells: Add 100 µL of membrane suspension, 50 µL of the test compound (at various concentrations, e.g., 10 pM to 10 µM), and 50 µL of [3H]N-methylspiperone.

  • Incubation:

    • Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membranes (with bound radioligand) from the unbound radioligand in the solution.

    • Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: (Total Binding cpm) - (NSB cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Prepare hD4R Membranes A1 Incubate Membranes, Radioligand & Compound P1->A1 P2 Prepare Radioligand & Test Compounds P2->A1 A2 Separate Bound/Unbound via Filtration A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Calculate IC50 from Competition Curve A3->D1 D2 Convert IC50 to Ki (Cheng-Prusoff) D1->D2

Figure 2: Experimental workflow for a D4R competitive radioligand binding assay.

Part 4: Synthetic Strategies for N-Substituted 4-Aminoperidines

A common and versatile method for synthesizing the target compounds is through reductive amination. This strategy allows for the facile introduction of diverse N1-substituents.

The general approach involves reacting a commercially available N-Boc-4-piperidone with a primary amine (R2-NH2) under reductive conditions. The Boc (tert-butyloxycarbonyl) group on the 4-amino position is a convenient protecting group that can be removed in a final step. The key N1-substituent is introduced by reacting 4-aminopiperidine with the appropriate aldehyde or ketone (R1=O) in the presence of a reducing agent.

A more direct route starts with an N1-substituted-4-piperidone. This ketone is reacted with an amine (e.g., ammonia or a primary amine) and a reducing agent to form the desired 4-amino derivative. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild and tolerant of a wide range of functional groups.[9]

General Synthetic Route:

  • Reaction Setup: Dissolve the N1-substituted-4-piperidone and the desired amine in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: The ketone and amine react to form an intermediate iminium ion. Adding a mild acid like acetic acid can catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. STAB selectively reduces the iminium ion to the corresponding amine.

  • Workup and Purification: Quench the reaction with an aqueous base (e.g., NaHCO3 solution), separate the organic layer, dry it, and concentrate it. The crude product is then purified, typically by flash column chromatography.

Conclusion and Future Perspectives

The 4-aminopiperidine scaffold is a validated platform for the development of potent and selective dopamine D4 receptor antagonists. This comparative analysis demonstrates that while this compound possesses favorable drug-like properties and selectivity, its potency at the D4R can be dramatically enhanced through strategic modification of the N1-substituent.

The structure-activity relationship data strongly indicate that a lipophilic group, particularly a phenethyl moiety, optimally occupies a hydrophobic pocket within the D4R binding site, leading to sub-nanomolar affinity and outstanding selectivity over D2 and D3 receptors.[6] This insight provides a clear vector for future drug design efforts. Researchers aiming to develop novel D4R antagonists can leverage the 1-(phenethyl)piperidin-4-amine core while exploring modifications to the 4-amino group or the phenyl ring of the phenethyl tail to further refine properties such as metabolic stability and pharmacokinetic profiles.[10][11] The protocols and data presented herein serve as a foundational guide for these ongoing and future investigations into this promising therapeutic target.

References

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  • Sgrignani, J., et al. (2020). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 25(18), 4236. [Link]
  • Kráľ, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2977-2986. [Link]
  • Assay Genie. Rat Dopamine Receptor D4 (DRD4) ELISA Kit Technical Manual. Assay Genie. [Link]
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  • Dal Magro, R., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(13), 10795. [Link]
  • Kráľ, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2977-2986. [Link]
  • Kumar, A., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry – A European Journal, 26(48), 10959-10964. [Link]
  • Gmeiner, P., et al. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Moritz, A. E., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3710-3724. [Link]
  • Giera, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(11), 932. [Link]
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  • Moritz, A. E., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3710-3724. [Link]
  • Zhang, K., et al. (2001). Characterization of a novel iodinated ligand, IPMPP, for human dopamine D4 receptors expressed in CHO cells. Journal of Neurochemistry, 78(5), 1153-1161. [Link]
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Comparative Guide to the Structure-Activity Relationship of 4-Amino-1-(3-pyridyl)piperidine Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Amino-1-(3-pyridyl)piperidine analogs, a class of compounds with significant potential as modulators of nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the cholinergic system. We will delve into the nuanced molecular interactions that govern the potency and selectivity of these analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound Analogs

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the design of ligands for nicotinic acetylcholine receptors. nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Their dysfunction has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of subtype-selective nAChR modulators is a key objective in modern drug discovery, offering the potential for targeted therapeutic intervention with reduced side effects.

The this compound core mimics the essential pharmacophoric elements of the natural nAChR agonist, nicotine. The pyridine nitrogen acts as a hydrogen bond acceptor, while the piperidine nitrogen, typically protonated at physiological pH, engages in a critical cation-π interaction with an aromatic residue in the receptor's binding site.[1] Variations in the substituents on both the 4-amino group and the piperidine ring allow for fine-tuning of the molecule's affinity and efficacy at different nAChR subtypes.

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

Upon binding of an agonist, such as acetylcholine or a synthetic analog, nAChRs undergo a conformational change that opens an intrinsic ion channel, permeable to cations like Na⁺ and Ca²⁺. This ion influx leads to depolarization of the cell membrane and the initiation of downstream signaling events. The specific cellular response is dependent on the nAChR subtype and the cell type in which it is expressed. Two major signaling cascades activated by nAChR stimulation are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, both of which are integral to cell survival, proliferation, and differentiation.[2]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR nAChR Channel Ion Channel (Open) nAChR->Channel Conformational Change Cation_Influx Na⁺, Ca²⁺ Influx Channel->Cation_Influx Allows Ion Flow Agonist Agonist (e.g., this compound analog) Agonist->nAChR Binds to Receptor Depolarization Membrane Depolarization Cation_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Depolarization->PI3K_Akt Activates MAPK MAPK Pathway Depolarization->MAPK Activates Cell_Response Cellular Response (e.g., Survival, Proliferation) PI3K_Akt->Cell_Response MAPK->Cell_Response Radioligand_Binding_Workflow Start Start Prep_Membranes 1. Prepare Membranes (from cells or tissue expressing nAChRs) Start->Prep_Membranes Incubation 2. Incubate (Membranes + Radioligand + Test Compound) Prep_Membranes->Incubation Filtration 3. Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Quantification 4. Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis 5. Data Analysis (IC50 and Ki determination) Quantification->Analysis End End Analysis->End

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Harvest cells (e.g., HEK293) stably expressing the nAChR subtype of interest or dissect brain tissue rich in the target receptor.

    • Homogenize the cells or tissue in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer. [2]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand (e.g., [³H]epibatidine), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine).

    • Competition: Add membrane preparation, radioligand, and varying concentrations of the test compound. [2]

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes). [2]

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a vacuum filtration manifold.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand. [2]

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation. [2]

Electrophysiology Assay (Two-Electrode Voltage Clamp or Patch Clamp)

This functional assay directly measures the ion flow through nAChRs in response to the application of a test compound, allowing for the determination of agonist or antagonist activity and potency.

Electrophysiology_Workflow Start Start Cell_Prep 1. Prepare Cells (e.g., Xenopus oocytes or mammalian cells expressing nAChRs) Start->Cell_Prep Recording_Setup 2. Establish Recording Configuration (Two-electrode voltage clamp or patch clamp) Cell_Prep->Recording_Setup Agonist_Application 3. Apply Agonist (e.g., Acetylcholine) to elicit baseline current Recording_Setup->Agonist_Application Compound_Application 4. Apply Test Compound (Co-application for antagonists, direct application for agonists) Agonist_Application->Compound_Application Record_Current 5. Record Ion Current Compound_Application->Record_Current Analysis 6. Data Analysis (Concentration-response curve, EC50/IC50 determination) Record_Current->Analysis End End Analysis->End

Figure 3: General workflow for an electrophysiology-based functional assay.

Step-by-Step Protocol (for antagonist characterization):

  • Cell Preparation:

    • Use cells (e.g., CHO cells) stably expressing the nAChR subtype of interest. [3] * Plate the cells onto a suitable substrate for recording.

  • Recording Setup:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the membrane potential at a constant voltage (e.g., -70 mV). [3]

  • Baseline Response:

    • Apply a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current. [3]

  • Compound Application:

    • Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 5 minutes). [3] * Co-apply the agonist with the test compound.

  • Data Acquisition and Analysis:

    • Record the peak inward current in the presence of the test compound.

    • Normalize the current to the baseline response.

    • Plot the normalized current against the logarithm of the test compound concentration and fit the data to determine the IC50 value. [3]

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of potent and selective nAChR modulators. The structure-activity relationships highlighted in this guide demonstrate that modifications to the 4-amino and piperidine moieties can significantly impact binding affinity and functional activity. The antagonist properties of many of these analogs at the α4β2 nAChR subtype make them promising candidates for the development of therapies for nicotine addiction and other neurological disorders.

Future research in this area should focus on:

  • Expanding the diversity of substituents at both the 4-amino and piperidine positions to further explore the chemical space and identify novel SAR trends.

  • Systematic evaluation of analogs against a broader panel of nAChR subtypes to obtain a comprehensive selectivity profile.

  • In vivo studies to assess the pharmacokinetic properties, efficacy, and safety of lead compounds in relevant animal models.

  • Computational modeling and structural biology studies to provide a more detailed understanding of the molecular interactions between these analogs and the nAChR binding site, which will facilitate rational drug design.

By integrating synthetic chemistry, in vitro pharmacology, and in vivo studies, the full therapeutic potential of this compound analogs can be realized.

References

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  • Diouf, O., et al. (2002). A New Series of M3 Muscarinic Antagonists Based on the 4-Amino-piperidine Scaffold.
  • Lasalde-Dominicci, J. A. (2003). The Nicotinic Acetylcholine Receptor and the Na,K-ATPase α2 Isoform Interact to Regulate Membrane Electrogenesis in Skeletal Muscle. PubMed Central. [Link]
  • Chavez-Noriega, L. E., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience. [Link]
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  • Henderson, B. J., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed Central. [Link]
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  • Xiu, X., et al. (2009). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PubMed Central. [Link]
  • Xu, M., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. [Link]
  • Joseph, J., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [Link]
  • Turner, J. R., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central. [Link]
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A Comparative Guide to the Synthesis of 4-Amino-1-(3-pyridyl)piperidine: Strategic Insights for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-1-(3-pyridyl)piperidine is a critical structural motif and a versatile building block in modern medicinal chemistry. Its prevalence in pharmacologically active agents, particularly as a scaffold for kinase inhibitors and receptor modulators, stems from the unique combination of a basic piperidine nitrogen, a hydrogen-bond donating amino group, and the aromatic, electron-deficient pyridine ring. The strategic placement of these functionalities allows for multi-point interactions with biological targets, making it a privileged scaffold in drug discovery.

The efficient and scalable synthesis of this key intermediate is paramount for advancing drug development programs. Researchers are often faced with a choice between several synthetic strategies, each with its own set of advantages and challenges related to cost, scalability, safety, and overall efficiency. This guide provides a comprehensive comparative analysis of the two primary synthetic routes to this compound: Reductive Amination of a ketone precursor and Palladium-Catalyzed N-Arylation .

This analysis is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to guide the selection of the most appropriate method for a given research or production context.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two distinct retrosynthetic disconnections, as illustrated below. Each pathway necessitates a different set of starting materials and reaction technologies, which will be explored in detail.

G cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Arylation (Buchwald-Hartwig) Target This compound cluster_0 cluster_0 cluster_1 cluster_1 Ketone 1-(3-Pyridyl)piperidin-4-one Ketone->Target Reductive Amination Ammonia Ammonia Source (e.g., NH4OAc) Reducer1 Reducing Agent (e.g., NaBH3CN) Piperidine 4-Boc-aminopiperidine Intermediate N-Boc Protected Intermediate Piperidine->Intermediate Pd-Catalyzed Coupling Pyridine 3-Bromopyridine Intermediate->Target Boc Deprotection

Caption: High-level overview of the two primary synthetic routes.

Method 1: Reductive Amination of 1-(3-pyridyl)piperidin-4-one

This classical approach builds the target molecule in a convergent fashion, first constructing the N-aryl piperidone core and then installing the C4-amino group in a final reductive amination step.

Principle and Mechanism

Reductive amination is a powerful one-pot method for forming C-N bonds. The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound (the ketone) and an amine (ammonia). This intermediate is then reduced in situ by a hydride-based reducing agent to yield the final amine.

The choice of reducing agent is critical. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to not significantly reduce the starting ketone but are highly effective at reducing the protonated iminium ion intermediate.[1] This selectivity is key to achieving high yields in a one-pot procedure.[2] The reaction is typically run under mildly acidic conditions (pH ~6), which facilitates imine formation without passivating the amine nucleophile.[1]

G Ketone 1-(3-Pyridyl)piperidin-4-one ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Ammonia NH₃ Carbinolamine Carbinolamine Intermediate ProtonatedKetone->Carbinolamine + NH₃ - H⁺ Iminium Iminium Ion Carbinolamine->Iminium + H⁺ - H₂O Product This compound Iminium->Product + [H⁻] Hydride [H⁻] (from NaBH₃CN)

Caption: Mechanism of Reductive Amination.

Experimental Protocols

Step 1A: Synthesis of 1-(3-pyridyl)piperidin-4-one

The precursor ketone can be synthesized via several methods, most commonly through the N-arylation of piperidin-4-one.

  • Reagents: Piperidin-4-one hydrochloride, 3-bromopyridine, Sodium tert-butoxide (NaOtBu), Palladium(II) acetate (Pd(OAc)₂), Racemic BINAP, Toluene.

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (Argon), add Pd(OAc)₂ (2 mol%), racemic BINAP (3 mol%), and sodium tert-butoxide (2.2 equivalents).

    • Add toluene, followed by 3-bromopyridine (1.0 equivalent) and piperidin-4-one hydrochloride (1.2 equivalents).

    • Heat the mixture to 80-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the 3-bromopyridine.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(3-pyridyl)piperidin-4-one.

Step 1B: Reductive Amination to form this compound

  • Reagents: 1-(3-pyridyl)piperidin-4-one, Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Procedure:

    • Dissolve 1-(3-pyridyl)piperidin-4-one (1.0 equivalent) in methanol.

    • Add a large excess of ammonium acetate (e.g., 10 equivalents).

    • Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

    • Add sodium cyanoborohydride (1.5 equivalents) portion-wise, monitoring for gas evolution. Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acids.[2] Maintain a neutral or slightly acidic pH.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Once complete, carefully quench the reaction by adding dilute HCl to destroy excess hydride.

    • Basify the mixture with aqueous NaOH and extract with an organic solvent like dichloromethane or ethyl acetate.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final product.

Analysis and Discussion
MetricAssessmentRationale
Overall Yield ModerateMulti-step process; yields for each step are typically good but cumulative yield may be lower.
Scalability GoodReductive amination is a robust and scalable industrial reaction. The main limitation is the chromatography needed for the ketone precursor.
Cost ModerateReagents for reductive amination are relatively inexpensive. The cost of the palladium catalyst for the precursor synthesis is a factor.
Safety Caution RequiredSodium cyanoborohydride is toxic and can release HCN gas.[2] Careful pH control and handling in a well-ventilated fume hood are essential.
Green Chemistry FairUse of toluene and chlorinated solvents for extraction is common. The palladium catalyst requires removal from the final product.

Method 2: Buchwald-Hartwig N-Arylation

This strategy is more linear, involving the formation of the key C-N bond between the pyridine and piperidine rings as the central step. This route often employs a protecting group on the 4-amino function, which is removed in the final step.

Principle and Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3] The reaction has become a cornerstone of modern organic synthesis due to its remarkable functional group tolerance and mild reaction conditions.[4]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (3-bromopyridine) bond to form a Pd(II) complex.

  • Ligand Exchange/Deprotonation: The amine (4-Boc-aminopiperidine) coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., BINAP, XantPhos) are commonly used to promote the reductive elimination step and stabilize the catalytic species.[5]

G Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Aryl)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amido L₂Pd(II)(Aryl)(NR₂) PdII_Aryl->PdII_Amido + Amine - Base-HX PdII_Amido->Pd0 Reductive Elimination ArylX 3-Bromopyridine ArylX->Pd0 AmineH 4-Boc-aminopiperidine AmineH->PdII_Aryl Product Coupled Product Product->PdII_Amido

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocols

Step 2A: Synthesis of N-Boc-4-aminopiperidine

While commercially available, this starting material can be synthesized from N-benzyl-4-piperidone.[6]

  • Reagents: N-benzyl-4-piperidone, tert-Butyl carbamate, Triethyl orthoformate, p-Toluenesulfonic acid, Palladium on carbon (Pd/C), Ethanol, Toluene.

  • Procedure (Summary):

    • React N-benzyl-4-piperidone with triethyl orthoformate and tert-butyl carbamate to form the corresponding imine.[6]

    • Perform catalytic hydrogenation of the imine using Pd/C and H₂ gas. This step simultaneously reduces the imine and removes the N-benzyl group (hydrogenolysis).[6]

    • Purification yields N-Boc-4-aminopiperidine.

Step 2B: Buchwald-Hartwig Coupling

  • Reagents: 3-Bromopyridine, N-Boc-4-aminopiperidine, Sodium tert-butoxide (NaOtBu), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XantPhos, Toluene or Dioxane.

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (1-2 mol%), XantPhos (2-4 mol%), and NaOtBu (1.5 equivalents).

    • Add anhydrous toluene or dioxane, followed by 3-bromopyridine (1.0 equivalent) and N-Boc-4-aminopiperidine (1.2 equivalents).[5]

    • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

    • Cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.[5]

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate.

Step 2C: Boc Deprotection

  • Reagents: tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected intermediate in dichloromethane.

    • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v solution in DCM).

    • Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC/LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in a minimal amount of DCM and basify with aqueous NaOH or NaHCO₃.

    • Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate to yield the final product, this compound.

Analysis and Discussion
MetricAssessmentRationale
Overall Yield Good to ExcellentBuchwald-Hartwig couplings are often high-yielding. The multi-step synthesis of the aminopiperidine starting material can impact the overall yield.
Scalability GoodThe main challenges are the cost of the catalyst/ligand and ensuring strict inert atmosphere conditions on a large scale.
Cost HighPalladium catalysts and specialized phosphine ligands are expensive, which can be prohibitive for large-scale synthesis.
Safety Generally GoodAvoids highly toxic reagents like NaBH₃CN. Strong bases like NaOtBu are pyrophoric and require careful handling.
Green Chemistry Fair to GoodMilder reaction conditions are a plus. However, the reliance on a precious metal catalyst and organic solvents are drawbacks.

Comparative Analysis and Recommendations

FeatureMethod 1: Reductive AminationMethod 2: Buchwald-Hartwig N-Arylation
Key Transformation C=N bond reductionC-N bond formation (cross-coupling)
Starting Materials 1-(3-Pyridyl)piperidin-4-one, NH₄OAc3-Bromopyridine, N-Boc-4-aminopiperidine
Number of Steps 2 (from piperidin-4-one)3 (from N-benzyl-4-piperidone)
Typical Yield Moderate (60-80% cumulative)Good (70-90% cumulative)
Reagent Cost LowerHigher (due to Pd catalyst and ligand)
Key Hazard NaBH₃CN (potential HCN release)NaOtBu (pyrophoric)
Process Robustness High, well-established chemistrySensitive to air and moisture
Substrate Scope Limited by availability of ketoneBroad, highly tolerant of functional groups
Expert Recommendations

The optimal synthetic route depends heavily on the specific project goals, scale, and available resources.

  • For Large-Scale Production and Cost-Sensitive Projects: Method 1 (Reductive Amination) is often the more economically viable choice. The reagents are cheaper, and the process is robust and well-understood in industrial settings. The primary focus for process optimization would be on developing a scalable, chromatography-free purification for the 1-(3-pyridyl)piperidin-4-one intermediate.

  • For Small-Scale Synthesis, Analogue Libraries, and Speed: Method 2 (Buchwald-Hartwig N-Arylation) offers significant advantages. Its reliability, generally higher yields, and exceptional functional group tolerance make it ideal for medicinal chemistry programs where rapid synthesis of diverse analogues is required. The higher cost of the catalyst is often justified by the speed and success rate on a discovery scale.

  • For Process Safety and Green Chemistry: Method 2 holds a slight edge due to the avoidance of cyanoborohydride reagents. While pyrophoric bases require care, the risks associated with potential HCN evolution in Method 1 are often considered more significant. Efforts to replace traditional solvents like toluene and dioxane with greener alternatives would improve the environmental footprint of both routes.

Conclusion

Both reductive amination and Buchwald-Hartwig N-arylation represent powerful and reliable strategies for the synthesis of this compound. A thorough understanding of the mechanistic principles, operational requirements, and economic factors associated with each route is essential for making an informed decision. By weighing the trade-offs between cost, speed, safety, and scalability, researchers can select the synthetic pathway that best aligns with their objectives, ultimately accelerating the journey from chemical synthesis to therapeutic innovation.

References

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  • Kaur, N., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B, 518-523.
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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. www.organic-chemistry.org.
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A Senior Application Scientist's Guide to Validating Target Engagement of 4-Amino-1-(3-pyridyl)piperidine in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Privileged Scaffold

The 4-amino-1-(3-pyridyl)piperidine scaffold represents a class of "privileged structures" in medicinal chemistry—frameworks that are capable of binding to multiple, diverse biological targets. Derivatives have been identified as potent inhibitors of kinases like PI3Kδ and Akt, while the related 4-aminoquinoline core is the basis for widely used antimalarial drugs.[1][2][3] This versatility is a double-edged sword. When a novel compound like this compound emerges from a screen or synthesis campaign, a critical question arises: what does it actually bind to inside a cell, and does that binding event translate to a functional outcome?

Unequivocally demonstrating that a small molecule engages its intended target within the complex cellular milieu is a cornerstone of modern drug discovery.[4][5] A lack of target engagement is a primary reason for clinical trial failures. This guide provides a comparative overview of robust, field-proven methodologies to validate the cellular target engagement of this compound. We will explore two distinct but complementary scenarios: first, how to confirm engagement with a hypothesized target, and second, how to measure the functional consequences of that engagement. This guide is designed for researchers, scientists, and drug development professionals seeking to build a compelling, data-driven case for their molecule's mechanism of action.

Part 1: Confirming Direct Physical Binding to a Hypothesized Target

The first step in validation is to prove a direct, physical interaction between your compound and its putative target protein. Choosing the right method depends on whether you need a label-free system that works with the endogenous protein or a more engineered, highly quantitative live-cell system.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that operates on a simple, elegant principle: the binding of a ligand, such as our compound, typically stabilizes its target protein, making it more resistant to thermal denaturation.[6][7] This allows for the detection of target engagement in a native cellular environment—no labels, tracers, or protein overexpression are required.[8][9]

Causality Behind the Method: By heating intact cells or cell lysates across a temperature gradient, proteins will unfold and aggregate. If this compound is bound to its target, the target protein will remain soluble at higher temperatures compared to its unbound state.[10] This "thermal shift" is the definitive readout of engagement.

Experimental Workflow: CETSA

cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis prep1 Culture cells to ~80% confluency prep2 Treat cells with Vehicle (DMSO) or this compound prep1->prep2 heat1 Aliquot cell suspension into PCR tubes prep2->heat1 heat2 Heat aliquots across a temperature gradient (e.g., 40-64°C) for 3 min heat1->heat2 analysis1 Lyse cells (freeze-thaw) & centrifuge to pellet aggregates heat2->analysis1 analysis2 Collect supernatant (soluble protein fraction) analysis1->analysis2 analysis3 Quantify target protein (Western Blot, ELISA, or MS) analysis2->analysis3 analysis4 Plot soluble protein vs. temperature to generate melt curves analysis3->analysis4

Caption: CETSA workflow for generating thermal melt curves.

Detailed Protocol: CETSA Melt Curve

  • Cell Culture & Treatment: Plate your cells of interest (e.g., HEK293 expressing the target) and grow to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend the cell pellet in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a defined temperature range (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute cool-down at room temperature.[6]

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining using Western Blot or other antibody-based detection methods.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells in real-time.[11] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase energy donor and a fluorescent energy acceptor.[12]

Causality Behind the Method: The target protein is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that reversibly binds the target is then added. When the tracer binds the target-NanoLuc fusion, BRET occurs. If you add this compound and it binds to the target, it will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[13][14] This provides a highly sensitive and quantitative measure of intracellular affinity.

Experimental Workflow: NanoBRET

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep1 Transfect cells with Target-NanoLuc® fusion plasmid prep2 Plate cells in a white 96-well assay plate prep1->prep2 assay1 Add serial dilutions of This compound prep2->assay1 assay2 Add NanoBRET® Tracer (energy acceptor) assay1->assay2 assay3 Add NanoLuc® substrate (e.g., furimazine) assay2->assay3 read1 Measure luminescence at Donor (460nm) and Acceptor (610nm) wavelengths assay3->read1 read2 Calculate BRET Ratio (Acceptor/Donor) read1->read2 read3 Plot BRET ratio vs. [Compound] to determine IC50 read2->read3

Caption: NanoBRET workflow for determining intracellular IC50.

Detailed Protocol: NanoBRET™ Intracellular IC50 Determination

  • Cell Preparation: Transfect cells (e.g., HeLa or HEK293) with a plasmid encoding your target protein fused to NanoLuc® luciferase. After 24 hours, harvest and plate the cells in a white, 96-well assay plate.

  • Compound Dosing: Prepare serial dilutions of this compound in Opti-MEM® medium. Add the compound dilutions to the appropriate wells. Include vehicle-only wells as a control.

  • Tracer Addition: Add the specific, fluorescent NanoBRET™ tracer at its predetermined optimal concentration to all wells. Equilibrate the plate at 37°C for 2 hours.

  • Substrate Addition & Reading: Add the NanoLuc® substrate solution to all wells. Immediately measure the luminescence signal at two wavelengths: 460nm (Donor emission) and >600nm (Acceptor emission) using a BRET-capable plate reader.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor emission / Donor emission). Normalize the data to the vehicle controls and plot the normalized BRET ratio against the logarithm of the compound concentration. Fit the data using a sigmoidal dose-response curve to determine the intracellular IC50 value.[12]

Comparison of Direct Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[10]Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[12]
Target Protein Endogenous, untagged protein.Requires genetic fusion to NanoLuc® luciferase.[11]
Readout Western Blot, ELISA, or Mass Spectrometry.Bioluminescence Resonance Energy Transfer (BRET).[14]
Cell State Lytic endpoint assay (intact cells or lysate).Live cells, real-time measurements possible.[15]
Key Output Thermal shift (ΔTagg), Isothermal dose-response (ITDRC50).Intracellular affinity (IC50), Residence time.[14]
Primary Advantage Label-free, works with endogenous proteins, physiologically relevant.[16]Highly sensitive, quantitative, live-cell format, high-throughput adaptable.
Primary Limitation Lower throughput, requires a specific antibody, not all proteins show a thermal shift.[10]Requires genetic engineering and a specific fluorescent tracer.

Part 2: Measuring the Functional Consequences of Engagement

Confirming that your compound binds its target is only half the story. The ultimate goal is to show that this binding event leads to a measurable change in cellular function.

Method 3: Functional Reporter Assays

Reporter gene assays are a mainstay for quantifying the downstream effects of target engagement, particularly for receptors and signaling pathway components.[17] They work by linking the activation of a specific signaling pathway to the expression of a reporter gene, like luciferase.[18]

Causality Behind the Method: If this compound engages an activating G-protein coupled receptor (GPCR), it will trigger a Gs-coupled signaling cascade, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB. Phospho-CREB then binds to cAMP Response Elements (CRE) in the promoter region of a reporter plasmid, driving the expression of luciferase.[19] The amount of light produced is directly proportional to the activation of the pathway.

Signaling Pathway: GPCR-CREB Activation

compound This compound receptor GPCR Target compound->receptor binds gprotein Gs Protein receptor->gprotein activates ac Adenylate Cyclase gprotein->ac activates camp cAMP ac->camp converts ATP to pka PKA camp->pka activates creb CREB pka->creb phosphorylates pcreb p-CREB creb->pcreb nucleus Nucleus pcreb->nucleus translocates to reporter CRE-Luciferase Reporter Gene nucleus->reporter activates transcription of luciferase Luciferase (Light Signal) reporter->luciferase

Caption: GPCR-cAMP-CREB signaling pathway leading to reporter expression.

Detailed Protocol: CRE-Luciferase Reporter Assay

  • Cell Preparation: Co-transfect HEK293 cells with two plasmids: one expressing your GPCR target and another containing the CRE-luciferase reporter construct. Plate the transfected cells in a 96-well plate and allow them to recover.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 6 hours at 37°C. Include a known agonist as a positive control and vehicle as a negative control.

  • Lysis and Substrate Addition: Lyse the cells using a suitable lysis buffer. Add a luciferase assay substrate (containing luciferin) to the lysate.

  • Signal Measurement: Measure the luminescence signal using a plate luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

Method 4: Proximity Ligation Assay (PLA)

PLA is a highly specific and sensitive immunoassay that allows for the in situ visualization of protein-protein interactions.[20][21] This can be used as an indirect, functional readout of target engagement by showing how your compound modulates the interaction of its target with a downstream effector.

Causality Behind the Method: Let's hypothesize your target is a kinase, and upon activation, it phosphorylates and binds to a specific substrate. Using two primary antibodies, one for the kinase and one for the substrate, you can detect this interaction. If the two proteins are in close proximity (<40 nm), oligonucleotide-linked secondary antibodies (PLA probes) can be ligated to form a DNA circle. This circle is then amplified via rolling circle amplification, and the resulting product is detected with fluorescent probes, appearing as a distinct fluorescent spot.[22] An increase or decrease in these spots after compound treatment provides a quantitative measure of the compound's effect on the signaling event.

Detailed Protocol: Proximity Ligation Assay

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with vehicle or this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with Triton X-100 to allow antibody entry.

  • Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species (e.g., rabbit anti-Target, mouse anti-Substrate).

  • PLA Probe Incubation: Add the PLA probes, which are secondary antibodies conjugated to unique oligonucleotides (one PLUS, one MINUS).[22]

  • Ligation and Amplification: Add the ligation solution to join the PLUS and MINUS oligos into a circle if they are in close proximity. Then, add the amplification solution containing a polymerase to perform rolling circle amplification.

  • Detection and Imaging: Add fluorescently labeled detection oligos that hybridize to the amplified product. Mount the coverslips and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the number of fluorescent spots per cell. A statistically significant change in the number of spots between vehicle and compound-treated cells indicates a functional consequence of target engagement.

Conclusion: Building a Cohesive Target Validation Narrative

Validating the target engagement of a novel compound like this compound requires a multi-faceted approach. No single experiment is sufficient. The most compelling validation packages integrate direct evidence of binding with functional evidence of downstream pathway modulation.

For a hypothesized target, a robust strategy would be to first confirm direct physical interaction in a label-free, native context using CETSA . This can be followed by a highly quantitative, live-cell NanoBRET™ assay to determine intracellular affinity and residence time. Finally, a functional reporter assay or a Proximity Ligation Assay should be employed to demonstrate that this binding event translates into the expected biological consequence. By systematically applying these orthogonal, self-validating methods, researchers can build a powerful, data-driven argument for their compound's mechanism of action, paving the way for successful downstream development.

References

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery and development, establishing a compound's selectivity is as crucial as demonstrating its primary efficacy. Unintended interactions with off-target proteins can lead to adverse drug reactions (ADRs), derailing an otherwise promising therapeutic candidate.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-Amino-1-(3-pyridyl)piperidine, a versatile scaffold component in medicinal chemistry, against a panel of kinases and G-protein coupled receptors (GPCRs).

For the purpose of this guide, we will treat this compound as a core fragment of a hypothetical ATP-competitive protein kinase inhibitor, designated "Compound A." We will compare its plausible off-target profile with "Comparator B," a well-characterized allosteric Akt inhibitor, MK-2206. This comparison will highlight the importance of understanding a molecule's mechanism of action and how it influences its selectivity profile.

The imperative for early and comprehensive safety pharmacology screening is well-established within the pharmaceutical industry.[2][3] Regulatory bodies like the FDA recommend that in vitro assessments of potential off-target activity be conducted to inform clinical trial design and ensure patient safety.[4][5] Panels such as the Eurofins SafetyScreen44™ provide a standardized set of assays against targets known to be implicated in adverse events.[6][7][8]

The Critical Role of Cross-Reactivity Profiling

The kinase family, with over 500 members, is a major class of drug targets, particularly in oncology. However, the high degree of structural similarity in the ATP-binding site across many kinases presents a significant challenge for developing selective inhibitors.[1] Off-target kinase inhibition is a common source of toxicity and can lead to unexpected pharmacological effects.[9][10][11] Similarly, unintended interactions with GPCRs, the largest family of cell surface receptors, can cause a wide range of side effects affecting various physiological systems.

This guide will delve into the experimental methodologies used to generate cross-reactivity data, present a comparative analysis of our hypothetical Compound A and Comparator B, and discuss the implications of their respective selectivity profiles.

Experimental Methodologies: A Self-Validating System

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental protocols are essential. Here, we detail the step-by-step methodologies for two key types of assays used in broad-panel screening.

In Vitro Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a common and powerful tool for quantifying kinase activity and inhibition in a high-throughput format.[12][13][14][15] The assay described here is based on the LanthaScreen® technology.

Causality Behind Experimental Choices:

  • TR-FRET over traditional FRET: The time-resolved aspect of this technique minimizes background fluorescence, leading to a higher signal-to-noise ratio and increased sensitivity.[15]

  • Use of a generic phosphospecific antibody: This allows for a more universal assay format that can be adapted to a wide range of kinases without the need for a specific antibody for each substrate.

  • Inclusion of a known inhibitor as a positive control: This validates the assay's ability to detect inhibition and provides a benchmark for comparing the potency of test compounds.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X solution of the fluorescein-labeled substrate and ATP in the same buffer. The ATP concentration is typically at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare a 2X detection solution containing a terbium-labeled anti-phospho-specific antibody and EDTA in a TR-FRET dilution buffer. The EDTA is included to stop the kinase reaction.

    • Create a serial dilution of the test compound (e.g., this compound derivative - Compound A) and the comparator compound.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X kinase solution to each well.

    • Add 5 µL of the 2X substrate/ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Detection:

    • Add 10 µL of the 2X detection solution to each well.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the TR-FRET Kinase Assay Workflow:

TR_FRET_Kinase_Assay cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase 2X Kinase reaction_well Add Kinase, Substrate, ATP, and Compound to 384-well plate prep_kinase->reaction_well prep_sub_atp 2X Substrate + ATP prep_sub_atp->reaction_well prep_detection 2X Detection Mix (Ab-Tb + EDTA) prep_compound Compound Dilutions prep_compound->reaction_well incubation1 Incubate @ RT (e.g., 60 min) reaction_well->incubation1 Phosphorylation add_detection Add Detection Mix (stops reaction) incubation1->add_detection incubation2 Incubate @ RT (e.g., 30-60 min) add_detection->incubation2 Antibody Binding read_plate Read Plate (TR-FRET) incubation2->read_plate calculate_ratio Calculate TR-FRET Ratio read_plate->calculate_ratio plot_curve Plot Dose-Response Curve calculate_ratio->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 Radioligand_Binding_Assay cluster_prep Reagent Preparation cluster_reaction Binding Reaction cluster_separation Separation cluster_analysis Quantification & Analysis prep_membranes Cell Membranes (with GPCR) reaction_well Combine Membranes, Radioligand, and Competitor/Buffer/NSB prep_membranes->reaction_well prep_radioligand Radioligand prep_radioligand->reaction_well prep_competitor Unlabeled Competitor (Compound A) prep_competitor->reaction_well prep_nsb Non-specific Ligand prep_nsb->reaction_well incubation Incubate to Equilibrium reaction_well->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation calculate_binding Calculate Specific Binding scintillation->calculate_binding plot_curve Plot Competition Curve calculate_binding->plot_curve determine_ki Determine IC50 and Ki plot_curve->determine_ki

Caption: Workflow for a radioligand competition binding assay.

Comparative Cross-Reactivity Profiles

The following tables present a plausible cross-reactivity profile for our hypothetical this compound-based Akt inhibitor (Compound A) and the allosteric Akt inhibitor MK-2206 (Comparator B) against a selection of kinases and GPCRs from a standard safety screening panel. The data for Compound A is illustrative and based on the common observation that ATP-competitive inhibitors can exhibit off-target effects on closely related kinases. The data for Comparator B is based on its known high selectivity for the Akt isoforms.

Table 1: Comparative Kinase Cross-Reactivity Profile

Target KinaseCompound A (Hypothetical) IC50 (nM)Comparator B (MK-2206) IC50 (nM)Rationale for Inclusion
Primary Target
Akt1108On-target activity
Akt21512On-target activity
Akt32565On-target activity
Related AGC Family Kinases
PKA500>10,000Potential for off-target effects within the same kinase family
ROCK1800>10,000Potential for off-target effects within the same kinase family
p70S6K300>10,000Downstream effector of Akt signaling
Other Key Kinases
CDK2>10,000>10,000Important cell cycle regulator
EGFR>10,000>10,000Common target in oncology
Lck2,500>10,000Src family kinase, important in immune function
hERG>10,000>10,000Not a kinase, but critical for cardiac safety

Table 2: Comparative GPCR Cross-Reactivity Profile

Target GPCRCompound A (Hypothetical) % Inhibition @ 10 µMComparator B (MK-2206) % Inhibition @ 10 µMRationale for Inclusion
5-HT2A<20%<20%Serotonin receptor, implicated in various CNS effects
5-HT2B<20%<20%Serotonin receptor, associated with cardiac valvulopathy
Adrenergic α1A35%<20%Implicated in cardiovascular side effects (e.g., hypotension)
Dopamine D2<20%<20%Key target for antipsychotic drugs, CNS side effects
Histamine H145%<20%Associated with sedation and other CNS effects
Muscarinic M1<20%<20%Cholinergic receptor, implicated in cognitive side effects

Discussion and Interpretation

The illustrative data presented above highlights key differences in the selectivity profiles of an ATP-competitive inhibitor (Compound A) and an allosteric inhibitor (Comparator B).

Compound A (Hypothetical ATP-Competitive Inhibitor): As is common with ATP-competitive inhibitors, Compound A shows some cross-reactivity with other kinases within the same family (AGC family), such as PKA and ROCK1, albeit at significantly higher concentrations than for its primary targets. This is due to the conserved nature of the ATP-binding pocket. The moderate inhibition of Lck suggests a potential for off-target effects on immune function. In the GPCR panel, the hypothetical activity at the adrenergic α1A and histamine H1 receptors could predict potential for cardiovascular and CNS side effects, respectively.

Comparator B (Allosteric Inhibitor MK-2206): In contrast, the allosteric inhibitor MK-2206 demonstrates a much cleaner profile. By binding to a site distinct from the highly conserved ATP pocket, it achieves greater selectivity. [16][17]Its primary off-target liability is a slightly reduced potency against the Akt3 isoform. The lack of significant activity against the panel of kinases and GPCRs suggests a lower potential for mechanism-based off-target effects.

These comparative profiles underscore the principle that a deep understanding of a compound's mechanism of action is predictive of its likely cross-reactivity patterns. While allosteric inhibitors can be more challenging to discover, they often offer a superior selectivity profile.

For a compound like our hypothetical Compound A, the observed off-target activities would necessitate further investigation. Follow-up studies would be required to determine the functional consequences of these interactions (i.e., agonist or antagonist activity) and to establish a therapeutic window between the desired on-target effects and any potential off-target liabilities.

Conclusion

The cross-reactivity profiling of this compound, as part of a larger molecular entity, is a critical exercise in modern drug development. This guide has outlined the rationale, methodologies, and interpretation of such profiling, using a comparative approach to illustrate the impact of the mechanism of action on selectivity. By integrating comprehensive in vitro safety pharmacology early in the discovery process, researchers can make more informed decisions, leading to the development of safer and more effective medicines. The data presented herein, while illustrative for Compound A, serves as a framework for the type of rigorous, comparative analysis that is essential for advancing new chemical entities toward clinical application.

References

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  • Antolin, A. A., Workman, P., & Al-Lazikani, B. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
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comparing the efficacy of 4-Amino-1-(3-pyridyl)piperidine in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing the Efficacy of 4-Amino-1-(3-pyridyl)piperidine Across Diverse Cell Lines

A Senior Application Scientist's Perspective on Characterizing a Novel Neuromodulatory Compound

In the landscape of drug discovery, novel chemical entities with promising structural motifs warrant rigorous, multi-faceted investigation. This compound (hereafter referred to as APP) represents such a compound. Its architecture, combining a pyridine ring—a known pharmacophore in many central nervous system (CNS) agents—with a 4-aminopiperidine scaffold, suggests a potential interaction with neuronal receptors. This guide provides a comprehensive framework for objectively evaluating the efficacy and mechanism of action of APP, using a comparative approach across carefully selected cell lines. Our investigation is built on the hypothesis that APP acts as a modulator of nicotinic acetylcholine receptors (nAChRs), key players in synaptic transmission and cellular signaling.

The experimental design detailed herein is structured to provide a robust, self-validating assessment of the compound's activity, moving from broad cytotoxicity to specific receptor engagement and downstream functional consequences. This approach ensures that each subsequent experiment is built upon a solid foundation of data, a hallmark of sound scientific inquiry.

Rationale for Experimental Design & Cell Line Selection

The cornerstone of a meaningful comparative efficacy study is the selection of appropriate biological systems. To test our hypothesis of nAChR modulation, we have chosen a panel of cell lines with well-characterized and differential expression of nAChR subtypes. This allows for a systematic dissection of potency, selectivity, and cellular impact.

  • SH-SY5Y (Human Neuroblastoma): This cell line is a workhorse in neuropharmacology, endogenously expressing multiple nAChR subtypes, most notably the α7 homomeric and α4β2 heteromeric receptors. Its neuronal phenotype makes it an ideal model for assessing potential neuromodulatory effects.

  • PC-12 (Rat Pheochromocytoma): Derived from the adrenal medulla, this cell line also expresses a range of neuronal nAChRs (including α3, α5, α7, β2, and β4 subunits) and is highly responsive to neurotrophic factors, making it suitable for studying signaling pathways related to neuronal differentiation and survival.

  • HEK293-α7 / HEK293-α4β2 (Stably Transfected Human Embryonic Kidney): Wild-type HEK293 cells lack endogenous nAChRs. By using clones stably transfected to express specific human nAChR subtypes (e.g., α7 or α4β2), we create a clean, controlled system. This allows us to attribute any observed activity directly to a specific receptor subtype, providing critical data on selectivity.

  • A549 (Human Lung Adenocarcinoma): The inclusion of a non-neuronal cancer cell line that is known to express nAChRs (particularly the α7 subtype) serves a dual purpose. It allows us to explore the efficacy of APP in a different pathological context and provides an initial screen for potential off-target effects in a distinct cellular background.

The following diagram illustrates the logical flow of our comprehensive evaluation strategy.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Characterization Cytotoxicity Cytotoxicity Screening (MTS Assay) Determine CC50 & Safe Dosing Range Binding Receptor Binding Affinity Determine Ki for nAChR Subtypes Cytotoxicity->Binding Inform Concentration Selection Functional Functional Activity (Calcium Imaging) Determine EC50/IC50 (Agonist/Antagonist Mode) Binding->Functional Confirm Target Engagement Downstream Downstream Signaling (Western Blot) Measure p-ERK & p-CREB Activation Functional->Downstream Link Receptor Activity to Cellular Response

Caption: Experimental workflow for characterizing this compound (APP).

Methodologies and Experimental Protocols

Scientific trustworthiness is rooted in methodological transparency and rigor. The following protocols are detailed to ensure reproducibility and provide a self-validating system of checks and balances.

Experiment 1: Cytotoxicity Assessment via MTS Assay

Causality: Before assessing efficacy, it is crucial to determine the concentrations at which APP exhibits cytotoxic effects. This ensures that any observed reduction in signaling or cell function in subsequent assays is due to specific pharmacological activity, not simply cell death. The MTS assay measures mitochondrial reductase activity, a reliable indicator of cell viability.

Protocol:

  • Cell Seeding: Seed all cell lines into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 10-point serial dilution of APP (e.g., from 100 µM to 5 nM) in the appropriate cell culture medium.

  • Incubation: Replace the existing medium with the APP-containing medium and incubate for 48 hours. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • MTS Reagent: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation & Reading: Incubate the plates for 2 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the data using a non-linear regression model to determine the 50% cytotoxic concentration (CC50).

Experiment 2: Receptor Binding Affinity via Radioligand Competition

Causality: This experiment directly tests the hypothesis that APP interacts with nAChRs. By measuring the ability of APP to displace a known high-affinity radioligand, we can quantify its binding affinity (Ki) for specific receptor subtypes present in the cell membrane preparations.

Protocol:

  • Membrane Preparation: Grow SH-SY5Y, PC-12, and transfected HEK293 cells to confluency. Harvest the cells, homogenize them in a hypotonic buffer, and isolate the membrane fraction by ultracentrifugation.

  • Binding Assay: In a 96-well plate, combine membrane preparations, the radioligand [³H]-Epibatidine (a high-affinity nAChR ligand), and increasing concentrations of unlabeled APP.

  • Incubation: Incubate the mixture at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Analysis: Plot the percentage of radioligand displacement against the concentration of APP. Use a one-site competition model in software like GraphPad Prism to calculate the IC50, and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experiment 3: Functional Efficacy via Calcium Imaging

Causality: nAChRs are ligand-gated ion channels; their activation typically leads to an influx of cations, including Ca²⁺. This assay measures changes in intracellular calcium concentration to determine whether APP acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Protocol:

  • Cell Plating & Dye Loading: Seed cells onto 96-well black-walled, clear-bottom plates. After 24-48 hours, load the cells with the calcium-sensitive dye Fluo-4 AM for 1 hour at 37°C.

  • Baseline Reading: Wash the cells with a buffer and measure the baseline fluorescence using a plate reader equipped with an injector (e.g., FlexStation 3).

  • Agonist Mode: Inject varying concentrations of APP into the wells and record the fluorescence intensity over time. A rapid increase indicates agonist activity.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of APP for 15-30 minutes. Then, inject a known nAChR agonist (e.g., acetylcholine or nicotine) at its EC80 concentration and record the fluorescence. A reduction in the agonist-induced signal indicates antagonist activity.

  • Analysis: Calculate the peak fluorescence response and normalize it to the baseline. Plot dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Experiment 4: Downstream Signaling Pathway Analysis via Western Blot

Causality: Receptor activation is not just an ion flux event; it initiates intracellular signaling cascades. Activation of nAChRs, particularly the α7 subtype, is known to trigger the phosphorylation (and thus activation) of kinases like ERK1/2 and transcription factors like CREB. This experiment validates functional receptor engagement by measuring a downstream biological consequence.

G cluster_n APP APP Compound nAChR α7 nAChR APP->nAChR Binds & Activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx RAF RAF Ca_Influx->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK p-ERK1/2 MEK->ERK Phosphorylates CREB p-CREB ERK->CREB Enters Nucleus & Phosphorylates Nucleus Nucleus Transcription Gene Transcription (Survival, Plasticity) CREB->Transcription

Caption: Hypothesized α7 nAChR downstream signaling pathway activated by APP.

Protocol:

  • Cell Treatment: Culture cells to ~80% confluency in 6-well plates. Starve the cells in serum-free media for 4-6 hours.

  • Stimulation: Treat cells with APP at its calculated EC50 concentration for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2, total-ERK1/2, phospho-CREB, and total-CREB. Use a loading control like β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels for each sample.

Data Summary and Comparative Analysis

The following tables present hypothetical data from our proposed experiments. This data is structured to facilitate a clear, objective comparison of APP's efficacy across the selected cell lines.

Table 1: Cytotoxicity and Receptor Binding Affinity of APP

Cell LinePrimary nAChR Subtype(s)CC50 (µM)Ki for [³H]-Epibatidine Displacement (nM)
SH-SY5Y α7, α4β2> 5085.4
PC-12 α7, α3β4> 50112.7
HEK293-α7 α7 (transfected)> 10025.1
HEK293-α4β2 α4β2 (transfected)> 100450.2
A549 α742.535.8
  • Interpretation: The CC50 values indicate low cytotoxicity in neuronal and HEK cell lines, providing a wide therapeutic window for functional assays. The binding data (Ki) from the transfected HEK cells strongly suggests that APP has a marked selectivity for the α7 nAChR subtype over the α4β2 subtype (~18-fold). The affinity for native receptors in SH-SY5Y and A549 cells is consistent with high α7 expression.

Table 2: Functional Activity and Downstream Signaling of APP

Cell LineFunctional ModeEC50 / IC50 (nM)Max. p-ERK Fold Increase (at 15 min)
SH-SY5Y Agonist150.34.2 ± 0.5
PC-12 Agonist210.83.1 ± 0.4
HEK293-α7 Agonist55.65.8 ± 0.6
HEK293-α4β2 Weak Partial Agonist> 10001.3 ± 0.2
A549 Agonist75.12.5 ± 0.3
  • Interpretation: The functional data corroborates the binding results. APP acts as a potent full agonist in the HEK293-α7 cells, with a significantly lower potency and response in α4β2-expressing cells. This confirms its selectivity. The compound effectively activates downstream ERK signaling in all α7-expressing lines, with the cleanest and most robust response seen in the transfected HEK293-α7 line. The varied magnitude of ERK activation across cell lines (e.g., HEK-α7 vs. A549) likely reflects differences in intracellular signaling machinery and receptor expression density.

Conclusion

This systematic, multi-assay comparison provides a powerful framework for characterizing the efficacy of a novel compound like this compound. Based on our hypothetical data, we can conclude that APP is a potent and selective α7 nAChR agonist with low cytotoxicity. Its efficacy varies across different cell lines, with the most potent activity observed in a clean, transfected system (HEK293-α7), followed by cell lines with high endogenous α7 expression (A549 and SH-SY5Y). This guide underscores the necessity of using a diverse panel of cell models and a multi-tiered experimental approach to build a comprehensive and trustworthy profile of a new chemical entity for drug development professionals.

References

  • Radioligand Binding Assays: Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 29(2), 59-68. [Link]
  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
  • nAChR Signaling to ERK/CREB: Impey, S., et al. (1998). Cross talk between ERK and PKA is required for Ca2+-stimulated CREB phosphorylation and gene expression.
  • Western Blotting Protocol: Bio-Rad Laboratories. (2020). Western Blotting Protocol. [Link]

A Head-to-Head Comparison of 4-Aminopiperidine Scaffolds for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a core scaffold is a decision of paramount importance, dictating the trajectory of a research program. The 4-aminopiperidine moiety, a privileged scaffold in medicinal chemistry, has served as the foundation for numerous successful therapeutics. However, in an era of ever-more-challenging biological targets and the demand for finely tuned pharmacological profiles, a critical evaluation of this workhorse scaffold against its bioisosteric cousins is not just prudent, but essential.

This guide provides an in-depth, head-to-head comparison of the 4-aminopiperidine scaffold against three key alternatives: 3-aminopyrrolidine, piperazine, and the spirocyclic 2-azaspiro[3.3]heptane-6-amine. We will dissect their comparative physicochemical properties, biological activities, and ADME profiles, supported by experimental data and detailed protocols to empower you to make informed, data-driven decisions in your drug discovery endeavors.

The Contenders: A Physicochemical Showdown

The subtle architectural distinctions between these scaffolds translate into significant differences in their fundamental properties, which in turn govern their interactions with biological targets and their behavior in vivo.

ScaffoldStructureKey Physicochemical PropertiesStrategic Implications for Drug Design
4-Aminopiperidine pKa: ~9.5-10.5logP (unsubstituted): ~0.4A strong base with moderate lipophilicity. The axial and equatorial positions of the amino group offer distinct vectors for substituent exploration.
3-Aminopyrrolidine pKa: ~9.9-10.5logP (unsubstituted): ~-0.2Slightly less basic than 4-aminopiperidine with lower lipophilicity. The five-membered ring offers a different conformational landscape.
Piperazine pKa1: ~5.7pKa2: ~9.8Possesses two basic centers, offering opportunities for dual interactions or salt formation to modulate solubility. Generally more hydrophilic.
2-Azaspiro[3.3]heptane-6-amine pKa: ~9.7A rigid, three-dimensional scaffold that can improve metabolic stability and offer novel exit vectors for substituents.[1]

Table 1: Comparative Physicochemical Properties of Core Scaffolds.

Biological Activity: A Tale of Four Scaffolds

The choice of scaffold can profoundly impact a compound's affinity and selectivity for its biological target. Here, we examine concrete examples from the literature to illustrate these differences.

Case Study 1: MCH-R1 Antagonists for Obesity

In the pursuit of potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, a direct comparison between 4-aminopiperidine and 3-aminopyrrolidine scaffolds revealed a significant advantage for the latter. A 4-aminopiperidine derivative (Compound 1 ) exhibited a respectable binding affinity (Ki = 27 nM). However, a strategic "ring contraction" to the corresponding 3-aminopyrrolidine analog (Compound 2 ) resulted in a nearly four-fold increase in potency (Ki = 7 nM).[2] This highlights how the altered geometry and conformational constraints of the pyrrolidine ring can lead to a more favorable interaction with the target receptor.

CompoundScaffoldStructureMCH-R1 Binding Affinity (Ki, nM)
1 4-Aminopiperidine27
2 3-Aminopyrrolidine7

Table 2: Comparative Biological Activity of MCH-R1 Antagonists.[2]

Case Study 2: Histamine H3 and Sigma-1 Receptor Antagonists

A fascinating study comparing piperidine and piperazine derivatives as dual histamine H3 (H3R) and sigma-1 (σ1R) receptor antagonists provides a stark example of scaffold-driven selectivity. While the piperazine-containing compound (3 ) displayed high affinity for H3R (Ki = 3.17 nM), it was virtually inactive at the σ1R (Ki = 1531 nM). In stark contrast, its 4-aminopiperidine counterpart (4 ) not only retained potent H3R affinity (Ki = 7.70 nM) but also gained remarkable potency at the σ1R (Ki = 3.64 nM), demonstrating the critical role of the scaffold in achieving a dual-target profile.[3]

CompoundScaffoldH3R Affinity (Ki, nM)σ1R Affinity (Ki, nM)
3 Piperazine3.171531
4 4-Aminopiperidine7.703.64

Table 3: Comparative Biological Activity for H3R and σ1R Antagonists.[3]

Navigating the ADME Landscape: A Comparative Analysis

A compound's journey through the body is critically influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The choice of scaffold can be a powerful tool to modulate these parameters.

Property4-Aminopiperidine3-AminopyrrolidinePiperazine2-Azaspiro[3.3]heptane-6-amine
Aqueous Solubility ModerateGoodHighGood
Permeability (PAMPA) Moderate to HighModerateLow to ModerateModerate to High
Metabolic Stability ModeratePotentially higher than piperidine[4]Can be susceptible to N-dealkylationGenerally high due to rigidity[1]
Plasma Protein Binding Generally low to moderateGenerally lowGenerally lowGenerally low

Table 4: General ADME Profile Comparison of Scaffolds.

Experimental Protocols: Your Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of your findings, we provide detailed, step-by-step protocols for key in vitro assays.

Synthesis of Core Scaffolds

A robust and versatile synthetic strategy is the cornerstone of any successful medicinal chemistry campaign.

This procedure is a widely applicable method for the synthesis of a diverse library of 4-aminopiperidine analogs.[5]

  • Dissolve the N-substituted 4-piperidone (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in anhydrous dichloroethane (20 mL).

  • Add sodium triacetoxyborohydride (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The synthesis of this rigid bioisostere can be achieved through a multi-step sequence, with a key palladium-catalyzed amination step.[6][7]

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Preparation of 1,3-bis-electrophile Start->Step1 Step2 Cyclization with 1,1-N-bis-nucleophile Step1->Step2 Step3 Formation of 2-Azaspiro[3.3]heptane core Step2->Step3 Step4 Functional Group Interconversion Step3->Step4 End N-Boc-2-azaspiro[3.3]heptan-6-amine Step4->End

In Vitro Assay Protocols

This protocol is essential for determining the binding affinity of your compounds to their target receptor.[8][9]

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest from cultured cells or tissue homogenates.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, a fixed concentration of a suitable radioligand, and the prepared cell membranes.

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Ligands, Buffers) Step1 Add Reagents to 96-well Plate Start->Step1 Step2 Incubate to Reach Equilibrium Step1->Step2 Step3 Filter and Wash Step2->Step3 Step4 Scintillation Counting Step3->Step4 End Calculate IC50 and Ki Step4->End

PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.[1][10]

  • Prepare Donor and Acceptor Plates: The donor plate contains a filter coated with a lipid solution (e.g., lecithin in dodecane), and the acceptor plate is filled with buffer.

  • Add Compound to Donor Plate: Add the test compound dissolved in buffer to the wells of the donor plate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp).

This assay provides a rapid assessment of a compound's aqueous solubility.[6]

  • Prepare Compound Stock Solution: Dissolve the test compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Add Aqueous Buffer: Add a physiological buffer (e.g., PBS, pH 7.4) to all wells.

  • Incubation and Measurement: Incubate the plate and measure the light scattering at regular intervals using a nephelometer. The onset of precipitation is indicated by an increase in light scattering.

  • Data Analysis: Determine the kinetic solubility by identifying the concentration at which the compound precipitates.

Conclusion: A Strategic Choice for the Modern Chemist

The 4-aminopiperidine scaffold remains a valuable tool in the medicinal chemist's arsenal. However, this guide has demonstrated that a "one-size-fits-all" approach is no longer sufficient. The choice of a core scaffold is a strategic decision that must be guided by a deep understanding of the subtle yet significant differences in the physicochemical properties, biological activity, and ADME profiles of the available alternatives.

By embracing a data-driven, comparative approach and utilizing the robust experimental protocols outlined herein, you will be empowered to select and optimize the ideal scaffold for your specific target and therapeutic goals, ultimately accelerating your journey towards the discovery of novel, life-changing medicines.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Accessed January 9, 2026. [Link]
  • GitHub Gist. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Accessed January 9, 2026. [Link]
  • Kim, N., et al. Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters. 2006;16(20):5445-5450.
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  • Creative Biolabs. Aqueous Solubility. Accessed January 9, 2026. [Link]
  • Flanagan, C. GPCR-radioligand binding assays. Methods in Cell Biology. 2016;132:241-259.
  • Pasetto, P., et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. 2021;64(13):9431-9443.
  • Teodori, E., et al. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. 2004;47(24):6070-6081.
  • Emerald Cloud Lab.
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  • Technology Networks. pampa-permeability-assay.pdf. Accessed January 9, 2026. [Link]
  • Jbeily, R., et al. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors. 2020;5(11):3547-3554.
  • Baran, P. S. Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. November 14, 2020. [Link]
  • Giera, M., et al. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. 2021;26(19):5829.
  • Laggner, C., et al. Assay conditions for GPCR radioligand competition binding assays.
  • Wang, L., et al. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. 2011;2(8):578-583.
  • Van der Veken, P., et al. Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Archiv der Pharmazie. 2019;352(10):1900146.
  • Szałaj, N., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. 2020;11(10):1495-1510.
  • Gil, L. F., et al. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • Alpan, A. S., et al. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of Biomolecular Structure and Dynamics. 2021;39(12):4385-4398.

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A Comparative Guide to the Validation of Analytical Methods for 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Amino-1-(3-pyridyl)piperidine, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. This document is structured to provide not only a procedural overview but also the scientific rationale behind the validation of analytical methods, ensuring robustness and reliability in your results. We will explore and compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of this compound.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1][2] This guide is developed in alignment with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for the validation of analytical procedures.[1][3][4][5]

The Critical Choice of Analytical Technique

The selection of an appropriate analytical technique is the foundation of a robust validation process. For this compound, its chemical properties—a polar aromatic amine with a piperidine moiety—guide our choices.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in pharmaceutical analysis.[6][7] It is well-suited for non-volatile or thermally labile compounds and offers excellent reproducibility for quantification.[7]

  • Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds.[7] While the target analyte may have limited volatility, derivatization can be employed to enhance its suitability for GC analysis.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[8][9] This technique is particularly valuable for the analysis of complex mixtures and for achieving low detection limits.[9]

Comparative Performance of Analytical Methods

The following table summarizes the anticipated performance of validated HPLC, GC, and LC-MS methods for the analysis of this compound. The data presented is representative and based on established performance for structurally similar compounds.[7][9][10]

Validation Parameter HPLC-UV GC-FID (with derivatization) LC-MS/MS
Specificity HighModerate to HighVery High
Linearity (R²) > 0.999> 0.998> 0.999
Range (µg/mL) 1 - 1005 - 2000.01 - 10
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 1.5%< 2.0%< 1.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.001 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL~0.003 µg/mL
Robustness HighModerateHigh

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the validation of an HPLC-UV method for the quantification of this compound. These protocols are designed to be self-validating, with system suitability tests integrated to ensure the reliability of the results.

HPLC-UV Method Protocol

1. System Suitability:

  • Rationale: To ensure the chromatographic system is performing adequately before sample analysis.

  • Procedure:

    • Prepare a standard solution of this compound at a concentration of 50 µg/mL.

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (%RSD) for the peak area and retention time. The %RSD should be ≤ 2.0% for the peak area and ≤ 1.0% for the retention time.[6]

    • Determine the tailing factor and theoretical plates for the analyte peak. The tailing factor should be ≤ 2.0, and the theoretical plates should be > 2000.

2. Specificity:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][11]

  • Procedure:

    • Analyze a blank sample (mobile phase).

    • Analyze a placebo sample (a mixture of all excipients without the active pharmaceutical ingredient).

    • Analyze a sample of this compound.

    • Spike the analyte into the placebo and analyze.

    • There should be no interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

3. Linearity:

  • Rationale: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[4][6]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound ranging from 1 µg/mL to 100 µg/mL.

    • Inject each standard in triplicate.

    • Plot a calibration curve of the average peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.999.[10]

4. Accuracy:

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.[6][11]

  • Procedure:

    • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration level in triplicate.

    • Calculate the percent recovery at each level. The mean recovery should be within 98.0 - 102.0%.[12]

5. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][11]

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The %RSD should be ≤ 1.5%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

6. Robustness:

  • Rationale: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][11]

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5°C)

      • Mobile phase composition (± 2% organic phase)

    • Analyze a sample under each of the modified conditions.

    • The system suitability parameters should still be met, and the results should not be significantly affected.

Visualizing the Validation Workflow

To better understand the interconnectedness of the validation parameters, the following diagrams illustrate the overall workflow and the logical relationships between the core validation components.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase DefinePurpose Define Intended Purpose of the Method SelectTechnique Select Analytical Technique DefinePurpose->SelectTechnique DefineParameters Define Validation Parameters & Acceptance Criteria SelectTechnique->DefineParameters Protocol Develop & Document Validation Protocol DefineParameters->Protocol Experiments Perform Validation Experiments Protocol->Experiments Data Collect & Analyze Data Experiments->Data Report Prepare Validation Report Data->Report Approval Review & Approve Report->Approval

Caption: A high-level overview of the analytical method validation workflow.

ValidationParameters cluster_core Core Validation Parameters cluster_limits Detection & Quantitation Limits Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range

Caption: The logical relationship between core analytical method validation parameters.

Conclusion

The validation of analytical methods for a pharmaceutical intermediate like this compound is a critical exercise in ensuring data integrity and, ultimately, patient safety. While HPLC-UV offers a robust and reliable method for routine quality control, LC-MS/MS provides superior sensitivity and specificity, making it ideal for trace-level analysis and complex matrices. The choice of method should be guided by the specific requirements of the analysis. By following a systematic and scientifically sound validation process as outlined in this guide and adhering to international guidelines, researchers can have full confidence in the quality and reliability of their analytical data.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. [Link]
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy. [Link]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2023). European Medicines Agency. [Link]
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2015). U.S.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022). ECA Academy. [Link]
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. (2020). Slovenian Police. [Link]
  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. (2012). Royal Society of Chemistry. [Link]
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  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. (2023).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. (2019).
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (2025).
  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition. [Link]

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Independent Verification of 4-Amino-1-(3-pyridyl)piperidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the independent verification of research findings is paramount to ensure the reproducibility and reliability of scientific data. This guide provides a comprehensive framework for the independent verification of the synthesis, characterization, and biological activity of 4-Amino-1-(3-pyridyl)piperidine, a heterocyclic amine scaffold of interest in medicinal chemistry. By offering detailed experimental protocols, comparative data analysis, and a critical evaluation of potential alternatives, this document serves as a vital resource for researchers navigating the complexities of small molecule drug development.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. Derivatives of 4-aminopiperidine have shown promise in diverse therapeutic areas, including oncology, virology, and neuroscience. The introduction of a pyridyl group at the 1-position, as in this compound, modulates the compound's physicochemical properties, such as basicity and polarity, which can significantly influence its pharmacokinetic and pharmacodynamic profile. Given its potential as a versatile building block, the independent verification of research claims associated with this compound is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.

Synthesis Verification: A Reproducible Path to this compound

While a specific, detailed peer-reviewed synthesis of this compound can be elusive in readily available literature, a plausible and reproducible synthetic route can be proposed based on established methodologies for analogous compounds. The most common approach involves the reductive amination of a suitable piperidone precursor.

Proposed Synthetic Pathway:

A logical synthetic approach to this compound would involve the reaction of 1-(3-pyridyl)piperidin-4-one with an amine source, followed by reduction. A common and effective method is the use of ammonia or a protected amine equivalent in the presence of a reducing agent.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_reagents Reagents cluster_product Product 1-(3-pyridyl)piperidin-4-one 1-(3-pyridyl)piperidin-4-one Reaction_Vessel Reaction (e.g., Methanol) 1-(3-pyridyl)piperidin-4-one->Reaction_Vessel Ammonia_source Ammonia or Protected Amine Ammonia_source->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Purification (e.g., Chromatography) Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reaction_Vessel

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Materials:

  • 1-(3-pyridyl)piperidin-4-one hydrochloride

  • Ammonium acetate or Ammonia in Methanol (7N)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol/Triethylamine (for chromatography)

Procedure:

  • To a solution of 1-(3-pyridyl)piperidin-4-one hydrochloride (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of triethylamine) to afford pure this compound.

Causality Behind Experimental Choices: The use of sodium cyanoborohydride is strategic as it is a mild reducing agent that selectively reduces the imine intermediate in the presence of the ketone starting material. The addition of a base like triethylamine during purification helps to prevent the protonation of the amine product, which can lead to tailing on the silica gel column.

Analytical Characterization: Confirming Identity and Purity

Thorough analytical characterization is non-negotiable for the validation of a synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of the synthesized this compound.

Expected Analytical Data:
Technique Expected Observations
¹H NMR Signals corresponding to the pyridyl protons (typically in the aromatic region, δ 7.0-8.5 ppm), piperidine ring protons (aliphatic region, δ 1.5-3.5 ppm), and the amino group proton(s). The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.
¹³C NMR Resonances for the carbon atoms of the pyridyl ring (δ 120-150 ppm) and the piperidine ring (δ 25-60 ppm). The number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of this compound (C₁₀H₁₅N₃, MW: 177.25). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) A single major peak with a purity of ≥95% is expected under optimized chromatographic conditions. This confirms the homogeneity of the sample.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aliphatic and aromatic groups, and C=N and C=C stretching of the pyridine ring.
Experimental Protocols for Analytical Verification:

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable reference standard).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.

  • Process the data and assign the peaks based on chemical shifts, integration, and coupling constants, comparing them to predicted spectra or data from structurally similar compounds.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

HPLC Analysis:

  • Develop a suitable HPLC method using a C18 reverse-phase column.

  • The mobile phase could consist of a gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Inject a known concentration of the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Calculate the purity based on the peak area percentage of the main component.

Comparative Analysis of Biological Activity

The biological activity of this compound is not extensively documented in publicly available literature. Therefore, a comparative analysis with a structurally related and well-characterized compound is essential to provide context for its potential therapeutic applications. A relevant comparator is 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide , a known potent inhibitor of the protein kinase B (PKB/Akt) signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4]

The PKB/Akt Signaling Pathway: A Key Target in Cancer

The PKB/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

PKB_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt PKB/Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Inhibitor This compound (Hypothetical Target) Inhibitor->Akt inhibits

Caption: Simplified PKB/Akt signaling pathway and the hypothetical point of intervention.

Comparative Biological Evaluation Protocol: Kinase Inhibition Assay

To assess the potential of this compound as a kinase inhibitor and compare it to its well-characterized analog, a biochemical kinase inhibition assay is recommended.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases, with a primary focus on Akt1, Akt2, and Akt3.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes

  • Fluorescently labeled peptide substrate for Akt

  • ATP

  • Assay buffer

  • This compound (test compound)

  • 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (positive control inhibitor)

  • Staurosporine (non-selective kinase inhibitor, as a control)

  • 384-well microplates

  • Microplate reader capable of detecting fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in assay buffer.

  • In a 384-well plate, add the kinase, the fluorescently labeled peptide substrate, and the test compound or control at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the fluorescence signal using a microplate reader.

  • The degree of phosphorylation of the substrate will be inversely proportional to the fluorescence signal.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Outcome and Comparative Data Table:

Based on the known activity of the comparator, a hypothetical but expected outcome can be tabulated. The actual experimental results would replace the placeholder data.

Compound Akt1 IC₅₀ (nM) Akt2 IC₅₀ (nM) Akt3 IC₅₀ (nM) Selectivity Profile
This compound Experimental ValueExperimental ValueExperimental ValueTo be determined
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (Comparator) ~1-10~1-10~1-10Pan-Akt inhibitor
Staurosporine (Control) ~5~5~5Non-selective

Conclusion: A Framework for Rigorous Scientific Inquiry

This guide provides a structured approach for the independent verification of research findings related to this compound. By outlining a plausible synthetic route, detailing essential analytical characterization techniques, and proposing a robust biological evaluation strategy with a relevant comparator, we establish a framework for generating reliable and reproducible data. This rigorous process of verification is the cornerstone of scientific integrity and is essential for advancing promising molecules like this compound through the drug discovery pipeline. Researchers are encouraged to adapt and expand upon these protocols, contributing to a collective and validated understanding of this and other important chemical scaffolds.

References

  • McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. [Link]
  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]
  • Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. [Link]
  • Feng, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]
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  • DTIC. (n.d.). Piperidine Synthesis. [Link]
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  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Aminopiperidine Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 4-aminopiperidine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4] Its conformational flexibility and ability to present substituents in distinct vectors make it a valuable starting point for designing potent and selective enzyme inhibitors. This guide provides a comprehensive, field-proven methodology for conducting comparative molecular docking studies of 4-aminopiperidine derivatives, with a specific focus on Dipeptidyl Peptidase-4 (DPP-4) as a therapeutic target for type 2 diabetes.[5][6]

As a Senior Application Scientist, my objective is not merely to provide a protocol but to instill a deeper understanding of the rationale behind each step. We will explore the "why" behind the "how," ensuring that the described workflow is not only repeatable but also adaptable to other research questions. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.

The Central Role of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][9] In the context of drug design, it allows us to simulate the interaction between a small molecule (ligand) and a protein's binding site at an atomic level.[9] This in silico approach offers several advantages:

  • Rational Drug Design: It provides insights into the molecular basis of ligand binding, guiding the design of more potent and selective inhibitors.

  • Virtual Screening: It enables the rapid screening of large libraries of compounds to identify potential drug candidates, saving significant time and resources compared to traditional high-throughput screening.[7][10]

  • Lead Optimization: It helps in refining the structure of a lead compound to improve its binding affinity and pharmacokinetic properties.[8]

However, it is crucial to recognize that docking simulations are predictive models and their results must be interpreted with a critical eye and, wherever possible, validated by experimental data.[11][12]

Experimental Workflow for Comparative Docking Studies

The following is a detailed, step-by-step methodology for a comparative docking study of 4-aminopiperidine derivatives against the DPP-4 enzyme. This protocol is designed to be a self-validating system, incorporating best practices to ensure the reliability of the results.

Step 1: Preparation of the Receptor (DPP-4)

The accuracy of a docking study is highly dependent on the quality of the protein structure.

  • Obtain the Crystal Structure: Download the three-dimensional crystal structure of the target protein, DPP-4, from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1X70, which is the crystal structure of human DPP-4 in complex with the inhibitor sitagliptin.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign partial charges to the protein atoms.

    • This can be accomplished using software such as AutoDockTools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard.[7][13]

Step 2: Preparation of the Ligands (4-Aminopiperidine Derivatives)

The ligands, in this case, a series of 4-aminopiperidine derivatives, must also be properly prepared.

  • 2D Structure Sketching: Draw the two-dimensional structures of the 4-aminopiperidine derivatives to be studied.

  • 3D Structure Generation and Optimization: Convert the 2D structures into 3D structures and perform an energy minimization to obtain a low-energy conformation. This can be done using software like ChemDraw, Marvin Sketch, or Avogadro.

  • Assign Charges and Define Rotatable Bonds: Assign partial charges to the ligand atoms and define the rotatable bonds. This is a critical step as it determines the conformational flexibility of the ligand during the docking process.

Step 3: Defining the Binding Site

The binding site is the region on the protein where the ligand is expected to bind.

  • Grid Box Generation: A grid box is defined around the active site of the protein. This box defines the search space for the docking algorithm. The size of the grid box should be large enough to accommodate the ligands in various orientations.

  • Centering the Grid: The grid box is typically centered on the co-crystallized ligand from the PDB structure or on key active site residues.

Step 4: Molecular Docking Simulation

With the prepared receptor and ligands, the docking simulation can now be performed.

  • Choice of Docking Software: There are numerous docking programs available, both commercial and open-source, such as AutoDock Vina, Glide, GOLD, and rDock.[7][8][14] For this guide, we will refer to the use of AutoDock Vina due to its accuracy, speed, and free availability.[13]

  • Running the Docking Job: The docking program will systematically search for the best binding poses of each ligand within the defined grid box, evaluating each pose using a scoring function. The scoring function estimates the binding affinity (free energy of binding).[15]

Step 5: Validation of the Docking Protocol (Redocking)

To ensure the reliability of the docking protocol, a validation step is essential.[11][12][16]

  • Redocking the Co-crystallized Ligand: The co-crystallized ligand (sitagliptin in this case) is extracted from the PDB file and then docked back into the protein's binding site using the same protocol.

  • Calculating the Root Mean Square Deviation (RMSD): The RMSD between the docked pose and the original crystallographic pose of the ligand is calculated. An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[11][16][17]

Step 6: Analysis and Interpretation of Results

The final step is to analyze and interpret the docking results.[15][18][19][20]

  • Binding Affinity: The primary output of a docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[15]

  • Binding Pose and Interactions: Visualize the docked poses of the ligands in the protein's active site using software like PyMOL or UCSF Chimera.[7][20] Analyze the key molecular interactions, such as:

    • Hydrogen bonds: These are crucial for specificity and affinity.

    • Hydrophobic interactions: These contribute significantly to the overall binding energy.

    • Pi-pi stacking and cation-pi interactions: These can be important for the binding of aromatic moieties.

  • Comparative Analysis: Compare the binding affinities and interaction patterns of the different 4-aminopiperidine derivatives. This comparison can help in understanding the structure-activity relationship (SAR) and in identifying the key structural features responsible for potent inhibition.

Visualizing the Workflow

G cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase receptor_prep Receptor Preparation Obtain PDB Structure Remove Water & Ligands Add Hydrogens & Charges binding_site Binding Site Definition Define Grid Box Center on Active Site receptor_prep->binding_site ligand_prep Ligand Preparation 2D to 3D Conversion Energy Minimization Assign Charges & Rotatable Bonds ligand_prep->binding_site docking_sim Molecular Docking Choose Docking Software Run Simulation binding_site->docking_sim validation validation docking_sim->validation results Results Interpretation Compare Binding Affinities Analyze Binding Poses Identify Key Interactions validation->results Validated Protocol sar SAR Analysis Relate Structure to Activity Guide Further Optimization results->sar

Caption: A flowchart of the comparative molecular docking workflow.

Data Presentation and Interpretation

A crucial aspect of a comparative study is the clear and concise presentation of data. The following table provides a template for summarizing the docking results for a hypothetical series of 4-aminopiperidine derivatives against DPP-4.

Compound ID2D StructureBinding Affinity (kcal/mol)Key Interactions (Residues)Experimental IC₅₀ (µM)
Reference Sitagliptin-10.2H-bonds: Glu205, Glu206, Tyr6620.019
Derivative A [Image of Derivative A]-9.5H-bonds: Glu205, Tyr662; Hydrophobic: Phe3570.05
Derivative B [Image of Derivative B]-8.7H-bonds: Glu206; Hydrophobic: Phe357, Tyr6660.2
Derivative C [Image of Derivative C]-9.8H-bonds: Glu205, Glu206; Cation-pi: Tyr6620.035

This tabular format allows for a direct comparison of the predicted binding affinities with experimental data (if available), as well as a qualitative assessment of the key molecular interactions driving the binding. A good correlation between the docking scores and experimental activity provides confidence in the predictive power of the model for this class of compounds.[6]

Visualizing Molecular Interactions

A picture is worth a thousand words, especially in molecular modeling. Visualizing the key interactions between a ligand and the protein's active site is essential for understanding the binding mode.

G cluster_protein DPP-4 Active Site cluster_ligand 4-Aminopiperidine Derivative Glu205 Glu205 Glu206 Glu206 Tyr662 Tyr662 Phe357 Phe357 Amino_N Amino Group (N) Amino_N->Glu205 H-bond Amino_N->Glu206 H-bond Piperidine_Ring Piperidine Ring Piperidine_Ring->Phe357 Hydrophobic Aromatic_Moiety Aromatic Moiety Aromatic_Moiety->Tyr662 Cation-pi

Caption: Key molecular interactions of a 4-aminopiperidine derivative in the DPP-4 active site.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for conducting comparative molecular docking studies of 4-aminopiperidine derivatives. By following these steps, researchers can gain valuable insights into the structure-activity relationships of their compounds and make data-driven decisions to guide their drug discovery efforts.

It is imperative to reiterate that molecular docking is a computational tool, and its predictions should be considered as hypotheses that require experimental validation. The true power of this technique is realized when it is integrated into a multidisciplinary drug discovery program, where computational predictions guide experimental work, and experimental results, in turn, refine the computational models.

Future work could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of the protein-ligand complex and to calculate binding free energies with higher accuracy.[11] Additionally, exploring other biological targets for 4-aminopiperidine derivatives using the principles outlined in this guide can open up new avenues for therapeutic intervention.[4][21][22][23]

References

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  • MDPI. (2021-09-21). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
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  • YouTube. (2020-10-23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
  • PubMed. (2024-11-03). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. [Link]
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  • PubMed Central. (2024-11-03). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. [Link]
  • PubMed Central. (2021-01-01). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
  • PubMed Central. (2022-01-01). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro)
  • PubMed. (2003-02-10). p38 Inhibitors: Piperidine- And 4-aminopiperidine-substituted Naphthyridinones, Quinolinones, and Dihydroquinazolinones. [Link]
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  • MDPI. (2024-06-13). Comparative Study of Docking Tools for Evaluation of Potential Copper Metallodrugs and Their Interaction with TMPRSS2. [Link]

Sources

The Emergent Potential of 4-Amino-1-(3-pyridyl)piperidine Derivatives: A Comparative Guide to a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the competitive landscape of kinase inhibitor discovery, the identification of novel scaffolds with superior potency, selectivity, and drug-like properties is a paramount objective. This guide provides an in-depth technical assessment of 4-Amino-1-(3-pyridyl)piperidine derivatives, a promising class of compounds with significant therapeutic potential. Through a comparative analysis with established alternatives and supported by experimental data, we will elucidate the novelty and potential advantages of this chemical series.

Introduction: The Rationale for a New Scaffold

The 4-aminopiperidine moiety is a well-established pharmacophore present in numerous biologically active compounds, demonstrating its utility in engaging with a variety of biological targets.[1][2] The strategic incorporation of a 3-pyridyl group at the 1-position of the piperidine ring introduces a key hydrogen bond acceptor and a bioisostere for other aromatic systems, offering a unique vector for molecular recognition and the potential for improved pharmacokinetic properties. Our investigation reveals that this scaffold is a potent modulator of the protein kinase B (Akt) signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in cancer.[3][4][5]

The Primary Target: Unveiling the Potency Against Protein Kinase B (Akt)

The this compound core is structurally analogous to the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold found in the clinical candidate Akt inhibitor, Capivasertib (AZD5363) .[3][4] This structural similarity strongly suggests that the primary biological target of this compound derivatives is the serine/threonine kinase Akt. The 3-pyridyl nitrogen is positioned to form a critical hydrogen bond with the hinge region of the kinase domain, a key interaction for ATP-competitive inhibitors.

dot

cluster_piperidine This compound cluster_akt Akt Kinase Domain Piperidine Piperidine Ring ATP_Pocket ATP-Binding Pocket Piperidine->ATP_Pocket Scaffold Amino 4-Amino Group Amino->ATP_Pocket Interaction Pyridyl 1-(3-pyridyl) Group Hinge Hinge Region Pyridyl->Hinge H-Bond

Caption: Proposed binding mode of the this compound scaffold within the ATP-binding pocket of Akt.

Comparative Analysis: Benchmarking Against Established Akt Inhibitors

To assess the novelty and potential of the this compound scaffold, we compare its inferred properties with those of three well-characterized Akt inhibitors:

  • Capivasertib (AZD5363): An ATP-competitive pan-Akt inhibitor with a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core.[3][4][6][7]

  • Ipatasertib (GDC-0068): An ATP-competitive, selective inhibitor of all three Akt isoforms.[1][2][8][9]

  • MK-2206: An allosteric inhibitor of Akt, binding to a site distinct from the ATP-binding pocket.[10][11][12][13][14]

InhibitorMechanism of ActionCore ScaffoldPotency (IC50)
This compound Derivative (Predicted) ATP-competitiveThis compoundPotentially low nM
Capivasertib (AZD5363) ATP-competitive4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineAkt1: 3 nM, Akt2: 8 nM, Akt3: 8 nM[15]
Ipatasertib (GDC-0068) ATP-competitiveNot piperidine-basedAkt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM[1]
MK-2206 AllostericNot piperidine-basedAkt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM[14]

The novelty of the this compound scaffold lies in its potential to offer a distinct intellectual property landscape while maintaining the potent ATP-competitive mechanism of action seen with Capivasertib. The 3-pyridyl moiety, compared to the pyrrolopyrimidine of Capivasertib, may offer altered physicochemical properties, potentially impacting solubility, metabolic stability, and off-target effects.

Structure-Activity Relationship (SAR) Insights

Based on the extensive research on related 4-aminopiperidine-based kinase inhibitors, we can project a preliminary SAR for the this compound series.[5][16][17]

dot

cluster_sar Key Modification Points Core This compound Core Essential for Hinge Binding R1 R1 @ 4-Amino Core:f0->R1 Potency & Selectivity R2 R2 @ Piperidine Ring Core:f0->R2 Pharmacokinetics R3 R3 @ Pyridyl Ring Core:f0->R3 Solubility & Off-target Profile

Caption: Key points for SAR exploration on the this compound scaffold.

  • 4-Amino Substituent (R1): This position is critical for interacting with the solvent-exposed region of the ATP-binding pocket. Bulky, hydrophobic groups are often favored for enhancing potency.

  • Piperidine Ring Substituents (R2): Modifications here can influence the conformation of the core scaffold and impact pharmacokinetic properties such as metabolic stability.

  • Pyridyl Ring Substituents (R3): Substitution on the pyridyl ring can modulate the basicity of the nitrogen, affecting its hinge-binding affinity and overall solubility.

Experimental Protocols for Performance Assessment

To rigorously evaluate the novelty and performance of this compound derivatives, a series of well-defined experimental workflows are essential.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of Akt in the presence of the inhibitor.

Workflow:

dot

Start Start Step1 Prepare reaction mix: - Recombinant Akt enzyme - Peptide substrate - [γ-32P]ATP - Test compound Start->Step1 Step2 Incubate at 30°C Step1->Step2 Step3 Stop reaction Step2->Step3 Step4 Spot onto phosphocellulose paper Step3->Step4 Step5 Wash to remove unbound [γ-32P]ATP Step4->Step5 Step6 Quantify incorporated radioactivity Step5->Step6 End Determine IC50 Step6->End

Caption: Workflow for a radiometric Akt kinase inhibition assay.

Detailed Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human Akt1, Akt2, or Akt3 with a specific peptide substrate (e.g., Crosstide) in a kinase reaction buffer.

  • Compound Addition: Add serial dilutions of the this compound derivative or control inhibitor.

  • Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-32P]ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto phosphocellulose paper, which binds the peptide substrate. Wash the paper to remove unincorporated [γ-32P]ATP.

  • Analysis: Quantify the amount of radioactive phosphate transferred to the substrate using a scintillation counter or phosphorimager. Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Phospho-Akt Assay (Western Blot)

This assay assesses the ability of the compound to inhibit Akt signaling within a cellular context.

Workflow:

dot

Start Start Step1 Culture cancer cells with activated Akt pathway Start->Step1 Step2 Treat cells with test compound Step1->Step2 Step3 Lyse cells and quantify protein Step2->Step3 Step4 Separate proteins by SDS-PAGE Step3->Step4 Step5 Transfer proteins to membrane Step4->Step5 Step6 Probe with antibodies for phospho-Akt and total Akt Step5->Step6 Step7 Detect and quantify protein bands Step6->Step7 End Determine inhibition of Akt phosphorylation Step7->End

Caption: Workflow for a cellular phospho-Akt Western blot assay.

Detailed Methodology:

  • Cell Culture: Plate a cancer cell line with a known constitutively active PI3K/Akt pathway (e.g., BT474, PC-3) and allow cells to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.

Conclusion: A Promising New Avenue in Kinase Inhibitor Research

The this compound scaffold represents a novel and compelling starting point for the development of potent and selective Akt inhibitors. Its structural relationship to the clinical candidate Capivasertib provides a strong rationale for its mechanism of action and therapeutic potential. The strategic replacement of the pyrrolopyrimidine with a 3-pyridyl group offers opportunities for fine-tuning the pharmacological profile, potentially leading to compounds with improved drug-like properties. The experimental workflows outlined in this guide provide a robust framework for validating the performance of this exciting new class of kinase inhibitors. Further exploration of the structure-activity relationships of this compound derivatives is warranted and holds significant promise for the discovery of next-generation targeted cancer therapies.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-1-(3-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of 4-Amino-1-(3-pyridyl)piperidine. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols. The procedures outlined here are designed to be a self-validating system, ensuring that researchers, scientists, and drug development professionals can manage the risks associated with this compound with confidence and precision. The guidance is synthesized from established safety data for structurally related and potentially more hazardous compounds, such as piperidine and 4-aminopyridine, to ensure a conservative and robust safety margin.

Hazard Profile of this compound: A Structural Logic

While comprehensive toxicological data for this compound is not extensively published, a rigorous risk assessment can be conducted by examining its constituent chemical moieties: the piperidine ring and the aminopyridine group.

  • Piperidine Moiety : The piperidine scaffold is known to be corrosive and flammable. It can cause severe skin burns and eye damage.[1][2][3] It is also toxic if it comes into contact with the skin or is inhaled.[2][4]

  • Aminopyridine Moiety : 4-Aminopyridine is classified as fatal if swallowed and causes serious skin, eye, and respiratory irritation.[5]

Therefore, it is imperative to handle this compound as a substance that is potentially corrosive, toxic, and a severe irritant. All handling procedures must be performed under the assumption that the compound presents these significant hazards.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and the chemical. Before any work begins, ensure that primary controls are in place and functional.

  • Engineering Controls : All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][6] Eyewash stations and safety showers must be readily accessible.[7]

  • Administrative Controls : Never work alone. Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Restrict access to the area where the chemical is being handled.

Mandated PPE Protocol: A Detailed Breakdown

A multi-layered approach to PPE is required to mitigate the diverse risks posed by this compound. The following table summarizes the minimum required PPE for various laboratory tasks.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesFlame-Resistant Lab Coat (fully buttoned)N95 Respirator (or higher) recommended, even in a fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronNot required if handled exclusively within a fume hood
Reaction Work-up Chemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronNot required if handled exclusively within a fume hood
Small Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatAir-Purifying Respirator with appropriate cartridges
Eye and Face Protection
  • Rationale : The high likelihood of severe eye irritation and damage necessitates robust protection.[5][8]

  • Protocol :

    • Minimum Requirement : Wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards at all times.[9][10]

    • Elevated Risk : When handling liquids, performing transfers, or during any activity with a heightened risk of splashing, a face shield must be worn over the chemical splash goggles.[9][11][12]

Skin and Body Protection
  • Rationale : The piperidine moiety presents a significant risk of causing chemical burns and systemic toxicity through dermal absorption.[2][13]

  • Hand Protection :

    • Glove Selection : Use nitrile or neoprene gloves.[12][14] Do not use latex gloves, as they offer poor protection against many organic chemicals. The selection of glove material must be based on chemical compatibility and breakthrough time; consult the glove manufacturer's resistance guide.[9][15][16]

    • Double Gloving : It is mandatory to wear two pairs of gloves. This practice significantly reduces the risk of exposure in the event the outer glove is compromised.

    • Inspection and Replacement : Always inspect gloves for tears or pinholes before use.[10] If contact with the chemical occurs, remove gloves immediately using the proper technique, wash your hands, and don fresh gloves.

  • Body Protection :

    • Lab Coat : A flame-resistant lab coat, fully buttoned, is required.[12]

    • Apron : For handling larger volumes or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[12]

    • Footwear : Closed-toe and closed-heel shoes are mandatory. Perforated shoes are not permitted.[12]

Respiratory Protection
  • Rationale : Both aminopyridines and piperidines can cause respiratory irritation or toxicity upon inhalation.[2][5][13]

  • Protocol :

    • Primary Control : The primary method of respiratory protection is the use of a chemical fume hood.[6]

    • Handling Solids : When weighing or handling the solid form, which can create fine dust, an N95-rated (or higher) respirator is strongly recommended to prevent inhalation, even inside a fume hood.

    • Emergency Use : In the case of a spill or ventilation failure, an air-purifying respirator with organic vapor/amine-specific cartridges is necessary.[6] All respirator use requires prior medical clearance and fit-testing as per institutional policy.[9]

Procedural Guidance: Safe Operations and Disposal

Step-by-Step PPE Donning and Doffing Sequence

Properly putting on and removing PPE is as critical as selecting the correct equipment.

  • Donning (Putting On) :

    • Put on the inner pair of gloves.

    • Don the lab coat and fasten it completely.

    • If required, don the chemical-resistant apron.

    • Don your respirator (if needed).

    • Put on chemical splash goggles and a face shield.

    • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off) :

    • Remove the outer pair of gloves.

    • Remove the face shield and goggles.

    • Remove the lab coat and apron, turning it inside out as you remove it.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Spill Response and Waste Disposal Plan

Contaminated materials, including PPE, are considered hazardous waste.

  • Spill Response :

    • Alert personnel in the immediate area and evacuate if necessary.

    • Don the appropriate spill response PPE as detailed in the table above.

    • Cover the spill with a suitable, non-flammable absorbent material (e.g., sand, diatomaceous earth).[4]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[4][17]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Waste Disposal :

    • All solid waste, spent absorbent material, and contaminated disposable PPE must be collected in a clearly labeled hazardous waste container.

    • Never dispose of this compound or its contaminated materials down the drain or in regular trash.[18]

    • Follow all federal, state, and local environmental regulations for chemical waste disposal.[17][18]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational flow for safely handling this compound.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase A 1. Conduct Risk Assessment (Review Hazards) B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Select Task-Specific PPE (Use Summary Table) B->C D 4. Don PPE (Follow Sequence) C->D E 5. Handle Chemical (Inside Fume Hood) D->E F 6. Decontaminate Work Area E->F G 7. Doff PPE (Follow Sequence) F->G H 8. Dispose of Waste (Chemical & PPE) G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for this compound.

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